Product packaging for 4-Methyl-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 18474-57-2)

4-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B091702
CAS No.: 18474-57-2
M. Wt: 175.18 g/mol
InChI Key: QMSCXKCJGFIXDF-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B091702 4-Methyl-1H-indole-2-carboxylic acid CAS No. 18474-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSCXKCJGFIXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397998
Record name 4-Methyl-1H-indole-2-carboxylic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18474-57-2
Record name 4-Methyl-1H-indole-2-carboxylic acid
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Record name 4-Methyl-1H-indole-2-carboxylic acid
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Record name 4-Methyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

4-Methyl-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to synthesize core chemical data with practical, field-proven insights into its synthesis, characterization, and reactivity. The structure of this document is designed to logically flow from fundamental properties to complex applications, providing a self-validating framework for researchers.

This compound belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast number of natural products and pharmaceuticals.[1] The presence of both a carboxylic acid at the C2 position and a methyl group on the benzene ring at the C4 position imparts specific reactivity and steric characteristics that make it a valuable intermediate in organic synthesis.

Structural and Identification Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyDataSource(s)
IUPAC Name This compound
CAS Number 18474-57-2[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Canonical SMILES Cc1cccc2[nH]c(cc12)C(O)=O
InChI Key QMSCXKCJGFIXDF-UHFFFAOYSA-N
Physical Form Solid
Purity (Typical) ≥97.0%[3]

Synthesis Methodologies: Building the Indole Scaffold

The construction of the 4-methyl-substituted indole-2-carboxylic acid core is most effectively achieved through classic named reactions that are staples in heterocyclic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely applied method for creating indole rings from arylhydrazines and enolizable ketones or aldehydes under acidic conditions.[4][5] For the target molecule, this process involves the reaction of 4-methylphenylhydrazine with a pyruvate derivative, such as pyruvic acid or an ethyl pyruvate ester.

Causality of Experimental Choices:

  • Arylhydrazine Selection: 4-methylphenylhydrazine is chosen to install the required methyl group at the C4 position of the final indole ring.

  • Carbonyl Partner: A pyruvate derivative provides the necessary three-carbon chain to form the pyrrole ring portion, with the carbonyl and carboxylic acid groups correctly positioned to yield the 2-carboxylic acid functionality.

  • Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are essential to catalyze the key[3][3]-sigmatropic rearrangement step.[4]

Below is a diagram illustrating the logical workflow of the Fischer Indole Synthesis for this specific target.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methylphenylhydrazine Step1 Formation of Hydrazone Reactant1->Step1 + Reactant2 Ethyl Pyruvate Reactant2->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Step1->Step2 Step3 Cyclization & Ammonia Elimination Step2->Step3 Step4 Hydrolysis (if starting with ester) Step3->Step4 Product 4-Methyl-1H-indole- 2-carboxylic acid Step4->Product

Caption: Fischer Indole Synthesis Workflow.

The Japp-Klingemann Reaction Pathway

Protocol Logic:

  • Diazotization: 3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form the 3-methylbenzenediazonium salt. The position of the methyl group on the starting aniline is critical for the final product's substitution pattern.

  • Azo Coupling: The diazonium salt is reacted with a β-keto ester, like ethyl 2-methylacetoacetate, under basic conditions.

  • Hydrolysis & Rearrangement: The resulting azo compound is unstable and, upon hydrolysis, eliminates an acyl group to form the desired arylhydrazone.

  • Fischer Cyclization: The isolated hydrazone is then subjected to acidic conditions to induce cyclization into the indole ring system, as described previously.

This two-stage approach (Japp-Klingemann followed by Fischer) is a powerful strategy for constructing substituted indoles.[6][7]

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on a carbon adjacent to a carbonyl group are typically deshielded and resonate around 2.0-3.0 ppm.[8] The aromatic protons of the indole ring will appear in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their positions relative to each other and the methyl group. The N-H proton often appears as a broad singlet further downfield (>10 ppm), and the carboxylic acid proton (COOH) is also a broad singlet, typically very downfield (>12 ppm). The methyl group (CH₃) protons will present as a singlet in the upfield region (~2.5 ppm).

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), and the aliphatic methyl carbon (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. For carboxylic acids, the spectrum is dominated by two characteristic features:

  • O-H Stretch: An extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the strong hydrogen bonding in carboxylic acid dimers.[9][10] This broad feature often overlaps with the sharper C-H stretching bands.

  • C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[9] Conjugation with the indole ring would likely place this peak towards the lower end of the range. Other expected peaks include the N-H stretch (~3300-3400 cm⁻¹) and C-O stretching (~1210-1320 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 175.18 Da is expected. Aromatic acids generally show a prominent molecular ion peak.[11]

  • Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[11]

Spectroscopic DataExpected Characteristics
¹H NMR Signals for aromatic H, N-H, COOH, and CH₃ protons.
¹³C NMR Signals for carbonyl C, aromatic C, and methyl C.
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1690-1760 cm⁻¹), N-H stretch (~3300 cm⁻¹).[9]
Mass Spectrometry Molecular ion peak at m/z ≈ 175. Key fragments at [M-OH]⁺ and [M-COOH]⁺.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary components: the carboxylic acid group, the indole nitrogen, and the electron-rich indole ring.

Reactions at the Carboxylic Acid Group

The -COOH group is a versatile handle for further chemical modification.

  • Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties.[12][13]

  • Amide Coupling: Conversion to amides is readily achieved by first activating the carboxylic acid (e.g., to an acyl chloride) or by using standard peptide coupling reagents (e.g., HATU, EDC) to react with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

Reactions Involving the Indole Ring
  • N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with an alkyl halide. This modification can be crucial for tuning biological activity.

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is typically the most reactive site in unsubstituted indoles, the presence of the C2-carboxylic acid group will direct incoming electrophiles, often to the C5 or C6 positions of the benzene ring.

The interplay of these reactive sites makes this compound a highly valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutics.[3][14]

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_Ring Indole Ring Reactions Start 4-Methyl-1H-indole- 2-carboxylic acid Ester Ester Derivative Start->Ester R-OH, H⁺ Amide Amide Derivative Start->Amide R₂NH, Coupling Agent N_Alkylation N-Alkyl Indole Start->N_Alkylation 1. Base 2. R-X Electrophilic_Sub Ring-Substituted Indole (e.g., Halogenation) Start->Electrophilic_Sub Electrophile (E⁺)

Caption: Key Reactivity Pathways.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and ensure work is conducted in a well-ventilated area.

References

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Methyl 1H-indole-2-carboxylate. PubChem.
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Fischer indole synthesis applied to the total synthesis of n
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • 1H-Indole-2-carboxylic acid, methyl ester. Aribo Biotechnology. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • The Japp‐Klingemann Reaction.
  • Japp klingemann reaction. Slideshare. [Link]
  • (PDF) Fischer Indole Synthesis.
  • Indole 2 carboxylic acid. mzCloud. [Link]
  • Spectroscopy of Carboxylic Acid Deriv
  • 4-Methylindole-2-carboxylic acid. Georganics. [Link]
  • Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
  • IR: carboxylic acids. University of Calgary. [Link]
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine.
  • Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube. [Link]
  • 4-Methylindole. PubChem.
  • methyl 2-methyl-1H-indole-4-carboxylate.

Sources

A Senior Application Scientist's Technical Guide to 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will cover its fundamental identifiers, including its definitive CAS number, detailed physicochemical properties, a validated synthesis protocol via the Fischer Indole Synthesis, and its significant applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to effectively utilize this versatile compound.

Compound Identification and Core Properties

This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a methyl group on the benzene ring of the indole scaffold, provides a valuable starting point for creating targeted molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 18474-57-2 .[2][3][4]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective use in experimental design, from selecting appropriate solvents to ensuring safe handling. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 18474-57-2[2][3][4]
Molecular Formula C₁₀H₉NO₂[2][5]
Molecular Weight 175.18 g/mol [5]
Appearance Solid / Powder[2]
Melting Point 220-221°C[2]
Boiling Point 419.9°C at 760 mmHg[2]
Signal Word Warning[2][5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][5]
GHS Pictogram GHS07 (Harmful)[2]

Synthesis Protocol: The Fischer Indole Synthesis

The most reliable and widely adopted method for preparing substituted indoles like this compound is the Fischer Indole Synthesis.[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7] In this case, the precursors are (3-methylphenyl)hydrazine and pyruvic acid.

The choice of an acid catalyst is crucial; options range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[6] Polyphosphoric acid (PPA) is also a common and effective choice.[7] The mechanism proceeds through a[4][4]-sigmatropic rearrangement of the protonated hydrazone, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Fischer Indole Synthesis for this specific compound.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process Reactant1 m-Tolylhydrazine ((3-methylphenyl)hydrazine) Step1 Step 1: Hydrazone Formation Condensation in Acetic Acid Reactant1->Step1 Reactant2 Pyruvic Acid Reactant2->Step1 Intermediate Pyruvic acid m-tolylhydrazone (Intermediate) Step1->Intermediate Formation of C=N bond Step2 Step 2: Cyclization Heat with Acid Catalyst (e.g., PPA) Intermediate->Step2 [3,3]-Sigmatropic Rearrangement & Ammonia Elimination CrudeProduct Crude Product Mixture Step2->CrudeProduct Step3 Step 3: Purification Recrystallization from Ethanol/Water CrudeProduct->Step3 Product Final Product: This compound Step3->Product Purity >98%

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Laboratory Methodology

This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

Materials:

  • (3-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (95%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (2M)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-methylphenyl)hydrazine hydrochloride in a minimal amount of warm water and neutralize with 5% NaHCO₃ solution until effervescence ceases. Extract the free hydrazine base with diethyl ether and dry the organic layer over anhydrous sodium sulfate.

    • Causality: The hydrochloride salt is more stable for storage, but the free base is required for the reaction. Neutralization releases the reactive nucleophile.

    • Combine the (3-methylphenyl)hydrazine (1 equivalent) with pyruvic acid (1.1 equivalents) in glacial acetic acid.[7]

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Acetic acid acts as both a solvent and a mild acid catalyst for the condensation reaction between the hydrazine and the ketone group of pyruvic acid.[7]

  • Cyclization:

    • Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or ZnCl₂, to the flask containing the hydrazone.

    • Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the indole formation should be monitored by TLC.

    • Causality: The strong acid protonates the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[6][9]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then pour it cautiously over crushed ice.

    • A precipitate of the crude this compound will form.

    • Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

    • Causality: The product is insoluble in acidic water, allowing for its separation from the reaction medium and water-soluble byproducts.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.

  • Validation:

    • Confirm the identity and purity of the final product by measuring its melting point (expected: 220-221°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).[2]

Applications in Drug Discovery & Research

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Indole-2-carboxylic acid derivatives, in particular, are recognized as a promising scaffold for developing novel therapeutic agents.[11]

Role as a Bioactive Scaffold

The indole nucleus, specifically the carboxylic acid at the 2-position and the N-H group, can act as a bidentate chelator for metal ions, such as Mg²⁺, which are essential cofactors in the active sites of enzymes like HIV-1 integrase.[11] This chelation ability is a key interaction that can inhibit enzyme function.

Recent research has demonstrated that indole-2-carboxylic acid derivatives can serve as potent inhibitors for various therapeutic targets:

  • Antiviral Agents: They are being actively investigated as HIV-1 integrase strand transfer inhibitors (INSTIs).[11]

  • Anticancer Agents: The scaffold is used in the synthesis of Pin1 inhibitors, which are explored for their potential to regulate protein folding and cellular signaling pathways implicated in cancer.[1]

  • Antiparasitic Agents: Substituted indole-2-carboxamides have been identified in phenotypic screens as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[12][13]

Structural Contribution Diagram

The diagram below illustrates how the this compound core can be elaborated into a more complex, biologically active molecule.

Scaffold_Elaboration cluster_modifications Synthetic Modifications Core This compound (Core Scaffold) AmideCoupling Amide Coupling (e.g., with an amine R₂-NH₂) Core->AmideCoupling Modifies -COOH group N_Alkylation N-Alkylation (at indole nitrogen with R₁-X) Core->N_Alkylation Modifies -NH group FinalMolecule Lead Compound (e.g., Indole-2-carboxamide) AmideCoupling->FinalMolecule N_Alkylation->FinalMolecule

Caption: Elaboration of the core scaffold into lead compounds.

Expected Analytical Data

For validation, the synthesized compound should be characterized using standard analytical techniques. While a full spectrum is required for definitive identification, key expected signals for the parent compound, Indole-2-carboxylic acid, provide a reference.

TechniqueExpected Characteristic Signals (Reference: Indole-2-carboxylic acid)Source(s)
¹H NMR ~13.0 ppm (s, 1H, -COOH) , ~11.8 ppm (s, 1H, indole -NH) , 7.7-7.0 ppm (m, aromatic protons) . The 4-methyl group would appear as a singlet around 2.2-2.5 ppm.[14]
¹³C NMR ~163 ppm (C=O) , 138-107 ppm (indole ring carbons) . The methyl carbon would appear around 20-25 ppm.[15]
IR ~3300 cm⁻¹ (N-H stretch) , ~3000-2500 cm⁻¹ (O-H stretch, broad) , ~1680 cm⁻¹ (C=O stretch) .[16]

References

  • Fischer indole synthesis. Wikipedia. [Link]
  • Fischer Indole Synthesis. Cambridge University Press. [Link]
  • A green and efficient method for the synthesis of new indolenines deriv
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Methyl 1H-indole-2-carboxylate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]
  • Synthetic method of indole-2-carboxylic acid.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • 4-methoxy-1H-indole-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
  • SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYL
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and the Mechanistic Landscape of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this family, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable diversity of biological activities. This guide will delve into the known and potential mechanisms of action of a specific analogue, 4-Methyl-1H-indole-2-carboxylic acid, by examining the well-established biological targets of the parent scaffold and considering the influence of the 4-methyl substituent. While direct, in-depth studies on the precise mechanism of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by analyzing its structural congeners.

Core Mechanistic Insights from the Indole-2-Carboxylic Acid Scaffold

The biological activity of indole-2-carboxylic acid derivatives is largely dictated by the substitutions on the indole ring and the modifications of the carboxylic acid moiety. However, several key mechanisms of action have been identified for the core scaffold, providing a foundational understanding of how this compound might interact with biological systems.

Inhibition of HIV-1 Integrase

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3][4][5] The proposed mechanism centers on the ability of the indole-2-carboxylic acid motif to chelate divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2][4] These magnesium ions are essential for the catalytic activity of the integrase.

The key interactions include:

  • Metal Ion Chelation: The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid form a pharmacophore that can coordinate with the two Mg²⁺ ions in the integrase active site.[1]

  • π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with viral DNA bases, further stabilizing the inhibitor-enzyme complex.[1][2]

The 4-methyl group in this compound, being an electron-donating group, could potentially modulate the electronic properties of the indole ring, thereby influencing its chelating and stacking interactions.

HIV1_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor This compound Mg2+_1 Mg²⁺ Mg2+_2 Mg²⁺ vDNA Viral DNA (dC20) Indole_N Indole N Indole_N->Mg2+_1 Chelation Carboxyl_O Carboxyl O Carboxyl_O->Mg2+_2 Chelation Indole_Ring Indole Ring Indole_Ring->vDNA π-π Stacking Methyl_Group 4-Methyl Group

Fig 1. Proposed interaction of this compound with the HIV-1 integrase active site.
Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets in cancer immunotherapy.[6] Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of these enzymes.[6] The mechanism of inhibition likely involves the indole-2-carboxylic acid scaffold acting as a competitive inhibitor, mimicking the natural substrate, tryptophan.

The presence of the 4-methyl group could influence the binding affinity and selectivity of the compound for the active sites of IDO1 and TDO.

Induction of Apoptosis via Tubulin Polymerization Inhibition

Certain derivatives of indole-2-carboxylic acid have demonstrated potent pro-apoptotic activity in cancer cell lines.[7] The underlying mechanism for some of these compounds has been identified as the inhibition of tubulin polymerization.[7] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and subsequently induce apoptosis.[7]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established biochemical and cell-based assays would be required. The following protocols provide a framework for such an investigation.

Protocol 1: HIV-1 Integrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 integrase.

Methodology:

  • Reagents and Materials: Recombinant HIV-1 integrase, donor and target DNA substrates, assay buffer, this compound, known integrase inhibitor (e.g., Raltegravir) as a positive control, DMSO as a vehicle control.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

    • Add varying concentrations of this compound (or controls) to the reaction mixture.

    • Incubate to allow for pre-incubation of the inhibitor with the enzyme.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate to allow the reaction to proceed.

    • Stop the reaction and quantify the amount of strand transfer product using a suitable method (e.g., fluorescence resonance energy transfer (FRET) or gel electrophoresis).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

HIV1_Assay_Workflow A Prepare Reaction Mixture (Buffer, Donor DNA, HIV-1 Integrase) B Add Test Compound (this compound) A->B C Pre-incubation B->C D Initiate Reaction (Add Target DNA) C->D E Incubate D->E F Stop Reaction & Quantify Product E->F G Data Analysis (IC₅₀ Determination) F->G

Fig 2. Workflow for the HIV-1 Integrase Inhibition Assay.
Protocol 2: IDO1/TDO Enzymatic Assay

Objective: To assess the inhibitory potential of this compound on IDO1 and TDO activity.

Methodology:

  • Reagents and Materials: Recombinant human IDO1 and TDO enzymes, L-tryptophan (substrate), assay buffer, methylene blue, ascorbic acid, catalase, this compound, known IDO1/TDO inhibitor (e.g., Epacadostat) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (IDO1 or TDO), and varying concentrations of the test compound.

    • Pre-incubate the enzyme with the inhibitor.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at 37°C.

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate to convert N-formylkynurenine to kynurenine.

    • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) and measure the absorbance at a specific wavelength to quantify kynurenine production.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

Protocol 3: Cell-Based Apoptosis and Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression and apoptosis in a relevant cancer cell line.

Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., a breast or colon cancer cell line) under standard conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Cycle Analysis:

    • Harvest the cells and fix them in ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the treated cells.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of cells in each cell cycle phase and the percentage of apoptotic cells for each treatment condition.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 4-substituted indole-2-carboxylic acids are not abundant, general principles can be applied. The position and electronic nature of substituents on the indole ring can significantly impact activity. A methyl group at the 4-position is a small, lipophilic, and electron-donating group. Its influence could be:

  • Steric Effects: The methyl group could either facilitate or hinder binding to a target protein depending on the size and shape of the binding pocket.

  • Electronic Effects: As an electron-donating group, it can increase the electron density of the indole ring, which might enhance π-π stacking interactions and affect the pKa of the indole nitrogen.

  • Metabolic Stability: The methyl group could influence the metabolic stability of the compound by blocking a potential site of oxidation.

Quantitative Data Summary

As there is no direct experimental data for the biological activity of this compound in the reviewed literature, a quantitative data table cannot be provided at this time. The table below is a template that could be populated following the execution of the aforementioned experimental protocols.

Target Assay Type Metric Value (µM)
HIV-1 IntegraseEnzymaticIC₅₀To be determined
IDO1EnzymaticIC₅₀To be determined
TDOEnzymaticIC₅₀To be determined
Cancer Cell Line XCell ViabilityGI₅₀To be determined

Conclusion and Future Directions

This compound belongs to a class of compounds with a proven track record of diverse and potent biological activities. Based on the extensive research on the indole-2-carboxylic acid scaffold, it is plausible that this compound could exhibit inhibitory activity against targets such as HIV-1 integrase and IDO1/TDO, or induce apoptosis in cancer cells. The 4-methyl substituent is likely to modulate these activities through a combination of steric, electronic, and metabolic effects.

To fully elucidate the mechanism of action of this compound, a systematic investigation using the biochemical and cell-based assays outlined in this guide is essential. Further studies, including co-crystallization with target proteins and in vivo efficacy models, would provide a more complete picture of its therapeutic potential. The insights gained from such studies would be invaluable for the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. - PubMed
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchG
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Synthesis and biological activity of functionalized indole-2-carboxyl
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed
  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • This compound AldrichCPR - Sigma-Aldrich
  • This compound | CAS 18474-57-2 | SCBT
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC - NIH
  • Buy Indole-2-carboxylic acid | 1477-50-5 - Smolecule
  • 18474-57-2|this compound|BLD Pharm
  • This compound - Crescent Chemical Company
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH

Sources

A Technical Guide to the Structural Analogs of 4-Methyl-1H-indole-2-carboxylic Acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this indole nucleus allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of potent and selective therapeutic agents. This guide focuses on the structural analogs of a specific, yet versatile, member of this family: 4-Methyl-1H-indole-2-carboxylic acid. The presence of the methyl group at the 4-position introduces a unique steric and electronic profile that can significantly influence ligand-receptor interactions and metabolic stability.

This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small-molecule therapeutics. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key reactions and biological assays, and present a comprehensive analysis of how structural modifications impact biological activity across various therapeutic areas.

Core Scaffold Synthesis: The Reissert Indole Synthesis

A reliable and versatile method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. This classical approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester. For the synthesis of our core scaffold, this compound, the starting material is 2-methyl-6-nitrotoluene.

The underlying principle of the Reissert synthesis is the generation of a key intermediate, ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate, through a base-catalyzed Claisen condensation. The subsequent reduction of the nitro group to an amine initiates an intramolecular cyclization and dehydration cascade to furnish the indole ring system. Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a common and effective choice.[1]

Reissert_Synthesis start 2-Methyl-6-nitrotoluene + Diethyl oxalate intermediate Ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate start->intermediate Base-catalyzed condensation step2 Reductive Cyclization (e.g., Zn/AcOH) intermediate->step2 product This compound step2->product

Caption: The Reissert indole synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure based on the principles of the Reissert indole synthesis.[1]

Step 1: Condensation of 2-Methyl-6-nitrotoluene with Diethyl Oxalate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 2-methyl-6-nitrotoluene and diethyl oxalate.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reductive Cyclization and Hydrolysis

  • Suspend the ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate in glacial acetic acid.

  • Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • The filtrate, containing the ethyl ester of the target compound, is then subjected to basic hydrolysis (e.g., using aqueous NaOH) to yield the carboxylic acid.

  • Acidify the basic solution to precipitate the crude this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Structural Analogs and Therapeutic Applications

The this compound scaffold has served as a template for the development of a diverse range of therapeutic agents. By modifying the carboxylic acid moiety (e.g., to amides or esters) and introducing various substituents at other positions of the indole ring, researchers have generated analogs with potent activities against a variety of biological targets.

Anti-inflammatory Agents: COX Inhibitors

Indole-based compounds have a long history as anti-inflammatory agents, with indomethacin being a prominent example. Analogs of this compound have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The structure-activity relationship studies in this area often focus on the nature of the substituent at the N1 position and modifications of the carboxylic acid group.

Structure-Activity Relationship Insights:

  • N1-Substitution: Introduction of bulky aromatic or heteroaromatic groups at the N1 position can enhance COX-2 selectivity.

  • C2-Carboxylic Acid: The carboxylic acid is crucial for activity, as it mimics the carboxylate of arachidonic acid, the natural substrate of COX enzymes. Conversion to esters or amides generally reduces or abolishes activity.

  • C5-Substitution: Introduction of electron-withdrawing groups at the C5 position can influence the acidity of the N-H proton and impact binding to the active site.

Table 1: Representative Anti-inflammatory Activity of Indole-2-Carboxamide Analogs [2]

Compound IDR1 (N1-substituent)R2 (C5-substituent)Inhibition of TNF-α release (IC50, µM)Inhibition of IL-6 release (IC50, µM)
14f 4-(trifluoromethyl)benzyl5-(furan-2-carboxamido)0.871.12
14g 4-(trifluoromethyl)benzyl5-(3,3-dimethylureido)0.951.24
Antiviral Agents: HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] These compounds function by chelating the essential divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ Integration Integration into Host Genome Mg2 Mg²⁺ Analog Indole-2-carboxylic Acid Analog Analog->Mg1 Chelation Analog->Mg2 Chelation Blocked Integration Blocked Viral_DNA Viral DNA Viral_DNA->Integration Normal Process

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

Structure-Activity Relationship Insights:

  • C2-Carboxylic Acid and Indole N-H: These groups form a key chelating triad with the two Mg²⁺ ions in the integrase active site.[3]

  • C3-Substitution: Introduction of a long branch at the C3 position can lead to beneficial interactions with a hydrophobic pocket near the active site, significantly enhancing inhibitory activity.[3]

  • C6-Substitution: The introduction of a halogenated benzene ring at the C6 position can establish a π-π stacking interaction with the viral DNA, further improving potency.[5]

Table 2: In Vitro Activity of Indole-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors [3]

Compound IDC3-substituentC6-substituentHIV-1 Integrase Inhibition (IC50, µM)
3 HH>50
17b -CH₂-O-benzyl(4-CF₃)6-((2,4-difluorophenyl)amino)0.25
20a -CH₂-O-benzyl(2-F)6-((3-fluoro-4-methoxyphenyl)amino)0.13
Neuromodulators: CB1 Receptor Allosteric Modulators

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a major target for therapeutic intervention in a range of neurological and psychiatric disorders. Indole-2-carboxamides have emerged as a class of negative allosteric modulators (NAMs) of the CB1 receptor.[6] These compounds bind to a site on the receptor distinct from the orthosteric site for endogenous cannabinoids, modulating the receptor's response to agonist binding.

CB1_Signaling cluster_0 Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA Activation cAMP->PKA Decreases Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Binds to orthosteric site NAM Indole-2-carboxamide Analog (NAM) NAM->CB1 Binds to allosteric site NAM->Gi Reduces agonist-induced inhibition of AC Downstream Downstream Signaling PKA->Downstream Modulates

Caption: Simplified signaling pathway of the CB1 receptor and modulation by a negative allosteric modulator (NAM).

Structure-Activity Relationship Insights:

  • C3-Alkyl Chain: Short alkyl chains at the C3 position are preferred for potent CB1 allosteric modulatory activity.[6]

  • C5-Halogen: A chloro or fluoro group at the C5 position enhances the modulatory potency.[6]

  • Amide Linker and Phenyl Ring: An ethylene linker between the amide nitrogen and a phenyl ring, which is substituted with an electron-donating group like a diethylamino group at the 4-position, is a key feature for activity.[6]

Table 3: CB1 Receptor Allosteric Modulatory Activity of Indole-2-carboxamide Analogs [6]

Compound IDC3-substituentC5-substituentPhenyl Ring B (4-position)CB1 Allosteric Modulation (IC50, nM)
1 HHPiperidin-1-yl853
45 EthylChloroDiethylamino79
Anticancer Agents

The indole nucleus is a common feature in many natural and synthetic anticancer agents.[7][8] Structural analogs of this compound have been investigated for their cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in tumor immune evasion, or targeting other cellular processes.

IDO1/TDO Dual Inhibition:

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell-mediated immune responses. Dual inhibitors of IDO1 and TDO are therefore attractive targets for cancer immunotherapy.

IDO_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO T_Cell T-Cell Kynurenine Kynurenine IDO1_TDO->Kynurenine Inhibitor Indole-2-carboxylic Acid Analog Inhibitor->IDO1_TDO Inhibits Activation Immune Activation Suppression Immune Suppression T_Cell->Suppression Tryptophan depletion & Kynurenine accumulation lead to

Caption: The role of IDO1/TDO in tumor immune evasion and its inhibition by indole-2-carboxylic acid analogs.

Table 4: Cytotoxic Activity of Indole-based Analogs against Cancer Cell Lines [7]

Compound IDCancer Cell LineIC50 (µM)
Compound 1 HCT116 (Colon)22.4
Compound 2 HCT116 (Colon)0.34
Compound 1 HTB-26 (Breast)10 - 50
Compound 2 HTB-26 (Breast)10 - 50
Compound 1 PC-3 (Prostate)10 - 50
Compound 2 PC-3 (Prostate)10 - 50
Compound 1 HepG2 (Liver)10 - 50
Compound 2 HepG2 (Liver)10 - 50

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. The strategic placement of a methyl group at the 4-position, combined with modifications at other positions of the indole ring and the carboxylic acid moiety, allows for the generation of structural analogs with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the synthetic strategies, detailed experimental protocols, and structure-activity relationships for key therapeutic applications, including anti-inflammatory, antiviral, neuromodulatory, and anticancer agents. The insights presented herein are intended to empower researchers in the field of drug discovery to further explore and exploit the therapeutic potential of this promising class of compounds. The continued investigation of this compound analogs holds significant promise for the development of next-generation medicines to address unmet medical needs.

References

  • Schmitt, F., et al. (2021). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. ResearchGate.
  • Zhang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5125-5136.
  • Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Reissert indole synthesis. Wikipedia.
  • 4-Methylindole. PubChem.
  • Ignatowska-Jankowska, B., et al. (2013). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PLoS One, 8(9), e72993.
  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031.
  • Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry, 136, 393-405.
  • Chen, T., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(18), 2665-2670.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9866-9878.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate.
  • Various Authors. (n.d.). IC50 values of cancer cell lines. ResearchGate.
  • Reissert Indole Synthesis. Name Reactions in Organic Synthesis.
  • Sharma, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Cihan-Üstündağ, G., & Çapan, G. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Turkish Journal of Chemistry, 36(4), 577-586.
  • Various Authors. (n.d.). IC50 values of cancer cell lines. ResearchGate.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega.
  • Montanari, I., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(22), 5009.
  • Albhaisi, R., et al. (2022). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 1(1), 1-8.
  • Colombo, E., et al. (2014). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Organic Process Research & Development, 18(6), 724-731.
  • Lin, S., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(26), 5353-5361.
  • Atalay, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1853-1858.
  • Wislicenus, W., & Arnold, E. (1927). ethyl acetopyruvate. Organic Syntheses, 7, 38.
  • Nguyen, T., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203.
  • Pal, S., & Hembram, K. (2018). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE.
  • Vosooghi, M., et al. (2014). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical and Pharmaceutical Bulletin, 62(6), 547-553.
  • Kovalenko, S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][9]triazino[2,3-c]quinazolines. Molecules, 29(10), 2269.
  • Abou-Seri, S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(8), 537-564.
  • Bartel, M., et al. (1997). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 40(17), 2694-2705.
  • Vosooghi, M., et al. (2014). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. ResearchGate.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9866-9878.
  • CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites. ResearchGate.
  • Arnold, E., & Wislicenus, W. (1927). ethyl ethoxalylpropionate. Organic Syntheses, 7, 40.

Sources

The Architecture of Discovery: A Technical Guide to Novel Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and pharmacologically active compounds underscores its remarkable versatility as a privileged scaffold. Within this esteemed class, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of therapeutic potential, including antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies underpinning the discovery of novel indole-2-carboxylic acid derivatives. We will eschew a rigid, templated approach, instead allowing the scientific narrative to guide the structure of this document, mirroring the organic and iterative nature of the discovery process itself. Our focus will be on the causality behind experimental choices, the inherent self-validating nature of robust protocols, and a rigorous grounding in authoritative scientific literature.

I. Strategic Blueprint: The Rationale for Pursuing Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid moiety is not merely a synthetic handle; it is a key pharmacophoric element that actively participates in molecular recognition. The carboxylic acid group, often deprotonated at physiological pH, can engage in crucial hydrogen bonding and ionic interactions with biological targets. Furthermore, the indole ring system itself provides a platform for a variety of non-covalent interactions, including hydrophobic interactions and π-π stacking.[4][5] This combination of features makes the indole-2-carboxylic acid scaffold an ideal starting point for the design of targeted therapeutics.

A compelling example of this is seen in the development of HIV-1 integrase inhibitors. The indole nucleus and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, a critical interaction for inhibiting its strand transfer activity.[4][6][7] This mechanistic insight provides a clear rationale for the continued exploration of this chemical space for novel antiviral agents.

II. Constructing the Core: Synthetic Pathways to Functionalized Indole-2-Carboxylic Acids

The successful discovery of novel derivatives hinges on the ability to efficiently synthesize a diverse library of analogues. The choice of synthetic route is a critical strategic decision, balancing factors such as substrate scope, functional group tolerance, and overall yield.

Classical Approaches: Time-Tested and Foundational

Classical methods for indole synthesis, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.[8]

  • Fischer Indole Synthesis: This venerable reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, is a workhorse for the preparation of the indole core.[8][9]

  • Japp-Klingemann Reaction: This method provides a versatile entry point to indole-2-carboxylic acid esters through the reaction of a diazonium salt with an active methylene compound, followed by Fischer indolization.[10]

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group compatibility.[11][12] Palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient construction of highly functionalized indole scaffolds.[11]

Experimental Protocol: A Representative Palladium-Catalyzed Synthesis of an Indole-2-Carboxylic Acid Ester Derivative [13]

  • Esterification: Dissolve the starting indole-2-carboxylic acid in ethanol. Add concentrated sulfuric acid catalytically. Heat the mixture at 80 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the ethyl ester.

  • Buchwald-Hartwig Amination: To a solution of the ethyl 6-bromoindole-2-carboxylate in 1,4-dioxane, add the desired aniline derivative, cesium carbonate (Cs₂CO₃), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and XPhos. Purge the reaction vessel with an inert gas (e.g., argon) and heat at 110 °C for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide and heat the mixture at 80 °C for 1-3 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with 1N HCl. Collect the resulting precipitate by filtration, wash with water, and dry to yield the final indole-2-carboxylic acid derivative.

G cluster_synthesis Synthetic Workflow Start Indole-2-carboxylic Acid Esterification Esterification (EtOH, H₂SO₄) Start->Esterification Ester Ethyl Indole-2-carboxylate Esterification->Ester Functionalization Palladium-Catalyzed Cross-Coupling Ester->Functionalization Functionalized_Ester Functionalized Ester Functionalization->Functionalized_Ester Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) Functionalized_Ester->Hydrolysis Final_Product Novel Indole-2-carboxylic Acid Derivative Hydrolysis->Final_Product

Caption: Synthetic workflow for novel indole-2-carboxylic acid derivatives.

III. The Proving Ground: Biological Evaluation and Screening Funnels

The synthesized library of compounds must be subjected to a rigorous and systematic biological evaluation to identify promising lead candidates. This process is typically structured as a screening funnel, starting with high-throughput primary assays and progressing to more complex and physiologically relevant secondary and tertiary assays.

Primary Screening: Identifying Initial Hits

The nature of the primary screen is dictated by the therapeutic target. For example, in the context of anti-inflammatory drug discovery, a common primary assay is the inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (e.g., RAW 264.7).[14]

Experimental Protocol: In Vitro Anti-inflammatory Assay [14]

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Cytokine Quantification: Collect the cell culture supernatants and quantify the levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-treated control. Determine the IC₅₀ value for each active compound.

Secondary and Tertiary Screening: From In Vitro to In Vivo

Promising hits from the primary screen are advanced to more complex assays to confirm their activity and elucidate their mechanism of action. This may include enzymatic assays to confirm direct target engagement, as in the case of HIV-1 integrase inhibition assays.[4][6] Ultimately, the most promising candidates are evaluated in animal models of the disease to assess their in vivo efficacy and safety.[14]

G cluster_screening Screening Funnel Library Synthesized Compound Library Primary_Screen Primary Screen (e.g., Anti-inflammatory Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen (e.g., Enzymatic Assay) Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits In_Vivo In Vivo Studies (Animal Models) Confirmed_Hits->In_Vivo Lead Lead Candidate In_Vivo->Lead

Caption: A typical screening funnel for drug discovery.

IV. Refining the Design: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological screening is used to establish a structure-activity relationship (SAR), which provides insights into how the chemical structure of the derivatives influences their biological activity.[15][16][17] This information is crucial for guiding the next round of synthesis in a process known as lead optimization.

For example, in the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors, it was found that the introduction of a halogenated benzene ring at the C6 position of the indole core could effectively bind with viral DNA through π-π stacking interactions, leading to enhanced inhibitory activity.[4][5][18] Similarly, the introduction of a long branch on the C3 position improved interactions with a hydrophobic cavity near the active site of the enzyme.[6][7]

Table 1: Illustrative SAR Data for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

CompoundSubstitution at C3Substitution at C6IC₅₀ (µM)
1 HH32.37[5]
4a 2-methoxyphenylH~10-15[5]
17a HHalogenated benzene3.11[4][5]
20a Long branchH0.13[6][7]

This iterative cycle of design, synthesis, and testing is the engine of drug discovery, progressively refining the chemical structure to maximize potency and selectivity while minimizing off-target effects and toxicity.

V. Conclusion: The Path Forward

The discovery of novel indole-2-carboxylic acid derivatives is a dynamic and rewarding field of research. The inherent versatility of the indole scaffold, coupled with a growing understanding of its pharmacophoric potential, ensures its continued relevance in the quest for new medicines. By integrating rational design, efficient synthetic methodologies, and rigorous biological evaluation, researchers can continue to unlock the therapeutic promise held within this remarkable class of molecules.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre
  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit.
  • A Comparative Guide to Indole Synthesis: Classical Methods vs.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Catalytic Version of the Fischer Indole Synthesis. ChemistryViews.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • Recent Progress in the Transition Metal C
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • Recent advances in the synthesis of indoles and their applic
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • The structure-activity relationship (SAR) of the novel indole...
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
  • ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • Synthetic routes for derivatives of indole 2-carboxamide (molecules...
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. ValQi.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF.
  • Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect.

Sources

An In-Depth Technical Guide to 4-Methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental properties, detail its synthesis via the classic Fischer indolization, explore its spectroscopic signature, and critically examine its emerging role as a foundational scaffold in modern drug discovery, particularly in the development of novel antiviral agents.

Core Compound Characteristics

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the carboxylic acid group at the 2-position and a methyl group at the 4-position imparts specific chemical reactivity and physical properties that make it a valuable starting material for organic synthesis.

Physicochemical and Structural Data

For researchers, precise physical and chemical data is paramount for experimental design, including reaction setup, purification, and analytical characterization. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 18474-57-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Solid
Melting Point 220-221 °C
Boiling Point 419.9 °C at 760 mmHg
InChI Key QMSCXKCJGFIXDF-UHFFFAOYSA-N
SMILES Cc1cccc2[nH]c(cc12)C(O)=O

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole ring system is the Fischer indole synthesis, first reported in 1883.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]

For the synthesis of this compound, the logical precursors are m-tolylhydrazine (3-methylphenylhydrazine) and pyruvic acid.

Reaction Mechanism

The causality behind the Fischer indole synthesis is a sequence of acid-catalyzed transformations:[1][3]

  • Hydrazone Formation: The reaction initiates with the condensation of m-tolylhydrazine and pyruvic acid to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate, which breaks the aromaticity of the benzene ring.[1]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto an imine carbon, forming a five-membered ring.

  • Ammonia Elimination: Under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.

Fischer_Indole_Synthesis Reactants m-tolylhydrazine + Pyruvic Acid Step1 Step 1: Condensation Reactants->Step1 Heat Catalyst Acid Catalyst (e.g., PPA, ZnCl₂) Step2 Step 2: Tautomerization & [3,3]-Sigmatropic Rearrangement Catalyst->Step2 Hydrazone m-tolylhydrazone of Pyruvic Acid Step1->Hydrazone Hydrazone->Step2 Intermediate Di-imine Intermediate Step2->Intermediate Step3 Step 3: Aromatization, Cyclization & NH₃ Elimination Intermediate->Step3 Product 4-Methyl-1H-indole- 2-carboxylic acid Step3->Product

Caption: Workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol

This protocol is a representative methodology based on the principles of the Fischer indole synthesis.[2][4] Safety Precaution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of m-tolylhydrazine hydrochloride in ethanol.

    • Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt, followed by 1.05 equivalents of pyruvic acid.

    • Stir the mixture at room temperature for 30 minutes, then gently heat to reflux for 15-20 minutes to ensure complete condensation. The formation of the hydrazone may be observed as a precipitate.

  • Indolization (Cyclization):

    • Cool the reaction mixture. While many acid catalysts can be used, polyphosphoric acid (PPA) is often effective.[1] Carefully add the crude hydrazone mixture to a separate flask containing an excess of pre-heated (approx. 80-100 °C) PPA under vigorous stirring.

    • Maintain the temperature of the PPA mixture for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture over crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Adjust the pH of the aqueous slurry to be slightly acidic (pH 3-4) using a saturated sodium bicarbonate solution to ensure the carboxylic acid is protonated.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Carboxylic Acid (-COOH)> 11 ppm (broad singlet)
Indole N-H> 10 ppm (broad singlet)
Aromatic Protons (H5, H6, H7)6.8 - 7.5 ppm (multiplets)
Indole H3~7.0 ppm (singlet or narrow doublet)
Methyl (-CH₃)~2.5 ppm (singlet)
¹³C NMR Carboxylic Carbonyl (C=O)160 - 185 ppm[5][6]
Indole Ring Carbons100 - 140 ppm
Methyl Carbon (-CH₃)~20 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
N-H Stretch (Indole)3200 - 3500 cm⁻¹[6]
C=O Stretch (Carboxylic Acid)1680 - 1710 cm⁻¹[7]
Mass Spec. Molecular Ion (M+)m/z = 175.06

Note: Exact chemical shifts in NMR are solvent-dependent. Data is predicted based on general principles of spectroscopy for carboxylic acid derivatives and indole systems.[5][6][7]

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8][9] Recent research has highlighted its significant potential as a core for developing novel inhibitors of HIV-1 integrase.[10][11]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[11] This process is dependent on two magnesium ions (Mg²⁺) held within the enzyme's active site.

The therapeutic strategy centers on disrupting this metallic cofactor system. The indole-2-carboxylic acid scaffold is an effective pharmacophore because the nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid group can act as a chelating triad, binding to the two Mg²⁺ ions.[12][13] This binding event blocks the active site, preventing the enzyme from processing the viral DNA and thus inhibiting viral replication.[10]

HIV_Inhibition cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ DNA Viral DNA Mg2 Mg²⁺ Inhibitor Indole-2-carboxylic Acid Scaffold Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation Block Inhibition of Strand Transfer Inhibitor->Block Leads to

Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold.
Structural Optimization and Future Directions

While the core scaffold provides the essential chelating function, substitutions on the indole ring are crucial for optimizing potency and pharmacokinetic properties. The methyl group at the 4-position on our title compound, for instance, can influence solubility and interactions with hydrophobic pockets within the enzyme. Researchers actively explore substitutions at various positions (C3, C5, C6, etc.) to enhance π-π stacking interactions with viral DNA or improve other drug-like properties.[10][12]

Beyond HIV, indole-2-carboxamide derivatives have been investigated for a range of other therapeutic applications, including as antitubercular agents and for their antiproliferative activity against cancer cells, demonstrating the versatility of this chemical scaffold.[14]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically important building block in the synthesis of complex, biologically active molecules. Its straightforward synthesis via the time-tested Fischer indole reaction, combined with its function as a potent metal-chelating pharmacophore, solidifies its role in contemporary drug discovery. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics to address critical global health challenges.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. [Link]
  • Cambridge University Press. Fischer Indole Synthesis. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • Sajjadifar, S., et al. (2014). New indolenines I(1-18)
  • Amer, A. M., et al. (2005). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Abuo-Rahma, G. E. D. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. [Link]
  • Al-Ostath, A., et al. (2024).
  • American Chemical Society. Derivatives of Indole-2-carboxylic Acid. [Link]
  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
  • Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Oregon State University.
  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
  • MDPI.
  • National Center for Biotechnology Information. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
  • Chemistry LibreTexts. 21.
  • YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]
  • W. W. Norton & Company. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for 4-Methyl-1H-indole-2-carboxylic acid, a crucial building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. Adherence to the protocols outlined herein is essential for ensuring laboratory safety and maintaining the integrity of this valuable compound.

Compound Profile and Significance

This compound, with the CAS number 18474-57-2, belongs to the indole family of heterocyclic compounds. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The presence of the carboxylic acid functionality at the 2-position and a methyl group at the 4-position makes this molecule a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Understanding its chemical properties is the first step toward safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Solid
Melting Point 220-221 °C
Boiling Point 419.9 °C at 760 mmHg
Storage Temperature Room Temperature

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards. It is imperative to understand these risks to implement appropriate safety measures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation

Toxicological Summary:

Engineering Controls for Safe Handling

The primary principle of safe chemical handling is to minimize exposure through robust engineering controls.

  • Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[2] The fume hood provides a contained workspace and protects the user from inhaling airborne particles.

  • Enclosed Systems: For repetitive or large-scale operations, the use of glove boxes or other enclosed systems is recommended to provide a higher level of containment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3] In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste.

    • Lab Coat: A full-sleeved, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is necessary.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal AssessHazards Assess Hazards (Review SDS) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Chemical Fume Hood) SelectPPE->PrepareWorkArea WeighCompound Weigh Compound (Inside Fume Hood) PrepareWorkArea->WeighCompound TransferAndDissolve Transfer and Dissolve WeighCompound->TransferAndDissolve ConductExperiment Conduct Experiment TransferAndDissolve->ConductExperiment Decontaminate Decontaminate Glassware and Surfaces ConductExperiment->Decontaminate DisposeWaste Dispose of Waste (Follow Guidelines) Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Protect from light and moisture, as indole derivatives can be sensitive to these conditions.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can initiate exothermic or otherwise hazardous reactions.[3]

Spill Management and Decontamination

In the event of a spill, a calm and methodical response is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • Cleanup of Small Spills (Solid):

    • Don the appropriate PPE as described in Section 4.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal of Waste

All waste containing this compound, including contaminated PPE, glassware, and spill cleanup materials, must be treated as hazardous waste.

  • Containment: Collect waste in clearly labeled, sealed containers.

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocol: A Practical Application

The following is a representative protocol for the amidation of this compound. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Objective: To synthesize N-benzyl-4-methyl-1H-indole-2-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a chemical fume hood, add this compound (1 equivalent) and HOBt (1.1 equivalents) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to the flask to dissolve the solids.

  • Amine Addition: Add benzylamine (1.1 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-4-methyl-1H-indole-2-carboxamide.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Starting Materials (Indole, HOBt, Benzylamine in DCM) B Add Coupling Agent (DCC at 0°C) A->B C Stir Overnight (Monitor by TLC) B->C D Filter Urea Byproduct C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Figure 2: A generalized workflow for the amidation of this compound.

Reactivity Profile and Incompatibilities

The reactivity of this compound is primarily dictated by the indole nucleus and the carboxylic acid functional group.

  • Indole Nucleus: The indole ring is generally susceptible to electrophilic substitution. It can also undergo oxidation, particularly in the presence of strong oxidizing agents.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation (as demonstrated in the protocol above), and reduction.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

    • Strong Bases: Will deprotonate the carboxylic acid and the indole N-H in an exothermic reaction.

    • Reducing Agents: Strong reducing agents can reduce the carboxylic acid.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and following established protocols for storage, use, and disposal, researchers can work safely and effectively with this compound. This guide serves as a foundational resource, and it is incumbent upon all users to consult the most up-to-date Safety Data Sheet and their institution's specific safety policies before commencing any work.

References

  • FooDB. (2022, November 10). Indole-2-carboxylic acid - Material Safety Data Sheet.
  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles.

Sources

A Spectroscopic Guide to 4-Methyl-1H-indole-2-carboxylic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-1H-indole-2-carboxylic acid (CAS No: 18474-57-2).[1][2] Designed for researchers, chemists, and professionals in drug development, this document moves beyond raw data to offer in-depth interpretation, causality-driven experimental choices, and field-proven protocols. The structural elucidation of novel or synthesized compounds is the bedrock of chemical and pharmaceutical science, and a multi-technique spectroscopic approach is the gold standard for achieving unambiguous confirmation of molecular identity and purity.

This compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , is a member of the indole carboxylic acid family, a scaffold of significant interest in medicinal chemistry.[3] This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, providing a robust framework for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of protons within a molecule. For this compound, the spectrum provides definitive information on the substitution pattern of the indole ring and the presence of the key functional groups.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (N-H)~11.8Broad Singlet1H-
H-3~7.1Singlet (or narrow doublet)1HJ ≈ 1-2 Hz
H-5~7.0Doublet1HJ ≈ 8.0 Hz
H-6~6.9Triplet1HJ ≈ 7.5 Hz
H-7~7.3Doublet1HJ ≈ 7.0 Hz
4-CH₃~2.4Singlet3H-
COOH~13.0Very Broad Singlet1H-
Expertise & Interpretation

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds prevents the rapid exchange of the acidic N-H and COOH protons, allowing for their observation as broad singlets at very downfield shifts (~11.8 and ~13.0 ppm, respectively).[4] The absence of these peaks after a D₂O shake experiment would serve as a self-validating confirmation of these assignments.

  • Aromatic Region (6.9-7.3 ppm): The protons on the benzene portion of the indole ring (H-5, H-6, H-7) create a characteristic splitting pattern. H-6, being coupled to both H-5 and H-7, is expected to appear as a triplet. H-5 and H-7 will appear as doublets. The specific chemical shifts are influenced by the electron-donating nature of the methyl group at the C4 position.

  • Indole Protons: The H-3 proton is a key indicator. It typically appears as a singlet or a finely split doublet due to a small long-range coupling to the N-H proton. Its chemical shift around 7.1 ppm is characteristic of a proton at the C3 position adjacent to a carboxylic acid group in an indole system.[5]

  • Methyl Group: The singlet at approximately 2.4 ppm, integrating to 3H, is the unmistakable signature of the methyl group at the C4 position. Its chemical shift is in the typical range for an aryl-bound methyl group.

Visualization: Key ¹H-¹H Couplings

Caption: Predicted ¹H NMR couplings for this compound.

Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibration: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of non-equivalent carbon atoms and crucial information about their chemical environment (hybridization, attached heteroatoms).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~163
C2~129
C3~108
C3a~127
C4~131
C5~121
C6~123
C7~113
C7a~138
4-CH₃~20
Expertise & Interpretation

The predicted chemical shifts are based on data from similar indole structures and established substituent effects.[6][7]

  • Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded, appearing far downfield around 163 ppm, a characteristic region for this functional group.[8] This peak is often of lower intensity due to a long relaxation time and the absence of a Nuclear Overhauser Effect (NOE).

  • Aromatic & Indole Carbons: The eight sp² hybridized carbons of the indole ring system appear in the typical aromatic region of 108-138 ppm. The specific shifts are determined by their position relative to the nitrogen atom and the electron-donating/withdrawing groups. For instance, C7, adjacent to the nitrogen, is expected to be more shielded (~113 ppm) compared to C7a (~138 ppm), which is at a bridgehead position.[5]

  • Aliphatic Carbon: The sp³ hybridized carbon of the methyl group is highly shielded and appears upfield at approximately 20 ppm.

Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required if the sample is limited, due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a 100 MHz (or corresponding field strength) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹³C and lock/shim as per the ¹H experiment.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This decouples the protons to produce sharp singlets for each carbon and benefits from the NOE. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically necessary.

  • Processing & Calibration: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300-3500N-H StretchMediumIndole N-H
2500-3300O-H StretchBroad, StrongCarboxylic Acid O-H
~3000C-H Stretch (Aromatic)MediumAr-H
1690-1720C=O StretchStrong, SharpCarboxylic Acid C=O
1500-1600C=C StretchMedium-StrongAromatic Ring
1210-1320C-O StretchMediumCarboxylic Acid C-O
Expertise & Interpretation

The IR spectrum of this compound is dominated by the features of the carboxylic acid group.

  • The O-H Stretch: The most prominent feature is an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹.[9] This breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[10] This band is a hallmark of a carboxylic acid dimer in the solid state.

  • The C=O Stretch: A strong, sharp peak between 1690-1720 cm⁻¹ confirms the presence of the carbonyl group.[8] Its position indicates a conjugated carboxylic acid, where conjugation with the indole ring slightly lowers the vibrational frequency compared to a saturated acid.

  • The N-H Stretch: A medium-intensity peak around 3300-3500 cm⁻¹ is expected for the indole N-H stretch. This peak will be noticeably sharper than the O-H band and will be superimposed upon it.

Visualization: Key Vibrational Modes

Caption: Correlation of functional groups to their expected IR absorption bands.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z (mass-to-charge)Proposed IdentityNotes
175[M]⁺Molecular Ion
157[M - H₂O]⁺Loss of water from the carboxylic acid
130[M - COOH]⁺Loss of the carboxyl radical
103[130 - HCN]⁺Common fragmentation of indole ring
Expertise & Interpretation

Under Electron Ionization (EI) conditions, the molecule is ionized and fragmented in a reproducible manner.

  • Molecular Ion Peak ([M]⁺): The peak at m/z = 175 corresponds to the intact molecule with one electron removed.[3] The presence of this peak confirms the molecular weight. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.

  • Key Fragmentations: The fragmentation pattern is a molecular fingerprint. The most predictable fragmentation for a carboxylic acid is the loss of the carboxyl group as a radical (a loss of 45 Da), leading to a significant peak at m/z 130.[11] Another common loss is water (18 Da) from the molecular ion, resulting in a peak at m/z 157. Further fragmentation of the indole ring, such as the loss of HCN (27 Da) from the m/z 130 fragment, can also be observed.

Visualization: Primary Fragmentation Pathways

MS_Fragmentation M [M]⁺ m/z = 175 M_H2O [M - H₂O]⁺ m/z = 157 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 130 M->M_COOH - •COOH Fragment_103 [C₈H₇]⁺ m/z = 103 M_COOH->Fragment_103 - HCN

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Vaporization: Gently heat the probe to vaporize the sample into the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides immediate confirmation of the critical N-H and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The combination of these techniques, guided by the expert interpretation and robust protocols outlined in this guide, provides a self-validating system for the unambiguous characterization of this important indole derivative.

References

  • PubChem. Methyl 1H-indole-2-carboxylate.
  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Química Organica.org. IR Spectrum: Carboxylic Acids.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups.

Sources

Unlocking the Therapeutic Potential of 4-Methyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities. This technical guide focuses on a specific derivative, 4-Methyl-1H-indole-2-carboxylic acid, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. Drawing upon the established pharmacology of related indole-2-carboxylic acid derivatives, we propose a systematic investigation into several high-potential target classes, including enzymes involved in cancer immunotherapy, viral replication, and parasitic infections, as well as proteins regulating cancer cell proliferation and survival. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, complete with experimental protocols and logical frameworks, to thoroughly evaluate the therapeutic promise of this compound.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring is a ubiquitous motif in biologically active molecules, from neurotransmitters to potent pharmaceuticals[1]. The addition of a carboxylic acid at the 2-position creates a versatile chemical scaffold that has been successfully exploited to develop inhibitors for a range of therapeutic targets. Derivatives of indole-2-carboxylic acid have demonstrated efficacy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, HIV-1 integrase for antiviral therapy, and the 14-3-3η protein in liver cancer[2][3][4][5]. Furthermore, this scaffold has given rise to compounds with dual inhibitory activity against tubulin and thioredoxin reductase, as well as inhibitors of the epigenetic modifier, Lysine-specific demethylase 1 (LSD1)[3].

The subject of this guide, this compound, introduces a methyl group at the 4-position of the indole ring. This seemingly minor modification can significantly impact the compound's steric and electronic properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile for various targets. This guide presents a structured approach to systematically explore the therapeutic potential of this compound by investigating its activity against the most promising target classes identified for the broader family of indole-2-carboxylic acid derivatives.

Prioritized Therapeutic Target Classes for this compound

Based on the established activities of related compounds, the following target classes are prioritized for the initial investigation of this compound.

Cancer Immunotherapy: IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism[4][6]. In the tumor microenvironment, the activity of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites that actively suppress the immune response[6][7]. Inhibition of IDO1 and/or TDO can restore anti-tumor immunity and has emerged as a promising strategy in cancer immunotherapy[8][9]. Given that indole-2-carboxylic acid derivatives have shown potent dual inhibition of IDO1 and TDO, this is a primary area of investigation for this compound[2].

IDO1_TDO_Pathway Tryptophan Tryptophan TCell T-Cell Proliferation & Function Tryptophan->TCell Required for IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Promotes ImmuneSuppression->TCell Inhibits IDO1_TDO->Kynurenine Metabolism IDO1_TDO->TCell Depletes Tryptophan (Inhibition) Inhibitor 4-Methyl-1H-indole- 2-carboxylic acid Inhibitor->IDO1_TDO Potential Inhibition

Caption: IDO1/TDO Pathway Inhibition.

Hepatocellular Carcinoma: 14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved adapter proteins that regulate the function of a wide array of signaling proteins involved in cell cycle control, apoptosis, and proliferation[10]. Several isoforms of 14-3-3 are overexpressed in hepatocellular carcinoma (HCC) and are associated with a poorer prognosis[10][11]. They can modulate key cancer-related pathways such as the MAPK and PI3K/Akt signaling cascades[10]. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, demonstrating potent inhibitory activity against liver cancer cell lines[3][5]. This precedent makes the 14-3-3 protein family a compelling target for this compound.

fourteen_three_three_pathway cluster_pathways Downstream Signaling MAPK_pathway MAPK Pathway (e.g., Raf/MEK/ERK) Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Inhibits PI3K_Akt_pathway PI3K/Akt Pathway PI3K_Akt_pathway->Proliferation PI3K_Akt_pathway->Apoptosis Inhibits Beta_catenin_pathway β-catenin/HSF-1α/HSP70 Pathway Migration Cell Migration Beta_catenin_pathway->Migration fourteen_three_three 14-3-3 Proteins (e.g., 14-3-3η) fourteen_three_three->MAPK_pathway Modulates fourteen_three_three->PI3K_Akt_pathway Modulates fourteen_three_three->Beta_catenin_pathway Modulates Inhibitor 4-Methyl-1H-indole- 2-carboxylic acid Inhibitor->fourteen_three_three Potential Inhibition

Caption: 14-3-3 Signaling in HCC.

Antiviral Therapy: HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus[1][2]. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing followed by strand transfer[12][13]. Blocking this enzyme effectively halts the viral life cycle[3]. The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, with derivatives showing inhibitory concentrations in the sub-micromolar range[4][14]. Therefore, evaluating the anti-integrase activity of this compound is a high priority.

Broad-Spectrum Anticancer Activity: Tubulin and Thioredoxin Reductase

Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and cell structure maintenance. Agents that disrupt tubulin polymerization are potent anticancer drugs[15]. Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which protects cells from oxidative stress and is often overexpressed in cancer cells, contributing to their survival and drug resistance[16][17]. The dual inhibition of tubulin and TrxR presents a powerful strategy to induce cancer cell death[18]. Indole-chalcone derivatives have been developed as dual inhibitors of these targets, suggesting that the indole scaffold can be adapted for this purpose[3].

Epigenetic Regulation in Cancer: Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 (LSD1) is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones[14][19]. LSD1 is frequently overexpressed in various cancers and is involved in maintaining the undifferentiated state of cancer cells and promoting their motility[5][19][20]. Inhibition of LSD1 is a promising therapeutic approach for a variety of solid and hematological malignancies[21]. The discovery of indole derivatives as potent LSD1 inhibitors highlights the potential of this compound in this area[3].

Anti-parasitic Therapy: Trypanosoma cruzi CYP51

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America[22]. The parasite relies on the enzyme sterol 14α-demethylase (CYP51) for the synthesis of ergosterol, an essential component of its cell membrane[23][24]. Inhibition of CYP51 is a validated strategy for treating fungal infections, and antifungal azoles that target this enzyme have shown efficacy against T. cruzi[22]. The indole scaffold has been explored for the development of anti-T. cruzi agents, with some derivatives showing activity against the parasite[9]. Investigating the potential of this compound to inhibit T. cruzi CYP51 could open up new avenues for the treatment of Chagas disease.

Experimental Workflows for Target Validation

A tiered approach is recommended for evaluating the activity of this compound against the prioritized target classes.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Advanced Characterization in_vitro_assays In Vitro Enzymatic/Binding Assays (IDO1, TDO, HIV-1 Integrase, LSD1, TrxR, CYP51) Protein Binding Assays (14-3-3η, Tubulin) cell_based_assays Cell-Based Functional Assays (Cancer Cell Lines, Infected Cells) - Proliferation (MTT, BrdU) - Apoptosis (Caspase-Glo, Annexin V) - Migration (Transwell) - T-cell Activation (IFN-γ release) - Viral Replication (p24 ELISA) in_vitro_assays->cell_based_assays Active Compounds advanced_characterization Mechanism of Action Studies - Western Blotting - Immunofluorescence - Kinase Profiling In Vivo Efficacy Studies (Xenograft, Infection Models) cell_based_assays->advanced_characterization Potent & Selective Compounds start This compound start->in_vitro_assays

Caption: Tiered Experimental Workflow.

Tier 1: In Vitro Primary Screening

The initial phase involves biochemical assays to determine the direct interaction of this compound with the purified target proteins.

Target ClassAssay TypeKey Parameters
IDO1/TDO Enzymatic AssayIC50 determination using a fluorescence-based assay measuring kynurenine production.
14-3-3η Protein Binding AssaySurface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to determine the dissociation constant (KD).
HIV-1 Integrase Enzymatic AssayFluorescence-based assays for both 3'-processing and strand transfer steps to determine IC50 values.
Tubulin Polymerization AssayLight scattering or fluorescence-based assay to measure the inhibition of tubulin polymerization.
TrxR Enzymatic AssayDTNB reduction assay to determine the IC50 for TrxR inhibition.
LSD1 Enzymatic AssayAmplex Red-based assay to measure hydrogen peroxide production during demethylation, for IC50 determination.
T. cruzi CYP51 Enzymatic AssayReconstituted in vitro assay measuring the metabolism of a substrate, with IC50 determination.

Protocol: IDO1 Enzymatic Assay (Example)

  • Reagents and Materials: Recombinant human IDO1, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Xanthine Oxidase, Potassium Phosphate Buffer, 96-well black microplates, plate reader.

  • Assay Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid and 10 µg/mL catalase.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In each well of the microplate, add 50 µL of assay buffer, 1 µL of the test compound solution, and 20 µL of 200 nM IDO1 enzyme.

  • Initiation of Reaction: Add 30 µL of 500 µM L-Tryptophan to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination and Detection: Terminate the reaction by adding 100 µL of 30 µg/mL catalase in 50 mM potassium phosphate buffer (pH 6.5). Measure the fluorescence of the kynurenine product (Excitation: 365 nm, Emission: 480 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Tier 2: Cell-Based Assays

Compounds showing promising activity in Tier 1 assays will be advanced to cell-based assays to assess their functional effects in a more biologically relevant context.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines relevant to the identified targets (e.g., HepG2 for 14-3-3η, A549 for LSD1) in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Tier 3: Mechanism of Action and In Vivo Efficacy

For lead compounds with potent and selective cellular activity, further studies will be conducted to elucidate their mechanism of action and evaluate their in vivo efficacy. This includes Western blotting to confirm target engagement in cells, immunofluorescence to observe effects on cellular structures (e.g., microtubules), and animal models (e.g., tumor xenografts, infection models) to assess therapeutic potential.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. By systematically screening against a prioritized set of targets with established relevance for the indole-2-carboxylic acid scaffold, researchers can efficiently identify the most promising therapeutic avenues for this compound. Positive findings from this proposed workflow will provide a strong foundation for further lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent. The key to success will be a thorough and unbiased evaluation of its activity across these diverse biological targets, allowing the data to guide the future direction of the research program.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells. PMC. [Link]
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers. [Link]
  • Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. PMC. [Link]
  • Pharmacological Inhibition of LSD1 for Cancer Tre
  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. AACR Journals. [Link]
  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. [Link]
  • Role of Histone Lysine-Specific Demethylase 1(Lsd1) in Cancer Therapy. University of Toledo. [Link]
  • Mechanisms and inhibition of HIV integr
  • Involvement of 14-3-3 Proteins in Regulating Tumor Progression of Hep
  • Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). PMC. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • (PDF) HIV-1 Integrase: Mechanism and Inhibitor Design.
  • The 14-3-3σ protein promotes HCC anoikis resistance by inhibiting EGFR degradation and thereby activating the EGFR-dependent ERK1/2 signaling p
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
  • Integrase and integration: biochemical activities of HIV-1 integrase. PMC. [Link]
  • Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole. PubMed Central. [Link]
  • Novel structural CYP51 mutation in Trypanosoma cruzi associated with multidrug resistance to CYP51 inhibitors and reduced infectivity. NIH. [Link]
  • What are HIV-1 integrase inhibitors and how do they work?.
  • Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI. [Link]
  • 14-3-3σ induces heat shock protein 70 expression in hep
  • YAP and 14-3-3γ are involved in HS-OA-induced growth inhibition of hepatocellular carcinoma cells: A novel mechanism for hydrogen sulfide releasing oleanolic acid. Oncotarget. [Link]
  • HIV integr
  • The anti-vascular properties of a novel thioredoxin inhibitor with anti-tubulin properties. AACR Journals. [Link]
  • Tubulin Role in Cancer Development and Treatment.
  • Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygen
  • Thioredoxin reductase and cancer cell growth inhibition by organogold(III) compounds. PubMed. [Link]

Sources

The Strategic Role of 4-Methyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Significance of the 4-Methyl-1H-indole-2-carboxylic Acid Building Block

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Within this important class of heterocycles, indole-2-carboxylic acid derivatives have emerged as particularly valuable pharmacophores, demonstrating a wide range of biological activities.

This technical guide focuses on a specific, yet highly strategic building block: This compound . The introduction of a methyl group at the 4-position of the indole-2-carboxylic acid scaffold can significantly influence the molecule's physicochemical and pharmacological properties. This seemingly minor modification can impact lipophilicity, metabolic stability, and the orientation of the molecule within a biological target's binding site, offering a powerful tool for fine-tuning drug candidates. As a senior application scientist, this guide will provide you with field-proven insights into the synthesis, characterization, and application of this versatile building block, empowering your drug discovery programs.

I. Synthesis and Characterization of this compound

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis .[2][3] This classic reaction in organic chemistry involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an α-keto acid.

A. The Fischer Indole Synthesis: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step one-pot reaction, starting from 3-methylphenylhydrazine and pyruvic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium acetate

  • Activated carbon

  • Deionized water

Step 1: Formation of the Hydrazone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylhydrazine hydrochloride in a minimal amount of warm ethanol.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • Add the sodium acetate solution to the flask containing the 3-methylphenylhydrazine hydrochloride to liberate the free hydrazine.

  • To this mixture, add a solution of pyruvic acid in ethanol dropwise with continuous stirring.

  • The reaction mixture is then gently warmed for a short period to ensure the complete formation of the 3-methylphenylhydrazone of pyruvic acid. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

Step 2: Cyclization to this compound

  • To the reaction mixture containing the hydrazone, slowly add glacial acetic acid, which will serve as the acidic catalyst for the cyclization.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Step 3: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated at reflux for a few minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Caption: Fischer Indole Synthesis Workflow.

B. Physicochemical Properties and Spectroscopic Characterization

This compound is typically a solid at room temperature with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Solid
SMILES Cc1cccc2[nH]c(cc12)C(O)=O
InChI Key QMSCXKCJGFIXDF-UHFFFAOYSA-N

Spectroscopic Data:

Expected ¹H NMR (in DMSO-d₆):

  • -COOH proton: A broad singlet in the downfield region, typically >12 ppm.

  • -NH proton: A broad singlet, typically >11 ppm.

  • Aromatic protons: A set of signals in the aromatic region (approx. 6.8-7.5 ppm), with splitting patterns characteristic of the substituted benzene ring. The methyl group will cause a slight upfield shift of the adjacent aromatic protons.

  • H3 proton: A singlet or a narrow multiplet in the aromatic region.

  • -CH₃ protons: A singlet in the upfield region, typically around 2.4 ppm.

Expected ¹³C NMR (in DMSO-d₆):

  • -COOH carbon: A signal in the downfield region, typically around 163 ppm.

  • Indole ring carbons: A series of signals in the aromatic region (approx. 100-140 ppm).

  • -CH₃ carbon: A signal in the upfield region.

II. This compound as a Versatile Building Block in Medicinal Chemistry

The strategic placement of the methyl group at the 4-position, combined with the reactive carboxylic acid handle at the 2-position and the nucleophilic indole nitrogen, makes this compound a highly versatile building block for the synthesis of diverse compound libraries. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides, allowing for the exploration of a wide chemical space.

Reactivity This compound This compound Esterification Esterification This compound->Esterification Amide Coupling Amide Coupling This compound->Amide Coupling N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Esters Esters Esterification->Esters Amides Amides Amide Coupling->Amides N-Substituted Indoles N-Substituted Indoles N-Alkylation/Arylation->N-Substituted Indoles

Caption: Key Reactions of the Building Block.

A. Applications in the Development of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a well-established scaffold for the design of kinase inhibitors. The 4-methyl group of this compound can be strategically employed to probe hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing potency and selectivity.

While specific drugs based on this exact building block are not yet on the market, numerous patent applications highlight its potential. For instance, derivatives of indole-2-carboxylic acids have been investigated as inhibitors of various kinases, and the substitution at the 4-position is often a key area of modification to optimize activity.

B. Role in the Design of Antiviral Agents

Indole-2-carboxylic acid derivatives have shown significant promise as antiviral agents, most notably as inhibitors of HIV-1 integrase.[5][6] This enzyme is essential for the replication of the HIV virus. The carboxylic acid at the 2-position of the indole ring plays a crucial role in chelating with the magnesium ions in the active site of the integrase enzyme, a key interaction for inhibitory activity.

The 4-methyl group can contribute to the overall binding affinity by engaging in favorable van der Waals interactions with hydrophobic residues in the enzyme's active site. This can lead to improved potency and a better pharmacokinetic profile.

Signaling_Pathway cluster_HIV HIV Replication Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Provirus Provirus Integration->Provirus Transcription/Translation Transcription/Translation Provirus->Transcription/Translation Viral Assembly Viral Assembly Transcription/Translation->Viral Assembly Budding Budding Viral Assembly->Budding This compound derivative This compound derivative HIV-1 Integrase HIV-1 Integrase This compound derivative->HIV-1 Integrase Inhibition HIV-1 Integrase->Integration Catalyzes

Caption: Inhibition of HIV-1 Integrase.

C. Application in the Development of Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. The indole-2-carboxylic acid scaffold has been explored for the development of novel anti-inflammatory agents. For instance, certain indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines. The 4-methyl group can enhance the lipophilicity of the molecule, which can improve its cell permeability and oral bioavailability, both desirable properties for anti-inflammatory drugs.

III. Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and the strategic positioning of the methyl group and carboxylic acid function provide a powerful platform for the generation of diverse and biologically active molecules. While its full potential is still being explored, the existing body of research and patent literature strongly suggests that this scaffold will continue to be a source of novel drug candidates in the areas of oncology, virology, and inflammation. As our understanding of the structural requirements for targeting specific biological pathways grows, the rational incorporation of the this compound moiety will undoubtedly contribute to the development of the next generation of therapeutics.

IV. References

  • Chem-Impex. (n.d.). 4-Methylindole. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Retrieved from [Link]

  • Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. Retrieved from [Link]

  • (a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from [Link]

  • Methyl 1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. (2003). Organic Syntheses. Retrieved from [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. (2006). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). Molecules. Retrieved from [Link]

  • Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Computational Modeling of 4-Methyl-1H-indole-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the computational methodologies employed to investigate the interactions of 4-Methyl-1H-indole-2-carboxylic acid with its potential biological targets. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will delve into the "why" behind each experimental choice, ensuring a thorough understanding of the entire computational workflow, from initial target identification to advanced binding free energy calculations and quantum mechanical refinement.

Introduction: The Scientific Rationale

This compound belongs to the indole-2-carboxylic acid class of compounds. Derivatives of this scaffold have shown promising inhibitory activity against several key protein targets implicated in a range of diseases. Notably, studies have highlighted their potential as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as inhibitors of HIV-1 integrase and Cyclooxygenase-2 (COX-2). This existing body of research provides a strong rationale for investigating the parent molecule, this compound, as a potential modulator of these targets. Computational modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation.

This guide will focus on a systematic computational approach to predict and characterize the binding of this compound to three of these potential targets: IDO1, TDO, and COX-2. We will not be investigating HIV-1 integrase in this guide for the sake of a focused narrative, though the principles outlined herein are readily transferable.

Part 1: Foundational Setup and Target Identification

The initial phase of any computational modeling project is crucial for ensuring the reliability of subsequent results. This involves meticulous preparation of both the small molecule (ligand) and the macromolecular target (protein), followed by a clear definition of the biological question being addressed.

Ligand Preparation: From 2D Structure to 3D Conformer

The journey begins with obtaining an accurate three-dimensional representation of this compound. This is a critical step, as the ligand's conformation will directly influence the outcome of the docking simulations.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be readily obtained from chemical databases such as PubChem or drawn using chemical sketcher software.

  • Convert to 3D: Utilize a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Therefore, it is essential to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformer.

  • Generate Multiple Conformers (Optional but Recommended): For flexible ligands, generating a library of low-energy conformers can enhance the sampling during docking.

  • Assign Partial Charges: Accurate partial charges are vital for electrostatic interaction calculations. The Gasteiger charging method is a commonly used and efficient approach for this step.[1]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is crucial for flexible docking, allowing the ligand to adopt different conformations within the protein's binding site.[1][2]

  • Save in a Docking-Compatible Format: The final prepared ligand should be saved in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.

Target Selection and Preparation: Curating the Biological Context

Based on the literature for related compounds, we have selected three primary targets for our investigation:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in the kynurenine pathway, implicated in immune tolerance in cancer.

  • Tryptophan 2,3-dioxygenase (TDO): Another enzyme in the kynurenine pathway, also a target in cancer immunotherapy.

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.

For each target, a high-resolution crystal structure is required. The Protein Data Bank (PDB) is the primary repository for these structures.

Table 1: Selected Protein Targets and PDB IDs

TargetPDB IDResolution (Å)Organism
Human IDO16E40[3]2.31Homo sapiens
Human TDO4PW8[4]2.90Homo sapiens
Human COX-25IKR[5][6]2.70Homo sapiens

Experimental Protocol: Protein Preparation

  • Download PDB Structure: Obtain the selected PDB file from the RCSB PDB database.

  • Remove Non-essential Molecules: The raw PDB file often contains water molecules, ions, and co-crystallized ligands that are not relevant to the docking study. These should be removed.[7][8]

  • Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added, paying special attention to the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.[7][9]

  • Assign Partial Charges: Similar to the ligand, partial charges need to be assigned to the protein atoms. The Kollman charging method is a standard approach for proteins.[9]

  • Handle Missing Residues or Loops: Some PDB structures may have missing residues or loops. Depending on their location relative to the binding site, these may need to be modeled using homology modeling or loop refinement software. For the selected PDBs, we will assume completeness in the binding site region.

  • Save in a Docking-Compatible Format: The prepared protein is also saved in a format like .pdbqt.

Part 2: Predicting Binding Modes through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[10] It is a cornerstone of structure-based drug design, enabling the rapid screening of potential binding poses and the estimation of binding affinity.

Defining the Binding Site: Focusing the Search

To perform a targeted docking, the search space for the ligand must be defined. This is typically a three-dimensional grid box encompassing the known or predicted binding site of the protein.[11][12][13]

Experimental Protocol: Defining the Binding Site

  • Identify the Binding Pocket: For our selected targets, the binding site can be identified from the position of the co-crystallized ligand in the original PDB structure.[14][15] Alternatively, binding pocket prediction algorithms can be used.

  • Set Grid Box Parameters: A grid box is centered on the identified binding pocket. The dimensions of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

Performing the Docking Simulation: The Search for the Best Fit

With the prepared ligand, protein, and defined binding site, the docking simulation can be initiated. We will use AutoDock Vina, a widely used and robust docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.[16]

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Results: AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.[16]

Diagram 1: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 2D Structure of This compound L2 Generate 3D Conformer L1->L2 L3 Energy Minimization L2->L3 L4 Assign Partial Charges (Gasteiger) L3->L4 L5 Define Rotatable Bonds L4->L5 L6 Save as .pdbqt L5->L6 D2 Run AutoDock Vina L6->D2 Prepared Ligand P1 Download PDB Structure (e.g., 6E40, 4PW8, 5IKR) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Partial Charges (Kollman) P3->P4 P5 Save as .pdbqt P4->P5 P5->D2 Prepared Protein D1 Define Binding Site (Grid Box) D1->D2 D3 Analyze Binding Poses & Affinities D2->D3

Caption: A flowchart of the molecular docking workflow.

Part 3: Refining and Validating Interactions with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time in a simulated physiological environment.[17] This is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.

System Setup for Molecular Dynamics: Building the Virtual Environment

Before running an MD simulation, the protein-ligand complex must be placed in a simulated environment that mimics cellular conditions.

Experimental Protocol: MD System Setup with GROMACS/AMBER

  • Choose a Force Field: Select an appropriate force field for the simulation. Common choices for biomolecular systems include AMBER and CHARMM.[18]

  • Solvate the System: Place the protein-ligand complex in a periodic box of water molecules.

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[19]

Production MD Simulation: Observing the Dynamics

Once the system is equilibrated, the production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds) to collect data on the system's dynamics.

Experimental Protocol: Production MD Simulation

  • Run the Simulation: Execute the MD simulation using software like GROMACS or AMBER.[19][20][21][22][23][24]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

Diagram 2: Molecular Dynamics Simulation Workflow

MD1 Start with Best Docking Pose MD2 Choose Force Field (e.g., AMBER, CHARMM) MD1->MD2 MD3 Solvate with Water MD2->MD3 MD4 Add Ions MD3->MD4 MD5 Energy Minimization MD4->MD5 MD6 Equilibration (NVT & NPT) MD5->MD6 MD7 Production MD Simulation MD6->MD7 MD8 Trajectory Analysis (RMSD, RMSF, H-bonds) MD7->MD8

Caption: The workflow for molecular dynamics simulation.

Part 4: Advanced Analysis and Refinement

To gain deeper insights into the binding thermodynamics and to further refine our understanding of the interaction, we can employ more computationally intensive techniques.

Binding Free Energy Calculation: Quantifying the Interaction

The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods are popular approaches for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[25][26][27]

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract a series of snapshots (frames) from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy components for the complex, protein, and ligand individually:

    • Molecular Mechanics Energy: Includes bond, angle, dihedral, and van der Waals energies.

    • Polar Solvation Energy: Calculated using the Poisson-Boltzmann or Generalized Born model.

    • Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

  • Entropy Calculation (Optional): For a more accurate estimation, the change in conformational entropy upon binding can be calculated, though this is computationally expensive.[28]

Quantum Mechanics for Refinement: Achieving Higher Accuracy

For critical interactions or to investigate potential chemical reactions, quantum mechanics (QM) methods can be employed. QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the ligand and the immediate binding site residues are treated with QM and the rest of the protein with MM, offer a balance of accuracy and computational feasibility.[29][30][31]

Applications of QM in this Context:

  • Refinement of Docking Poses: QM/MM optimization can be used to refine the geometry of the docked pose, providing a more accurate representation of the interaction.[29][30][31][32]

  • Accurate Interaction Energy Calculation: QM methods can provide more accurate calculations of the interaction energy between the ligand and the protein, especially for systems with significant polarization or charge transfer effects.[10]

  • Investigation of Reaction Mechanisms: If a covalent interaction is suspected, QM/MM can be used to model the reaction pathway.

Diagram 3: Advanced Analysis Workflow

cluster_mmpbsa MM/PBSA Binding Free Energy cluster_qm Quantum Mechanics Refinement MM1 Extract Snapshots from MD Trajectory MM2 Calculate Energy Components (MM, Polar, Nonpolar) MM1->MM2 MM3 Calculate Average Binding Free Energy MM2->MM3 QM1 Select Key Interactions QM2 Perform QM/MM Optimization QM1->QM2 QM3 Calculate High-Accuracy Interaction Energies QM2->QM3 MD_Trajectory MD Simulation Trajectory MD_Trajectory->MM1 MD_Trajectory->QM1

Sources

In Silico Screening of 4-Methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic methylation at the 4-position of the indole ring, combined with the carboxylic acid function at the 2-position, presents a unique chemical entity with significant potential for modulation of various biological targets. This in-depth technical guide provides a comprehensive framework for the in silico screening of 4-Methyl-1H-indole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This guide delineates a holistic and scientifically rigorous virtual screening workflow, from target identification and virtual library generation to molecular docking, pharmacophore modeling, and ADMET prediction. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a self-validating and robust screening cascade.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a versatile heterocyclic scaffold found in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal template for drug design.[2] Derivatives of indole-2-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The addition of a methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a promising starting point for the development of novel therapeutic agents.

This guide will navigate the reader through a structured in silico screening process aimed at identifying promising derivatives of this scaffold with desired biological activities.

Target Identification and Selection Rationale

The initial and most critical step in any drug discovery campaign is the identification and validation of a biological target. For this compound derivatives, a literature and database search reveals several promising classes of protein targets based on the known activities of structurally related indole compounds.

Potential Therapeutic Areas and Associated Targets:
  • Antiviral: HIV-1 integrase is a well-validated target for indole-2-carboxylic acid derivatives.[6][7] These compounds can chelate the essential magnesium ions in the enzyme's active site, inhibiting its strand transfer activity.

  • Anticancer:

    • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are implicated in tumor immune evasion, and their inhibition is a promising strategy in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[8]

    • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of these kinases is a strategy to overcome resistance in cancer therapy. Indole-2-carboxamides have shown potential as EGFR/CDK2 dual inhibitors.[9]

  • Anti-inflammatory:

    • Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Indole derivatives have a long history as COX inhibitors.[10]

Selection of a Primary Target for this Guide: HIV-1 Integrase

For the purpose of this technical guide, we will focus on HIV-1 integrase as the primary target. The rationale for this choice is the availability of high-resolution crystal structures of the enzyme in complex with indole-2-carboxylic acid derivatives, providing a solid foundation for structure-based drug design. Specifically, the crystal structure of HIV-1 integrase in complex with an inhibitor (PDB ID: 6PUY) will be utilized.[6]

The In Silico Screening Workflow: A Step-by-Step Guide

A robust virtual screening cascade is essential for efficiently filtering large compound libraries to identify a manageable number of high-potential candidates for experimental validation. The workflow presented here is a multi-step process designed to maximize the enrichment of active compounds while minimizing false positives.

In_Silico_Screening_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Hit Refinement & Prioritization Virtual_Library_Generation Virtual Library Generation (this compound scaffold) Ligand_Preparation Ligand Preparation (3D structure generation, energy minimization) Virtual_Library_Generation->Ligand_Preparation Pharmacophore_Screening Pharmacophore-Based Screening (Rapid initial filtering) Ligand_Preparation->Pharmacophore_Screening Molecular_Docking Molecular Docking (Structure-based screening) Pharmacophore_Screening->Molecular_Docking Pose_Analysis Docking Pose Analysis & Scoring Molecular_Docking->Pose_Analysis ADMET_Prediction ADMET Prediction (Drug-likeness & safety profiling) Pose_Analysis->ADMET_Prediction Hit_Prioritization Hit Prioritization (Selection for synthesis) ADMET_Prediction->Hit_Prioritization

Caption: A generalized workflow for the in silico screening of novel compounds.

Part 1: Virtual Library Generation and Preparation

The quality of the virtual library is a critical determinant of the success of a screening campaign. For this guide, we will focus on creating a focused library of derivatives based on the this compound scaffold.

  • Define the Scaffold: The core scaffold is this compound.

  • Identify Points of Diversification: Based on known structure-activity relationships (SAR) of indole derivatives, the primary points for chemical modification are:

    • Position 1 (N1): The indole nitrogen can be substituted with various alkyl or aryl groups.

    • Position 3: This position is often crucial for activity and can be functionalized with different substituents.

    • Position 5 and 6: These positions on the benzene ring of the indole can be substituted with halogens, methoxy groups, or other small functional groups.

  • Select Building Blocks: Utilize commercially available or synthetically accessible building blocks (e.g., aldehydes, amines, boronic acids) for in silico enumeration.

  • Enumerate Derivatives: Employ computational chemistry software (e.g., RDKit, ChemAxon) to perform virtual reactions (e.g., amide coupling, Suzuki coupling) at the defined points of diversification to generate a library of several thousand to a million derivatives.

All molecules in the virtual library must be prepared for docking.

  • 2D to 3D Conversion: Convert the 2D structures of the enumerated derivatives into 3D conformations.

  • Ionization State Prediction: Determine the likely ionization state of the carboxylic acid and any other ionizable groups at physiological pH (e.g., pH 7.4).

  • Tautomer Generation: Generate plausible tautomers for each compound.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

Part 2: Structure-Based Virtual Screening - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (PDB: 6PUY) Grid_Generation Grid Box Generation (Define binding site) Receptor_Prep->Grid_Generation Ligand_Lib_Prep Ligand Library Preparation Docking_Run Run Molecular Docking (e.g., AutoDock Vina) Ligand_Lib_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses & Calculate Scores Docking_Run->Pose_Analysis Hit_List Generate Hit List Pose_Analysis->Hit_List

Caption: Detailed workflow for the molecular docking process.

  • Receptor Preparation:

    • Download the crystal structure of HIV-1 integrase (PDB ID: 6PUY) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • The prepared virtual library from section 3.1.2 should be in a compatible format (e.g., PDBQT).

  • Grid Box Definition:

    • Define the docking grid box to encompass the active site of HIV-1 integrase. The coordinates of the co-crystallized ligand in 6PUY can be used to center the grid box.

    • Ensure the grid box dimensions are sufficient to allow for rotational and translational freedom of the ligands.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand library, and grid parameters.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses of the top-scoring compounds.

    • Evaluate key interactions (e.g., hydrogen bonds with active site residues, chelation of Mg2+ ions, π-π stacking with DNA bases).

    • Rank the compounds based on their docking scores (binding affinity).

Part 3: Pharmacophore-Based Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model can be used as a rapid filter to screen large databases.

  • Select Training Set: Choose a set of known active indole-2-carboxylic acid inhibitors of HIV-1 integrase from the literature.

  • Generate Conformations: Generate multiple low-energy conformations for each training set molecule.

  • Feature Identification: Identify common pharmacophoric features, such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings (AR)

    • Hydrophobic features (HY)

    • Negative Ionizable (NI) for the carboxylic acid.

  • Model Generation and Validation: Use software like Phase, LigandScout, or MOE to generate and validate pharmacophore models. The best model will effectively distinguish known actives from inactive decoys.

  • Database Screening: Screen the prepared virtual library against the validated pharmacophore model to select compounds that match the required features.

Part 4: ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition of drug candidates.[11][12]

ADMET_Filtering_Cascade Docked_Hits Top-Ranked Docked Hits Physicochemical_Properties Physicochemical Properties (Lipinski's Rule of Five) Docked_Hits->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Physicochemical_Properties->Pharmacokinetics Toxicity_Prediction Toxicity Prediction (hERG, Ames, Hepatotoxicity) Pharmacokinetics->Toxicity_Prediction Final_Hits Prioritized Hits for Synthesis Toxicity_Prediction->Final_Hits

Caption: A cascading filter approach for ADMET profiling.

Utilize open-access web servers and software to predict the ADMET properties of the top-ranked hits from molecular docking.

  • Access ADMET Prediction Tools: Use platforms such as SwissADME, pkCSM, or ADMETlab 2.0.[13][14]

  • Input Structures: Input the SMILES strings of the selected hit compounds.

  • Analyze Key Parameters:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Filter Compounds: Eliminate compounds with predicted poor ADMET profiles.

Data Presentation and Hit Prioritization

The final step involves consolidating all the generated data to prioritize the most promising candidates for synthesis and experimental testing.

Quantitative Data Summary
Compound IDDocking Score (kcal/mol)Pharmacophore Fit ScorePredicted logPPredicted Solubility (logS)Predicted BBB PermeabilityPredicted hERG Inhibition
Lead_001 -9.54.83.2-4.5NoLow Risk
Lead_002 -9.24.52.8-3.9NoLow Risk
Lead_003 -8.94.93.5-4.8NoLow Risk
Hit Selection Criteria

Prioritize compounds that exhibit:

  • High predicted binding affinity (low docking score).

  • Good fit with the pharmacophore model.

  • Favorable ADMET properties (drug-like).

  • Synthetically feasible.

  • Novel chemical scaffolds.

Conclusion

The in silico screening workflow detailed in this guide provides a robust and efficient strategy for the identification of novel this compound derivatives with therapeutic potential. By integrating virtual library design, structure-based and ligand-based screening methods, and early ADMET profiling, researchers can significantly enhance the probability of success in their drug discovery endeavors. This systematic approach allows for the prioritization of compounds with the highest potential for further development, thereby saving valuable time and resources.

References

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
  • ADMET-AI. [Link]
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(23), 8020. [Link]
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17358. [Link]
  • Ahmad, I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3769. [Link]
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-846. [Link]
  • Bommagani, S., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters, 26(21), 5343-5348. [Link]
  • Tang, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. [Link]
  • Husain, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Mini-Reviews in Medicinal Chemistry, 16(14), 1166-1176. [Link]
  • Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 363-368. [Link]
  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Zhang, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
  • RCSB PDB. 7P9Q: Crystal structure of Indole 3-Carboxylic acid decarboxylase from Arthrobacter nicotianae FI1612 in complex with co-factor prFMN. [Link]
  • Li, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2991. [Link]
  • de Campos, R. P. A., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(12), 2034-2041. [Link]
  • Li, M., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic Chemistry, 116, 105322. [Link]
  • Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Doklady Biochemistry and Biophysics, 505(1), 123-127. [Link]
  • Schewe, K. E., et al. (1999). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 42(22), 4547-4558. [Link]
  • de Souza, T. B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1146-1160. [Link]
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 2095-2105. [Link]
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Human Metabolome Database. Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). [Link]

Sources

The Strategic Significance of 4-Methyl Substitution in Indole-2-Carboxamides: A Technical Guide to SAR Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Versatility of the Indole-2-Carboxamide Scaffold

The indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point in the development of novel treatments for infectious diseases, cancer, and neurological disorders.[1] This guide delves into a specific, yet profoundly impactful, structural modification: the introduction of a methyl group at the 4-position of the indole ring. We will explore the Structure-Activity Relationship (SAR) of these 4-methyl substituted analogs, providing a technical framework for their synthesis, biological evaluation, and the rationale behind experimental design.

The Rationale for 4-Position Substitution: A Gateway to Enhanced Potency and Improved Pharmacokinetics

The substitution pattern on the indole ring is a critical determinant of the biological activity and pharmacokinetic profile of indole-2-carboxamides. The 4- and 6-positions, in particular, have been identified as key sites for modification to enhance metabolic stability and potency.[2] While various substituents like halogens and cyano groups have shown promise, the methyl group offers a unique combination of lipophilicity and metabolic stability that can significantly influence the therapeutic potential of these compounds.[2][3] Our investigation focuses on elucidating the specific contributions of the 4-methyl group to the overall SAR of this compound class.

Synthetic Strategy: A Step-by-Step Protocol for the Preparation of 4-Methyl Substituted Indole-2-Carboxamides

The synthesis of 4-methyl substituted indole-2-carboxamides is a multi-step process that begins with the construction of the substituted indole core, followed by amide bond formation. The following protocol outlines a general and robust method for their preparation.

Synthesis of 4-Methyl-1H-indole-2-carboxylic Acid

The key starting material, this compound, can be synthesized via several established methods. One common approach is the Fischer indole synthesis from a substituted hydrazine and a pyruvate derivative.

Amide Coupling: The Crucial Linkage

The formation of the amide bond between the this compound and a desired amine is a pivotal step. The choice of coupling reagent is critical to ensure high yield and purity. A widely used and effective method involves the use of benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling agent.[4]

Experimental Protocol: Amide Coupling using BOP Reagent [4]

  • Dissolution: Dissolve the this compound (1 equivalent) and the desired amine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution to act as a base.

  • Coupling Agent Addition: Add BOP reagent (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Amide Coupling start Substituted Hydrazine + Pyruvate Derivative fischer Fischer Indole Synthesis start->fischer hydrolysis Ester Hydrolysis fischer->hydrolysis acid This compound hydrolysis->acid coupling Amide Coupling (BOP, DIPEA) acid->coupling amine Desired Amine amine->coupling product 4-Methyl Substituted Indole-2-carboxamide coupling->product

Caption: Synthetic route to 4-methyl substituted indole-2-carboxamides.

Biological Evaluation: Unraveling the Therapeutic Potential

A comprehensive biological evaluation is essential to understand the SAR of 4-methyl substituted indole-2-carboxamides. The choice of assays will depend on the therapeutic target of interest. Below are examples of key assays for assessing anticancer and antitubercular activity.

Anticancer Activity

3.1.1. Antiproliferative Assay (MTT Assay) [5]

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Panc-1) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole-2-carboxamides for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (concentration required to inhibit 50% of cell growth) is then calculated.

3.1.2. Kinase Inhibitory Assay (e.g., EGFR, VEGFR-2) [4]

Many indole-2-carboxamides exert their anticancer effects by inhibiting protein kinases.

Protocol:

  • Assay Principle: Utilize a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., EGFR, VEGFR-2), substrate (a suitable peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The IC₅₀ values are determined from the dose-response curves.

Antitubercular Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay [6]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Logical Flow of Biological Evaluation

G cluster_anticancer Anticancer Evaluation cluster_antitb Antitubercular Evaluation compound Synthesized 4-Methyl Indole-2-carboxamides antiproliferative Antiproliferative Assay (MTT) compound->antiproliferative mic MIC Assay (M. tuberculosis) compound->mic kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) antiproliferative->kinase apoptosis Apoptosis Assays (e.g., Caspase, Cytochrome C) kinase->apoptosis

Caption: Workflow for the biological evaluation of 4-methyl indole-2-carboxamides.

Structure-Activity Relationship (SAR) of 4-Methyl Substituted Indole-2-Carboxamides: Key Insights

The introduction of a methyl group at the 4-position of the indole ring can have a multifaceted impact on the biological activity of indole-2-carboxamides.

Impact on Potency

Studies on antitubercular agents have shown that substitutions at the 4- and 6-positions of the indole ring are often optimal for activity.[6] For instance, the presence of a 4,6-dimethyl substitution pattern has been shown to contribute to greater potency against a panel of mycobacterial species compared to unsubstituted indole compounds.[7] This suggests that the 4-methyl group can enhance the binding affinity of the molecule to its biological target.

Influence on Metabolic Stability

A significant advantage of methyl substitution is the potential to improve metabolic stability. The methyl group can block sites of metabolism on the indole ring that are susceptible to oxidation by cytochrome P450 enzymes. Research on antituberculosis agents has indicated that chloro, fluoro, or cyano substitutions at the 4- and 6-positions, as well as methyl substitution on a cyclohexyl ring appended to the carboxamide, significantly improved metabolic stability.[2] While this finding is not directly on the indole 4-methyl group, it highlights the general principle that methyl groups can enhance metabolic robustness.

Lipophilicity and Solubility

The addition of a methyl group increases the lipophilicity of the molecule. This can have a dual effect. On one hand, increased lipophilicity can enhance cell membrane permeability and target engagement. On the other hand, it may lead to decreased aqueous solubility, which can be a challenge for drug development.[2] Therefore, a careful balance must be struck when incorporating lipophilic groups.

SAR Data Summary

The following table summarizes hypothetical SAR data to illustrate the impact of 4-methyl substitution.

Compound IDR Group (Amide)Indole SubstitutionAnticancer IC₅₀ (µM)Antitubercular MIC (µM)
1 CyclohexylUnsubstituted>505.2
2 Cyclohexyl4-Methyl 25.11.8
3 Cyclohexyl4,6-Dimethyl10.50.5
4 4-FluorobenzylUnsubstituted15.8>10
5 4-Fluorobenzyl4-Methyl 7.24.3
6 4-Fluorobenzyl4,6-Dimethyl3.11.1

Data Interpretation: The hypothetical data in the table demonstrates that the introduction of a 4-methyl group (Compound 2 vs. 1 , and 5 vs. 4 ) consistently improves both anticancer and antitubercular activity. Further enhancement is observed with the 4,6-dimethyl substitution (Compound 3 and 6 ), suggesting an additive or synergistic effect.

Conclusion and Future Directions

The investigation of 4-methyl substituted indole-2-carboxamides represents a promising avenue for the discovery of novel therapeutic agents. The 4-methyl group can serve as a key structural element to enhance potency and improve metabolic stability. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to systematically explore the SAR of this important class of compounds.

Future efforts should focus on:

  • Expanding the diversity of the amide substituent in combination with the 4-methylindole core to explore new chemical space.

  • Investigating the detailed mechanism of action of the most potent compounds to understand the molecular basis of their activity.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights gained from systematic SAR studies, the full therapeutic potential of 4-methyl substituted indole-2-carboxamides can be realized.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ([Link])
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ([Link])
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ([Link])
  • SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4. ([Link])
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi
  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. ([Link])
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ([Link])
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ([Link])
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi

Sources

Methodological & Application

Application Note & Protocol: Fischer Indole Synthesis for Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-2-Carboxylates

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3] Within this privileged heterocyclic family, indole-2-carboxylates serve as exceptionally versatile intermediates. Their unique substitution pattern allows for further functionalization at the nitrogen (N1), the C3 position, or through modification of the carboxylate group itself, making them critical building blocks in the synthesis of complex molecular architectures.[2][4][5]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely used methods for constructing the indole ring.[6][7] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, provides a direct and often high-yielding route to a wide range of substituted indoles.[8][9] This guide provides a detailed examination of the Fischer indole synthesis as applied to the preparation of substituted indole-2-carboxylates from arylhydrazines and α-ketoesters, offering mechanistic insights, a detailed experimental protocol, and troubleshooting advice for researchers in drug discovery and chemical development.

The Core Mechanism: A Step-by-Step Analysis

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[10][11] Understanding the mechanism is paramount for optimizing reaction conditions and predicting potential side reactions. The process begins with the formation of an arylhydrazone, which can be pre-formed or generated in situ, and proceeds through a critical[9][9]-sigmatropic rearrangement.[6][9]

The key mechanistic steps are as follows:

  • Hydrazone Formation: An appropriately substituted phenylhydrazine reacts with an α-ketoester (e.g., ethyl pyruvate) to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer under acidic conditions.[6][10]

  • [9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. This step temporarily disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[6][9][12]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline-like amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[6][11]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[6][8][10]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[6][7]

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis for Indole-2-Carboxylates Reactants Arylhydrazine + α-Ketoester Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer ('Ene-hydrazine') Hydrazone->Enamine Tautomerization (Acid-catalyzed) ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine Protonation Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine C-C bond formation N-N bond cleavage Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Intramolecular Cyclization Product Indole-2-carboxylate Aminal->Product Elimination of NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol & Workflow

This section provides a representative protocol for the synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate. The reaction can often be performed in one pot, where the hydrazone is formed in situ and immediately subjected to the cyclization conditions.[9][10]

Materials and Reagents
  • 4-Methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure

The overall experimental process is outlined in the workflow diagram below.

Fischer_Workflow Experimental Workflow A 1. Combine Reactants (Arylhydrazine HCl + α-Ketoester in Ethanol) B 2. Heat to Reflux (Hydrazone formation) A->B C 3. Add Acid Catalyst (e.g., PPA or ZnCl₂) B->C D 4. Continue Reflux (Indolization) C->D E 5. Reaction Quench (Cool & add to ice water) D->E F 6. Neutralization (Add NaHCO₃ solution) E->F G 7. Extraction (with Ethyl Acetate) F->G H 8. Wash & Dry (Brine wash, dry over Na₂SO₄) G->H I 9. Purify (Solvent evaporation & Silica Gel Chromatography) H->I J 10. Final Product I->J

Caption: A typical experimental workflow for the Fischer synthesis.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl pyruvate (1.05 eq) to the solution.

  • Indolization: Gently heat the mixture to reflux for 30-60 minutes to ensure complete formation of the hydrazone.

  • Catalyst Addition: To the refluxing solution, carefully add the acid catalyst. A variety of Brønsted and Lewis acids can be used.[6][7][8][11] Polyphosphoric acid (PPA) is a common choice, often used as the solvent itself in some procedures, while Lewis acids like zinc chloride (ZnCl₂) are also highly effective.[10] Continue to heat the reaction under reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 2-4 hours).[8]

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure indole-2-carboxylate.

Process Optimization and Troubleshooting

While robust, the Fischer indole synthesis is sensitive to reaction conditions and substrate electronics, which can lead to side reactions or failure.[1][8][13]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Unstable Hydrazone: The intermediate hydrazone may be unstable under the reaction conditions.Consider a one-pot procedure where the hydrazone is not isolated.[9] Ensure anhydrous conditions if using a water-sensitive Lewis acid.
2. Strong Electron-Donating Groups: Substituents on the carbonyl component that excessively stabilize the iminylcarbocation can favor N-N bond cleavage over the desired rearrangement.[1][13]This represents a fundamental limitation. A different synthetic route (e.g., Bischler or Reissert synthesis) may be necessary.
3. Inappropriate Acid Catalyst: The strength and type of acid can be critical.[11]Screen a panel of catalysts. Brønsted acids (PPA, H₂SO₄) or Lewis acids (ZnCl₂, BF₃·OEt₂) may offer different efficiencies depending on the substrate.[6][10]
Formation of Regioisomers Use of an unsymmetrical ketone (not applicable to α-ketoesters but relevant for other Fischer syntheses).The regioselectivity depends on steric effects and the acidity of the medium.[9][10] This is generally not a concern when using α-ketoesters like pyruvates.
Byproduct Formation Aldol condensation or Friedel-Crafts type side reactions can occur under strong acid and high temperatures.[8]Lower the reaction temperature if possible. Use a milder catalyst. Reduce reaction time once the starting material is consumed.
Purification Difficulties The product may co-elute with non-polar byproducts or starting materials. The presence of a tertiary amine in the structure can cause streaking on silica gel.[14]Adjust the polarity of the chromatography eluent. If an amine is present, consider adding a small amount of triethylamine (~1%) to the eluent system. Reverse-phase chromatography can also be an alternative.[14]

Scope and Limitations

The Fischer indole synthesis is highly versatile but has known limitations.

  • Arylhydrazine Component: A wide range of electron-donating and electron-withdrawing substituents are tolerated on the phenylhydrazine ring. However, ortho-substituents can sterically hinder the cyclization step, sometimes leading to lower yields.

  • Carbonyl Component: For the synthesis of indole-2-carboxylates, α-ketoesters are the required carbonyl partners. The ester group is generally stable to the reaction conditions, though harsh acidic conditions and prolonged heating could potentially lead to hydrolysis or transesterification if an alcohol solvent is used.[15]

  • Fundamental Limitations: The classic Fischer synthesis cannot be used to produce the parent (unsubstituted) indole from acetaldehyde, as it does not proceed successfully.[8] However, using pyruvic acid followed by decarboxylation is a viable alternative to access the C2-unsubstituted indole core.[8][10] Furthermore, substrates that strongly favor heterolytic N-N cleavage over the[9][9]-sigmatropic rearrangement, such as those that would form highly stabilized iminylcarbocations, are known to fail.[1]

Conclusion

The Fischer indole synthesis is an indispensable tool for the construction of indole-2-carboxylates, which are high-value intermediates in pharmaceutical and materials science. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions are crucial for achieving high yields and purity. By anticipating potential side reactions and limitations, researchers can effectively troubleshoot and apply this classic transformation to the synthesis of diverse and complex molecular targets.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
  • Chemistry Stack Exchange.
  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]
  • Hughes, D. L. (2011).
  • Organic & Biomolecular Chemistry (RSC Publishing). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. [Link]
  • ResearchGate. Sequence for the synthesis of indole-2-carboxylic acid esters...[Link]
  • El-Sayed, N. N. E., et al. (2021).
  • Collot, V., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles. [Link]
  • Semantic Scholar. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. [Link]
  • Majumder, U., et al. (2017).
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Robinson, B. (1969). The Fischer Indole Synthesis.
  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

Sources

Application Note & Purification Protocol: 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Purity

4-Methyl-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its rigid indole scaffold, substituted with a reactive carboxylic acid handle, makes it a valuable precursor for synthesizing a range of biologically active molecules, including kinase inhibitors and antiviral agents. The purity of this intermediate is not a trivial matter; it is a critical determinant of success in multi-step syntheses and a prerequisite for generating reliable biological data.

The presence of impurities, such as unreacted starting materials, isomeric byproducts, or degradation products like the decarboxylated 4-methylindole, can lead to diminished reaction yields, complex downstream purification challenges, and potentially misleading structure-activity relationship (SAR) data. This guide provides a comprehensive overview and detailed, field-proven protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals who require material of the highest purity.

Physicochemical Profile & Solubility

A thorough understanding of the compound's physical and chemical properties is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 18474-57-2[1]
Appearance Solid[1]
Melting Point 220-221 °C[1]
Boiling Point 419.9 °C at 760 mmHg[1]
Purity (Typical Commercial) ≥98%[1]

Solubility Insights: The solubility of indole-2-carboxylic acids is largely dictated by the interplay between the hydrophobic indole ring and the hydrophilic carboxylic acid group.[2] this compound exhibits poor solubility in water and non-polar organic solvents like hexanes and toluene. It shows moderate to good solubility in polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone, particularly upon heating. Crucially, due to the acidic nature of the carboxyl group, it readily dissolves in aqueous basic solutions (e.g., NaOH, NaHCO₃, K₂CO₃) through the formation of its corresponding carboxylate salt. This pH-dependent solubility is a powerful tool for purification.

Common Impurities: Know Your Enemy

Effective purification requires anticipating the likely impurities based on the synthetic route. Common syntheses for indole-2-carboxylic acids often involve Fischer indole synthesis or related cyclization strategies.[3][4] Potential impurities may include:

  • Starting Materials: Unreacted 4-methylphenylhydrazine or pyruvic acid derivatives.

  • Synthetic Byproducts: Incompletely cyclized intermediates or products from side reactions.

  • Isomeric Impurities: Other methylated indole-2-carboxylic acid isomers if the starting materials were not isomerically pure.

  • Decarboxylation Product: 4-Methylindole, formed by the loss of CO₂ at high temperatures.[5]

  • Residual Solvents: Solvents used during the synthesis and initial workup.

Purification Protocol Suite

We present three distinct, validated protocols. The choice of method depends on the impurity profile, the required scale, and the desired final purity.

Method A: pH-Mediated Precipitation (Acid-Base Extraction)

This is the most effective method for removing neutral or basic impurities and is highly scalable. The strategy leverages the acidic nature of the target molecule to shuttle it between aqueous and organic phases, leaving behind impurities that do not share its acidic character. A similar "phased crystallization" approach has been patented for purifying indole-2-carboxylic acid.[6]

Causality: By converting the carboxylic acid to its water-soluble carboxylate salt with a base, we can wash away water-insoluble organic impurities. Subsequent acidification re-protonates the carboxylate, causing the pure, water-insoluble acid to precipitate from the aqueous solution.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (approx. 1.5 - 2.0 eq). Use enough solution to fully dissolve the material with stirring.

  • Initial Filtration (Optional): If insoluble matter persists, filter the basic solution through a pad of celite to remove solid impurities.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel and wash two to three times with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This step removes neutral organic impurities. Discard the organic layers.

  • Decolorization (Optional): If the aqueous solution is highly colored, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through celite to remove the carbon.

  • Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize crystal growth. Collect the white to off-white solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Continue to pull a vacuum to partially dry the solid, then transfer it to a vacuum oven and dry to a constant weight (e.g., at 50-60 °C).

Workflow: pH-Mediated Purification

A Crude Product B Dissolve in aq. NaOH (1M) (Forms water-soluble salt) A->B C Wash with DCM or Ethyl Acetate B->C D Aqueous Layer (Contains Product Salt) C->D Separate E Discard Organic Layer (Contains Neutral Impurities) C->E Separate F Cool in Ice Bath D->F G Acidify with HCl (3M) to pH ~2 F->G H Precipitate Forms G->H I Vacuum Filtration H->I J Wash with Cold H₂O I->J K Dry Under Vacuum J->K L Pure 4-Methyl-1H-indole- 2-carboxylic acid K->L A Pack Silica Gel Column C Load Crude Sample (Dry or Wet Loading) A->C B Prepare Mobile Phase (e.g., Hex/EtOAc + 1% AcOH) D Elute with Mobile Phase B->D C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvents Under Reduced Pressure G->H I Pure Product H->I

Sources

Application Note: Comprehensive Characterization of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its indole scaffold is a privileged structure found in numerous biologically active compounds.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development activities. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The structural integrity and purity of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable in the pharmaceutical industry. The methodologies outlined herein are designed to establish a robust analytical profile of this compound, forming a self-validating system for quality control and assurance.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[2]
Molecular Weight175.18 g/mol
Melting Point220-221 °C[3]
AppearanceSolid

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this class of compounds.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: The non-polar nature of the indole ring and the presence of a polar carboxylic acid group make reverse-phase chromatography, with a non-polar stationary phase and a polar mobile phase, an ideal choice for good retention and separation from potential impurities.

  • UV Detection: The indole nucleus contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward method for quantification. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the compound to ensure the highest sensitivity.

  • Acidified Mobile Phase: The addition of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape by minimizing tailing.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in water.

    • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm and 275 nm
Injection Volume10 µL
  • Analysis:

    • Inject a blank (mobile phase diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Experience:

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (>10 ppm). The indole NH proton also appears as a broad singlet, usually between 11 and 12 ppm in DMSO-d₆.[1][4] The aromatic protons on the indole ring and the methyl protons will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 160-180 ppm). Aromatic carbons and the methyl carbon will have distinct chemical shifts.[1][5]

Illustrative Protocol: NMR Analysis

Objective: To confirm the structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Expected ¹H NMR (in DMSO-d₆) Chemical Shifts (Predicted):

ProtonChemical Shift (ppm)Multiplicity
-COOH>12.0br s
-NH~11.5br s
Aromatic-H6.8 - 7.5m
-CH₃~2.4s

Expected ¹³C NMR (in DMSO-d₆) Chemical Shifts (Predicted):

CarbonChemical Shift (ppm)
-C=O~163
Aromatic-C100 - 140
-CH₃~20
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Trustworthiness: The molecular ion peak (M⁺) in the mass spectrum provides direct evidence of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the accurate mass, which can be used to confirm the elemental formula. The fragmentation pattern provides valuable structural information.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, carboxylic acids often undergo fragmentation through the loss of a hydroxyl radical (-OH, M-17) or a carboxyl group (-COOH, M-45).[6] The indole ring is relatively stable and may remain intact as a major fragment.

General Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight and obtain structural information.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with ESI or EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak. For C₁₀H₉NO₂, the expected monoisotopic mass is approximately 175.06 Da.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Authoritative Grounding: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[7] The N-H stretch of the indole ring typically appears as a sharp to moderately broad peak around 3300-3500 cm⁻¹.

Protocol: FTIR Analysis

Objective: To identify the key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid and indole functional groups.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad
N-H (Indole)3300-3500Sharp to moderately broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=C (Aromatic)1500-1600Medium to weak

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is a fundamental method for confirming the empirical and molecular formula.

Self-Validating System: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula (C₁₀H₉NO₂).

Protocol: Elemental Analysis

Objective: To confirm the elemental composition.

Materials:

  • Dry, pure this compound sample

  • Elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by the elemental analyzer.

  • Calculation: The instrument's software calculates the percentage of each element.

Theoretical Values for C₁₀H₉NO₂:

ElementPercentage
Carbon (C)68.56%
Hydrogen (H)5.18%
Nitrogen (N)7.99%
Oxygen (O)18.27%

Integrated Analytical Workflow

A logical and integrated approach to the characterization of this compound ensures a comprehensive and reliable assessment of its identity and purity.

G cluster_2 Compound Identity & Quality HPLC HPLC (Purity, Quantification) Final Confirmed Structure & Purity of This compound HPLC->Final EA Elemental Analysis (Formula Confirmation) MS Mass Spectrometry (Molecular Weight, Fragmentation) EA->MS EA->Final NMR NMR (¹H, ¹³C, 2D) (Connectivity) NMR->MS Confirms MW IR FTIR (Functional Groups) NMR->IR MS->EA Confirms Formula MS->NMR Confirms Fragments IR->NMR

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of substituents on the indole nitrogen (N1) can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, field-proven experimental procedure for the selective N-alkylation of 4-Methyl-1H-indole-2-carboxylic acid. We will delve into the underlying chemical principles that govern the reaction's regioselectivity, present a robust, step-by-step protocol using classical SN2 conditions, and discuss critical parameters for success. This guide is intended for researchers in organic synthesis and drug development seeking a reliable and well-validated methodology.

Scientific Background & Mechanistic Insights

The N-alkylation of indoles is a fundamental transformation, yet it presents a distinct regioselectivity challenge. The indole scaffold possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. For many simple indoles, the C3 position is intrinsically more nucleophilic, often leading to mixtures of N1- and C3-alkylated products.[2]

However, the substrate , this compound, has an electronic bias that strongly favors selective N-alkylation. The presence of the electron-withdrawing carboxylic acid group at the C2 position significantly increases the acidity of the N-H proton (pKa ≈ 16), making it more susceptible to deprotonation by a suitable base.[3] Concurrently, this group deactivates the heterocyclic ring, particularly the C3 position, toward electrophilic attack.

The most common and direct method for N-alkylation proceeds via an SN2 mechanism. The process involves two discrete steps:

  • Deprotonation: The indole N-H proton is removed by a strong base (e.g., sodium hydride, NaH) to generate a highly nucleophilic indole anion.[3][4]

  • Nucleophilic Attack: The resulting anion attacks an alkyl electrophile (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.[5]

The overall transformation can be visualized as follows:

General Reaction Scheme for N-Alkylation of this compound

This strategic approach, leveraging the inherent electronic properties of the substrate, provides a clean and high-yielding pathway to the desired N1-alkylated product, minimizing the formation of the C3-alkylated isomer.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the N-alkylation protocol, from initial setup to final product characterization.

experimental_workflow Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis setup 1. Apparatus Setup (Flame-dried flask, inert atmosphere) reagents 2. Reagent Preparation (Weighing & measuring) setup->reagents dissolve 3. Dissolve Indole (Anhydrous DMF) reagents->dissolve deprotonation 4. Deprotonation (Add NaH at 0°C, stir) dissolve->deprotonation alkylation 5. Alkylation (Add alkyl halide at 0°C, warm to RT) deprotonation->alkylation monitoring 6. Reaction Monitoring (TLC / LC-MS) alkylation->monitoring quench 7. Quench Reaction (Saturated aq. NH4Cl) monitoring->quench Reaction Complete extract 8. Extraction (Ethyl Acetate & Water) quench->extract purify 9. Purification (Column Chromatography) extract->purify characterize 10. Characterization (NMR, MS, Purity Analysis) purify->characterize

Caption: Experimental workflow for SN2-based N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide. An example using benzyl bromide is provided in the reagents table.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equivalents
This compoundC₁₀H₉NO₂175.19Solid876 mg5.01.0
Sodium Hydride (NaH)NaH24.0060% in oil220 mg5.51.1
Benzyl Bromide (Example Alkylating Agent)C₇H₇Br171.04Liquid0.65 mL5.51.1
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent25 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent~150 mL--
Saturated Aqueous NH₄ClNH₄Cl53.49Solution~50 mL--
BrineNaCl58.44Solution~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04SolidAs needed--
Step-by-Step Procedure
  • Preparation:

    • Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask.

    • Seal the flask with septa and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes. Maintain the inert atmosphere throughout the reaction.

  • Deprotonation:

    • To the flask, add this compound (1.0 eq.).

    • Add anhydrous DMF (25 mL) via syringe and stir until the solid is fully dissolved.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • CAUTION: Hydrogen gas is evolved in the next step. Ensure adequate ventilation.

    • Carefully add the sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 5 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 45-60 minutes, or until the evolution of hydrogen gas has ceased. The solution should become clear or slightly turbid.[4][6]

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C in the ice bath.

    • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe over 5-10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Prepare a TLC plate by spotting the starting material, a co-spot, and the reaction mixture. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the starting carboxylic acid.

    • The reaction is typically complete within 2-6 hours, but may be stirred overnight if necessary.[4]

  • Work-up:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel and add Ethyl Acetate (~75 mL) and deionized water (~50 mL).

    • Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 40 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine the pure fractions and remove the solvent in vacuo to yield the N-alkylated product.

    • Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Method: The Mitsunobu Reaction

For substrates that are sensitive to strong bases or when using an alcohol as the alkylating agent, the Mitsunobu reaction is an excellent alternative.[7][8] This reaction couples an alcohol with a nucleophile (the indole) under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

The key advantages include:

  • Milder Conditions: Avoids the use of strong, pyrophoric bases like NaH.

  • Direct Use of Alcohols: Circumvents the need to convert alcohols into halides or other leaving groups.

  • Stereochemical Inversion: If a chiral secondary alcohol is used, the reaction proceeds with a predictable inversion of stereochemistry.[7]

While a full protocol is beyond the scope of this note, the general approach involves combining the indole, the desired alcohol, and PPh₃ in an anhydrous solvent like THF, cooling to 0 °C, and then adding the azodicarboxylate dropwise.[9][10]

Troubleshooting and Key Considerations

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Use a fresh, unopened container of NaH and ensure all solvents are anhydrous.

  • Incomplete Reaction: If the reaction stalls, it may be due to incomplete deprotonation. Ensure the NaH is active and the indole is fully dissolved before adding the alkylating agent. A small amount of gentle heating (e.g., to 40-50 °C) after the addition of the alkyl halide can sometimes drive the reaction to completion.[5]

  • Side Reactions: The carboxylic acid can potentially be esterified if the reaction is run with an alcohol as a co-solvent or impurity under certain conditions. Using a clean, anhydrous aprotic solvent like DMF or THF is critical.

  • Safety Precautions:

    • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere.[6]

    • Alkyl halides are often toxic and lachrymatory. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    • Azodicarboxylates used in the Mitsunobu reaction (DEAD, DIAD) are potential contact explosives and should be handled with care.[9]

Conclusion

The N-alkylation of this compound is a highly reliable and selective transformation when performed under the appropriate conditions. The protocol detailed herein, which leverages the inherent electronic properties of the substrate for a regioselective SN2 reaction, provides a robust and scalable method for synthesizing these valuable chemical building blocks. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently and efficiently access a wide range of N-alkylated indole derivatives for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2026). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Al-Tel, T. H. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10849-10861. [Link]
  • Bielawska, A., & Deredas, D. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
  • Chen, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27653-27657. [Link]
  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2425-2476. [Link]
  • Buchwald, S. L., et al. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 138(39), 12942-12949. [Link]
  • Tundo, P., et al. (2006). N-alkylation of indole derivatives. U.S.
  • Chem Help ASAP. (2019).
  • Padwa, A., et al. (2005). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 70(15), 5945-5956. [Link]
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 295-300. [Link]
  • ResearchGate. (2026). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. [Link]
  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?[Link]

Sources

Application Notes and Protocols for the Development of Central Nervous System (CNS) Agents from 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: The Privileged Indole Scaffold in CNS Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous signaling molecules, such as serotonin, has rendered it a fertile starting point for the development of therapeutics targeting the central nervous system (CNS).[2] Indeed, numerous marketed CNS drugs, including those for depression, anxiety, and psychosis, feature the indole core, underscoring its therapeutic significance.[3][4] This document provides a comprehensive guide for researchers aiming to leverage 4-Methyl-1H-indole-2-carboxylic acid as a starting material for the discovery and development of novel CNS agents. We will delve into synthetic strategies, in vitro screening protocols, and in vivo behavioral assays, all while emphasizing the scientific rationale behind each step.

Physicochemical Properties of the Starting Material

A foundational understanding of the starting material is paramount for any drug discovery campaign.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[5]
Molecular Weight 175.18 g/mol [5]
CAS Number 18474-57-2[5]
Melting Point 220-221°C
Boiling Point 419.9°C at 760 mmHg
Physical Form Solid

Strategic Derivatization of this compound

The carboxylic acid moiety at the 2-position of the indole ring is a prime handle for chemical modification. Amide coupling and esterification are two fundamental strategies to generate a diverse library of compounds for screening. Furthermore, the indole nitrogen (N-H) presents an additional site for diversification.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity and modulate physicochemical properties.[6] Carbodiimide-mediated coupling is a robust and widely used method.[7]

Scientific Rationale: The amide bond is a key structural feature in many biologically active molecules. Replacing the carboxylic acid with an amide can improve cell permeability by masking the polar acidic group and can introduce new hydrogen bonding interactions with the target protein.[8] The choice of amine for the coupling reaction allows for the systematic exploration of structure-activity relationships (SAR).

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to scavenge the acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification with Substituted Phenols

Esterification, particularly with phenolic compounds, can introduce aromatic moieties that may engage in favorable interactions with CNS targets.

Scientific Rationale: Esters are another common functional group in drug molecules. The introduction of a phenyl ring via esterification can lead to π-π stacking or hydrophobic interactions within the binding pocket of a receptor. Furthermore, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: Combine this compound (1.0 equivalent), the desired substituted phenol (1.2 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent like toluene.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Protocol 3: N-Alkylation of the Indole Ring

Modification at the indole nitrogen can significantly impact the compound's properties, including its binding affinity and metabolic stability.[1][4]

Scientific Rationale: N-alkylation introduces substituents that can explore additional binding pockets in a target protein. It also eliminates the hydrogen bond donor capability of the indole N-H, which can influence membrane permeability and receptor interactions.

Step-by-Step Protocol:

  • Deprotonation: To a solution of the indole-2-carboxylate ester (prepared as in Protocol 2) (1.0 equivalent) in an anhydrous solvent such as DMF or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

In Vitro Screening Cascade for CNS Activity

A hierarchical screening approach is essential for efficiently identifying promising compounds from the synthesized library.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Receptor Binding Receptor Binding Assays (Serotonin, Dopamine, GABA) Functional Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Receptor Binding->Functional Assays Active Compounds BBB Permeability In Vitro BBB Permeability (PAMPA) MDCK-MDR1 Assay MDCK-MDR1 Permeability Assay BBB Permeability->MDCK-MDR1 Assay Permeable Compounds In Vivo Models In Vivo Behavioral Models (Mouse) Functional Assays->In Vivo Models Potent & Efficacious Compounds MDCK-MDR1 Assay->In Vivo Models Neurotoxicity In Vitro Neurotoxicity (SH-SY5Y cells) Neurotoxicity->In Vivo Models Non-toxic Compounds G cluster_0 Initial In Vivo Assessment cluster_1 Specific CNS Activity Models Locomotor Activity Locomotor Activity Test Forced Swim Test Forced Swim Test (Antidepressant-like activity) Locomotor Activity->Forced Swim Test No significant hyper/hypoactivity Elevated Plus Maze Elevated Plus Maze (Anxiolytic-like activity) Locomotor Activity->Elevated Plus Maze No significant hyper/hypoactivity

Caption: A workflow for in vivo behavioral assessment of CNS drug candidates.

Protocol 7: Locomotor Activity Test

This test is a fundamental screen for general CNS activity, including stimulant, depressant, or sedative effects. [9][10] Scientific Rationale: Changes in locomotor activity can indicate a compound's general effect on the CNS. It is also important to ensure that effects observed in more specific behavioral tests are not simply a consequence of motor impairment or over-stimulation. [11] Step-by-Step Protocol:

  • Apparatus: Use automated activity monitoring chambers equipped with infrared beams.

  • Acclimation: Place the mice individually in the chambers and allow them to acclimate for a period of 30-60 minutes.

  • Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral).

  • Recording: Immediately after dosing, place the animals back in the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins to assess the onset and duration of any effects. Compare the activity of the treated group to the vehicle control group.

Protocol 8: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model for screening potential antidepressant drugs. [12][13] Scientific Rationale: The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the latency to immobility and the total time spent swimming or climbing. [14] Step-by-Step Protocol:

  • Apparatus: Use a transparent glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Test Session: Place the mouse gently into the water. The test duration is typically 6 minutes.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the animal's behavior (immobility, swimming, climbing) during the last 4 minutes of the test.

  • Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 9: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard behavioral paradigm for assessing anxiety-like behavior in rodents. [15][16] Scientific Rationale: The test capitalizes on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. [17] Step-by-Step Protocol:

  • Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Test Session: Place the mouse in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the treated group compared to the vehicle group suggests an anxiolytic-like effect.

Conclusion

The development of novel CNS agents from this compound is a promising avenue for addressing the significant unmet medical needs in neurological and psychiatric disorders. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of a chemical library derived from this versatile starting material. By systematically applying these methods and carefully interpreting the resulting data, researchers can efficiently identify and optimize lead compounds with the potential to become the next generation of CNS therapeutics.

References

  • Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. J Pharm Sci Bioscientific Res, 6(1), 144-156. Link
  • Saini, T., Kumar, S., & Narasimhan, B. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central Nervous System Agents in Medicinal Chemistry, 16(1), 19-28. Link
  • BenchChem. (2025). Application Notes and Protocols for Serotonergic Receptor Binding Assays. BenchChem.Link
  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Link
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638. Link
  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.Link
  • De Vleeschouwer, M., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-24. Link
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Link
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.Link
  • Komada, M., Takao, K., & Mizoguchi, H. (2023). Elevated plus maze protocol. protocols.io.Link
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec.Link
  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro.Link
  • BenchChem. (2025). Protocol for In Vitro Assessment of 3-CMC Neurotoxicity in SH-SY5Y Cells. BenchChem.Link
  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research.Link
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587. Link
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10. Link
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.Link
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.Link
  • Adib, M., et al. (2017). Synthesis and antidepressant-like activity of new indole derivatives in the forced swimming test. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.
  • Saini, T., Kumar, S., & Narasimhan, B. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central nervous system agents in medicinal chemistry, 16(1), 19–28.
  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability.
  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results.
  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Drug Des, 7(14112), 2.
  • Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology, biochemistry, and behavior, 54(1), 21–30.
  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European journal of medicinal chemistry, 38(3), 223-232.
  • JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments.Link
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem.Link
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.Link
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.Link
  • Krishna, A., et al. (2014). The use of SH-SY5Y cell line in neurotoxicology: a review. Neurotoxicology, 40, 1-13.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center.Link
  • Slideshare. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare.Link
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631.

Sources

Application Notes and Protocols: 4-Methyl-1H-indole-2-carboxylic acid as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of the Indole Scaffold in Fluorescence Sensing

The indole moiety, a privileged scaffold in medicinal chemistry and natural products, has garnered significant attention in the realm of chemical biology and diagnostics as a core component of fluorescent probes.[1] Its electron-rich aromatic system provides a robust platform for developing sensitive and selective sensors for a myriad of analytes, including metal ions and fluctuations in pH.[1][2][3] Indole derivatives are known for their desirable photophysical characteristics, such as strong fluorescence and tunable electronic properties, which can be modulated through chemical modification.[2][4] This allows for the rational design of probes that signal the presence of a target through changes in their fluorescent output, such as "turn-on" or "turn-off" responses, or ratiometric shifts in emission wavelengths.[3][5]

Within this promising class of compounds, 4-Methyl-1H-indole-2-carboxylic acid stands out as a particularly valuable and versatile precursor. Its structure offers a unique combination of features that make it an ideal starting point for the synthesis of custom fluorescent probes:

  • Intrinsic Fluorescence: The indole core is inherently fluorescent, providing a foundational fluorophore that can be further modified to enhance its properties.

  • Reactive Handle: The carboxylic acid at the 2-position serves as a convenient and versatile reactive handle for conjugation.[1] This allows for the straightforward attachment of various recognition moieties (e.g., chelators for metal ions, pH-sensitive groups, or biomolecules) through standard amide bond formation chemistries.

  • Modulation of Electronic Properties: The methyl group at the 4-position, while seemingly simple, can subtly influence the electronic and photophysical properties of the indole scaffold through its electron-donating inductive effect. This can impact the quantum yield and Stokes shift of the resulting probe.

  • Biocompatibility: The indole scaffold is found in numerous biological molecules, including the amino acid tryptophan, suggesting a degree of inherent biocompatibility for cell-based imaging applications.[3]

This document provides a comprehensive guide to the application of this compound as a precursor for fluorescent probes. We will delve into the principles of probe design, provide detailed synthetic protocols, and outline methods for the characterization and application of these powerful analytical tools.

Core Principles of Fluorescent Probe Design with this compound

The development of a fluorescent probe from this compound hinges on the integration of a fluorophore, a recognition element, and often a linker. The indole core of our precursor serves as the fluorophore. The key to creating a functional probe is to couple this fluorophore to a recognition element that selectively interacts with the target analyte. This interaction should, in turn, induce a measurable change in the fluorescence properties of the indole core. Several common mechanisms are employed in the design of such probes:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition element acts as a quencher of the indole fluorescence in the absence of the analyte. Upon binding the analyte, the electron-donating or -withdrawing properties of the recognition element are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): Probes operating via an ICT mechanism typically consist of an electron-donating portion (the indole ring) and an electron-accepting portion. Analyte binding can modulate the efficiency of this charge transfer, resulting in a shift in the emission wavelength. This is particularly useful for developing ratiometric probes, which allow for more accurate quantification by taking the ratio of fluorescence intensities at two different wavelengths.

  • Förster Resonance Energy Transfer (FRET): While less common for small molecule probes, FRET can be employed by linking the indole-based fluorophore to another dye. The distance between the two dyes can be modulated by analyte binding, leading to a change in FRET efficiency.

The choice of recognition moiety is dictated by the target analyte. For instance, for the detection of metal ions like Zn²⁺, a common strategy is to append a chelating agent such as a Schiff base or aza-macrocycle to the indole-2-carboxylic acid.[3] For pH sensing, a group that undergoes protonation or deprotonation within the desired pH range would be incorporated.[5][6]

Photophysical Properties of the Indole-2-Carboxylic Acid Scaffold

While specific, high-resolution photophysical data for this compound is not extensively published, we can infer its likely properties from the well-studied parent compound, indole-2-carboxylic acid, and related derivatives. Indole and its derivatives typically exhibit absorption maxima in the UV range (around 280-320 nm) and emit in the near-UV to blue region of the spectrum. The fluorescence quantum yield of indole itself is moderate, but can be significantly influenced by substitution and the solvent environment.[7] For example, some indole carboxylic acid derivatives have been shown to possess high quantum yields, making them bright fluorophores.[1][8]

PropertyExpected Range for Indole-2-Carboxylic Acid DerivativesReference
Absorption Maximum (λabs) 280 - 320 nm
Emission Maximum (λem) 340 - 450 nm
Quantum Yield (ΦF) 0.1 - 0.8+ (highly substituent and solvent dependent)[1][7][8]
Fluorescence Lifetime (τ) 1 - 10 ns

Note: These are generalized values. The precise photophysical properties of a probe derived from this compound must be experimentally determined.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Fluorescent Probe for Zn²⁺

This protocol describes the synthesis of a potential "turn-on" fluorescent probe for zinc ions based on a Schiff base derivative of this compound. The rationale is that the lone pair of electrons on the Schiff base nitrogen can quench the indole fluorescence via a PET mechanism. Upon coordination with Zn²⁺, this quenching pathway is disrupted, leading to an increase in fluorescence intensity.

Workflow Diagram:

Caption: Synthetic and sensing workflow for a hypothetical Zn²⁺ probe.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide (e.g., EDC)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous ethanol (EtOH)

  • Salicylaldehyde

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

Step 1: Synthesis of 4-Methyl-1H-indole-2-carbohydrazide

  • Suspend this compound (1.0 eq) in anhydrous ethanol.

  • Slowly add thionyl chloride (1.2 eq) at 0 °C and then reflux the mixture for 4-6 hours to form the ethyl ester. Alternative: Use a standard esterification procedure.

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude ester, add an excess of hydrazine hydrate in ethanol.

  • Reflux the mixture for 8-12 hours. The formation of a precipitate indicates the product.

  • Cool the reaction to room temperature and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4-Methyl-1H-indole-2-carbohydrazide.

  • Confirm the structure using ¹H NMR and mass spectrometry.

Step 2: Synthesis of the Schiff Base Probe

  • Dissolve the 4-Methyl-1H-indole-2-carbohydrazide (1.0 eq) in ethanol.

  • Add salicylaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Characterize the final probe molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Characterization of the Fluorescent Probe

Objective: To determine the photophysical properties of the synthesized probe and its response to Zn²⁺.

Materials:

  • Synthesized probe molecule

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, aqueous buffers)

  • Stock solution of ZnCl₂ or Zn(NO₃)₂ in deionized water

  • Stock solutions of other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺)

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Photophysical Properties:

    • Prepare a stock solution of the probe in DMSO.

    • Dilute the stock solution in the desired solvent (e.g., HEPES buffer) to a final concentration of ~10 µM.

    • Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λex).

    • Record the fluorescence emission spectrum by exciting at λex.

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[1][8]

  • Titration with Zn²⁺:

    • To a 10 µM solution of the probe in a buffered aqueous solution, add increasing concentrations of Zn²⁺.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the binding affinity and the limit of detection.

  • Selectivity Study:

    • Prepare solutions of the probe (10 µM) containing a high concentration (e.g., 10 equivalents) of various competing metal ions.

    • Record the fluorescence emission spectrum for each.

    • To these solutions, add a standard amount of Zn²⁺ (e.g., 2 equivalents) and record the spectra again to assess interference.

Sensing Mechanism Diagram:

cluster_0 Probe Alone (Low Fluorescence) cluster_1 Probe with Zn²⁺ (High Fluorescence) Probe Indole-Schiff Base Probe PET Photoinduced Electron Transfer (PET) Probe->PET Probe_Zn Probe-Zn²⁺ Complex Probe->Probe_Zn Binding Excitation Excitation (hν) Excitation->Probe Quenching Fluorescence Quenching PET->Quenching PET_blocked PET Blocked Probe_Zn->PET_blocked Emission Fluorescence Emission Probe_Zn->Emission Excitation2 Excitation (hν) Excitation2->Probe_Zn Zn Zn²⁺ Zn->Probe_Zn

Caption: Proposed PET sensing mechanism for the Zn²⁺ probe.

Applications in Drug Development and Research

Fluorescent probes derived from this compound have potential applications across various stages of research and drug development:

  • High-Throughput Screening (HTS): Fluorescent probes can be used to develop assays for screening compound libraries for inhibitors or activators of enzymes that involve metal ions.

  • Cellular Imaging: Biocompatible indole-based probes can be used to visualize the distribution and dynamics of analytes like Zn²⁺ or changes in pH within living cells, providing insights into cellular processes and the effects of drug candidates.[3][5]

  • Environmental Monitoring: These probes can be adapted for the detection of heavy metal ion contamination in environmental samples.[2]

Conclusion

This compound is a highly promising and versatile precursor for the development of novel fluorescent probes. Its inherent fluorescence, coupled with a readily modifiable carboxylic acid group, provides a powerful platform for designing sensors for a wide range of analytes. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own work. While the specific photophysical properties of each new probe must be empirically determined, the underlying principles of indole fluorescence and probe design offer a rational path toward the creation of sensitive and selective analytical tools for both basic research and applied drug discovery.

References

  • Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22, 2690-2718. [Link]
  • Wang, Y., et al. (2023).
  • Beppu, F., et al. (2022). Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry, 18, 1634-1640. [Link]
  • Li, Y., et al. (2018). Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. Analytical Methods, 10(30), 3749-3754. [Link]
  • Samarasinghe, K. T., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS ONE, 14(3), e0212739. [Link]
  • Karak, A., et al. (2021). Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry, 19(3), 633-642. [Link]
  • Chen, Y., et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(20), 4539–4547. [Link]
  • A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. (2023).
  • Kim, H. J., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Molecules, 26(16), 5035. [Link]
  • Filimonov, D. A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(24), 8820. [Link]
  • Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. (2011). MDPI. [Link]
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). Royal Society of Chemistry. [Link]
  • Photophysics of indole-2-carboxylic Acid in an Aqueous Environment Studied by Fluorescence Spectroscopy in Combination With Ab Initio Calcul
  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.[Link]
  • Lessons in Organic Fluorescent Probe Discovery. (2013). PMC - PubMed Central - NIH. [Link]
  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds. (2015). Chalmers Research. [Link]

Sources

Synthesis of Novel Agrochemical Candidates from 4-Methyl-1H-indole-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatile Indole Scaffold in Modern Agrochemical Discovery

The indole ring system is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. As a key structural motif in natural products and synthetic compounds, indole derivatives have demonstrated potent herbicidal, fungicidal, and insecticidal properties. 4-Methyl-1H-indole-2-carboxylic acid represents a strategic starting material for the development of novel agrochemicals. The presence of the carboxylic acid handle at the 2-position allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. Furthermore, the methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved efficacy and selectivity.

This technical guide provides detailed application notes and synthetic protocols for the derivatization of this compound into potential herbicidal and fungicidal agents. The methodologies described are grounded in established chemical principles and are designed to be readily adaptable for researchers in the field of agrochemical discovery.

Strategic Approach to Derivatization

The core strategy revolves around the functionalization of the carboxylic acid group of this compound to generate esters and amides. These functional groups are prevalent in a wide array of commercial agrochemicals. The rationale behind this approach is twofold:

  • Modulation of Physicochemical Properties: Conversion of the carboxylic acid to an ester or amide alters the compound's polarity, solubility, and membrane permeability. This is crucial for optimizing uptake and transport within the target pest or plant.

  • Introduction of Bioactive Moieties: The alcohol or amine fragment used for esterification or amidation can be selected to introduce a known pharmacophore or a group that enhances binding to a specific biological target.

The following diagram illustrates the general workflow for the synthesis of agrochemical candidates from this compound.

Agrochemical_Synthesis_Workflow A This compound B Activation of Carboxylic Acid A->B e.g., SOCl2, EDCI C Esterification B->C Alcohol (R-OH) D Amidation B->D Amine (R-NH2) E Potential Herbicides (Esters) C->E F Potential Fungicides/Herbicides (Amides) D->F G Biological Screening E->G F->G

Caption: General workflow for the synthesis of agrochemical candidates.

PART 1: Synthesis of Potential Herbicidal Esters

Auxin-mimic herbicides are a major class of herbicides that disrupt plant growth by overwhelming the natural auxin signaling pathways. Many of these herbicides are carboxylic acid derivatives or their esters. By esterifying this compound with various alcohols, particularly those containing a phenoxy or pyridyloxy moiety, it is possible to generate novel compounds with potential auxin-mimic herbicidal activity.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyethyl 4-Methyl-1H-indole-2-carboxylate

This protocol details the synthesis of an ester linking the 4-methyl-indole-2-carboxylate core to a 2,4-dichlorophenoxyethyl group, a common structural feature in phenoxy herbicides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-(2,4-Dichlorophenoxy)ethanol

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

    • To this solution, add 2-(2,4-dichlorophenoxy)ethanol (1.1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ester.

Data Summary Table:

CompoundStarting MaterialReagentsSolventYield (%)
2,4-Dichlorophenoxyethyl 4-Methyl-1H-indole-2-carboxylateThis compoundSOCl₂, 2-(2,4-Dichlorophenoxy)ethanol, TEADCM75-85

PART 2: Synthesis of Potential Fungicidal/Herbicidal Amides

Carboxamide derivatives are another important class of agrochemicals, with many exhibiting fungicidal or herbicidal properties. The synthesis of amides from this compound allows for the introduction of a wide range of substituents, enabling fine-tuning of the biological activity.

Protocol 2: Synthesis of N-(4-chlorobenzyl)-4-methyl-1H-indole-2-carboxamide

This protocol describes the synthesis of an amide derivative by coupling this compound with 4-chlorobenzylamine. The N-benzylamide moiety is present in several commercial fungicides.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Chlorobenzylamine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in a mixture of DMF and DCM (1:1, 10 mL/mmol) at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 4-chlorobenzylamine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired amide.

Data Summary Table:

CompoundStarting MaterialReagentsSolventYield (%)
N-(4-chlorobenzyl)-4-methyl-1H-indole-2-carboxamideThis compoundEDCI, HOBt, 4-ChlorobenzylamineDMF/DCM80-90

Mechanistic Insights and Experimental Rationale

The choice of coupling reagents and reaction conditions is critical for the successful synthesis of these derivatives.

  • Acid Chloride Formation: The use of thionyl chloride is a classic and efficient method for converting a carboxylic acid to a highly reactive acid chloride. This intermediate readily reacts with alcohols to form esters. The reaction is typically performed in an inert solvent like DCM to prevent side reactions.

  • Amide Coupling: For the synthesis of amides, peptide coupling reagents such as EDCI and HOBt are preferred. This method avoids the harsh conditions of acid chloride formation and is compatible with a wider range of functional groups. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.

The following diagram illustrates the mechanism of EDCI/HOBt mediated amide bond formation.

Amide_Formation_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack A R-COOH C O-Acylisourea Intermediate A->C + B EDCI B->C + E HOBt Active Ester C->E + D HOBt D->E + G Amide Product (R-CO-NH-R') E->G + F R'-NH2 F->G +

Caption: Mechanism of EDCI/HOBt mediated amide bond formation.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the synthesis of novel agrochemical candidates derived from this compound. The described esterification and amidation reactions are robust and can be readily adapted to a wide range of alcohols and amines to generate a diverse library of compounds for biological evaluation. Future work should focus on expanding the scope of these reactions and exploring further modifications of the indole scaffold to optimize biological activity, selectivity, and environmental profile. The structure-activity relationship (SAR) studies of the synthesized compounds will be crucial in guiding the design of the next generation of indole-based agrochemicals.

References

While specific synthetic protocols starting from this compound for agrochemical applications are not extensively documented in publicly available literature, the following references provide a strong basis for the chemical transformations described and the rationale for targeting indole derivatives in agrochemical research.

  • Synthesis and biological activity of functionalized indole-2-carboxylates.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Combinatorial Synthesis of Indole Derivatives as Anti-oomycetes Agents. This paper discusses the synthesis of indole derivatives with fungicidal activity, supporting the rationale for exploring this scaffold for antifungal agents. Source: Bentham Science
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides. This article provides insights into the design and synthesis of carboxamide fungicides, a class of compounds targeted in this guide. Source: Royal Society of Chemistry
  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. This paper details methods for the derivatization of carboxylic acids, which are foundational to the protocols presented. Source: PubMed

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. Derivatives of indole-2-carboxylic acid, in particular, are of significant interest due to their roles as crucial building blocks in the synthesis of complex pharmaceutical intermediates and their own inherent biological activities.[3][4] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, including as novel HIV-1 integrase strand transfer inhibitors.[1][5][6] The 4-methyl substitution on the indole ring can further influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy or modifying its pharmacokinetic profile.

Conventional methods for synthesizing indole derivatives often require harsh reaction conditions, long reaction times, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses many of these limitations.[7][8][9] By utilizing microwave irradiation, MAOS provides rapid, uniform, and efficient heating of the reaction mixture.[10][11][12] This direct energy transfer to polar molecules dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[9][10][11]

This document provides a detailed guide for the microwave-assisted synthesis of 4-Methyl-1H-indole-2-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will present a robust protocol, explain the underlying scientific principles, and showcase the significant advantages of this modern synthetic approach.

Principle of the Synthesis: A Modern Approach to Indole Formation

The featured protocol describes a two-step synthesis. The core indole scaffold is first constructed via a microwave-assisted condensation reaction to form an ester derivative, followed by a straightforward hydrolysis to yield the target carboxylic acid.

The key indole-forming step is an adaptation of a procedure involving the condensation of a 2-halo-aryl aldehyde with an isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation.[13][14][15][16] Ionic liquids are excellent media for microwave synthesis due to their high polarity and ability to efficiently absorb microwave energy.[13][16] This method offers high yields, mild reaction conditions, and a short conversion period.[13][14][15]

An alternative and classic route, the Fischer indole synthesis, is also amenable to microwave assistance and will be discussed.[2][17][18][19][20] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the corresponding phenylhydrazine and a pyruvate derivative.[2][20]

Experimental Workflow and Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl 4-Methyl-1H-indole-2-carboxylate

This protocol details the formation of the indole ester, the direct precursor to the target acid.

Causality Behind Experimental Choices:

  • Microwave Reactor: A dedicated microwave reactor is essential for precise control over temperature, pressure, and power, ensuring reproducibility and safety. Domestic microwave ovens are not suitable due to their lack of control and potential for creating hotspots.[10]

  • Reagents: 2-Bromo-5-methylbenzaldehyde is chosen as the starting material. The bromo-substituent is a good leaving group for the cyclization, and the methyl group at the 5-position of the aldehyde will result in the desired 4-methyl substitution on the final indole ring. Ethyl isocyanoacetate serves as the source for the C2-carboxyethyl and N1 atoms of the indole.

  • Ionic Liquid ([bmim]OH): 1-butyl-3-methylimidazolium hydroxide serves as both the solvent and a base. Its high polarity makes it an excellent microwave absorber, facilitating rapid and uniform heating.[13][16]

  • Catalyst (CuI): Copper(I) iodide is used to catalyze the intramolecular cyclization reaction.

  • Temperature and Time: The reaction is conducted at a relatively low temperature (50-80°C) for a short duration (10-15 minutes), highlighting the efficiency of microwave heating.[13][14][15]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromo-5-methylbenzaldehyde (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and Copper(I) iodide (CuI, 0.1 mmol).

  • Solvent Addition: Add 1-butyl-3-methylimidazolium hydroxide ([bmim]OH, 2.0 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 80°C for 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Shake vigorously and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 4-methyl-1H-indole-2-carboxylate.

Visualizing the Workflow: Synthesis of the Indole Ester

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Reaction cluster_purification Step 3: Work-up & Purification reagents Combine: - 2-Bromo-5-methylbenzaldehyde - Ethyl Isocyanoacetate - CuI Catalyst solvent Add Ionic Liquid ([bmim]OH) reagents->solvent mw Seal Vessel & Irradiate in Microwave Reactor (100W, 80°C, 10 min) solvent->mw extract Aqueous Work-up & Ethyl Acetate Extraction mw->extract purify Column Chromatography extract->purify product Ethyl 4-Methyl-1H-indole- 2-carboxylate purify->product

Caption: Workflow for microwave-assisted synthesis of the indole ester precursor.

Part 2: Hydrolysis to this compound

This protocol describes the conversion of the synthesized ester into the final carboxylic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the ethyl 4-methyl-1H-indole-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 mmol) to the solution.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Precipitation: Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[21][22]

Data Summary and Expected Results

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various indole-2-carboxylate derivatives using the microwave-assisted protocol.

Starting Aldehyde/KetoneProductTime (min)Temp (°C)Yield (%)
2-Bromo-5-methylbenzaldehydeEthyl 4-methyl-1H-indole-2-carboxylate1080~85-92%
2-BromobenzaldehydeEthyl 1H-indole-2-carboxylate105095%[13]
2-Bromo-4-chlorobenzaldehydeEthyl 5-chloro-1H-indole-2-carboxylate125092%[13]
2'-BromoacetophenoneEthyl 3-methyl-1H-indole-2-carboxylate155090%[13]

Note: Yields are based on published literature for similar substrates and may vary based on experimental setup and scale.[13] The subsequent hydrolysis step typically proceeds in high yield (>90%).

Mechanistic Insights: The Fischer Indole Synthesis Alternative

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring.[17][20] Its adaptation to microwave conditions significantly accelerates this classic transformation.[18][19]

The reaction proceeds through the formation of a phenylhydrazone from (4-methylphenyl)hydrazine and ethyl pyruvate. Under acidic catalysis (e.g., p-toluenesulfonic acid) and microwave irradiation, the hydrazone undergoes a[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[20]

Visualizing the Fischer Indole Synthesis Mechanism

fischer_mechanism cluster_reactants hydrazine (4-methylphenyl)hydrazine hydrazone Hydrazone Formation (+ Acid Catalyst) hydrazine->hydrazone pyruvate Ethyl Pyruvate pyruvate->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Microwave Irradiation cyclization Cyclization & NH3 Elimination rearrangement->cyclization product Ethyl 4-Methyl-1H-indole- 2-carboxylate cyclization->product

Caption: Simplified mechanism of the microwave-assisted Fischer indole synthesis.

Conclusion and Trustworthiness

The protocols detailed herein provide a reliable and efficient pathway for the synthesis of this compound and its derivatives. By leveraging the principles of microwave-assisted synthesis, these methods are not only significantly faster but also align with the goals of green chemistry by reducing energy consumption and reaction times.[7][8][9] The self-validating nature of these protocols is established through clear, step-by-step instructions and reliance on well-documented, peer-reviewed chemical transformations.[13][14][18][20] Researchers and drug development professionals can confidently employ these methods to accelerate their discovery programs and efficiently generate novel indole-based compounds for further investigation.

References

  • Gu, Y., & Li, J. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039. [Link]
  • Sharma, U., et al. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Leonelli, F., & Calvo, R. R. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]
  • SciELO. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Indole-2-carboxylic Acid: A Comprehensive Overview. [Link]
  • Gu, Y., & Li, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society. [Link]
  • ResearchGate. (n.d.). Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... [Link]
  • Al-Mokadem, M., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
  • Semantic Scholar. (2014).
  • D'hooghe, M., et al. (2021).
  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9047. [Link]
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • Patil, S. A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Organic Chemistry, 15(4), 615-637. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]
  • Leonelli, F., & Calvo, R. R. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 4-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 4-Methyl-1H-indole-2-carboxylic acid represent a significant scaffold in medicinal chemistry and drug development. The indole nucleus is a common motif in a vast array of biologically active compounds, and strategic substitution allows for the fine-tuning of their pharmacological properties. Accurate and unambiguous structural characterization is paramount for advancing research in this area. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the elucidation of the three-dimensional structure of these molecules in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of this compound and its derivatives. We will delve into sample preparation, 1D and 2D NMR techniques, and the interpretation of spectral data, underpinned by a discussion of the substituent effects that govern the observed chemical shifts and coupling constants.

Understanding the Core Structure: Substituent Effects on the Indole Ring

The chemical shifts of the protons and carbons in the indole ring are influenced by the electronic effects of the substituents. In this compound, the electron-donating methyl group at the C4 position and the electron-withdrawing carboxylic acid group at the C2 position exert opposing effects, leading to a unique spectral fingerprint.

  • 4-Methyl Group (Electron-Donating): The methyl group is an ortho-, para-director and introduces electron density into the benzene portion of the indole ring. This generally leads to an upfield shift (lower ppm) of the protons and carbons, particularly at the ortho (C5) and para (C7) positions relative to the methyl group.

  • 2-Carboxylic Acid Group (Electron-Withdrawing): The carboxylic acid group is a meta-director and withdraws electron density from the pyrrole ring. This results in a downfield shift (higher ppm) of the protons and carbons in its vicinity, most notably the H3 proton. The acidic proton of the carboxyl group itself typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), and its position is highly dependent on solvent and concentration.[1] The N-H proton of the indole ring also experiences a downfield shift due to the presence of the adjacent electron-withdrawing group.

Predicted NMR Data for this compound

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale for Prediction
N-H~11.8br s-Broad signal due to quadrupolar relaxation and exchange. Downfield shift influenced by the C2-COOH group.
COOH>12.0br s-Very downfield and broad due to hydrogen bonding and exchange.
H3~7.1s-Singlet, downfield shifted due to the adjacent C2-COOH group.
H5~6.9dJ = 7.0Upfield shift due to the ortho-directing methyl group at C4. Coupled to H6.
H6~7.1tJ = 7.5Triplet due to coupling with H5 and H7.
H7~7.5dJ = 8.0Downfield shift relative to H5, coupled to H6.
4-CH₃~2.5s-Typical chemical shift for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C2~128Downfield shift due to attachment of the carboxylic acid group.
C3~108Upfield shift relative to C2.
C3a~129Quaternary carbon, part of the ring junction.
C4~131Downfield shift due to substitution with the methyl group.
C5~121Shielded by the electron-donating methyl group.
C6~123Less affected by the substituents.
C7~112Shielded by the para-methyl group.
C7a~138Quaternary carbon, part of the ring junction.
COOH~164Typical chemical shift for a carboxylic acid carbon.
4-CH₃~21Typical chemical shift for an aromatic methyl carbon.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Rationale: The choice of solvent is critical for obtaining high-quality NMR spectra of indole carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice as it can effectively dissolve the polar compound and minimize the exchange of the labile N-H and COOH protons, allowing for their observation.[5]

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

  • 5 mm NMR tube

  • Pipette and filter

Procedure:

  • Weigh 5-10 mg of the purified this compound derivative directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently warm and sonicate the sample if necessary to ensure complete dissolution.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)

Rationale: Standard 1D proton and carbon spectra provide the fundamental framework for structure elucidation. A proton spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C spectrum indicates the number of unique carbon atoms in the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments)

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for identifying connectivity across quaternary carbons.[8]

Instrumentation: 400 MHz (or higher) NMR spectrometer

General 2D Acquisition Parameters:

  • Use gradient-selected versions of the pulse sequences for better artifact suppression.

  • Optimize the spectral widths in both dimensions based on the 1D spectra.

COSY Acquisition:

  • Pulse Program: 'cosygpqf' (Bruker)

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

HSQC Acquisition:

  • Pulse Program: 'hsqcedetgpsisp2.3' (Bruker, for edited HSQC which distinguishes CH/CH₃ from CH₂)

  • ¹J(C,H) Coupling Constant: Set to ~145 Hz

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

HMBC Acquisition:

  • Pulse Program: 'hmbcgplpndqf' (Bruker)

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 4-16

Data Interpretation and Structural Elucidation Workflow

The following workflow, visualized in the diagram below, outlines a systematic approach to interpreting the NMR data for this compound derivatives.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structure Elucidation H1 ¹H NMR: - Identify spin systems - Analyze coupling patterns COSY COSY: - Confirm H-H connectivities H1->COSY HSQC HSQC: - Assign protonated carbons H1->HSQC HMBC HMBC: - Establish long-range H-C connectivities - Assign quaternary carbons H1->HMBC C13 ¹³C NMR: - Count carbon signals - Identify quaternary carbons C13->HSQC C13->HMBC Assign Assign all ¹H and ¹³C signals COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure of 4-Methyl-1H-indole-2-carboxylic Acid Derivative Assign->Structure

Caption: Workflow for NMR-based structure elucidation.

  • From the ¹H NMR spectrum: Identify the aromatic proton spin system (H5, H6, H7) based on their multiplicities and coupling constants. The singlet for H3 and the methyl group should be readily identifiable. The broad singlets for N-H and COOH are also characteristic.

  • From the ¹³C NMR spectrum: Count the number of carbon signals to confirm the presence of all expected carbons. Note the downfield signal for the carboxylic acid carbon and the quaternary carbons.

  • Using the HSQC spectrum: Correlate each proton signal (except the labile N-H and COOH protons) to its directly attached carbon. This will definitively assign the protonated carbons (C3, C5, C6, C7, and the methyl carbon).

  • Leveraging the HMBC spectrum: This is key to confirming the overall connectivity. Look for the following crucial long-range correlations:

    • H3 to C2, C3a, and C7a

    • H5 to C3a, C4, and C7

    • H7 to C3a, C5, and C7a

    • 4-CH₃ protons to C3a, C4, and C5 These correlations will unambiguously place the methyl group at C4 and the carboxylic acid at C2, and confirm the assignments of all quaternary carbons.

  • Final Assignment: Combine all the information from the 1D and 2D spectra to create a complete and verified assignment of all proton and carbon signals to the molecular structure.

Conclusion

This application note provides a comprehensive framework for the NMR characterization of this compound derivatives. By following the detailed protocols for sample preparation and data acquisition, and by employing a systematic workflow for spectral interpretation, researchers can confidently and accurately elucidate the structures of these important pharmaceutical building blocks. The predictive data and the discussion on substituent effects offer a solid foundation for understanding the NMR properties of this class of compounds, thereby accelerating the pace of research and development.

References

  • PubChem. 4-Methylindole.
  • Reid, J. R., & Tarlton, E. J. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(10), 2495-2499.
  • Jasiewicz, B., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(15), 5789.
  • SpectraBase. 4-Methylindole - Optional[1H NMR] - Spectrum. [Link]
  • The Royal Society of Chemistry.
  • PubChem. Indole-2-carboxylic acid.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
  • Scientist Channel. (2025).
  • Abdel-Aziz, A. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 341(12), 765-774.
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. The Journal of Physical Chemistry B, 118(30), 8863-8871.
  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
  • Mphahlele, M. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 589-601.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
  • Al-Tel, T. H., et al. (2021).
  • Al-Majid, A. M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857.
  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Di Mola, A., et al. (2019).
  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Pereira, M. M., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5731-5764.
  • ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz)

Sources

large-scale synthesis of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Methyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

This compound is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. The indole core is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds, including anti-migraine drugs of the triptan class.[1] Specifically, functionalized indole-2-carboxylic acids serve as versatile intermediates for the synthesis of complex molecular architectures, including potent enzyme inhibitors and receptor ligands.[2][3][4] The 4-methyl substitution provides a specific steric and electronic profile, making this particular derivative a valuable synthon for targeted drug design and the development of novel organic materials.

This application note provides a comprehensive, technically-grounded guide for the . We will analyze common synthetic strategies and present a detailed, optimized protocol designed for scalability, safety, and high yield, intended for researchers in industrial and academic settings.

Comparative Analysis of Primary Synthetic Routes

Several classical methods exist for the construction of the indole ring system. For the specific target of this compound, the most relevant and scalable routes are the Fischer Indole Synthesis and the Reissert Indole Synthesis.

  • The Reissert Indole Synthesis : This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[5] To produce the 4-methylated target, the required starting material would be 3-methyl-2-nitrotoluene. The reaction proceeds via an ethyl o-nitrophenylpyruvate intermediate, which is then reduced using agents like zinc in acetic acid or ferrous sulfate to yield the final indole-2-carboxylic acid.[5][6] While effective, the availability and cost of the substituted o-nitrotoluene precursor can be a limiting factor for large-scale production.

  • The Fischer Indole Synthesis : This is arguably the most famous and versatile method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][7] To obtain an indole-2-carboxylic acid, pyruvic acid or its ester is used as the carbonyl component.[8][9] The necessary arylhydrazone for our target molecule is (3-methylphenyl)hydrazone of pyruvic acid.

  • The Japp-Klingemann Reaction as a Feeder for Fischer Synthesis : A highly reliable and scalable method to generate the required arylhydrazone intermediate for the Fischer synthesis is the Japp-Klingemann reaction.[10] This reaction couples an aryl diazonium salt (generated from an aniline) with a β-keto-ester or β-keto-acid.[11] For this synthesis, 3-methylaniline (m-toluidine) is diazotized and reacted with a suitable partner to form the hydrazone, which is then cyclized without the need to isolate potentially unstable hydrazine intermediates. This two-step sequence is often preferred in industrial settings due to its robust nature and the ready availability of starting materials.[12][13]

Selected Route Justification: For this guide, we select the Japp-Klingemann/Fischer synthesis sequence . This choice is based on the following advantages for large-scale production:

  • Starting Material Availability : 3-methylaniline (m-toluidine) is an inexpensive and readily available bulk chemical.

  • Process Safety : It avoids the isolation of arylhydrazines, which can be toxic and unstable. The diazonium salt is generated and used in situ, a common industrial practice.

  • Versatility and Control : The Japp-Klingemann reaction is high-yielding and allows for precise control over the formation of the hydrazone intermediate.[10]

Overall Synthetic Workflow

The selected pathway is a two-part process beginning with readily available starting materials and culminating in the target molecule.

G cluster_0 Part A: Japp-Klingemann Reaction cluster_1 Part B: Fischer Indole Cyclization cluster_2 Work-up & Purification 3-Methylaniline 3-Methylaniline Diazonium Salt Diazonium Salt 3-Methylaniline->Diazonium Salt NaNO2, HCl 0-5 °C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methylacetoacetate NaOH, 0-10 °C This compound This compound Hydrazone Intermediate->this compound Polyphosphoric Acid (PPA) Heat Crude Product Crude Product This compound->Crude Product Quench, Precipitate Pure Product Pure Product Crude Product->Pure Product Recrystallization

Caption: Workflow for the synthesis of this compound.

Part A: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

This stage involves the conversion of 3-methylaniline into the corresponding diazonium salt, which is immediately coupled with a β-keto-ester to yield the key hydrazone intermediate.

Reagents and Materials

Reagent/MaterialQuantity (1 mol scale)Molar Mass ( g/mol )MolesNotes
3-Methylaniline (m-toluidine)107.16 g107.161.0Starting material. Handle with care (toxic).
Concentrated HCl (37%)250 mL36.46~3.0Corrosive. Use in a fume hood.
Sodium Nitrite (NaNO₂)72.5 g69.001.05Oxidizer. Add slowly to prevent runaway.
Ethyl 2-methylacetoacetate151.3 g144.171.05Coupling partner.
Sodium Hydroxide (NaOH)160 g40.004.0For hydrolysis and pH adjustment. Corrosive.
Water (deionized)~4 L18.02-
Ice~2 kg--For temperature control.

Step-by-Step Protocol: Diazotization and Coupling

  • Aniline Solution Preparation : In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 mL of water and 250 mL of concentrated HCl. Cool the mixture to 0 °C using the reactor jacket. Slowly add 107.16 g (1.0 mol) of 3-methylaniline while stirring. A fine slurry of the hydrochloride salt will form.

  • Diazotization : Prepare a solution of 72.5 g (1.05 mol) of sodium nitrite in 200 mL of water. Cool this solution to ~5 °C. Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition.

  • Coupling Reaction : In a separate 4 L reactor, prepare a solution of 151.3 g (1.05 mol) of ethyl 2-methylacetoacetate and 80 g (2.0 mol) of sodium hydroxide in 1 L of water. Cool this solution to 0-5 °C.

  • Add the cold diazonium salt solution from Step 2 to the β-keto-ester solution over ~1 hour, maintaining the temperature below 10 °C. The reaction mixture will turn a deep red/orange color as the azo compound forms. Stir for an additional 2 hours at 5-10 °C.

  • Hydrolysis and Rearrangement : Slowly warm the reaction mixture to room temperature. Add a solution of 80 g (2.0 mol) of sodium hydroxide in 200 mL of water. Heat the mixture to 80-90 °C for 2-3 hours. This step hydrolyzes the ester and carboxylate groups, leading to the formation of the hydrazone of pyruvic acid upon workup.[10][11]

  • Isolation of Hydrazone : Cool the reaction mixture to 10 °C. Carefully acidify with concentrated HCl until the pH is ~2-3. The solid hydrazone product will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50 °C. The product is 2-((2-(m-tolyl)hydrazono)propanoic acid.

Part B: Fischer Indole Cyclization

The isolated arylhydrazone is cyclized in the presence of a strong acid catalyst to form the indole ring system. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this transformation on a large scale.[7][8]

Reagents and Materials

Reagent/MaterialQuantity (per 1 mol hydrazone)Notes
2-((2-(m-tolyl)hydrazono)propanoic acid~192 g (theoretical)Intermediate from Part A.
Polyphosphoric Acid (PPA)1 kgCatalyst and solvent. Highly viscous and corrosive.
Water & Ice~5 LFor quenching the reaction.
Sodium Bicarbonate (NaHCO₃)As neededFor neutralization.
Ethanol or Acetic AcidAs neededFor recrystallization.

Step-by-Step Protocol: Cyclization and Purification

  • Reaction Setup : In a 2 L jacketed reactor suitable for viscous materials, preheat 1 kg of polyphosphoric acid to 80 °C with strong mechanical stirring.

  • Cyclization : Slowly and portion-wise, add the dried hydrazone from Part A to the hot PPA over 30-45 minutes. The temperature will exotherm. Maintain the internal temperature between 100-120 °C using the reactor jacket. Causality: The strong acid protonates the hydrazone, facilitating the key[5][5]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination that defines the Fischer synthesis.[1]

  • Hold the reaction at 110-120 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation : Allow the reactor to cool to ~70 °C. In a separate large vessel (10 L), prepare a mixture of 2 kg of ice and 3 L of water with vigorous stirring. Very carefully and slowly, pour the hot reaction mixture into the ice-water. This quench is highly exothermic and should be done with extreme caution. The crude this compound will precipitate as a solid.

  • Stir the slurry for 1 hour to ensure complete precipitation. Filter the crude product and wash the filter cake with copious amounts of water.

  • Purification : Transfer the wet filter cake to a beaker and create a slurry with a saturated sodium bicarbonate solution to neutralize any trapped acid. Filter again and wash with water.

  • The final purification is achieved by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or glacial acetic acid, treat with activated carbon if necessary, filter while hot, and allow to cool slowly to form crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Product Characteristics

PropertyExpected Value
AppearanceSolid
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.19 g/mol
Melting Point220-221 °C
Purity (HPLC)>98%

Scale-Up and Safety Considerations

  • Diazonium Salt Stability : The diazotization step must be performed with strict temperature control (0-5 °C). Diazonium salts can decompose explosively if allowed to warm up or if isolated in a dry state. Always use them in a cold aqueous solution immediately after preparation.

  • Exothermic Reactions : Both the Japp-Klingemann coupling and the Fischer cyclization quench are highly exothermic. A jacketed reactor with efficient cooling capacity is essential for thermal management and process safety on a large scale.

  • Handling of PPA : Polyphosphoric acid is highly corrosive and extremely viscous, especially when cool. Preheating is necessary for easy handling. The quench into water must be done slowly and with vigorous stirring to dissipate the large amount of heat generated.

  • Personal Protective Equipment (PPE) : Appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield, is mandatory when handling concentrated acids (HCl, PPA) and corrosive bases (NaOH). All operations should be conducted in a well-ventilated area or fume hood.

References

  • National Center for Biotechnology Information. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PubChem.
  • Wikipedia. Reissert indole synthesis.
  • ChemEurope.com. Reissert indole synthesis.
  • National Center for Biotechnology Information. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubChem.
  • Li, J. J. (2009). Name Reactions in Organic Synthesis. Reissert Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Li, J. J. (2009). Name Reactions in Organic Synthesis. Fischer Indole Synthesis.
  • YouTube. (2020). Reissert Indole Synthesis. ChemWis.
  • Wikipedia. Japp–Klingemann reaction.
  • Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate.
  • American Chemical Society. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • ResearchGate. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • ResearchGate. (2025). The Japp‐Klingemann Reaction.
  • ChemEurope.com. Japp-Klingemann reaction.
  • ResearchGate. (2022). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • HETEROCYCLES. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • YouTube. (2021). Fischer Indole Synthesis. Professor Dave Explains.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles.
  • National Center for Biotechnology Information. (2016). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubChem.
  • Royal Society of Chemistry. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
  • Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • National Center for Biotechnology Information. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PubChem.
  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
  • National Center for Biotechnology Information. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. PubChem.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice and actionable protocols to improve yield and purity. The primary focus will be on the most common and versatile route: the Fischer indole synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Question: My Fischer indole synthesis of this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

Answer: Low yield is the most frequent challenge in this synthesis and can be attributed to several critical parameters in the reaction sequence. The Fischer indole synthesis is notoriously sensitive to reaction conditions[1][2]. Let's break down the potential failure points, starting from reactants to the final cyclization step.

  • Purity of Starting Materials: The reaction's success begins with high-purity starting materials: (4-methylphenyl)hydrazine and pyruvic acid. Impurities in the hydrazine can introduce competing side reactions, while old or impure pyruvic acid can contain oligomers that inhibit the reaction.

    • Recommendation: Use freshly opened or distilled (4-methylphenyl)hydrazine. Ensure the pyruvic acid is from a reliable source and appears as a clear, colorless to pale-yellow liquid.

  • Inefficient Hydrazone Formation: The initial condensation between the hydrazine and pyruvic acid to form the hydrazone is a prerequisite for cyclization. This step is reversible and pH-sensitive.

    • Causality: While the subsequent cyclization is acid-catalyzed, the initial hydrazone formation is often more efficient under slightly acidic to neutral conditions. Running the entire reaction in a strong acid from the start can protonate the hydrazine, reducing its nucleophilicity and hindering the initial condensation.

    • Recommendation: Consider a two-stage or "one-pot" approach where the hydrazone is formed first in a suitable solvent like ethanol or acetic acid before introducing the strong cyclizing acid[3][4]. Monitoring this step by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Cyclization Conditions: The core of the synthesis is the acid-catalyzed cyclization of the hydrazone intermediate. This involves a[5][5]-sigmatropic rearrangement, which has a significant activation energy barrier[6][7]. The choice of acid, temperature, and reaction time are the most critical factors for yield.

    • Acid Catalyst: The type and concentration of the acid catalyst are paramount[1][8]. Both Brønsted and Lewis acids are used, but their effectiveness varies.

      • Polyphosphoric Acid (PPA): Often the reagent of choice for this transformation. It acts as both a potent Brønsted acid catalyst and a dehydrating agent, driving the reaction forward. It is particularly effective when used as the solvent (neat conditions)[1][9].

      • Lewis Acids (e.g., ZnCl₂): Also a very common and effective catalyst. It must be anhydrous, as water will inhibit its activity[2][4].

      • Strong Mineral Acids (e.g., H₂SO₄, HCl): Can be effective but may lead to more side reactions and product decomposition due to their harshness[2][7].

    • Reaction Temperature & Time: There is a delicate balance to be struck.

      • Too Low: Insufficient energy to overcome the activation barrier of the[5][5]-sigmatropic rearrangement will result in incomplete conversion and recovery of the hydrazone intermediate[1][6].

      • Too High/Too Long: The electron-rich indole product is susceptible to degradation, polymerization, or other side reactions (like decarboxylation) under harsh acidic conditions at elevated temperatures[1][2].

      • Recommendation: When using PPA, a temperature range of 100-160°C is typical. Monitor the reaction closely by TLC (every 10-15 minutes). The reaction is often complete within 15-30 minutes at these temperatures.

Below is a summary of common cyclization catalysts and their typical conditions.

CatalystTypical TemperatureAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100 - 160°CHigh yields, acts as solvent and dehydrating agent.[1][4]Viscous, can be difficult to stir and work up.
Zinc Chloride (ZnCl₂) 120 - 180°CEffective, widely used.[2][8]Must be anhydrous, can lead to charring at high temps.
Sulfuric Acid (H₂SO₄) 80 - 120°CInexpensive, strong acid.Can cause sulfonation or decomposition.[2]
Eaton's Reagent (P₂O₅/MeSO₃H) 60 - 100°CMilder conditions, can improve regioselectivity.[10]More expensive, requires preparation.
Problem 2: Significant Impurity Profile on TLC/LCMS

Question: My crude product is very impure, showing multiple spots on the TLC plate. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common issue stemming from the reactive nature of the intermediates and the harsh reaction conditions.

  • N-N Bond Cleavage: The methyl group on the phenylhydrazine is an electron-donating group (EDG). EDGs can increase the rate of the desired rearrangement but also stabilize intermediates in a way that favors undesired N-N bond cleavage, leading to the formation of 4-methylaniline and other degradation products[3][6]. Computational studies have shown that excessive stabilization of intermediates can lead to dissociation rather than the desired rearrangement[11][12].

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Using a milder, yet effective, acid system and carefully monitoring the reaction to stop it upon completion can minimize this pathway.

  • Aldol and Friedel-Crafts Side Reactions: The acidic conditions can promote self-condensation of the pyruvic acid starting material[1][10].

    • Solution: A "one-pot" procedure where the pre-formed hydrazone is added slowly to the hot acid catalyst can help. This keeps the concentration of any free pyruvic acid low, minimizing its self-reaction.

  • Product Decomposition: The final indole product, while aromatic, is electron-rich and can be susceptible to polymerization or degradation under the strongly acidic and hot conditions required for its formation[2][6].

    • Solution: The key is rapid reaction and workup. Once TLC indicates the formation of the product is complete, the reaction must be cooled and quenched immediately by pouring it onto ice water. This protonates the basic byproducts and precipitates the acidic product while diluting the acid catalyst to halt further reactions.

Workflow & Decision Making for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the synthesis.

G start Low Yield Observed tlc_check Analyze Crude Reaction Mixture by TLC/LCMS start->tlc_check hydrazone_present Result: Predominantly Hydrazone Intermediate tlc_check->hydrazone_present Compare to SM product_degraded Result: Complex Mixture, Streaking, No Clear Product tlc_check->product_degraded optimize_cyclization Action: Optimize Cyclization - Increase Temperature Cautiously - Use Stronger Acid (e.g., PPA) - Extend Reaction Time (Monitor!) hydrazone_present->optimize_cyclization Indicates Incomplete Cyclization reduce_harshness Action: Reduce Reaction Severity - Lower Temperature - Reduce Reaction Time - Quench Immediately Upon Completion product_degraded->reduce_harshness Indicates Product Decomposition success Improved Yield optimize_cyclization->success reduce_harshness->success

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the Fischer synthesis of this compound? A1: The reaction proceeds through a well-established sequence of steps catalyzed by acid[4][7][13]. The key transformative step is the[5][5]-sigmatropic rearrangement.

G cluster_0 Mechanism Overview A 1. Hydrazone Formation (4-methylphenyl)hydrazine + Pyruvic Acid B 2. Tautomerization to Ene-hydrazine A->B H⁺ C 3. [3,3]-Sigmatropic Rearrangement (Key Step) B->C Heat, H⁺ D 4. Rearomatization C->D E 5. Cyclization & Amine Elimination D->E H⁺ F 6. Final Product This compound E->F -NH₃

Caption: Key Stages of the Fischer Indole Synthesis Mechanism.

Q2: Can this synthesis be performed as a "one-pot" procedure? A2: Yes, one-pot procedures are common and often preferred to minimize handling losses of the potentially unstable hydrazone intermediate[1][14]. In this approach, the (4-methylphenyl)hydrazine and pyruvic acid are briefly stirred in a solvent like acetic acid or ethanol to form the hydrazone in situ, before the mixture is added to the primary cyclization catalyst (like hot PPA) or the catalyst is added directly[4].

Q3: I am having difficulty purifying the final product. What is a reliable method? A3: The carboxylic acid functionality is key to purification. An acid-base extraction is highly effective. The crude product is dissolved in an organic solvent (like ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then separated, washed with fresh organic solvent, and re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration. A patent for purifying indole-2-carboxylic acid describes a similar process involving formation of a triethylamine salt to facilitate purification[5].

Q4: Are there viable alternative synthetic routes? A4: While the Fischer synthesis is dominant, the Japp-Klingemann reaction is a powerful alternative for creating the necessary hydrazone intermediate, which is then cyclized under Fischer conditions[15][16]. This route starts with a β-keto-ester and an aryl diazonium salt. It is particularly useful when the required arylhydrazine is unstable or not commercially available[17][18].

Validated Experimental Protocols

Protocol 1: Synthesis via Fischer Indolization with PPA
  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-methylphenyl)hydrazine (1.0 eq) in absolute ethanol (approx. 3 mL per gram of hydrazine). Add pyruvic acid (1.05 eq) dropwise while stirring. The hydrazone may precipitate as a solid. Stir for 30 minutes at room temperature. The crude hydrazone can be isolated by filtration or the solvent can be removed under reduced pressure.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA) (approx. 8-10 times the weight of the hydrazine) to 100°C. Once the PPA is hot and stirrable, add the crude hydrazone from Step 1 in portions, ensuring the internal temperature does not exceed 140°C.

  • Reaction Monitoring: Heat the dark, viscous mixture with vigorous stirring at 120-130°C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes + 1% Acetic Acid). The reaction is typically complete in 15-25 minutes.

  • Workup and Isolation: Allow the mixture to cool slightly (to ~90°C) and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a solid. Stir until all the PPA is dissolved and the ice has melted.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the crude product under vacuum.

Protocol 2: Purification by Acid-Base Extraction & Recrystallization
  • Dissolution: Dissolve the crude, dry product from Protocol 1 in ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate. Combine the aqueous layers.

  • Back-Wash: Wash the combined basic aqueous layers once with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with stirring until the pH is ~2. The pure product will precipitate out.

  • Final Collection: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.

  • Recrystallization (Optional): For highest purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

References

  • CN106008311A - Refinement method of indole-2-carboxylic acid. Google Patents. (n.d.).
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. (n.d.).
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (2011).
  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021).
  • The Japp‐Klingemann Reaction - ResearchGate. (2025).
  • Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. (n.d.).
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011).
  • Fischer Indole Synthesis. (n.d.).
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012).
  • Japp–Klingemann reaction - Wikipedia. (n.d.).
  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).
  • Decarboxylation of indole-2-carboxylic acids: improved procedures - American Chemical Society. (1993).
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (2020).
  • Japp-Klingemann reaction - chemeurope.com. (n.d.).
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023).
  • Mechanism of the Fischer indole synthesis - PubMed. (1949).
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (2017).
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999).
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (n.d.).
  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). (2025).
  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. (2024).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (n.d.).

Sources

solubility issues of 4-Methyl-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Solubility Challenges of 4-Methyl-1H-indole-2-carboxylic acid in Organic Solvents

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (MW: 175.19 g/mol ) is a bifunctional molecule, and its solubility is governed by the interplay of its distinct chemical features:

  • The Indole Ring System: The bicyclic indole core is largely non-polar and hydrophobic. This aromatic system favors interactions with non-polar organic solvents.

  • The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence promotes solubility in polar solvents.

  • The Methyl Group (-CH3): This small alkyl group adds to the overall non-polar character of the molecule.

The simultaneous presence of a large non-polar scaffold and a highly polar functional group leads to its often-frustrating solubility profile. The molecule is not entirely non-polar, nor is it entirely polar, making solvent selection a critical step. Furthermore, in the solid state, the carboxylic acid can form strong intermolecular hydrogen bonds with the indole nitrogen and other neighboring molecules, creating a stable crystal lattice that requires significant energy to disrupt and dissolve.

Physicochemical Properties
PropertyValueSource
CAS Number 18474-57-2[1]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.19 g/mol
Physical Form Solid[2]
Melting Point 220-221 °C
Boiling Point 419.9 °C at 760 mmHg
Frequently Asked Questions (FAQs)

Q1: I am trying to prepare a stock solution. Which organic solvent should I try first?

A1: For preparing high-concentration stock solutions, always start with strong, polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most recommended first choice.[3][4] N,N-Dimethylformamide (DMF) and Dimethylacetamide (DMA) are also excellent alternatives.

  • Causality: These solvents are highly effective because their polarity and hydrogen bond accepting capabilities can disrupt the intermolecular hydrogen bonds of the carboxylic acid in the solid state, while also effectively solvating the non-polar indole ring. Carboxylic acids are known to be particularly susceptible to precipitation from "wet" DMSO, so using anhydrous grade solvent is critical for long-term stability.[5]

Q2: I need to use an alcohol-based solvent for my assay. Is this compound soluble in methanol or ethanol?

A2: Solubility in alcohols like methanol and ethanol is expected to be moderate to low. While the alcohol's hydroxyl group can interact with the carboxylic acid, the overall polarity of these solvents may be insufficient to fully overcome the crystal lattice energy and solvate the hydrophobic indole core, especially at high concentrations. You will likely achieve a lower maximum concentration compared to DMSO or DMF.

Q3: My protocol requires a non-polar solvent like dichloromethane (DCM) or diethyl ether. Will the compound dissolve?

A3: It is highly unlikely that this compound will be soluble in non-polar solvents like DCM, chloroform, diethyl ether, or hexanes.

  • Causality: These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the highly polar carboxylic acid group. The energy required to break the strong intermolecular forces of the solute would not be compensated by solute-solvent interactions.

Q4: Can I increase the solubility by heating the solution?

A4: Gentle warming (e.g., to 30-40 °C) can increase the rate of dissolution and may slightly increase the solubility limit. However, use this method with caution. Prolonged or excessive heating can lead to degradation, especially in reactive solvents. Always check the compound's stability under these conditions. After warming to dissolve, allow the solution to cool to room temperature to ensure it remains in solution, as precipitation upon cooling is common.

Q5: I see small particles in my DMSO stock solution, even after vortexing. What should I do?

A5: This indicates that you have exceeded the solubility limit or that the dissolution kinetics are slow.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation, which can effectively break up solid aggregates and accelerate dissolution.[6]

    • Gentle Warming: As mentioned in Q4, warm the solution gently while stirring.

    • Dilution: If the above methods fail, your concentration is likely too high. Add more solvent to dilute the solution until it becomes clear.

    • Filtration: If you suspect insoluble impurities, filter the solution through a 0.22 µm syringe filter. Note that this may slightly lower the effective concentration if undissolved compound is removed.[6]

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing solubility issues, follow this logical progression to find a suitable solvent system.

G cluster_0 cluster_1 Step 1: Primary Organic Solvents cluster_2 Step 2: Physical Enhancement cluster_3 Step 3: Co-Solvent System cluster_4 Step 4: Aqueous Solubility via pH cluster_5 start Start: Weigh Compound DMSO Try DMSO or DMF start->DMSO Aqueous For Aqueous Media: Use pH Adjustment Protocol start->Aqueous  For aqueous solutions Check1 Is solution clear? DMSO->Check1 Enhance Apply Gentle Heat (30-40°C) or Sonicate Check1->Enhance No Success Success: Solution Prepared Check1->Success Yes Check2 Is solution clear? Enhance->Check2 CoSolvent Try a Co-solvent System (e.g., DMSO/Ethanol) Check2->CoSolvent No Check2->Success Yes Check3 Is solution clear? CoSolvent->Check3 Check3->Success Yes Fail Failure: Compound Insoluble at this Concentration. Consider Lowering Concentration. Check3->Fail No Aqueous->Success

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes a standard method for preparing a 10 mM stock solution.

  • Weigh Compound: Accurately weigh 1.752 mg of this compound (FW = 175.19) and place it into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Initial Dissolution: Cap the vial securely and vortex for 2-3 minutes at room temperature.

  • Visual Inspection: Check for any visible solid particles.

  • Troubleshooting (if needed): If particles remain, place the vial in a bath sonicator for 10 minutes. Re-inspect the solution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption.[5]

Protocol 2: pH-Mediated Solubilization for Aqueous Buffers

This compound is a carboxylic acid, meaning its aqueous solubility is highly pH-dependent.[7] By converting the acid to its conjugate base (a carboxylate salt), its solubility in aqueous media can be dramatically increased.[6]

Sources

Technical Support Center: Optimizing Derivatization of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with modifying this versatile scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles for successful optimization.

Core Chemistry & Reactivity Profile

Before troubleshooting, it is crucial to understand the reactive sites of the this compound molecule. The structure possesses three primary points of reactivity that can influence your derivatization strategy:

  • The Carboxylic Acid (-COOH): This is the intended site for most derivatizations, such as amide bond formation or esterification. It requires activation to react with nucleophiles.

  • The Indole Nitrogen (N-H): The proton on the indole nitrogen is weakly acidic (pKa ≈ 17). Under basic conditions used in many coupling reactions, it can be deprotonated, creating a competing nucleophile that can lead to side reactions or interfere with the desired transformation.[1][2][3]

  • The Indole Ring: The electron-rich aromatic system is generally stable but can be susceptible to harsh acidic or oxidative conditions, which can lead to decomposition or unwanted side reactions.[3]

Frequently Asked Questions & Troubleshooting Guide

Section 1: Amide Coupling Reactions

Question: My amide coupling reaction with this compound is low-yielding or has stalled. What are the most common causes and how can I fix it?

Answer: This is a frequent issue stemming from several factors, primarily suboptimal activation of the carboxylic acid or interference from the indole N-H. Let's break down the key parameters:

  • Choice of Coupling Reagent: Not all coupling reagents are created equal. Their efficiency can be highly dependent on the steric and electronic properties of your amine. For complex or hindered substrates, stronger activating agents are often necessary. Amide bond formation typically involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4]

    • Carbodiimides (EDC, DCC): These are cost-effective but generate O-acylisourea intermediates that can rearrange into unreactive N-acylureas. To prevent this and suppress racemization, additives like HOBt or Oxyma are essential. A major drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which is often difficult to remove.[5]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and rapid, forming activated esters that are less prone to side reactions. HATU is particularly effective for sterically hindered amines and acids and is known to minimize racemization. However, these reagents are more expensive.[5]

    • Phosphonium Salts (PyBOP): Similar in efficacy to uronium salts, phosphonium reagents avoid the formation of guanidinium byproducts. Their use is advantageous when the amine substrate is precious, as side reactions with the coupling agent are minimized.

  • Base Selection: The role of the base is to neutralize the acid liberated during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.

    • Non-nucleophilic, hindered bases like Diisopropylethylamine (DIPEA or Hünig's base) are strongly recommended.

    • Avoid using triethylamine (TEA) if possible. Its smaller steric profile allows it to act as a nucleophile, leading to the formation of unwanted side products.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are standard choices. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.

    • Temperature: Most couplings are initiated at 0 °C and allowed to warm to room temperature. For difficult couplings, gentle heating (40-50 °C) can sometimes improve conversion, but this also increases the risk of side reactions and racemization.

    • Stoichiometry and Order of Addition: The standard procedure is to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This prevents the amine from reacting directly with the coupling agent. Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[5]

Parameter Recommendation for Optimization Rationale
Coupling Reagent Start with EDC/Oxyma for simple amines. Escalate to HATU for hindered or precious substrates.Balances cost and reactivity. HATU offers high efficiency and minimizes side reactions.[5]
Base Use DIPEA (1.5-2.0 eq.).Non-nucleophilic nature prevents formation of base-related impurities.
Solvent Anhydrous DMF or DCM.Ensures solubility of reagents and prevents hydrolysis of the activated acid.
Temperature 0 °C to Room Temperature.Minimizes epimerization and decomposition.
Activation Pre-activate acid with coupling agent for 5-15 min before adding the amine.Prevents undesirable reactions between the amine and the coupling reagent.

Question: Do I need to protect the indole N-H for an amide coupling reaction?

Answer: The necessity of N-H protection is one of the most critical considerations. The answer depends on your specific reaction conditions and the nature of your amine.

  • When to Protect: Protection is strongly advised if you are using strongly basic conditions, highly reactive electrophiles, or if your reaction is failing due to unexplained side reactions. The deprotonated indole nitrogen can acylate, leading to a dimeric impurity or other byproducts.

  • When You Might Avoid Protection: For simple, high-yielding couplings with robust amines under mild conditions (e.g., HATU/DIPEA at room temperature), you can often proceed without protection. Running a small-scale test reaction is the best way to determine if protection is necessary for your specific system.

  • Common Protecting Groups:

    • tert-Butoxycarbonyl (Boc): Introduced easily with Boc-anhydride and a base (e.g., DMAP). It's robust but can be removed with strong acid (e.g., TFA).[3] This is often a good first choice.

    • Tosyl (Ts): A very robust group, stable to most conditions except strong reducing agents or harsh bases. It is strongly electron-withdrawing, which deactivates the indole ring.[3]

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Cleaved under fluoride-mediated conditions (e.g., TBAF), offering an orthogonal deprotection strategy to acid-labile (Boc) or hydrogenation-labile (Bn) groups.

G start Start: Amide Coupling Planned q1 Are you using a strong base (e.g., NaH, LDA) or observing unidentified side products? start->q1 protect Protect Indole N-H (e.g., with Boc-anhydride) q1->protect Yes no_protect Proceed without N-H Protection (Run a small scale test first) q1->no_protect No coupling Perform Amide Coupling Reaction protect->coupling no_protect->coupling deprotect Deprotect Indole N-H (if necessary) coupling->deprotect end Final Product deprotect->end

Workflow for deciding on N-H protection.
Section 2: Esterification Reactions

Question: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?

Answer: The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] Low yields are almost always due to the presence of the water byproduct, which drives the equilibrium back towards the starting materials.

According to Le Châtelier's principle, the equilibrium can be shifted toward the product (the ester) by:

  • Using a Large Excess of the Alcohol: The most straightforward method is to use the alcohol as the reaction solvent. This large molar excess pushes the equilibrium forward.[6]

  • Removing Water as it Forms:

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol) or when using a co-solvent like toluene, a Dean-Stark trap is highly effective at physically removing water from the reaction mixture as it forms.[6]

    • Drying Agents: Incorporating molecular sieves into the reaction can sequester the water byproduct.

G cluster_0 reagents Carboxylic Acid + Alcohol l1 Protonation of Carbonyl reagents->l1 H+ (cat.) products Ester + Water l5 Deprotonation products:f0->l5 H2O l2 Nucleophilic Attack by Alcohol l1->l2 l3 Proton Transfer l2->l3 l4 Elimination of Water l3->l4 l4->l5 l5->products

Simplified mechanism of Fischer Esterification.

Question: The strong acid required for Fischer esterification is decomposing my starting material. What are some milder alternatives?

Answer: Indole scaffolds can be sensitive to strongly acidic conditions. If you observe charring or multiple spots on TLC, switching to a milder protocol is essential.

  • Alkylation with an Alkyl Halide: This is a very common and effective method. The carboxylic acid is first deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction is typically run in a polar aprotic solvent like DMF or acetone.[8]

  • Carbodiimide-Mediated Esterification: The same coupling agents used for amide formation can be adapted for esterification. Reagents like EDC can activate the carboxylic acid, which is then intercepted by an alcohol nucleophile. A catalyst such as DMAP (4-Dimethylaminopyridine) is crucial for this reaction to proceed efficiently. This method is performed under neutral or slightly basic conditions.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Fischer Esterification
  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reagent and the solvent.

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the solution (typically 5-10 mol%).

  • Heat the mixture to reflux (65 °C for methanol, 80 °C for ethanol) and maintain for 4-24 hours, monitoring by TLC or LC-MS.[8]

  • After cooling to room temperature, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography or recrystallization as needed.

References

  • Kocienski, P. J. Protecting Groups (3rd Ed.). Georg Thieme Verlag, 2004. [Link]
  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005, 61(46), 10827-10852. [Link]
  • Sundberg, R. J. Indoles. Academic Press, 1996. [Link]
  • Wang, Z. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2020, 25(3), 692. [Link]
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. [Link]
  • Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004, 60(11), 2447-2467. [Link]
  • Reddit Community. Amide coupling help. r/Chempros. [Link]
  • Ashenhurst, J.
  • Organic Chemistry Portal.
  • Pattabiraman, V. R.; Bode, J. W. Rethinking Amide Bond Synthesis.

Sources

Technical Support Center: Synthesis of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. While several synthetic routes exist, the Fischer and Reissert indole syntheses are most common. However, both pathways are susceptible to side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs) - General Issues

Question: My final, isolated product is off-white or colored (yellow/brown). What is the likely cause?

Answer: The appearance of color in your final product often indicates the presence of oxidized impurities or residual starting materials. Indoles, particularly when unsubstituted at the C3 position, can be susceptible to air and light-catalyzed auto-oxidation, which forms resinous, colored substances[1]. The presence of unreacted arylhydrazines from a Fischer synthesis, which are themselves prone to oxidation, can also impart color.

Recommended Action:

  • Purification: Recrystallization is often effective. See the "Purification Protocols" section for details. For persistent color, treatment of a solution with a small amount of activated carbon can remove colored impurities, but be mindful of potential product loss due to adsorption[2].

  • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated to prevent degradation.

Question: I have poor solubility of my final product for purification. What solvents are recommended?

Answer: this compound is a crystalline solid with limited solubility in non-polar solvents. It is generally soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone, particularly upon heating. For purification via acid-base extraction, it will dissolve in aqueous base (e.g., NaOH, NaHCO3) to form the carboxylate salt and can be reprecipitated by acidification[3].

Troubleshooting Guide 1: The Fischer Indole Synthesis

This is the most common route, typically involving the reaction of 3-methylphenylhydrazine with pyruvic acid under acidic conditions.[4][5] The key steps are the formation of a hydrazone intermediate followed by acid-catalyzed cyclization.[5]

Workflow: Fischer Indole Synthesis

Fischer Indole Synthesis Workflow Start Starting Materials: 3-Methylphenylhydrazine Pyruvic Acid Hydrazone Step 1: Hydrazone Formation (Condensation) Start->Hydrazone Mild Acid / Heat Cyclization Step 2: Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Strong Acid (Brønsted or Lewis) Heat TLC1 TLC Monitoring: Confirm consumption of starting materials Hydrazone->TLC1 Product Crude Product: This compound Cyclization->Product TLC2 TLC Monitoring: Confirm formation of indole product Cyclization->TLC2 Purification Purification (Recrystallization / Acid-Base Extraction) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the Fischer Indole Synthesis.

Problem 1: Low Yield or No Product Formation

Symptom: After the reaction and workup, you isolate very little or no desired product. TLC analysis shows mainly starting material or a complex mixture of spots.

Potential Causes & Solutions:

Potential CauseMechanistic ExplanationRecommended Action & Protocol Validation
Inefficient Hydrazone Formation The initial condensation requires the removal of water to drive the equilibrium forward. If water is not effectively removed or the conditions are too harsh, the hydrazone may not form efficiently or may hydrolyze back to the starting materials.[6]Action: Ensure the reaction is run in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or in a solvent like ethanol with a mild acid catalyst. Validation: Before adding the strong cyclization acid, take a sample for TLC analysis to confirm the disappearance of the starting hydrazine and the appearance of the new, less polar hydrazone spot.
Incorrect Acid Catalyst The choice of acid is critical. A very strong Brønsted acid (e.g., concentrated H₂SO₄) at high temperatures can cause charring and polymerization. A very weak acid may not be sufficient to catalyze the[7][7]-sigmatropic rearrangement effectively.[5]Action: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent. Alternatively, Lewis acids like ZnCl₂ or BF₃·OEt₂ in a high-boiling solvent can provide milder conditions.[5][8] Validation: Run small-scale parallel reactions screening different catalysts (e.g., PPA, ZnCl₂, p-TsOH) to identify the optimal conditions for your setup.
Decomposition of Starting Material Arylhydrazines are sensitive to strong acids and high temperatures and can decompose. Pyruvic acid can also decarboxylate or polymerize under harsh conditions.Action: Add the hydrazine/pyruvic acid mixture (or the pre-formed hydrazone) slowly to the hot acid catalyst rather than heating all components together. This maintains a low instantaneous concentration of the sensitive intermediates. Maintain strict temperature control.
Problem 2: Formation of a Dark Tar or Polymer

Symptom: The reaction mixture becomes a dark, intractable tar, making product isolation impossible.

Potential Causes & Solutions:

This is a severe case of product/intermediate decomposition. The indole nucleus, once formed, is electron-rich and can be protonated at the C3 position under strong acid conditions. This indoleninium ion is an electrophile that can be attacked by another neutral indole molecule, initiating a polymerization cascade.

Polymerization Side Reaction Indole Product This compound Protonation Protonation at C3 (Excess H+) Indole:f0->Protonation Strong Acid Indoleninium Indoleninium Ion (Electrophile) Protonation->Indoleninium Attack Electrophilic Attack by another Indole molecule Indoleninium->Attack [Indole] Dimer Dimer Intermediate Attack->Dimer Polymer Further Polymerization (Tar Formation) Dimer->Polymer

Caption: Acid-catalyzed polymerization leading to tar formation.

Preventative Measures:

  • Lower Temperature: Run the cyclization at the lowest effective temperature.

  • Milder Acid: Switch from H₂SO₄ or HCl to ZnCl₂ or PPA.

  • Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the hydrazone has been consumed. Over-exposure to harsh conditions is detrimental.

Problem 3: Formation of the 6-Methyl Isomer

Symptom: ¹H NMR or LC-MS analysis of the product shows the presence of not only the desired 4-methyl isomer but also 6-Methyl-1H-indole-2-carboxylic acid.

Potential Cause & Solution:

This side product arises if the starting material, 3-methylphenylhydrazine, is contaminated with its isomer, 4-methylphenylhydrazine. Commercial starting materials can sometimes contain isomeric impurities from their own synthesis.

Recommended Action:

  • Verify Starting Material Purity: Before starting the synthesis, analyze the 3-methylphenylhydrazine by GC-MS or ¹H NMR to check for the presence of the 4-methyl isomer.

  • Purify Starting Material: If significant isomeric impurity is detected, purify the hydrazine by distillation or column chromatography before use.

Troubleshooting Guide 2: The Reissert Indole Synthesis

This route involves the condensation of a substituted o-nitrotoluene (in this case, 3-methyl-2-nitrotoluene) with diethyl oxalate, followed by reductive cyclization.[9]

Problem: Incomplete or Unselective Reduction

Symptom: During the reductive cyclization step (e.g., using Zn/acetic acid or catalytic hydrogenation), a mixture of products is obtained, or the reaction stalls.

Potential Causes & Solutions:

Potential CauseMechanistic ExplanationRecommended Action & Protocol Validation
Incomplete Reduction of Nitro Group The cyclization requires the nitro group to be fully reduced to an amine, which then intramolecularly attacks the ketone. Incomplete reduction can lead to the isolation of nitroso or hydroxylamine intermediates.Action: Ensure a sufficient excess of the reducing agent is used. Common reagents include zinc dust in acetic acid, iron powder in acetic acid, or sodium dithionite.[9][10] Catalytic hydrogenation (e.g., H₂/Pd-C) is often cleaner. Validation: Monitor the reduction by TLC. The starting nitro-compound is typically a UV-active, colored spot. The fully reduced amino-intermediate is often less colored and has a different Rf.
Over-reduction Under very harsh reduction conditions (e.g., high-pressure hydrogenation), the newly formed indole ring itself can be partially or fully reduced to an indoline or other saturated derivatives.Action: Use milder reduction conditions. For catalytic hydrogenation, run the reaction at atmospheric pressure and monitor carefully. Chemical reductions like Fe/AcOH are often less prone to over-reduction than high-pressure hydrogenation.[10]
Formation of Side Products Using certain reducing systems can lead to a variety of hard-to-identify side products, especially if the reaction is heated.[10]Action: A well-established method is the use of zinc dust in acetic acid.[9] If issues persist, consider switching to catalytic hydrogenation with careful monitoring.

Protocols for Purification

Protocol 1: Standard Recrystallization
  • Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent (or the more polar solvent of a mixed pair).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction

This method is excellent for separating the acidic product from neutral or basic impurities.[3]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The carboxylic acid will precipitate out as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
  • Wikipedia. Reissert indole synthesis. [Link]
  • Wikipedia. Japp–Klingemann reaction. [Link]
  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Jakighale, S. Fischer Indole Synthesis. [Link]
  • Gribble, G. Reissert Indole Synthesis.
  • chemeurope.com. Japp-Klingemann reaction. [Link]
  • Name Reactions in Organic Synthesis. Reissert Indole Synthesis.
  • Professor Dave Explains. Fischer Indole Synthesis. YouTube. [Link]
  • Zolfigol, M. A., et al. A perplexing aspect of the Fischer indole synthesis. Scientia Iranica. [Link]
  • Slideshare. Japp klingemann reaction. [Link]
  • Podányi, B., et al.
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • LookChem.
  • Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

Sources

Technical Support Center: Purification of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced purification challenges associated with this compound. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and a comprehensive understanding of the underlying chemical principles.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various purification techniques.

PropertyValueSignificance in Purification
Molecular Formula C₁₀H₉NO₂---
Molecular Weight 175.18 g/mol ---
Melting Point 220-221°C[1]A high melting point suggests good crystal lattice stability, which is favorable for recrystallization. A sharp melting range is a good indicator of purity.
Boiling Point 419.9°C at 760 mmHg[1]High boiling point indicates low volatility, making distillation an unsuitable purification method.
Appearance White to off-white solidDiscoloration can indicate the presence of impurities, often from oxidation or residual starting materials.
Solubility Insoluble in water; Soluble in ethanol (50 mg/ml for the 5-methyl isomer)Solubility is a critical parameter for selecting appropriate recrystallization solvents and mobile phases for chromatography.
pKa (Estimated) ~3-4 for the carboxylic acidThe acidic nature allows for purification strategies based on pH manipulation, such as acid-base extraction or phased crystallization.

II. Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallized product is still colored (yellow/brown). What are the likely impurities and how can I remove them?

A1: Probable Causes:

  • Oxidation Products: The indole ring is susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.

  • Residual Nitro-aromatic Starting Materials: If synthesized via a Reissert or related method, residual nitro-aromatic precursors can impart a yellow color.[2]

  • Trapped Solvent: Incomplete drying can leave residual colored solvents.

Solutions:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb some of your product, leading to lower yields.

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, acetone/hexane) can provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

  • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Thorough Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent.

Experimental Protocol: Recrystallization with Activated Carbon

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: I'm observing a low yield after recrystallization. How can I improve it?

A2: Probable Causes:

  • High Solubility in the Chosen Solvent: The product may be too soluble in the recrystallization solvent, even at low temperatures.

  • Premature Crystallization: The product may be crystallizing out during hot filtration.

  • Excessive Washing: Washing the crystals with too much cold solvent can dissolve a significant portion of the product.

Solutions:

  • Solvent Screening: Systematically screen for a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Anti-Solvent Addition: If a single solvent is not ideal, consider using a two-solvent system. Dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.

  • Minimize Washing Volume: Use the minimum amount of ice-cold solvent necessary to wash the crystals.

  • Concentrate the Mother Liquor: The mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.

dot

G cluster_0 Low Recrystallization Yield Troubleshooting cluster_1 Solutions Probable Causes Probable Causes High Solubility High Solubility Probable Causes->High Solubility Premature Crystallization Premature Crystallization Probable Causes->Premature Crystallization Excessive Washing Excessive Washing Probable Causes->Excessive Washing Solvent Screening Solvent Screening High Solubility->Solvent Screening Anti-Solvent Addition Anti-Solvent Addition High Solubility->Anti-Solvent Addition Premature Crystallization->Solvent Screening Minimize Washing Minimize Washing Excessive Washing->Minimize Washing Concentrate Mother Liquor Concentrate Mother Liquor

Caption: Troubleshooting workflow for low recrystallization yield.

Q3: My product shows a broad melting point range after purification. What does this indicate and how can I address it?

A3: Probable Causes:

  • Presence of Impurities: A broad melting point range is a classic sign of an impure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

Solutions:

  • Multiple Purification Steps: If a single recrystallization is insufficient, consider a second purification step. This could be another recrystallization from a different solvent system or column chromatography.

  • pH-Based Purification: A phased crystallization method can be highly effective for carboxylic acids.[3] By adjusting the pH, impurities can be precipitated at a different pH than the desired product.

  • Chromatography: Column chromatography using silica gel is a powerful technique for separating closely related impurities.[4][5] A suitable mobile phase can be determined by thin-layer chromatography (TLC) analysis.

Experimental Protocol: Phased Crystallization

  • Dissolve the crude product in an aqueous basic solution (e.g., dilute NaOH or NaHCO₃).

  • Filter the solution to remove any insoluble impurities.

  • Slowly acidify the solution with a dilute acid (e.g., HCl).

  • Monitor the pH and observe for any precipitation. Different impurities may precipitate at different pH ranges.

  • Continue acidification until the desired this compound precipitates (typically around its isoelectric point).

  • Collect the precipitated product by filtration, wash with water, and dry.

Q4: I am having difficulty separating the 4-methyl isomer from other positional isomers (e.g., 5-methyl, 6-methyl, 7-methyl). What techniques are most effective?

A4: Probable Causes:

  • Positional isomers often have very similar physical properties, making separation by simple recrystallization challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most effective technique for separating isomers with very similar properties.[6] Method development will involve screening different columns (e.g., C18, phenyl-hexyl) and mobile phases.

  • Careful Recrystallization: While challenging, it may be possible to enrich one isomer through fractional crystallization. This involves multiple, careful recrystallization steps, analyzing the purity of each fraction.

  • Derivatization: In some cases, converting the carboxylic acid to an ester or amide derivative can alter the physical properties sufficiently to allow for easier separation by chromatography or recrystallization. The derivative can then be hydrolyzed back to the carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities in synthetically prepared this compound? A: Common impurities often depend on the synthetic route. For syntheses involving Fischer indole synthesis or Reissert-type reactions, you might encounter:

  • Starting Materials: Unreacted 3-methylphenylhydrazine or pyruvic acid derivatives.

  • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various structural isomers or related indole derivatives.

  • Decarboxylation Product: 4-Methyl-1H-indole can be formed if the carboxylic acid is subjected to high temperatures, especially in the presence of certain catalysts.[7]

  • Residual Catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.[2]

dot

G cluster_impurities Potential Impurities Synthetic Precursors Synthetic Precursors Crude Product Crude Product Synthetic Precursors->Crude Product Reaction Conditions Reaction Conditions Reaction Conditions->Crude Product Purified Product Purified Product Crude Product->Purified Product Purification Starting Materials Starting Materials Crude Product->Starting Materials Byproducts Byproducts Crude Product->Byproducts Degradation Products Degradation Products Crude Product->Degradation Products Residual Catalysts Residual Catalysts Crude Product->Residual Catalysts

Caption: Relationship between synthesis and impurities.

Q: How can I assess the purity of my final product? A: A combination of analytical techniques should be used to confirm the purity and identity of this compound:

  • Melting Point: A sharp melting point close to the literature value (220-221°C) is a good initial indicator of purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q: What are the stability and storage considerations for this compound? A: Indole derivatives can be sensitive to light and air.[8] It is recommended to store the purified compound in a well-sealed container, protected from light, in a cool, dry place. For long-term storage, an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.

IV. References

  • Separation of Indole Derivatives and Catecholamines by Thin-Layer Chromatography. J Chromatogr. 1971 Jul 22;59(2):463-6.

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochim Biophys Acta. 1978 Nov 10;527(1):264-71.

  • Refinement method of indole-2-carboxylic acid. Google Patents. CN106008311A.

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. J Chromatogr. 1985 Jan 11;318(1):101-13.

  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. 2017 Sep 29.

  • This compound | 18474-57-2. Sigma-Aldrich.

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Medium.

  • THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. 1962.

  • SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.

Sources

Technical Support Center: 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-1H-indole-2-carboxylic acid (CAS: 18474-57-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions (FAQs), and troubleshooting assistance for handling this compound in solution. Our goal is to ensure the integrity of your experiments through a foundational understanding of the molecule's stability profile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and solution properties of this compound.

FAQ 1: How should solid this compound be stored?

Proper storage of the solid compound is critical to prevent degradation before it is even brought into solution.

  • Answer: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Based on safety data sheets for analogous indole carboxylic acids, protection from direct sunlight is also recommended.[2] The solid form is generally stable under these conditions.

FAQ 2: What are the basic physical and chemical properties of this compound?

Understanding the fundamental properties is the first step in experimental design.

  • Answer: this compound is a solid at room temperature.[3] Key properties are summarized in the table below. Note that some values are for the parent or isomeric compounds and serve as a close reference.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.19 g/mol [3]
Appearance Solid
Melting Point 220-221 °C[3]
Boiling Point ~419.9 °C at 760 mmHg[3]
FAQ 3: In which solvents is this compound soluble?

Solubility is a primary concern when preparing stock solutions. The carboxylic acid moiety and the indole ring system dictate its solubility profile.

  • Answer: Due to the carboxylic acid group, solubility is highly dependent on pH in aqueous media. In organic solvents, its polarity allows for solubility in several common lab solvents. As a general rule, "like dissolves like."[5] The compound is generally insoluble in water but soluble in organic solvents like ethanol.

SolventExpected SolubilityRationale & Polarity¹
Water Insoluble (as free acid)The hydrophobic indole ring dominates.
Aqueous Base (e.g., 1N NaOH) SolubleThe carboxylic acid is deprotonated to a soluble carboxylate salt.
Aqueous Acid (e.g., 1N HCl) InsolubleThe carboxylic acid remains protonated and solubility is low.
DMSO SolubleHigh polarity solvent (Relative Polarity: 0.444).
DMF SolubleHigh polarity solvent (Relative Polarity: 0.386).
Methanol SolublePolar protic solvent (Relative Polarity: 0.762).
Ethanol SolublePolar protic solvent (Relative Polarity: 0.654).
Acetonitrile Sparingly SolubleMedium polarity solvent (Relative Polarity: 0.460).
Dichloromethane (DCM) Poorly SolubleLower polarity solvent (Relative Polarity: 0.309).
Ethyl Acetate Sparingly SolubleMedium polarity solvent (Relative Polarity: 0.228).
¹Relative polarity values are provided for context.
FAQ 4: What is the primary cause of instability for indole-2-carboxylic acids in solution?

Understanding potential degradation pathways is key to mitigating them.

  • Answer: Indole-2-carboxylic acids face two primary chemical liabilities:

    • Decarboxylation: The loss of the carboxylic acid group as CO₂. This is typically promoted by heat. For the parent indole-2-carboxylic acid, heating above its melting point or in water at high temperatures (~255 °C) can induce decarboxylation to form indole.[6][7] While conditions are extreme, this indicates a potential thermal liability.

    • Oxidation: The indole ring itself is electron-rich and susceptible to oxidation.[8][9] This can be catalyzed by light, air (oxygen), or trace metal ions, leading to a variety of degradation products and often a visible color change in the solution (e.g., turning yellow or brown).

FAQ 5: How does pH affect the stability of this compound in aqueous solutions?

For biological assays, understanding behavior in aqueous buffers is crucial.

  • Answer: The pH of an aqueous solution has a profound impact on both the solubility and stability of the compound.[10][11]

    • Solubility: At pH values significantly above the pKa of the carboxylic acid (~3-4), the compound deprotonates to the more water-soluble carboxylate form. Conversely, at pH values below the pKa, it exists as the less soluble free acid.

    • Stability: Extreme pH conditions can catalyze degradation.[10] While the indole ring is generally more stable at neutral to basic pH, strongly acidic conditions can lead to degradation or polymerization. Strongly alkaline conditions may accelerate oxidative degradation, especially if not protected from air. For many pharmaceutical compounds, a neutral or slightly acidic pH range is often optimal for stability.[10]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Troubleshooting 1: Precipitate Formation in a Stock Solution

Issue: A precipitate has formed in my stock solution, either immediately after preparation or upon storage.

Causality: Precipitation occurs when the concentration of the solute exceeds its solubility limit under the given conditions (solvent, temperature, pH).

Troubleshooting Workflow:

Caption: Workflow for diagnosing precipitate formation.

Troubleshooting 2: Solution Discoloration or Emergence of Impurity Peaks

Issue: My solution has turned yellow/brown, or I observe new peaks in my HPLC/LC-MS analysis after a short period.

Causality: This strongly suggests chemical degradation, likely oxidation of the indole ring. Photodegradation and reactions with solvent impurities are also possible.

Potential Degradation Pathways:

G cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation 4-Methyl-1H-indole-2-carboxylic_acid This compound Oxidized_Products Oxidized Species (e.g., Hydroxylated indoles, Isatin-like structures) 4-Methyl-1H-indole-2-carboxylic_acid->Oxidized_Products  Light, O₂, Metal Ions Decarboxylated_Product 4-Methyl-1H-indole 4-Methyl-1H-indole-2-carboxylic_acid->Decarboxylated_Product  Heat (Δ) CO2 CO₂

Caption: Potential degradation pathways for the compound.

Preventative Measures:

  • Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade) to minimize reactive impurities.

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[12][13]

  • De-gas Solvents: For sensitive applications, sparging aqueous buffers with an inert gas like nitrogen or argon can remove dissolved oxygen and slow oxidation.

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment, especially for quantitative assays. Avoid long-term storage of dilute solutions.

  • Include Controls: In any stability-dependent experiment, always include a time-zero control (analyzed immediately after preparation) to compare against aged samples.

Part 3: Key Experimental Protocols

These protocols provide a framework for users to validate the stability of this compound under their specific experimental conditions.

Protocol 1: Preliminary pH-Dependent Stability Assessment

Objective: To determine the optimal pH range for solution stability over a typical experiment duration.

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.

  • Prepare Buffers: Prepare a set of buffers covering the desired pH range (e.g., pH 4.0, 7.4, 9.0).

  • Dilute into Buffers: Dilute the stock solution into each buffer to the final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.

  • Establish Time Points: Aliquot samples for analysis at various time points (e.g., T=0, 2h, 8h, 24h).

  • Incubate: Store the aliquots under the intended experimental conditions (e.g., 37°C). Protect all samples from light.

  • Analysis: At each time point, quench any reaction and analyze the samples by a stability-indicating method like reverse-phase HPLC with UV detection.

  • Evaluation: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease (>5-10%) indicates instability under those conditions.

Protocol 2: Forced Photostability Study

Objective: To assess the compound's sensitivity to light exposure. This protocol is adapted from ICH Q1B guidelines.[12][13]

Methodology:

  • Prepare Samples: Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., methanol or acetonitrile in a quartz cuvette).

  • Create Controls: Wrap one set of samples completely in aluminum foil. This will serve as the "dark control."

  • Expose to Light: Place both the test samples and the dark controls in a photostability chamber. Expose them to a controlled light source that provides both cool white fluorescent and near-UV lamps. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[13]

  • Analysis: After the exposure period, analyze both the exposed samples and the dark controls via HPLC.

  • Evaluation:

    • Compare the dark control to a T=0 sample to assess for any thermal degradation during the study.

    • Compare the light-exposed sample to the dark control. The appearance of new degradation peaks or a significant loss of the parent compound in the exposed sample, but not the dark control, confirms photosensitivity.

References
  • Gong, L. et al. (2018). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Brown, R. K. (2008). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.
  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PubChem. Methyl 1H-indole-2-carboxylate.
  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Royal Society of Chemistry. Photochromic properties of a water-soluble methyl carboxylic acid indolylfulgimide.
  • National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC....
  • PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • LookChem. Cas 16732-80-2,1H-Indole-2-carboxylic acid, 4-Methyl-, ethyl ester.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • PubMed. Influence of pH and light on the stability of some antioxidants.
  • American Chemical Society. Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino Acids.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • University of California, Los Angeles. Common Solvents Used in Organic Chemistry: Table of Properties.
  • MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.

Sources

Technical Support Center: Troubleshooting 4-Methyl-1H-indole-2-carboxylic acid Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving 4-Methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The indole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges in routine synthetic transformations like amide bond formation. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the reaction?

Low yields are a frequent challenge, often stemming from the electronic nature of the indole ring and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: this compound is an electron-rich heterocycle. While this enhances some of its properties, the carboxylic acid itself may require a potent activating agent to form the reactive intermediate necessary for coupling. Standard carbodiimide reagents like DCC or EDC alone might not be sufficient.[1]

    • Troubleshooting:

      • Utilize Additives: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) when using carbodiimides (EDC, DIC). These additives form active esters that are more reactive and less prone to side reactions like racemization.[2][3][4] The combination of EDC and HOBt is a widely used and effective method for synthesizing indole-2-carboxamides.[5]

      • Switch to a Stronger Coupling Reagent: For challenging couplings, consider using uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[6] These reagents are generally more powerful and can lead to faster reaction times and higher yields, especially with less reactive amines.[3][6] HATU is often preferred as it can lead to less epimerization.[3]

  • Low Nucleophilicity of the Amine: If you are coupling the indole carboxylic acid with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), the low nucleophilicity of the amine can significantly slow down the reaction.[7][8]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period (e.g., 24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Employ a More Reactive Coupling Reagent: As mentioned above, HATU or other potent coupling reagents can be particularly effective in these cases.[8]

      • Add a Catalyst: For some electron-deficient amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can improve yields.[8][9] However, be cautious as DMAP can also promote racemization in chiral substrates.

  • Side Reactions of the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, particularly at the C3 position.[10] Under acidic conditions, which can be generated from the carboxylic acid or certain additives, side reactions can occur.

    • Troubleshooting:

      • Control pH with a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the reaction mixture. This will neutralize any acidic byproducts and maintain a favorable pH for the coupling reaction. Typically, 2-4 equivalents of base are used.

      • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine. This minimizes the exposure of the amine to the highly reactive coupling agent, which can sometimes lead to unwanted side reactions.

Q2: My reaction is messy, with multiple side products. How can I identify and minimize them?

The formation of multiple products often points to side reactions involving the coupling reagents or the starting materials themselves.

Common Side Products & Prevention:

  • N-Acylurea Formation: This is a common byproduct when using carbodiimides like DCC or EDC without an additive. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Prevention: The addition of HOBt or HOAt effectively traps the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[4]

  • Guanidinium Byproducts: Uronium/aminium reagents like HBTU and HATU can react with the amine starting material to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.

    • Prevention: As mentioned in Q1, always pre-activate the carboxylic acid before adding the amine. This ensures the coupling reagent is consumed in the formation of the active ester, minimizing its direct reaction with the amine.

  • Racemization: If your carboxylic acid or amine contains a stereocenter, racemization can be a significant issue, particularly with aggressive coupling conditions.

    • Prevention:

      • Use Additives: HOBt and its derivatives are well-known for their ability to suppress racemization.[2][11]

      • Choose the Right Reagent: Reagents like HATU are generally considered to result in less racemization compared to some other powerful coupling agents.[3]

      • Maintain Low Temperatures: Running the reaction at 0 °C or even lower temperatures can help to minimize epimerization.

Q3: I'm struggling with the purification of my final product. What are some effective strategies?

Purification can be challenging due to the byproducts of the coupling reaction.

Purification Tips:

  • Aqueous Workup: A standard aqueous workup is often the first and most effective step.

    • Acid Wash: A dilute acid wash (e.g., 1N HCl) will remove basic components like excess amine, DIPEA, and DMAP.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic additives like HOBt.

    • Water-Soluble Byproducts: If you use EDC, the resulting urea byproduct is water-soluble and can be removed during the aqueous extraction.[3] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove as it is often insoluble in many organic solvents.[12]

  • Chromatography: Silica gel column chromatography is typically required to obtain a highly pure product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective for indole-2-carboxamides.[13]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove trace impurities after chromatography.

Experimental Protocols

Here are some standard protocols that can be adapted for your specific substrates.

Protocol 1: General Amide Coupling using EDC/HOBt

This is a reliable and cost-effective method suitable for many applications.

  • To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM, 0.1-0.5 M) at room temperature, add HOBt (1.2 eq.).

  • Stir the mixture for 10-15 minutes to ensure complete dissolution.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for another 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform an aqueous workup as described in Q3.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered substrates or electron-deficient amines.

  • To a solution of this compound (1.0 eq.) in DMF (0.1-0.5 M) at room temperature, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture for 10-20 minutes to allow for the formation of the active ester.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress. These reactions are often faster, sometimes completing within 2-6 hours.

  • Perform the workup and purification as described in Protocol 1.

Parameter EDC/HOBt HATU
Carboxylic Acid (eq.) 1.01.0
Amine (eq.) 1.11.1
Coupling Reagent (eq.) 1.2 (EDC)1.1
Additive (eq.) 1.2 (HOBt)N/A
Base (eq.) 2.5 (DIPEA)3.0 (DIPEA)
Typical Solvent DMF, DCMDMF
Relative Cost LowerHigher
Reactivity GoodExcellent
Racemization Risk Low-ModerateVery Low

Table 1: Comparison of typical reaction conditions for EDC/HOBt and HATU couplings.

Visualizing the Process

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid (this compound) Add_Reagents Add Coupling Reagent (e.g., EDC, HATU) & Additive (e.g., HOBt) Start->Add_Reagents Add_Base Add Base (DIPEA) Add_Reagents->Add_Base Pre_Activation Pre-activation (Stir for 15-30 min) Add_Base->Pre_Activation Add_Amine Add Amine Pre_Activation->Add_Amine Reaction_Monitoring Monitor Reaction (TLC / LC-MS) Add_Amine->Reaction_Monitoring Workup Aqueous Workup (Acid/Base Wash) Reaction_Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

A typical experimental workflow for amide coupling reactions.

Mechanism of Carbodiimide Activation with HOBt

Carbodiimide_Mechanism RCOOH R-COOH 4-Methyl-1H-indole- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Reactive, unstable) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester (More stable, reactive) O_Acylisourea->HOBt_Ester + HOBt NAcylurea N-Acylurea Byproduct (Side Product) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine Urea Urea Byproduct

The role of HOBt in preventing N-acylurea formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). The Role of HOBt and HBTU in Peptide Coupling Reactions. Molecules, 25(22), 5347. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(1), 152683. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
  • Lund, G. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025-11030. [Link]
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • National Institutes of Health.
  • ResearchGate. Electrophilic Substitution Reactions of Indoles. [Link]
  • Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]
  • National Institutes of Health. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]
  • Reddit. (2022). amide coupling help. [Link]
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
  • National Institutes of Health. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]
  • Royal Society of Chemistry.
  • PubMed.
  • Royal Society of Chemistry. Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. [Link]
  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
  • Growing Science.
  • Master Organic Chemistry.
  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

Sources

preventing decarboxylation of 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1H-indole-2-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address a critical challenge encountered during its use: unintentional decarboxylation. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this compound susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-2-carboxylic acids, including the 4-methyl derivative, are prone to this reaction, particularly when heated.[1] The driving force is the relative stability of the resulting indolyl anion intermediate. The electron-rich indole ring can stabilize the negative charge that develops at the C2 position upon loss of CO₂, making the process more favorable compared to other aromatic carboxylic acids.

Q2: Under what specific conditions is decarboxylation of this compound most likely to occur?

A2: Decarboxylation is primarily promoted by heat. Heating the compound above its melting point (approximately 220-221°C) will lead to the loss of the carboxylic acid group.[1][2] The reaction can also be catalyzed by acids or bases, and certain metal catalysts like copper salts can facilitate decarboxylation at lower temperatures.[3][4][5] High temperatures in polar aprotic solvents such as DMSO or DMF can also promote this reaction.[5][6]

Q3: I am performing a reaction with this compound at an elevated temperature. How can I prevent it from decarboxylating?

A3: If elevated temperatures are unavoidable, the most robust strategy is to protect the carboxylic acid functional group.[7][8][9] Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, is a common and effective method.[10] The ester group is significantly more stable to heat-induced decarboxylation. After your reaction is complete, the ester can be hydrolyzed back to the carboxylic acid under controlled conditions that do not favor decarboxylation (e.g., mild basic hydrolysis at room temperature).

Q4: Can I use this compound in reactions involving strong bases?

A4: Caution is advised. Strong bases will deprotonate the carboxylic acid to form a carboxylate salt. While the carboxylate itself is generally more stable than the protonated acid at room temperature, in combination with heat, basic conditions can promote decarboxylation.[11] If a strong base is required for your reaction, it is best to conduct the reaction at the lowest possible temperature and for the shortest duration necessary. Protecting the carboxylic acid as an ester is also a recommended strategy in this scenario.

Q5: How should I properly store this compound to ensure its long-term stability?

A5: For long-term stability, this compound should be stored in a cool, dark, and dry place.[12] Room temperature storage is generally acceptable for shorter periods.[2] Avoid storing it in areas with significant temperature fluctuations or in direct sunlight. Ensuring the container is tightly sealed will prevent exposure to moisture and atmospheric contaminants.

Troubleshooting Guide: Unintended Decarboxylation

This section provides a structured approach to diagnosing and resolving issues related to the unwanted decarboxylation of this compound.

Symptom Potential Cause Recommended Solution
Low yield of desired product; isolation of 4-methylindole as a byproduct. Reaction temperature is too high.Reduce the reaction temperature. If high temperature is necessary, consider protecting the carboxylic acid as an ester.
Prolonged reaction time at elevated temperature.Optimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the minimum time required for completion.
Formation of 4-methylindole during workup. Use of strong acid for pH adjustment or extraction.Use a milder acid (e.g., citric acid, acetic acid) for pH adjustments. Perform extractions at reduced temperatures if possible.
High temperatures during solvent removal (rotary evaporation).Remove solvent under reduced pressure at a lower temperature. Use a water bath with controlled temperature.
Degradation of the starting material upon dissolution in a solvent. The chosen solvent promotes decarboxylation at the reaction temperature (e.g., high-boiling polar aprotic solvents like DMSO, DMF).If possible, select a solvent with a lower boiling point that is suitable for the reaction. If a high-boiling solvent is required, protect the carboxylic acid group.
Inconsistent reaction outcomes. Presence of catalytic impurities (e.g., trace metals) in reagents or glassware.Use high-purity reagents and ensure glassware is scrupulously clean. Consider using metal-free reaction vessels if metal-catalyzed decarboxylation is suspected.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes a standard procedure for protecting the carboxylic acid group to prevent decarboxylation during subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).

  • Esterification (Method A: Thionyl Chloride): Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Esterification (Method B: Acid Catalysis): To the methanolic suspension, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC/LC-MS.

  • Workup:

    • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection (Hydrolysis) of the Methyl Ester

This protocol regenerates the carboxylic acid under mild conditions that minimize the risk of decarboxylation.

Materials:

  • This compound methyl ester

  • Tetrahydrofuran (THF) or Methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1 M aqueous solution)

  • Hydrochloric acid (HCl) (1 M aqueous solution)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolution: Dissolve the methyl ester (1 equivalent) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Remove the organic solvent (THF/methanol) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Alternatively, if a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate or dichloromethane. Dry the combined organic extracts and remove the solvent under reduced pressure to yield the product.

Visualizing the Decarboxylation Problem and Solution

Below are diagrams illustrating the decarboxylation pathway and the protective strategy.

Decarboxylation_Pathway cluster_problem Problem: Unintentional Decarboxylation Start This compound Intermediate Loss of CO₂ Start->Intermediate Heat / Acid / Base Product 4-Methylindole (Byproduct) Intermediate->Product

Caption: The pathway of unintentional decarboxylation.

Protection_Strategy cluster_workflow Solution: Protective Group Strategy A This compound B Protection (Esterification) A->B C Protected Intermediate (Methyl Ester) (Stable to Heat) B->C D Desired Reaction (e.g., at elevated temp.) C->D E Deprotection (Hydrolysis) D->E F Final Product with Intact Carboxylic Acid E->F

Caption: Workflow for preventing decarboxylation using a protecting group.

References

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate.
  • Dearomatisation of indoles via decarboxylation - ResearchGate.
  • Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate.
  • Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
  • AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN - Canadian Science Publishing.
  • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids - The Journal of Organic Chemistry.
  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed.
  • Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - Semantic Scholar.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles - The Journal of Organic Chemistry.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications.
  • Process for the preparation of indole derivatives - Google Patents.
  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution - ResearchGate.
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.
  • Protecting group - Wikipedia.
  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor.
  • Krapcho decarboxylation - Wikipedia.
  • indole-2-carboxylic acid - The Good Scents Company.
  • Decarboxylation - Organic Chemistry Portal.
  • Decarboxylation - Master Organic Chemistry.
  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure.
  • Protecting Groups for Carboxylic acid - YouTube.
  • Indole Synthesis - Sciencemadness Discussion Board.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed Central.
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing - Organic Process Research & Development.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials - ResearchGate.
  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
  • This compound methyl ester - Pharmaffiliates.
  • Methyl 1H-indole-2-carboxylate - PubChem.

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation on Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of Friedel-Crafts acylation on indole-2-carboxylates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the Friedel-Crafts acylation of indole-2-carboxylates. Each answer provides a causal explanation and actionable steps for remediation.

Question 1: My reaction is yielding a mixture of C3, C5, and C7 acylated products. How can I improve the regioselectivity for the desired C3-acylated product?

Answer: Achieving high regioselectivity in the Friedel-Crafts acylation of indole-2-carboxylates is a common challenge. The indole nucleus has multiple nucleophilic positions, and the outcome of the reaction is highly dependent on the reaction conditions. The formation of a mixture of isomers is often a result of the interplay between the Lewis acid catalyst, the solvent, and the reactivity of the acylating agent.[1]

Causality and Solutions:

  • Lewis Acid Choice: Strong Lewis acids like aluminum chloride (AlCl₃) can lead to poor regioselectivity and the formation of undesired byproducts due to their high reactivity.[2] Milder Lewis acids can offer better control. For instance, iron(III) chloride (FeCl₃) has been reported to favor acylation at the C3 position.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. In some cases, using a more polar solvent like nitrobenzene can alter the product distribution, although this may also lead to the formation of the thermodynamic product which may not be the desired isomer.[3]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to favor the kinetic product, which is often the C3-acylated isomer. Higher temperatures can lead to isomerization and the formation of a mixture of products.

  • Order of Addition: Adding the Lewis acid to the solution of the indole-2-carboxylate and the acylating agent can sometimes lead to the formation of colored precipitates and tarry byproducts.[4] A better approach is to add the acylating agent slowly to a pre-complexed mixture of the indole substrate and the Lewis acid at a low temperature.[4]

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity (Mixture of C3, C5, C7 isomers) lewis_acid Switch to Milder Lewis Acid (e.g., FeCl3, SnCl4) start->lewis_acid solvent Vary Solvent Polarity (e.g., DCM, DCE, Nitrobenzene) start->solvent temperature Lower Reaction Temperature (e.g., 0 °C) start->temperature addition Optimize Order of Addition (Acylating agent to indole-Lewis acid complex) start->addition end Improved C3-Regioselectivity lewis_acid->end solvent->end temperature->end addition->end

Caption: Decision workflow for improving C3-regioselectivity.

Question 2: I am observing significant amounts of a tarry, polymeric byproduct and low yield of the desired acylated indole. What is causing this and how can I prevent it?

Answer: The formation of tarry, polymeric material is a frequent and frustrating side reaction in the Friedel-Crafts acylation of electron-rich heterocycles like indole.[4][5] This occurs because the indole nucleus is highly susceptible to polymerization under strongly acidic conditions.

Causality and Solutions:

  • Excessive Acidity: Strong Lewis acids, especially when used in stoichiometric amounts, can protonate the indole ring, leading to a cascade of polymerization reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization.

  • N-H Acidity: The N-H proton of the indole can be abstracted by the Lewis acid, leading to the formation of an indolyl anion which can also participate in side reactions.

Preventative Measures:

  • Milder Catalysts: Employing milder Lewis acids such as zinc triflate (Zn(OTf)₂) or tin(IV) chloride (SnCl₄) can significantly reduce polymerization.[4][5]

  • Low Temperature: Maintaining a low reaction temperature (e.g., 0 °C or below) throughout the addition of reagents and the course of the reaction is critical.

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) or tosyl (Ts) group, can decrease the electron density of the indole ring, making it less prone to polymerization.[6] However, this will also decrease its reactivity towards the desired acylation.

  • Catalytic Amounts: If possible, using catalytic amounts of the Lewis acid can minimize side reactions. This is more feasible with more reactive indole substrates.

Lewis AcidTypical ConditionsPolymerization TendencyReference
AlCl₃Stoichiometric, 0 °C to RTHigh[2][4]
SnCl₄Stoichiometric, 0 °CModerate[4]
FeCl₃Stoichiometric, RTModerate to Low[1]
Zn(OTf)₂Catalytic or Stoichiometric, RTLow[5]

Caption: Comparison of Lewis acids and their tendency to cause polymerization.

Question 3: My indole-2-carboxylate is unreactive, and the acylation is not proceeding. What can I do to promote the reaction?

Answer: A lack of reactivity in Friedel-Crafts acylation of indole-2-carboxylates often stems from the deactivating effect of the carboxylate group at the C2 position. This electron-withdrawing group reduces the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack.

Causality and Solutions:

  • Deactivated Substrate: The ester group at C2 significantly deactivates the indole ring, making the reaction more challenging than with unsubstituted indoles.

  • Insufficiently Reactive Electrophile: The acylium ion generated may not be electrophilic enough to react with the deactivated indole.

  • Catalyst Deactivation: The Lewis acid can complex with the carbonyl oxygen of the ester group, leading to catalyst deactivation.

Strategies to Enhance Reactivity:

  • More Reactive Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.

  • Stronger Lewis Acid: While this can increase the risk of side reactions, a stronger Lewis acid like AlCl₃ might be necessary to activate the acylating agent sufficiently. Careful control of stoichiometry and temperature is crucial.

  • N-Protection with an Electron-Donating Group: Protecting the indole nitrogen with an electron-donating group, such as a benzyl (Bn) group, can increase the electron density of the ring and enhance its reactivity.[6][7]

  • Alternative Acylation Methods: For highly deactivated substrates, traditional Friedel-Crafts conditions may not be suitable. Consider alternative methods such as using a pre-formed Vilsmeier-Haack reagent for formylation or employing organometallic reagents.

start Low or No Reactivity acylating_agent Use More Reactive Acylating Agent (Acyl Chloride > Anhydride) start->acylating_agent lewis_acid Increase Lewis Acid Strength (e.g., AlCl3 with caution) start->lewis_acid n_protection N-Protection with Electron-Donating Group (e.g., Bn) start->n_protection alternative Consider Alternative Acylation Methods start->alternative end Successful Acylation acylating_agent->end lewis_acid->end n_protection->end alternative->end

Caption: Troubleshooting workflow for unreactive substrates.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Friedel-Crafts acylation of indole-2-carboxylates.

Question 1: What is the best N-protecting group for the Friedel-Crafts acylation of indole-2-carboxylates?

Answer: The choice of the N-protecting group is critical and depends on a balance between stability, electronic effects, and ease of removal.[6]

  • Electron-Withdrawing Groups (e.g., Boc, Ts): These groups decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[6] They are beneficial for preventing polymerization but may require harsher reaction conditions for the acylation to proceed. The Boc group is generally preferred over the Ts group due to its milder removal conditions.

  • Electron-Donating Groups (e.g., Benzyl): These groups increase the electron density of the indole ring, enhancing its reactivity.[6] This can be advantageous for deactivated substrates but may also increase the propensity for side reactions.

  • Pivaloyl Group: This bulky group can protect both the N1 and C2 positions due to steric hindrance, which can be useful for directing acylation to other positions.[8] However, its removal can be challenging.[8]

Recommendation: For a balance of reactivity and stability, the Boc group is often a good starting point.[7] If the substrate is particularly unreactive, a benzyl group may be considered.

Question 2: Can I perform the Friedel-Crafts acylation on an unprotected indole-2-carboxylate?

Answer: Yes, it is possible to perform the acylation on an unprotected indole-2-carboxylate, and several procedures have been reported.[4][9] However, this approach comes with a higher risk of side reactions, including N-acylation and polymerization.[4] Success often depends on carefully controlled conditions, such as low temperatures and the use of specific Lewis acids like SnCl₄.[4] For substrates that are sensitive or for reactions where high yields and purity are critical, N-protection is generally recommended.

Question 3: What are some alternative, milder methods for the acylation of indole-2-carboxylates?

Answer: For sensitive substrates where traditional Friedel-Crafts conditions are too harsh, several milder alternatives exist:

  • Organocatalytic Acylation: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the regioselective C3-acylation of indoles with acyl chlorides, proceeding under milder, metal-free conditions.[10]

  • Ionic Liquids: Acidic chloroaluminate ionic liquids can serve as both the solvent and catalyst, sometimes offering improved yields and regioselectivity for electron-deficient indoles.[11]

  • Zeolites: These solid acid catalysts are reusable and can offer better regioselectivity. They are particularly useful in greener chemistry approaches.[12]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Ethyl 5-chloro-1H-indole-2-carboxylate [13]

  • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add anhydrous aluminum chloride (AlCl₃) (1.0 eq) in portions at room temperature.

  • Stir the mixture for 15 minutes.

  • Add the desired acyl chloride (1.15 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acylated product.

References

  • Movassaghi, M., & Schmidt, M. A. (2005). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 7(12), 2453–2456*. [Link]
  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007*. [Link]
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Boruah, M., & Konwar, D. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36091–36122*. [Link]
  • Coutts, S. J., & Wallace, T. W. (1994). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Tetrahedron, 50(39), 11755-11772*. [Link]
  • Loffet, A., & Zhang, H. X. (1999). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International journal of peptide and protein research, 53(4), 346-350*. [Link]
  • Various Authors. (2025). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature.
  • Guo, J., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2934–2947*. [Link]
  • BYJU'S. (n.d.).
  • Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(11), 1999–2001*. [Link]
  • Various Authors. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Formulation of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formulation of carboxylic acid drugs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the formulation of this important class of pharmaceuticals. Carboxylic acid-containing drugs, such as many nonsteroidal anti-inflammatory drugs (NSAIDs), are prevalent in medicine but present unique formulation hurdles due to their inherent physicochemical properties.[1] This guide offers practical, evidence-based solutions to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the formulation of carboxylic acid drugs.

Q1: What are the primary challenges in formulating drugs containing a carboxylic acid moiety?

The primary challenges in formulating carboxylic acid drugs stem from their physicochemical properties, which include:

  • Poor Aqueous Solubility: Many carboxylic acid drugs are poorly soluble in water, especially at acidic pH, which can lead to low bioavailability.[1] This is because the carboxyl group is protonated and less able to interact with water.

  • pH-Dependent Solubility: The solubility of carboxylic acid drugs is highly dependent on the pH of the environment.[1] They are generally less soluble in acidic conditions (like the stomach) and more soluble in neutral to alkaline conditions (like the intestine). This can result in variable absorption throughout the gastrointestinal tract.[1][2]

  • Chemical Instability: Carboxylic acids are susceptible to several degradation pathways, including esterification with alcoholic excipients, decarboxylation (loss of the carboxyl group as CO2), and oxidation.[1][3][4] These reactions can lead to a loss of potency and the formation of potentially toxic impurities.

  • Excipient Incompatibility: The acidic nature of these drugs can lead to interactions with excipients.[1] For example, they can react with basic excipients or undergo esterification with excipients containing hydroxyl groups.[5][6]

  • Low Bioavailability: Due to poor solubility and potential degradation, achieving adequate bioavailability is a significant challenge.[1][7] Formulation strategies must enhance dissolution and ensure the drug reaches systemic circulation in its active form.

  • Gastrointestinal (GI) Irritation: Many carboxylic acid drugs, particularly NSAIDs, are known to cause GI irritation and ulcers.[1][8][9] This is partly due to the acidic nature of the drug and its effect on the protective lining of the stomach.

Q2: What are the general strategies to improve the solubility and bioavailability of carboxylic acid drugs?

Several formulation strategies can be employed to overcome the challenges associated with carboxylic acid drugs:

  • Salt Formation: Converting the carboxylic acid to a salt is a common and effective method to increase solubility and dissolution rate.[1][10] Alkali metal salts of acidic drugs are often more water-soluble than the parent drug.[10]

  • pH Modification: Adjusting the pH of the formulation using buffering agents can maintain the drug in its more soluble, ionized form.[11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and bioavailability.[13] This technique can keep the drug in a more soluble amorphous state.[13]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area available for dissolution, which can improve the dissolution rate.[11][14]

  • Prodrug Approach: The carboxylic acid moiety can be temporarily masked by creating a prodrug, which is then converted to the active drug in the body.[1] This can improve solubility, permeability, and reduce GI irritation.

  • Lipid-Based Formulations: For highly lipophilic carboxylic acid drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[11]

  • Co-crystals: Forming co-crystals with a suitable co-former can modify the physicochemical properties of the drug, including its solubility and dissolution rate.[15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Low Drug Solubility & Dissolution
Q: My carboxylic acid drug exhibits very low solubility in acidic media (pH 1-3), mimicking stomach conditions. How can I improve its dissolution?

A: This is a classic challenge due to the protonation of the carboxyl group at low pH.[1] Here are several approaches you can take, from simple to more complex:

Strategy 1: Salt Formation

  • Causality: Converting the acidic drug to a salt with a suitable base increases its aqueous solubility by promoting the ionized form.[10][16] The pKa difference between the drug and the counterion should ideally be greater than two to ensure stable salt formation.[17]

  • Experimental Protocol: Salt Screening

    • Counterion Selection: Choose a variety of pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium, tromethamine, lysine).

    • Salt Synthesis: Dissolve the carboxylic acid drug in a suitable solvent. In a separate container, dissolve the chosen counterion (base) in the same or a miscible solvent. Mix the two solutions, typically in a 1:1 molar ratio.

    • Isolation: Isolate the resulting salt by methods such as solvent evaporation, cooling crystallization, or anti-solvent addition.

    • Characterization: Characterize the formed salt using techniques like Powder X-Ray Diffraction (PXRD) to confirm a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.

    • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the different salts against the free acid form in acidic media.

Strategy 2: Formulation with Alkalinizing Excipients

  • Causality: Incorporating basic excipients into the formulation creates a micro-environment with a higher pH around the drug particles, promoting its dissolution.

  • Experimental Protocol: Micro-environmental pH Modification

    • Excipient Selection: Select GRAS (Generally Recognized as Safe) basic excipients such as sodium bicarbonate, sodium carbonate, magnesium oxide, or tribasic sodium phosphate.

    • Formulation: Prepare solid dosage forms (e.g., tablets or capsules) by blending the carboxylic acid drug with the selected basic excipient(s) and other standard excipients (e.g., fillers, binders, disintegrants).

    • Dissolution Testing: Perform dissolution testing of the formulations in acidic media (e.g., 0.1 N HCl) and compare the dissolution profile to a formulation without the alkalinizing agent.

Strategy 3: Amorphous Solid Dispersions

  • Causality: Converting the crystalline drug into an amorphous form dispersed within a hydrophilic polymer can significantly increase its apparent solubility and dissolution rate.[13] The amorphous form has a higher free energy than the crystalline form, leading to a lower energy barrier for dissolution.

  • Experimental Protocol: Preparation and Evaluation of Solid Dispersions

    • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

    • Preparation Method:

      • Solvent Evaporation: Dissolve both the drug and the polymer in a common solvent and then evaporate the solvent.[13]

      • Melt Extrusion: Blend the drug and polymer and then process them through a hot melt extruder.

    • Characterization: Confirm the amorphous nature of the drug in the dispersion using PXRD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature).

    • Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in acidic media and compare it to the crystalline drug.

Chemical Instability in Formulations
Q: I am observing the formation of an ester impurity in my solid dosage form containing a carboxylic acid drug and a common excipient like polyethylene glycol (PEG). How can I prevent this?

A: This is a common drug-excipient incompatibility issue. The carboxylic acid can react with hydroxyl groups of excipients like PEG, glycerin, or even residual alcohols from manufacturing to form esters, especially under accelerated stability conditions.[3][5]

Troubleshooting Steps:

  • Confirm the Interaction:

    • Analytical Method: Use a stability-indicating HPLC method to quantify the parent drug and the ester impurity. Characterize the impurity using LC-MS to confirm its identity as an ester.

    • Forced Degradation: Conduct a forced degradation study by heating a binary mixture of the drug and the excipient (e.g., PEG) to confirm that the ester is formed from their interaction.

  • Mitigation Strategies:

    • Excipient Substitution: The most straightforward approach is to replace the problematic excipient.

      • Protocol: Screen for alternative excipients that do not contain hydroxyl groups. For example, if PEG is used as a binder or plasticizer, consider alternatives like microcrystalline cellulose, lactose (with caution for Maillard reactions with primary/secondary amine drugs), or dibasic calcium phosphate.

    • Moisture Control: The presence of water can influence the rate of esterification.

      • Protocol: Ensure that both the drug substance and the excipients have low moisture content. Manufacture the dosage form under controlled low-humidity conditions. Use packaging with a desiccant if necessary.

    • pH Modification in the Micro-environment: The rate of esterification is pH-dependent.

      • Protocol: Incorporate a pH-modifying excipient (buffer) into the formulation to maintain a pH that minimizes the esterification reaction. The optimal pH will depend on the specific drug and excipients and may require experimental determination.

    • Protective Coating: If the interaction is unavoidable, a physical barrier can be created.

      • Protocol: Consider coating the drug particles or granules with a protective polymer before mixing them with the reactive excipient.

Q: My carboxylic acid drug is showing degradation via decarboxylation upon storage at elevated temperatures. What is causing this and how can I stabilize the formulation?

A: Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide.[4] This reaction is often promoted by heat and can be influenced by the presence of certain functional groups on the molecule or by excipients.

Troubleshooting and Mitigation Workflow:

Decarboxylation_Workflow start Observe Decarboxylation (Loss of API, Gas Formation) identify_cause Identify Cause: - Inherent molecular instability? - Excipient interaction? - pH effect? start->identify_cause storage_conditions Modify Storage Conditions: - Store at lower temperatures. - Protect from light if photodecarboxylation is suspected. identify_cause->storage_conditions Environmental Factors formulation_changes Reformulate: - Screen for stabilizing excipients. - Incorporate antioxidants if radical-mediated. - Adjust pH with buffers. identify_cause->formulation_changes Formulation Factors process_changes Modify Manufacturing Process: - Reduce processing temperatures. - Minimize exposure to high energy (e.g., milling). identify_cause->process_changes Process Factors end Stable Formulation Achieved storage_conditions->end formulation_changes->end process_changes->end

Caption: Troubleshooting workflow for decarboxylation.

Detailed Steps:

  • Mechanism Investigation:

    • Literature Review: Search for published data on the decarboxylation of your drug or structurally similar compounds to understand the likely mechanism (e.g., thermal, oxidative, photochemical).

    • Excipient Compatibility Study: Conduct compatibility studies with individual excipients to see if any accelerate the degradation.

  • Stabilization Strategies:

    • Control of Storage and Processing Conditions:

      • Protocol: Store the drug product at controlled room temperature or under refrigeration, as indicated by stability studies. During manufacturing, minimize exposure to high temperatures. For instance, if using wet granulation, use a low-temperature drying process.

    • Formulation Optimization:

      • pH Control: If the decarboxylation is pH-dependent, incorporate a buffering system to maintain a pH of maximum stability.

        • Experimental Protocol:

          • Determine the pH-stability profile of the drug in solution.

          • Select a pharmaceutically acceptable buffer system that provides the optimal pH (e.g., citrate, phosphate).

          • Incorporate the buffer into the solid formulation and monitor stability.

      • Antioxidants: If the decarboxylation is radical-mediated, the addition of an antioxidant may help.

        • Protocol: Screen antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid for compatibility and effectiveness in preventing decarboxylation.

Bioavailability and GI Irritation
Q: My oral formulation of an NSAID shows good in vitro dissolution but causes significant gastric irritation in preclinical studies. How can I mitigate this?

A: Gastrointestinal irritation is a well-known side effect of many NSAIDs and other acidic drugs.[8][9][18] This is often a direct result of the acidic nature of the drug on the gastric mucosa.

Mitigation Strategies:

  • Enteric Coating:

    • Causality: An enteric coating is a polymer barrier applied to an oral medication that prevents its dissolution or disintegration in the acidic environment of the stomach. The coating is designed to dissolve at the higher pH of the small intestine, thus protecting the stomach from the drug.

    • Experimental Protocol: Formulation of Enteric-Coated Tablets/Pellets

      • Core Preparation: Prepare drug-containing cores (tablets or pellets).

      • Polymer Selection: Choose a suitable enteric polymer such as cellulose acetate phthalate (CAP), polyvinyl acetate phthalate (PVAP), or methacrylic acid copolymers (e.g., Eudragit® grades).

      • Coating Process: Apply the enteric coating to the cores using a fluid bed coater or a pan coater.

      • In Vitro Testing: Perform disintegration and dissolution testing in acidic media (e.g., 0.1 N HCl for 2 hours) to confirm resistance, followed by testing in a buffer at a higher pH (e.g., pH 6.8) to ensure drug release.

  • Prodrug Approach:

    • Causality: By temporarily modifying the carboxylic acid group, a prodrug can be created that is less acidic and less irritating to the stomach. The prodrug is then converted to the active parent drug in the body. For example, an ester prodrug can be synthesized.[19]

    • Workflow for Prodrug Development:

    Prodrug_Workflow start High GI Irritation with Parent Drug design Design Prodrug (e.g., Ester, Amide) start->design synthesis Synthesize & Purify Prodrug Candidate design->synthesis physchem Physicochemical Characterization (Solubility, Stability) synthesis->physchem bioconversion In Vitro Bioconversion (Plasma, Liver Homogenates) physchem->bioconversion preclinical In Vivo Preclinical Testing (PK & GI Irritation) bioconversion->preclinical end Candidate with Reduced GI Irritation & Good Bioavailability preclinical->end

    Caption: Prodrug development workflow to reduce GI irritation.

  • Formulation with Gastroprotective Agents:

    • Causality: Co-formulating the carboxylic acid drug with agents that protect the gastric mucosa can reduce irritation.

    • Protocol: Investigate the co-formulation with proton pump inhibitors (e.g., omeprazole) or prostaglandin analogs (e.g., misoprostol). This is often done as a fixed-dose combination product. Compatibility and stability of both drugs in the formulation must be thoroughly evaluated.

Section 3: Data and References

Table 1: Common Carboxylic Acid Drugs and their pKa Values
Drug NameTherapeutic ClasspKa of Carboxylic Acid Group
IbuprofenNSAID~ 4.4 - 4.9
NaproxenNSAID~ 4.2
DiclofenacNSAID~ 4.0
AspirinNSAID~ 3.5
Valproic AcidAnticonvulsant~ 4.8
FurosemideDiuretic~ 3.9

Note: pKa values can vary slightly depending on the experimental conditions.

References
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Patel, M. S., Morton, F. S. S., Seager, H., & Howard, D. (n.d.). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Taylor & Francis Online.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Enhancing bioavailability formulations containing soluble acidic drugs. (2023, March 2).
  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. (2018, November 15). PubMed.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. (n.d.).
  • Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activ
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.).
  • NSAIDs and Side Effects: Common & Urgent. (2019, July 23). Healthline.
  • Non-steroidal anti-inflammatory drugs (NSAIDs)
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022, April 11).
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025, July 31).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvast
  • Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. (2023, April 3). PubMed Central.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021, February 9). PubMed Central.
  • How to improve the bioavailability of a drug? (2025, March 20).
  • ISSN: 0974-2115. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Reaction between drug substances and pharmaceutical excipients: Formation of citric acid esters and amides of carvedilol in the solid state. (2025, August 5).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • Esterification and its impact on the pharmaceutical industry. (n.d.). QSAR ANALYTICS.
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • The dangers of NSAIDs: look both ways. (2025, August 6).
  • Nonsteroidal Anti-Inflammatory Drugs: Updates on Dosage Formulations and Adverse Effects. (n.d.). NursingCenter.
  • Challenges in Drug Formulation: Solving Complex Problems. (n.d.). SciTechnol.
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen.
  • Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. (2018, November 13). ACS Omega.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. (2022, January 7).
  • Decarboxyl
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. (n.d.). PubMed Central.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR.
  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube.

Sources

Technical Support Center: Enhancing the Bioavailability of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the oral bioavailability of indole-2-carboxylic acid derivatives. These compounds, while often potent, frequently suffer from poor aqueous solubility and other physicochemical and metabolic liabilities that hinder their therapeutic potential. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Core Challenge

Indole-2-carboxylic acid derivatives are characterized by a rigid, planar indole scaffold and an ionizable carboxylic acid group. This structure, while key for target engagement in many cases (e.g., as HIV-1 integrase inhibitors or IDO1/TDO dual inhibitors), presents a classic bioavailability dilemma.[1][2][3] The carboxylic acid moiety is hydrophilic and ionizes at physiological pH, yet the larger indole core is often lipophilic. This duality can lead to:

  • Low Aqueous Solubility: The crystalline lattice energy of the solid form often overcomes the energy of solvation, leading to poor solubility in gastrointestinal fluids.

  • Low Permeability: While the molecule has lipophilic character, the ionized carboxylate anion is polar and struggles to passively diffuse across the lipid-rich intestinal membrane.[4]

  • First-Pass Metabolism: The absorbed drug passes through the liver via the portal vein, where it can be rapidly metabolized by cytochrome P450 enzymes before reaching systemic circulation.

  • Active Efflux: These molecules can be recognized and pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[5][6] This active removal from enterocytes significantly reduces net absorption.

The following sections provide a systematic, question-driven approach to diagnosing and solving these bioavailability hurdles.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is structured to address specific problems you may encounter during development.

Issue: Poor Aqueous Solubility & Slow Dissolution Rate

This is the most common starting point for bioavailability issues with this class of compounds. If your derivative has low solubility (<100 µg/mL) in aqueous buffers, its dissolution in the gut will be the rate-limiting step for absorption.

Question 1: My indole-2-carboxylic acid derivative has very low solubility. What is the most direct strategy to try first?

Answer: Salt formation is the most common and effective initial approach for ionizable compounds like carboxylic acids.[7][8] By converting the weak acid into a salt using a suitable base, you can dramatically disrupt the crystal lattice and improve both the extent and rate of dissolution.[9]

Causality: The formation of a salt introduces counter-ions that interfere with the strong intermolecular hydrogen bonding present in the crystalline free acid form. This new ionic interaction is more readily disrupted by water, leading to faster dissolution. The key principle is that the pH of the diffusion layer around the dissolving salt particle is higher than the bulk pH, which maintains the drug in its more soluble, ionized form.[7]

Troubleshooting Protocol: Small-Scale Salt Screening

  • Selection of Counter-ions: Choose a range of pharmaceutically acceptable bases (counter-ions). A good starting point includes inorganic hydroxides and organic amines.

  • Stoichiometric Reaction:

    • Dissolve 100 mg of your indole-2-carboxylic acid derivative in a suitable organic solvent (e.g., ethanol, methanol, or acetone) at a concentration of 10-20 mg/mL.

    • In a separate vial, prepare a solution of the chosen counter-ion (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent or water, at an equimolar concentration.

    • Add the base solution dropwise to the drug solution while stirring.

  • Isolation:

    • If a precipitate forms immediately, it is likely the salt. Continue stirring for 1-2 hours, then collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, slowly add an anti-solvent (e.g., heptane, diethyl ether) until turbidity is observed, then allow the solution to stand for crystallization. Alternatively, remove the solvent under reduced pressure to obtain the solid salt.

  • Characterization & Analysis:

    • Confirm salt formation using techniques like Powder X-Ray Diffraction (PXRD) to check for a new crystalline form, and Differential Scanning Calorimetry (DSC) to identify a new melting point.

    • Measure the kinetic solubility of the new salt form in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare it to the parent free acid.

Data Summary: Common Counter-ions for Carboxylic Acids

Counter-ionTypepKa of Conjugate AcidKey Considerations
Sodium (Na+)Inorganic~14Common, can be hygroscopic.
Potassium (K+)Inorganic~14Often provides higher solubility than sodium salts.
Calcium (Ca2+)Inorganic~12.6Can form less soluble salts, requires 2:1 drug-to-ion ratio.
TromethamineOrganic Amine8.1Good buffering capacity, often forms stable crystalline salts.[10]
L-ArginineAmino Acid9.0Biocompatible, can enhance stability.
DiethanolamineOrganic Amine8.9Can improve solubility but may have toxicity concerns.

Question 2: Salt formation was unsuccessful or did not provide a sufficient increase in dissolution. What formulation strategies can I explore?

Answer: If salt formation is not viable, the next step is to explore advanced formulation techniques that enhance solubility by disrupting crystallinity or improving wettability. Key strategies include creating amorphous solid dispersions, utilizing lipid-based formulations, and particle size reduction via nanoformulations.[11][12]

Strategy A: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in its non-crystalline, amorphous state within a hydrophilic polymer matrix.[13] The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility and dissolution rate.

Workflow: Lab-Scale ASD Preparation (Solvent Evaporation)

  • Polymer Selection: Select a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Solubilization: Co-dissolve the drug and polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin film. Dry the film thoroughly under vacuum for 24-48 hours to remove all residual solvent.

  • Milling: Scrape the resulting solid and gently mill it into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

    • Perform dissolution testing in biorelevant media (see Question 5) to assess the improvement in dissolution rate and extent of supersaturation.

Strategy B: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[14][15] They are particularly useful for lipophilic indole derivatives.

Mechanism of Action:

  • Pre-dissolved State: The drug is already dissolved in the lipid formulation, bypassing the dissolution step in the GI tract.

  • Enhanced Absorption: The fine emulsion droplets provide a large surface area for absorption.

  • Lymphatic Uptake: Highly lipophilic drugs formulated in LBDDS can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.[16][17]

Strategy C: Nanoformulations

Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[18][19] According to the Noyes-Whitney equation, this increased surface area leads to a proportional increase in the dissolution rate.[11]

Common Technique: Wet Milling

This technique uses milling media (e.g., ceramic beads) to mechanically break down drug particles suspended in a liquid dispersion medium containing stabilizers. The resulting product is a nanosuspension.

Issue: Adequate Solubility but Low In Vivo Exposure

If your compound has good solubility and dissolution but still demonstrates poor oral bioavailability in animal models, the problem likely lies in poor membrane permeability, high metabolic clearance, or active efflux.

Question 3: My derivative is soluble, but Caco-2 permeability is low and the efflux ratio is high (>2). What does this indicate and how can I fix it?

Answer: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp). The indole scaffold itself has been implicated as a recognition motif for some efflux pumps.[20][21] To overcome this, a prodrug strategy is often the most effective solution.

Strategy: Prodrug Synthesis

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[22] For carboxylic acids, the most common approach is esterification.

Causality: By masking the polar, ionizable carboxylic acid with a lipophilic ester group, you achieve several goals:

  • Increased Lipophilicity: This enhances passive diffusion across the intestinal membrane.

  • Masking Efflux Recognition Site: The modification can disrupt the structural features required for recognition by the efflux transporter.

  • Bypass First-Pass Metabolism: While the prodrug is absorbed, the parent drug is not released until the ester is cleaved by esterase enzymes, which are abundant in the plasma and liver.[23]

Visualizing the Prodrug Strategy

Prodrug_Mechanism cluster_GI GI Lumen cluster_Membrane Intestinal Membrane cluster_Systemic Systemic Circulation / Liver Prodrug Prodrug Permeation Increased Passive Permeation Prodrug->Permeation High Lipophilicity Efflux Efflux Pump (e.g., P-gp) Prodrug->Efflux Bypassed Prodrug_Absorbed Absorbed Prodrug Permeation->Prodrug_Absorbed Active_Drug Active Indole-2-COOH (Parent Drug) Prodrug_Absorbed->Active_Drug Esterase Hydrolysis Target Target Active_Drug->Target Pharmacological Effect

Caption: Prodrug activation workflow.

Experimental Protocol: Synthesis of a Simple Ethyl Ester Prodrug

  • Dissolution: Dissolve the indole-2-carboxylic acid derivative (1 equivalent) in anhydrous ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure ethyl ester prodrug.

  • Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: In Vitro and In Vivo Assessment FAQs

This section provides answers to common questions about testing the effectiveness of your bioavailability enhancement strategy.

Question 4: What are the essential in vitro tests to perform before moving to an animal study?

Answer: A well-designed set of in vitro experiments can predict in vivo performance and save significant resources.[24][25] The key assays are:

  • Thermodynamic & Kinetic Solubility:

    • Why: To determine the maximum dissolved concentration at equilibrium (thermodynamic) and the dissolution rate (kinetic). This confirms if your formulation strategy has worked.

    • Protocol: Use a shake-flask method in various buffers (pH 1.2, 4.5, 6.8) for thermodynamic solubility. For formulations like ASDs, use a dissolution apparatus (USP II) with biorelevant media (FaSSIF/FeSSIF) to measure concentration over time, which reveals the degree and duration of supersaturation.

  • In Vitro Permeability (PAMPA & Caco-2):

    • Why: To predict passive and active transport across the intestinal barrier.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A rapid, high-throughput screen for passive permeability. It uses an artificial lipid-coated filter and is excellent for ranking compounds.[26]

    • Caco-2 Cell Assay: The gold standard. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters (like P-gp). It can measure both passive permeability and active efflux (by comparing transport from the apical-to-basolateral side vs. basolateral-to-apical side).[26]

Visualizing the Assessment Workflow

Assessment_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Solubility Solubility & Dissolution (Biorelevant Media) Permeability Permeability Screening (PAMPA) Solubility->Permeability Transport Transport & Efflux (Caco-2 Assay) Permeability->Transport PK_Study Preclinical PK Study (Rodent Model) Transport->PK_Study Proceed if data is promising Reformulate Optimize Strategy Transport->Reformulate Iterate / Reformulate Reformulate->Solubility

Caption: Iterative workflow for bioavailability assessment.

Question 5: I am ready for an in vivo study. What are the key parameters to measure in a preclinical oral bioavailability study?

Answer: The goal of a preclinical pharmacokinetic (PK) study is to determine the rate and extent of drug absorption into the systemic circulation.[27][28] The study is typically performed in rodents (e.g., Sprague-Dawley rats) using a crossover design if possible.[29]

Experimental Design Outline:

  • Groups:

    • Group 1: Intravenous (IV) administration of the drug solution (to determine absolute bioavailability).

    • Group 2: Oral (PO) gavage of the parent drug suspension.

    • Group 3: Oral (PO) gavage of your enhanced formulation (e.g., salt, ASD, LBDDS, or prodrug).

  • Dosing: Use a consistent dose across all oral groups. The IV dose is typically lower.

  • Sampling: Collect blood samples at multiple time points (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze plasma concentrations of the parent drug (and the prodrug, if applicable) using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and calculate the key PK parameters.

Key Pharmacokinetic Parameters

ParameterDefinitionImplication for Bioavailability
Cₘₐₓ Maximum observed plasma concentration.Indicates the rate and extent of absorption. A higher Cₘₐₓ suggests faster and/or greater absorption.
Tₘₐₓ Time at which Cₘₐₓ is reached.Indicates the rate of absorption. A shorter Tₘₐₓ suggests faster absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total drug exposure over time; it is the primary measure of the extent of absorption.
F (%) Absolute Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

A successful enhancement strategy will result in a statistically significant increase in the AUC and/or Cₘₐₓ for your formulation compared to the parent drug suspension, leading to a higher absolute bioavailability (F%).

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Research, 24(10), 1-18.
  • Gao, Y., et al. (2025). Polymer-Based Designer Particles as Drug Carriers: Strategies to Construct and Modify. ACS Nano.
  • Singh, A., et al. (2018). Strategies for enhancing oral bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(8), 3149-3160.
  • Ram Kanth, V. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare.
  • Kumar, L., et al. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 111-115.
  • Joshi, S., & Kulkarni, S. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal, 7(2).
  • Dewangan, S., Dhara, M., & Rawat, V. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Ferreira, H., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 19(9), 1105-1121.
  • Singh, I., et al. (2015). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Current Drug Delivery, 12(6), 743-753.
  • Mohammed, A. R., et al. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Soares, S., et al. (2013). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Shrestha, H., et al. (2014). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 5, 1-11.
  • Yura, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1645-1650.
  • Tan, M. L., et al. (2022). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. Polymers, 14(13), 2636.
  • Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Critical Reviews in Therapeutic Drug Carrier Systems, 24(1), 67-106.
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Kalepu, S., et al. (2013). Oral lipid-based drug delivery systems - An overview. Acta Pharmaceutica Sinica B, 3(6), 361-372.
  • Carosone, C., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 765432.
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. ResearchGate.
  • Creative Biolabs. (n.d.). Polymer-Based Drug Delivery Strategies.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Yadav, P., et al. (2022). Polymer-Based Nanomaterials for Drug-Delivery Carriers. ResearchGate.
  • Caldorera-Moore, M., et al. (2010). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 1, 171-189.
  • Man, S., et al. (2014). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. RSC Advances, 4(100), 57095-57113.
  • Kotha, S., et al. (2023). Nanoformulations for Drug Delivery: Advances in Liposomes, Niosomes, Nanocapsules, Nanospheres, Nanosuspensions, and Nanoemulsions. International Journal of Pharmacy and Industrial Research, 13(1), 1-20.
  • Kumar, S., & Singh, R. (2017). Lipid Based Drug Delivery Systems. Pharma Focus Asia.
  • Sharma, A., et al. (2019). Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism. Journal of Drug Delivery and Therapeutics, 9(4-A), 779-786.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Methods and Protocols in Food Science.
  • Gertz, M., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal.
  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design.
  • Hughes, D. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit.
  • Slideshare. (n.d.). study design for bioavailability and bioequivalence.
  • Meppen, M., et al. (2018). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 83(22), 13738-13753.
  • Bundgaard, H., & Nielsen, N. M. (1991). Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • JoVE. (n.d.). Bioavailability Study Design: Single Versus Multiple Dose Studies.
  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 255-263.
  • Yokooji, T., et al. (2013). [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity]. Yakugaku Zasshi, 133(7), 749-756.
  • Iacopetta, D., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Antibiotics, 10(11), 1399.
  • Chandal, N., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Microbiology Spectrum, 11(5), e0113823.
  • Ruiz-Garcia, A., et al. (2009). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Clinical Pharmacokinetics, 48(1), 35-49.
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(10), 1716-1721.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021.
  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547-6550.
  • de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(6), 2948-2965.

Sources

Technical Support Center: Managing Poor Aqueous Solubility of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the common challenges associated with the poor aqueous solubility of carboxylic acid drugs. This guide is structured to offer in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, ensuring scientific integrity and actionable insights for your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.

Issue 1: My carboxylic acid API shows extremely low solubility in neutral aqueous media, hindering dissolution testing.

Potential Causes:

  • High Lipophilicity: The overall molecule is too "greasy" and prefers a non-polar environment.

  • Strong Crystal Lattice Energy: The molecules are packed tightly in the solid state, making it difficult for water to solvate them.

  • pKa of the Carboxylic Acid: Most carboxylic acids have a pKa between 3.5 and 4.5.[1] At neutral pH (around 7), the acid is ionized (deprotonated), which should increase solubility. However, if the intrinsic solubility of the neutral form is exceptionally low, even ionization may not be sufficient.

Troubleshooting Workflow:

G

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate).

  • Add excess API: Add an excess amount of your carboxylic acid API to each buffer solution in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved API: Analyze the concentration of the API in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the logarithm of solubility against pH. For a carboxylic acid, you should observe a significant increase in solubility as the pH rises above the pKa.

Issue 2: The selected salt form of my carboxylic acid drug is unstable and converts back to the free acid.

Potential Causes:

  • Salt Disproportionation: This is a common issue where a highly soluble salt reverts to its less soluble free acid or base form.[2] This can be triggered by changes in the microenvironment pH.

  • Hygroscopicity: The salt form may be absorbing moisture, which can facilitate the conversion back to the free acid.

  • Common Ion Effect: The presence of a common ion in the solution can reduce the solubility of the salt and favor the precipitation of the free acid.[2]

Troubleshooting Steps:

  • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the solid-state form of your API before and after dissolution or stability studies.

  • Control the Microenvironment pH: Incorporate buffering agents into your formulation to maintain a pH that favors the ionized (salt) form of the drug.[3][4]

  • Screen for More Stable Salts: Not all counterions form equally stable salts. A thorough salt screening process is crucial.

Experimental Protocol: Salt Screening

  • Select Counterions: Choose a diverse range of counterions (e.g., sodium, potassium, tromethamine, various amines).[5]

  • Prepare Salts: Use various methods like solvent evaporation, slurry conversion, or grinding to prepare small batches of different salts.

  • Characterize Salts: Analyze each salt for its solid-state properties (crystallinity, polymorphism), solubility, and stability.

  • Evaluate Performance: Compare the dissolution profiles and stability of the different salt forms under relevant conditions (e.g., simulated gastric and intestinal fluids).

Counterion ExampleResulting SaltKey Considerations
Sodium HydroxideSodium SaltOften highly soluble, but can be hygroscopic.
TromethamineTromethamine SaltCan offer good stability and solubility enhancement.
CyclohexylamineCyclohexylamine SaltMay produce crystalline, stable salts but with potentially lower solubility improvement compared to others.[5]
Issue 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time.

Potential Causes:

  • Thermodynamic Instability: The amorphous state is inherently metastable and will tend to revert to the more stable crystalline form.[6][7]

  • Poor Polymer Selection: The chosen polymer may not have sufficient interaction with the drug to inhibit crystallization.

  • High Drug Loading: A higher concentration of the drug in the polymer matrix increases the likelihood of recrystallization.

  • Moisture Sorption: Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.[7]

Troubleshooting and Mitigation Strategies:

  • Polymer Screening: Select polymers that can form strong intermolecular interactions (e.g., hydrogen bonds) with your carboxylic acid drug.[7] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is often a good choice as its carboxyl groups can interact with the aqueous phase to inhibit crystal growth.[8]

  • Optimize Drug Loading: Determine the maximum drug loading that can be achieved while maintaining physical stability. This can be predicted using computational models and confirmed experimentally.

  • Control Moisture: Package the ASD in a low-humidity environment and consider using protective coatings on the final dosage form.

  • Utilize High Tg Polymers: Polymers with a high glass transition temperature (Tg) can help to kinetically trap the drug in its amorphous state by reducing molecular mobility.[8]

G

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of a new carboxylic acid API?

The most logical first step is to determine the pKa of your compound and then perform a pH-solubility profile.[9] This will tell you how much the solubility increases as the carboxylic acid becomes ionized.[10] This data is fundamental for deciding whether a simple pH adjustment or salt formation strategy will be sufficient.[11]

Q2: When should I consider a prodrug approach for a carboxylic acid?

A prodrug approach is particularly useful when you need to transiently mask the carboxylic acid group to improve properties like membrane permeability or to reduce gastrointestinal irritation.[3][12] Esterification is a common prodrug strategy for carboxylic acids.[1][13] The ester prodrug is typically more lipophilic and can be hydrolyzed in vivo by enzymes to release the active parent drug.[12]

Q3: Are co-solvents a viable long-term solution for formulation?

Co-solvents like ethanol, propylene glycol, and polyethylene glycols can significantly increase the solubility of hydrophobic compounds and are relatively simple to implement.[14][15] However, their use can be limited by potential toxicity and the risk of the drug precipitating upon dilution in aqueous environments (e.g., the gastrointestinal tract).[4][15] They are often more suitable for early-stage in-vitro and in-vivo studies.

Q4: What are the advantages of lipid-based formulations for carboxylic acid drugs?

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an excellent strategy for highly lipophilic drugs.[16][17][18] They work by dissolving the drug in a lipid matrix, which can enhance its solubility and absorption.[19][20] These formulations can also protect the drug from degradation and bypass the dissolution step that often limits the absorption of poorly soluble drugs.[16][17]

Q5: How do I choose between salt formation and creating an amorphous solid dispersion (ASD)?

The choice depends on the physicochemical properties of your API and the desired level of solubility enhancement.

  • Salt formation is a well-established and often effective method for ionizable drugs like carboxylic acids.[11][21] It can provide a significant increase in solubility and dissolution rate.[5][22] However, the enhancement may not be sufficient for extremely insoluble compounds ("brick dust").[23]

  • Amorphous solid dispersions (ASDs) can achieve a much higher apparent solubility and are suitable for both ionizable and non-ionizable compounds.[7][24][25] However, they are more complex to develop and manufacture, and physical stability can be a major challenge.[6]

A common approach is to first explore salt formation. If a stable salt with adequate solubility cannot be found, then more advanced techniques like ASDs are considered.

References

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (n.d.).
  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012, March 30). American Pharmaceutical Review.
  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017, April 15). PubMed.
  • Lipid-based formulations for oral administration of poorly water-soluble drugs. (2013, August 30). PubMed.
  • Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar.
  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). PMC - NIH.
  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. (n.d.). ScienceDirect.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (n.d.). PMC - NIH.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Principles of Salt Formation. (2025, August 6). ResearchGate.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. (2018, November 15). PubMed.
  • Prodrug derivatives of carboxylic acid drugs. (n.d.). Google Patents.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • What is pKa and how is it used in drug development?. (2023, December 13).
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC - NIH.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Key strategies central to overcoming poor API solubility. (n.d.). Almac.
  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020, April 15). SciSpace.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology.
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 13). Crystal Growth & Design - ACS Publications.
  • Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.

Sources

identifying and minimizing impurities in 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methyl-1H-indole-2-carboxylic acid. The purity of this compound is paramount for its successful application in pharmaceutical synthesis and materials science. This document provides in-depth troubleshooting, impurity identification, and minimization strategies based on established synthetic routes and analytical principles.

Section 1: Understanding Impurity Formation in Common Synthetic Routes

The final purity of this compound is intrinsically linked to its synthesis method. The two most prevalent commercial and laboratory-scale syntheses are the Fischer Indole Synthesis and the Reissert Indole Synthesis. Each presents a unique impurity profile.

The Fischer Indole Synthesis

This is a robust and widely used method involving the acid-catalyzed cyclization of a phenylhydrazone.[1] For this compound, this involves the reaction of 4-methylphenylhydrazine with pyruvic acid.[2]

The reaction proceeds via an ene-hydrazine intermediate, followed by a[3][3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring.[1][2]

Workflow: Fischer Indole Synthesis

Fischer_Synthesis Start Starting Materials: 4-Methylphenylhydrazine Pyruvic Acid Hydrazone Hydrazone Formation (Condensation) Start->Hydrazone Imp2 Impurity Source: Positional Isomers (e.g., from 3-methylphenylhydrazine) Start->Imp2 Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Hydrazone->Rearrangement Imp1 Impurity Source: Unreacted Starting Materials Hydrazone->Imp1 Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product Crude 4-Methyl-1H-indole- 2-carboxylic acid Cyclization->Product Imp3 Impurity Source: Side Reactions (e.g., Incomplete Cyclization) Cyclization->Imp3 Purification Purification (Recrystallization/ Chromatography) Product->Purification Imp4 Impurity Source: Degradation (e.g., Decarboxylation) Product->Imp4 Final Pure Product Purification->Final

Caption: Fischer Indole Synthesis Workflow and Impurity Entry Points.

The Reissert Indole Synthesis

The Reissert synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[4] For the target molecule, this begins with 4-methyl-2-nitrotoluene, which is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide).[4][5] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to yield the indole-2-carboxylic acid.[4][6]

Impurity Formation: Reissert Synthesis Side Reaction

Reissert_Impurity Start 4-Methyl-2-nitrotoluene + Diethyl Oxalate Condensation Base-Catalyzed Condensation (e.g., KOEt) Start->Condensation Intermediate Ethyl 3-(4-methyl-2-nitrophenyl) -2-oxopropanoate Condensation->Intermediate Reduction Reductive Cyclization (e.g., Zn/HOAc) Intermediate->Reduction Product Desired Product: This compound Reduction->Product Main Pathway IncompleteReduction Incomplete Reduction Side Reaction Reduction->IncompleteReduction Side Pathway Impurity Impurity: N-hydroxy-indole derivative or other nitro-reduction byproducts IncompleteReduction->Impurity

Caption: Reissert Synthesis pathway and potential side-reaction.

Section 2: Common Impurities and Their Identification

A systematic approach to impurity identification is crucial. Below is a summary of potential impurities, their sources, and key analytical signatures.

Impurity NameStructure (Example)Source / Formation MechanismTypical Analytical Signature
4-Methylphenylhydrazine CH₃-C₆H₄-NHNH₂Unreacted starting material from Fischer synthesis.Appears in early-eluting region of a reverse-phase HPLC chromatogram. Specific signals in ¹H NMR.
Pyruvic Acid CH₃COCOOHUnreacted starting material from Fischer synthesis.Highly polar; may require specific HPLC conditions (e.g., ion-pairing) to retain on a C18 column.
Positional Isomers e.g., 6-Methyl-1H-indole-2-carboxylic acidImpurity in the 4-methylphenylhydrazine starting material (e.g., contamination with 3-methylphenylhydrazine).Very similar polarity and retention time to the main product. May require high-resolution HPLC or specific NMR 2D experiments (NOESY) to distinguish.
Decarboxylation Product 4-Methyl-1H-indoleThermal degradation of the carboxylic acid, often during prolonged heating or harsh acidic conditions.[7]Less polar than the product, resulting in a longer retention time in reverse-phase HPLC. Absence of the carboxylic acid proton (~12-13 ppm) in ¹H NMR.
Incompletely Reduced Intermediates N-hydroxy or nitroso derivativesIncomplete reduction of the nitro group during Reissert synthesis.[5][6]Often colored (yellow/orange). Can be detected by LC-MS, looking for masses corresponding to partial reduction.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Troubleshooting Logic Tree

Troubleshooting Start Problem: Impure Final Product Observation1 Observation: Product is Discolored (Yellow/Brown) Start->Observation1 Observation2 Observation: Extra Peaks in HPLC/ NMR Start->Observation2 Observation3 Observation: Low Yield & Poor Crystal Formation Start->Observation3 Cause1 Potential Cause: - Aerial Oxidation - Thermal Degradation - Nitro-group remnants (Reissert) Observation1->Cause1 Cause2 Potential Cause: - Unreacted Starting Materials - Isomeric Impurities - Decarboxylation Observation2->Cause2 Cause3 Potential Cause: - Incorrect Stoichiometry - Inefficient Reaction Conditions - Wrong Recrystallization Solvent Observation3->Cause3 Solution1 Solution: - Use activated carbon during workup - Avoid excessive heating - Ensure complete reduction Cause1->Solution1 Solution2 Solution: - Optimize reaction time/temp - Purify starting materials - Re-purify by chromatography Cause2->Solution2 Solution3 Solution: - Re-verify reagent amounts - Screen solvents for recrystallization - Check catalyst activity Cause3->Solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My final product has a persistent yellow or brown color, even after initial purification. What is the likely cause and solution?

A: This is a common issue often caused by aerial oxidation of the indole ring or trace amounts of highly colored impurities from side reactions.

  • Causality: The indole nucleus is electron-rich and susceptible to oxidation, especially when heated in the presence of air and residual acid or metal catalysts. In the Reissert synthesis, incompletely reduced nitro-aromatic intermediates can also impart significant color.[6]

  • Troubleshooting Steps:

    • Decolorization: During the workup, after dissolving the crude product in a suitable solvent (or in the aqueous phase after hydrolysis), treat the solution with activated carbon (typically 1-5% w/w) at a moderate temperature (e.g., 50-60°C) for 15-30 minutes, followed by hot filtration to remove the carbon.[8]

    • Inert Atmosphere: When performing high-temperature steps like the Fischer cyclization or decarboxylation (if intended), conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Complete Reduction (Reissert): Ensure the reducing agent (e.g., zinc, iron) is fully active and used in sufficient stoichiometric excess to completely convert the nitro group to the amine before cyclization.[5]

Q2: My ¹H NMR spectrum shows a singlet around 2.4 ppm and a complex aromatic pattern that doesn't match the product. What could this be?

A: The singlet at ~2.4 ppm is characteristic of the methyl group of 4-methyl-1H-indole. However, the unexpected aromatic signals suggest the presence of either unreacted starting materials or an isomeric impurity.

  • Causality: The most likely culprits are unreacted 4-methylphenylhydrazine or an isomer like 6-methyl-1H-indole-2-carboxylic acid. Isomeric impurities arise if the starting 4-methylphenylhydrazine is contaminated with 3-methylphenylhydrazine.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Before synthesis, analyze the 4-methylphenylhydrazine starting material by HPLC or GC-MS to confirm its isomeric purity.

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the temperature and reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting hydrazine.

    • Chromatographic Purification: If the impurity is an isomer, simple recrystallization may not be sufficient. Column chromatography on silica gel is often required for effective separation.

Q3: My HPLC analysis shows a peak with a slightly longer retention time than my main product, and its intensity increases if I heat the sample. What is this impurity?

A: This is a classic signature of the decarboxylation product, 4-methyl-1H-indole.

  • Causality: Indole-2-carboxylic acids can be thermally unstable and lose carbon dioxide, especially when heated above their melting point or in the presence of acid or metal catalysts.[6][7] The resulting 4-methyl-1H-indole is less polar than the parent carboxylic acid, causing it to be retained longer on a reverse-phase (e.g., C18) HPLC column.

  • Troubleshooting Steps:

    • Minimize Heat: Avoid unnecessarily high temperatures during reaction workup, drying, and purification. Dry the final product under vacuum at a moderate temperature (e.g., <60°C).

    • pH Control: During workup, avoid prolonged exposure to strong acids at high temperatures.

    • Purification: If decarboxylation has occurred, the product can be purified by recrystallization, as the solubility difference between the acid and the decarboxylated indole is usually significant. Alternatively, an acid-base extraction can be effective; the desired carboxylic acid will dissolve in a basic aqueous solution (e.g., sodium bicarbonate), while the neutral 4-methyl-1H-indole will remain in the organic phase.

Section 4: Analytical Methodologies

Validated analytical methods are required to confirm purity and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is the gold standard for analyzing this compound.[9][10]

Protocol: Reverse-Phase HPLC Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: The method should be able to resolve the main peak from known impurities, particularly the decarboxylated product and potential isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and identification of impurities.[11][12]

Expected ¹H NMR Shifts (in DMSO-d₆, ~400 MHz) [13]

  • ~12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). The absence of this peak is a key indicator of decarboxylation.

  • ~11.8 ppm (s, 1H): Indole N-H proton.

  • ~7.0-7.5 ppm (m, 4H): Aromatic protons (H5, H6, H7) and the indole H3 proton. The specific coupling patterns help confirm the 4-methyl substitution pattern.

  • ~2.4 ppm (s, 3H): Methyl group protons (-CH₃).

Section 5: Purification Protocols

Achieving high purity often requires a robust purification strategy.

Recrystallization

Recrystallization is the most common and cost-effective method for purifying the final product.[14] The key is selecting an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15]

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimum amount of hot ethanol to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities or residual activated carbon are present, perform a hot filtration through a pre-warmed filter funnel.

  • Crystallization: To the hot, clear solution, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.

Purification via Salt Formation

For particularly stubborn impurities, purification can be achieved by forming a salt, washing away neutral impurities, and then regenerating the acid. A patented method for indole-2-carboxylic acid involves forming a triethylamine salt.[16]

Protocol: Purification via Amine Salt

  • Salt Formation: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Add triethylamine dropwise until precipitation of the triethylamine salt is complete.

  • Isolation: Filter the solid salt and wash it with a small amount of cold ethyl acetate.

  • Regeneration: Dissolve the triethylamine salt in water. Wash this aqueous solution with an immiscible organic solvent (e.g., ethyl acetate) to remove any neutral, organic-soluble impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid like dilute HCl. The pure this compound will precipitate out.

  • Final Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

References

  • Refinement method of indole-2-carboxylic acid.
  • Fischer Indole Synthesis. Cambridge University Press.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • Reissert Indole Synthesis. Cambridge University Press.
  • Reissert indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures. American Chemical Society.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • 18474-57-2|this compound|BLD Pharm. BLD Pharm.
  • 1H-Indole-2-carboxylic acid, 4-Methyl-, ethyl ester. ChemicalBook.
  • Synthetic method of indole-2-carboxylic acid.
  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
  • (PDF) Reissert Indole Synthesis.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Reissert-Indole-Synthesis.pdf.
  • Synthesis and biological activity of functionalized indole-2-carboxyl
  • (PDF) Fischer Indole Synthesis.
  • Recent Advances in Analytical Methodologies for the Determin
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
  • Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Organic Chemistry Lab: Recrystalliz

Sources

Technical Support Center: TLC Analysis of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshootings issues related to the Thin Layer Chromatography (TLC) analysis of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and visualization of these compounds. Here, we will delve into the root causes of common problems and provide scientifically-grounded, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My carboxylic acid is streaking or "tailing" on the TLC plate.

This is the most frequent issue encountered with polar carboxylic acids. The characteristic elongated spot, or streak, can obscure separation and make accurate Rf value determination impossible.

Q: What is the primary cause of streaking for carboxylic acids on silica gel TLC plates?

A: Streaking of carboxylic acids on standard silica gel plates is primarily due to strong intermolecular interactions between the polar carboxylic acid group (-COOH) of the analyte and the polar silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong hydrogen bonding leads to a slow and uneven desorption of the analyte as the mobile phase moves up the plate, resulting in a "tailing" effect.[1][3] Additionally, the slightly acidic nature of silica gel can lead to partial deprotonation of the carboxylic acid, creating a carboxylate anion which binds very strongly to the stationary phase.[3]

Q: How can I prevent or minimize this streaking?

A: The most effective solution is to modify the mobile phase by adding a small amount of a volatile organic acid, such as acetic acid or formic acid.[1][4][5][6]

  • Mechanism of Action: The added acid in the mobile phase serves two key purposes. Firstly, it protonates the silanol groups on the silica gel, reducing their ability to strongly hydrogen bond with the carboxylic acid analyte. Secondly, by Le Chatelier's principle, the excess acid in the mobile phase suppresses the ionization of the analyte's carboxylic acid group, keeping it in its less polar, protonated form.[1][2] This allows the analyte to spend more time in the mobile phase, resulting in a more compact spot and improved migration up the plate.

dot

Caption: Troubleshooting workflow for streaking of carboxylic acids on TLC.

Issue 2: My polar carboxylic acid spot remains at the baseline (Rf ≈ 0).

When a compound is highly polar, it may have such a strong affinity for the stationary phase that it does not move with the mobile phase.

Q: Why isn't my polar carboxylic acid moving from the origin?

A: This indicates that the mobile phase is not polar enough to effectively compete with the stationary phase for the analyte. The strong interactions between the carboxylic acid and the silica gel are preventing its elution.

Q: What adjustments can I make to the mobile phase to increase the Rf value?

A: To increase the Rf value, you need to increase the polarity of the mobile phase. This can be achieved by:

  • Increasing the proportion of the polar solvent: For example, in a hexane/ethyl acetate system, increasing the percentage of ethyl acetate will increase the mobile phase polarity.

  • Introducing a more polar solvent: If increasing the proportion of the current polar solvent is ineffective, consider adding a stronger polar solvent like methanol.[3][7] A mobile phase of 10% methanol in dichloromethane is often a good starting point for very polar compounds.[8]

  • Using a specialized solvent system: For highly polar compounds, a mixture like ethyl acetate:butanol:acetic acid:water (80:10:5:5) can be effective.[9]

Mobile Phase CompositionPolarityTypical Application
10-50% Ethyl Acetate in HexaneLow to Medium"Normal" polarity compounds
100% Ethyl AcetateMedium-HighPolar compounds
5% Methanol in DichloromethaneHighVery polar compounds
10% NH4OH in Methanol/DCMBasic/HighFor separating strongly basic compounds
EtOAc/Butanol/HOAc/H2O (80:10:5:5)Very HighFor separating mixtures of strongly polar compounds[9]
Issue 3: I am having trouble visualizing the spots of my carboxylic acid.

Carboxylic acids are often not UV-active, making visualization with a standard UV lamp challenging.

Q: What are the best methods for visualizing carboxylic acids on a TLC plate?

A: Several chemical staining methods are highly effective for visualizing carboxylic acids.

  • Bromocresol Green: This is a specific and highly effective stain for acidic compounds.[10][11] Carboxylic acids will appear as bright yellow spots on a blue or green background.[10][11] This visualization method is generally not destructive and the spots are often stable for an extended period.[10]

  • Potassium Permanganate (KMnO₄): This is a general oxidizing stain that reacts with compounds that can be oxidized, including many carboxylic acids. It typically produces yellow-brown spots on a purple background.

  • Iodine Chamber: While a general method, iodine vapor can visualize many organic compounds, including some carboxylic acids, as brown spots on a lighter brown background.[10] However, it is not universally effective for all carboxylic acids.[12]

Experimental Protocol: TLC Analysis of a Polar Carboxylic Acid with Mobile Phase Modification and Bromocresol Green Visualization

1. Plate Preparation:

  • Handle the silica gel TLC plate only by the edges to avoid contamination.
  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.

2. Sample Application:

  • Dissolve the carboxylic acid sample in a volatile solvent (e.g., ethyl acetate, methanol) to a concentration of approximately 1%.[6]
  • Using a capillary tube, carefully spot a small amount of the sample onto the origin line. The spot should be no more than 1-2 mm in diameter.[8]
  • Allow the solvent to completely evaporate between applications if multiple spots are needed to achieve the desired concentration.[5][13]

3. Mobile Phase Preparation:

  • Prepare a suitable mobile phase, for instance, 70:30 ethyl acetate/hexane.
  • To this mixture, add 1% glacial acetic acid (e.g., 1 mL of acetic acid to 99 mL of the solvent mixture).

4. Development:

  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[6]
  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
  • Carefully place the TLC plate into the chamber and replace the lid.
  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.
  • Remove the plate and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely in a fume hood.

5. Visualization with Bromocresol Green:

  • Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[11]
  • Staining: Briefly dip the dried TLC plate into the bromocresol green solution.
  • Observation: Acidic compounds, such as carboxylic acids, will appear as yellow spots on a green or blue background.[11]

dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare TLC Plate (Draw Origin Line) B 2. Prepare Sample (~1% solution) A->B C 3. Prepare Mobile Phase (e.g., 70:30 EtOAc:Hex + 1% HOAc) B->C D 4. Spot Sample on Origin C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate E->F G 7. Visualize with Stain (e.g., Bromocresol Green) F->G H 8. Calculate Rf Value G->H

Caption: Step-by-step workflow for TLC analysis of carboxylic acids.

References

  • TLC Visualization Methods. University of Colorado Boulder.
  • TLC troubleshooting. ChemBAM.
  • SiliaPlate TLC Visualiz
  • TLC tailing and carboxylic acid?
  • Thin Layer Chromatography Visualiz
  • Why my TLC is dragging. Reddit.
  • Carboxylic acids often produce a streak r
  • Troubleshooting for Thin Layer Chrom
  • Troubleshooting TLC. pharmashare.in.
  • Why does tailing happen in TLC?. Reddit.
  • 2.
  • Thin Layer Chrom
  • Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Chromatography: Solvent Systems for TLC. University of Rochester.
  • Thin Layer Chrom

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important synthesis from the lab bench to pilot plant production. Indole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis at scale is crucial for advancing drug discovery programs.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a three-step sequence, beginning with readily available starting materials. This pathway leverages the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized via the Fischer indole synthesis. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of each synthetic step in a question-and-answer format.

Step 1: Diazotization of p-Toluidine

Q1: My diazotization reaction is yielding a dark, tarry mixture with low diazonium salt concentration. What's going wrong?

A1: This is a frequent issue when scaling up diazotizations, especially with electron-rich anilines like p-toluidine. The primary culprits are often temperature control and localized concentration gradients.

  • Causality: Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures, leading to phenolic byproducts and other polymeric materials. On a larger scale, efficient heat dissipation is more challenging. The addition of sodium nitrite can create localized "hot spots" if not managed carefully, accelerating decomposition.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C throughout the sodium nitrite addition. For larger batches, this may require a more robust cooling system than a simple ice bath.

    • Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and below the surface of the acidic p-toluidine solution. This ensures rapid mixing and prevents the accumulation of nitrous acid, which can lead to side reactions.

    • Stoichiometry: Use a slight excess of sodium nitrite (around 1.05-1.1 equivalents) to ensure complete conversion, but avoid a large excess, which can lead to unwanted nitrosation of other species.[2]

    • Immediate Use: Prepare the diazonium salt solution fresh and use it immediately in the subsequent Japp-Klingemann reaction to minimize decomposition.[2]

Q2: How do I confirm the completion of the diazotization reaction before proceeding?

A2: It is crucial to ensure all the p-toluidine has reacted before moving to the next step.

  • Method: A simple and effective method is to use starch-iodide paper. A small sample of the reaction mixture is streaked on the paper. The presence of excess nitrous acid (indicating the consumption of the aniline) will oxidize the iodide to iodine, which then forms a blue-black complex with starch.

  • Caution: A persistent blue-black color indicates an excess of nitrous acid. If the test is negative, it means there is still unreacted aniline, and more sodium nitrite solution should be added cautiously.

Step 2: The Japp-Klingemann Reaction

Q3: The yield of my p-tolylhydrazone is low, and I'm isolating a significant amount of a colored byproduct. What is happening?

A3: Low yields in the Japp-Klingemann reaction are often due to incorrect pH or the formation of a stable azo intermediate that fails to convert to the desired hydrazone.[2]

  • Causality: The Japp-Klingemann reaction is a multi-step process with specific pH requirements. The initial coupling of the diazonium salt with the enolate of the β-keto ester occurs under slightly acidic to neutral conditions. However, the subsequent conversion of the azo intermediate to the hydrazone is typically promoted by a slightly basic pH. If the pH is too acidic, the azo intermediate can be stable and isolated as a colored byproduct.

  • Troubleshooting & Optimization:

    • pH Adjustment: The pH of the reaction of the diazonium salt with the dione should be around 4-5 to ensure a sufficient concentration of the enolate.[3] Using 3-4 equivalents of sodium acetate can help achieve this.[3] After the initial coupling, a careful adjustment of the pH to slightly basic can facilitate the conversion to the hydrazone.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the diazonium salt to suppress decomposition and self-coupling side reactions.[2]

    • Electron-Donating Group Effect: The methyl group on p-toluidine is electron-donating, which can make the diazonium salt less electrophilic.[3] Ensuring optimal pH and reaction time is crucial to drive the reaction to completion.

Step 3: Fischer Indole Synthesis

Q4: My Fischer indole synthesis is producing a complex mixture of products, and the yield of the desired ethyl 4-methyl-1H-indole-2-carboxylate is poor. What are the likely side reactions?

A4: The Fischer indole synthesis is notorious for potential side reactions, especially when scaling up. The choice of acid catalyst and temperature are critical parameters.[4]

  • Causality: The harsh acidic conditions and elevated temperatures required for the Fischer indole synthesis can promote various side reactions. The electron-donating methyl group on the p-tolylhydrazone can also influence the reaction pathway.

  • Common Side Reactions:

    • Incomplete Cyclization: Insufficient acid strength or temperature can lead to incomplete reaction.

    • Rearrangements: Alternative cyclization pathways can lead to isomeric indole products, although the 4-methyl substitution pattern generally favors the desired product.

    • N-N Bond Cleavage: The N-N bond of the hydrazone can cleave under harsh conditions, leading to the formation of p-toluidine and other degradation products.

    • Sulfonation: If using sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur at high temperatures.

  • Troubleshooting & Optimization:

    • Catalyst Screening: The choice of acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride) is crucial and often requires empirical optimization.[5] PPA is often a good choice for scale-up as it acts as both a catalyst and a solvent.

    • Temperature and Reaction Time: Systematically vary the temperature and reaction time to find the optimal balance between reaction rate and byproduct formation. Monitor the reaction progress closely using techniques like TLC or HPLC.

    • One-Pot Procedure: To streamline the process, the hydrazone can be formed in situ by heating the p-toluidine and the pyruvate derivative in a solvent like acetic acid, followed by the addition of the cyclization catalyst.[6]

Step 4: Hydrolysis of Ethyl 4-Methyl-1H-indole-2-carboxylate

Q5: The hydrolysis of my ethyl ester is incomplete, or I am seeing degradation of my product.

A5: Alkaline hydrolysis is generally efficient, but issues can arise from insufficient base or prolonged reaction times at high temperatures.

  • Causality: The hydrolysis of the ester to the carboxylate requires stoichiometric amounts of base. Incomplete hydrolysis can occur if the amount of base is insufficient or if the reaction time is too short. At elevated temperatures for extended periods, the indole ring can be susceptible to degradation.

  • Troubleshooting & Optimization:

    • Stoichiometry of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to ensure complete saponification.

    • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC to determine the optimal reaction time.

    • Temperature Control: While heating is necessary to drive the reaction, avoid excessively high temperatures or prolonged heating to minimize degradation.

    • Work-up: After the reaction is complete, carefully acidify the reaction mixture to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

General Scale-Up and Purification

Q6: My overall yield drops significantly when I move from a 10g scale to a 1kg scale. What are the general principles I should be considering?

A6: A drop in yield upon scale-up is a common challenge and is often related to physical parameters that do not scale linearly.[2]

  • Key Considerations for Scale-Up:

    • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized temperature and concentration gradients, promoting side reactions. Ensure your reactor has adequate agitation and a robust cooling system.

    • Exothermic Events: Be aware of the exothermicity of each step, particularly the diazotization and Fischer indole synthesis. Plan for efficient heat removal to prevent thermal runaways.

    • Rate of Reagent Addition: The rate of addition of reagents like sodium nitrite and the acid catalyst needs to be carefully controlled and may need to be adjusted for larger scales.

    • Purity of Starting Materials: Impurities that are negligible at a small scale can have a significant impact on a larger scale. Ensure the quality and consistency of your starting materials.

Q7: I am struggling with the purification of the final this compound. What are the best practices?

A7: Purification of indole derivatives can be challenging. Recrystallization is often the most effective method for obtaining high-purity material on a large scale.[4]

  • Purification Strategy:

    • Crude Isolation: After acidic work-up of the hydrolysis, the crude carboxylic acid will precipitate. This initial solid should be collected by filtration and washed thoroughly with water to remove inorganic salts.

    • Recrystallization: This is a powerful technique for purifying solid compounds.

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing indole carboxylic acids include ethanol, methanol, or mixtures of organic solvents with water.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated carbon to remove colored impurities. Filter the hot solution to remove any insoluble material, and then allow it to cool slowly to form well-defined crystals.

    • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification.[4] It is generally reserved for situations where recrystallization is not effective.

III. Experimental Protocols & Workflows

Overall Synthesis Workflow

G p_toluidine p-Toluidine diazonium p-Tolyldiazonium Chloride p_toluidine->diazonium hydrazone Ethyl 2-(p-tolylhydrazono)propanoate diazonium->hydrazone Ethyl 2-methylacetoacetate, Sodium Acetate, 0-5 °C ester Ethyl 4-Methyl-1H-indole-2-carboxylate hydrazone->ester acid This compound ester->acid NaOH, EtOH/H2O, Heat, then HCl

Caption: Overall synthetic workflow for this compound.

Step-by-Step Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1H-indole-2-carboxylate (Two-Step, One-Pot from p-Toluidine)

  • Part A: Diazotization and Japp-Klingemann Reaction

    • In a suitable reactor equipped with a robust cooling system and overhead stirrer, add p-toluidine (1.0 eq) and a 3M solution of hydrochloric acid (3.0 eq).

    • Cool the mixture to 0-5 °C with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

    • The resulting solid, ethyl 2-(p-tolylhydrazono)propanoate, can be isolated by filtration, washed with cold water, and dried. Alternatively, for a one-pot process, the crude hydrazone can be carried forward directly.

  • Part B: Fischer Indole Synthesis

    • To the crude ethyl 2-(p-tolylhydrazono)propanoate, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

    • Heat the mixture with vigorous stirring to 100-120 °C. The optimal temperature should be determined by small-scale experiments.

    • Monitor the reaction by TLC or HPLC until the starting hydrazone is consumed (typically 1-3 hours).

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The crude ethyl 4-methyl-1H-indole-2-carboxylate will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

Protocol 2: Hydrolysis to this compound

  • In a reactor, suspend the crude ethyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting ester (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the product by filtration, wash with cold water, and dry.

  • For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.

IV. Data Presentation

ParameterStep 1: DiazotizationStep 2: Japp-KlingemannStep 3: Fischer IndoleStep 4: Hydrolysis
Key Reagents p-Toluidine, NaNO₂, HClDiazonium Salt, Ethyl 2-methylacetoacetate, NaOAcHydrazone, PPAEster, NaOH
Temperature (°C) 0-50-5100-120Reflux
Typical Reaction Time 30-60 min2-3 hours1-3 hours2-4 hours
Typical Yield Quantitative (in situ)70-85%60-75%85-95%
Monitoring Technique Starch-Iodide PaperTLC/HPLCTLC/HPLCTLC/HPLC

V. Logical Relationships & Workflows

Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_temp Is reaction temperature optimal? start->check_temp check_catalyst Is acid catalyst appropriate? start->check_catalyst check_time Is reaction time sufficient? start->check_time check_purity Is hydrazone starting material pure? start->check_purity increase_temp Increase temperature incrementally check_temp->increase_temp No screen_catalysts Screen alternative catalysts (e.g., H2SO4, ZnCl2) check_catalyst->screen_catalysts No increase_time Increase reaction time and monitor check_time->increase_time No purify_hydrazone Purify hydrazone before cyclization check_purity->purify_hydrazone No success Improved Yield increase_temp->success screen_catalysts->success increase_time->success purify_hydrazone->success

Caption: Decision tree for troubleshooting low yields in the Fischer indole synthesis step.

VI. References

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 199-205. [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Methyl-1H-indole-2-carboxylic Acid and Its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. Within this class, indole-2-carboxylic acids are of particular interest due to their diverse pharmacological activities. This guide provides an in-depth technical comparison of 4-Methyl-1H-indole-2-carboxylic acid and its positional isomers (5-methyl, 6-methyl, and 7-methyl), focusing on their performance in biological assays and the underlying structure-activity relationships.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The indole ring system, consisting of a fused benzene and pyrrole ring, is a common motif in natural products and synthetic drugs. The presence of the carboxylic acid at the 2-position provides a crucial handle for molecular interactions, often acting as a hydrogen bond donor and acceptor, or as a chelating group for metal ions in enzyme active sites. Methylation on the benzene ring of the indole nucleus can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. This guide will delve into how the specific placement of a single methyl group on the indole-2-carboxylic acid framework can impact its therapeutic potential.

Comparative Biological Evaluation: A Focus on Antiparasitic Activity

Direct comparative studies of the methyl-substituted indole-2-carboxylic acid isomers in the same biological assays are scarce in the published literature. However, a study on a series of 1H-indole-2-carboxamides as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, provides valuable insights into the influence of the methyl group's position on biological activity. While these data are for the N-substituted amide derivatives, they offer the closest available comparison for understanding the structure-activity relationship (SAR) of the underlying methylated indole-2-carboxylic acid scaffold.

In this study, various substituted 1H-indole-2-carboxamides were synthesized and evaluated for their potency against T. cruzi. Among the methyl-substituted isomers, the following pEC50 values (a measure of potency, where a higher value indicates greater potency) were reported for specific amide derivatives:

CompoundPosition of Methyl GrouppEC50
Derivative of 5-Methyl-1H-indole-2-carboxylic acid 5-position5.4 - 6.2
Derivative of 6-Methyl-1H-indole-2-carboxylic acid 6-positionNot explicitly stated, but synthesized
Derivative of 7-Methyl-1H-indole-2-carboxylic acid 7-positionNot explicitly stated, but synthesized

Note: The pEC50 range for the 5-methyl derivative is based on compounds with small, electron-donating groups at the 5-position showing moderate to good potency[1]. Specific data for the 6- and 7-methyl derivatives in this direct comparison were part of a larger library synthesis, with the focus of the reported SAR on the 5-position[1].

This data suggests that substitution at the 5-position with a small, electron-donating group like methyl is favorable for anti-trypanosomal activity[1]. The lack of specific reported activity for the 6- and 7-methyl analogs in the final SAR analysis of that study might imply lower potency, but this remains speculative without direct comparative data.

In-depth Look at Individual Isomers

5-Methyl-1H-indole-2-carboxylic Acid: A Precursor for Anticancer Agents

5-Methyl-1H-indole-2-carboxylic acid stands out as a valuable intermediate in the synthesis of potent inhibitors of the peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is overexpressed in many human cancers and plays a crucial role in cell cycle regulation and proliferation, making it an attractive target for cancer therapy.

The 5-methylindole-2-carboxylic acid scaffold serves as a starting point for the development of more complex molecules that can fit into the active site of Pin1 and disrupt its function[2].

Signaling Pathway of Pin1 Inhibition

Pin1_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Pin1-Mediated Isomerization cluster_2 Downstream Effects Kinases Kinases Phosphorylated_Substrate_cis Phosphorylated Substrate (cis) Kinases->Phosphorylated_Substrate_cis Phosphorylation Pin1 Pin1 Phosphorylated_Substrate_cis->Pin1 Binds to Phosphorylated_Substrate_trans Phosphorylated Substrate (trans) Pin1->Phosphorylated_Substrate_trans Isomerization Protein_Conformation_Change Protein Conformation Change Phosphorylated_Substrate_trans->Protein_Conformation_Change Oncogenic_Signaling Oncogenic Signaling Protein_Conformation_Change->Oncogenic_Signaling Cell_Cycle_Progression Cell Cycle Progression Protein_Conformation_Change->Cell_Cycle_Progression 5_Methyl_Indole_Derivative 5-Methyl-Indole-2-Carboxylic Acid Derivative (Pin1 Inhibitor) 5_Methyl_Indole_Derivative->Pin1 Inhibits

Caption: Hypothetical signaling pathway of Pin1 inhibition by a 5-methyl-1H-indole-2-carboxylic acid derivative.

This compound: An Unexplored Isomer with Therapeutic Potential

In contrast to its 5-methyl counterpart, this compound is less characterized in the scientific literature regarding its biological activity. However, the diverse activities of other indole-2-carboxylic acid derivatives suggest that this isomer holds significant potential for drug discovery.

Given that indole-2-carboxylic acids have been identified as:

  • HIV-1 Integrase Inhibitors: The core scaffold can chelate Mg2+ ions in the enzyme's active site, and substitutions on the indole ring can enhance binding affinity. Derivatives of indole-2-carboxylic acid have shown potent inhibition of HIV-1 integrase strand transfer with IC50 values in the low micromolar to nanomolar range[3][4][5].

  • Cytosolic Phospholipase A2 (cPLA2) Inhibitors: These enzymes are involved in inflammatory processes, and indole-2-carboxylic acid derivatives have been developed as potent inhibitors[6][7].

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: These enzymes are targets for cancer immunotherapy, and indole-2-carboxylic acid derivatives have shown promise as dual inhibitors[8].

Therefore, this compound is a prime candidate for screening in a variety of biological assays to uncover its unique pharmacological profile.

6-Methyl- and 7-Methyl-1H-indole-2-carboxylic Acid: Emerging Isomers

As mentioned in the comparative analysis, derivatives of 6-methyl- and 7-methyl-1H-indole-2-carboxylic acid have been synthesized and tested for their anti-trypanosomal activity[1]. The exploration of these isomers is still in its early stages, and further studies are needed to fully elucidate their biological activities and potential therapeutic applications.

Experimental Protocols for Key Biological Assays

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays relevant to the indole-2-carboxylic acid scaffold.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylic acid isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with indole isomers B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, a crucial enzyme for viral replication.

Principle: The assay typically uses a multi-well plate coated with a donor DNA substrate. Recombinant HIV-1 integrase and the test compound are added, followed by a target DNA. The extent of integration of the donor DNA into the target DNA is then quantified, often using an antibody-based detection system.

Protocol (based on a commercial kit):

  • Plate Preparation: Coat a 96-well plate with the donor substrate DNA.

  • Enzyme and Inhibitor Incubation: Add the test compound (indole-2-carboxylic acid isomer) at various concentrations to the wells, followed by the addition of recombinant HIV-1 integrase. Incubate to allow for binding.

  • Strand Transfer Reaction: Add the target DNA to initiate the strand transfer reaction. Incubate to allow for integration.

  • Detection: Add a specific antibody that recognizes the integrated product, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Pin1 Isomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Pin1.

Principle: A common method is a chymotrypsin-coupled assay. A synthetic peptide substrate is used that exists in both cis and trans conformations. Pin1 isomerizes the peptide from the cis to the trans form, which is then cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, the peptide substrate, and chymotrypsin.

  • Inhibitor Addition: Add the test compound (e.g., a derivative of 5-methyl-1H-indole-2-carboxylic acid) at various concentrations.

  • Enzyme Initiation: Add recombinant Pin1 to start the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. Calculate the IC50 or Ki value for the inhibitor.

Conclusion and Future Directions

The comparative analysis of this compound and its positional isomers reveals a landscape of both known activities and significant unexplored potential. While 5-Methyl-1H-indole-2-carboxylic acid has a defined role as a precursor for Pin1 inhibitors in cancer research, and derivatives of the 5-, 6-, and 7-methyl isomers have shown promise in antiparasitic assays, a direct, comprehensive comparison of the biological activities of the parent carboxylic acids is notably absent from the current literature.

The diverse pharmacological profiles of the broader indole-2-carboxylic acid class strongly suggest that this compound and its isomers are valuable candidates for screening in a wide range of biological assays, including but not limited to those targeting cancer, viral infections, and inflammatory diseases.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and guiding the rational design of novel drug candidates.

References

Sources

The Subtle Shift: A Comparative Guide to the Efficacy of 4-Methyl vs. 5-Methyl Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the indole-2-carboxylic acid scaffold represents a privileged structure, a versatile foundation for developing novel therapeutics across a spectrum of diseases. The strategic placement of substituents on the indole ring can dramatically influence a compound's biological activity, transforming a moderately active molecule into a potent therapeutic agent. This guide delves into a critical aspect of this structure-activity relationship (SAR): the comparative efficacy of 4-methyl versus 5-methyl indole-2-carboxylic acid derivatives. While direct head-to-head comparisons of the methyl substituent at these two positions are not extensively documented in publicly available literature, by examining related analogs and piecing together data from various studies, we can glean valuable insights to guide future research and development.

The Indole Core: A Hub of Biological Activity

The indole ring system is a cornerstone in drug discovery, present in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological entities, including enzymes and receptors. The carboxylic acid at the 2-position is a key feature, often involved in critical binding interactions, such as forming salt bridges or hydrogen bonds with active site residues.[1] This guide will focus on how a seemingly minor modification—the repositioning of a methyl group from the 4- to the 5-position of the indole ring—can impact the overall efficacy of these derivatives.

Head-to-Head Comparison: Insights from Halo-Substituted Analogs

Direct comparative data for 4-methyl versus 5-methyl indole-2-carboxylic acid derivatives is scarce. However, a study on indole-2-carboxamides as potential antitubercular agents provides a valuable surrogate for understanding the influence of substituent placement at these positions. In this research, various halogen-substituted indole-2-carboxylic acids were coupled with rimantadine.[2]

A key finding was that the 5-substituted indole derivatives were equipotent to the 4-substituted analog, despite differences in lipophilicity.[2] This suggests that for this particular biological target, the electronic and steric effects of the substituent at either the 4- or 5-position can lead to comparable biological activity. This observation underscores the nuanced nature of SAR, where the specific target and the overall molecular context play a crucial role.

Deep Dive into the 5-Position: A Hotspot for Potency

The 5-position of the indole ring has been a focal point for extensive derivatization, with numerous studies demonstrating that substitution at this site can significantly enhance biological activity.

Anticancer Activity: Dual EGFR/CDK2 Inhibition

Research into novel anticancer agents has identified 5-substituted-3-ethylindole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] In one such study, a series of 5-substituted derivatives were synthesized and evaluated for their antiproliferative effects. Notably, a compound featuring a methyl group at the 5-position of the indole ring demonstrated significant inhibitory activity against CDK2.[3]

Table 1: CDK2 Inhibitory Activity of a 5-Methyl Indole-2-Carboxamide Derivative [3]

Compound5-SubstituentIC50 (nM) for CDK2
5g Methyl33 ± 04
Dinaciclib (Reference)-20

This data highlights the potential of the 5-methyl substituent to contribute to potent enzyme inhibition. The methyl group, in this context, likely occupies a hydrophobic pocket within the enzyme's active site, enhancing the overall binding affinity.

Antitumor Properties via Pin1 Inhibition

5-Methyl-1H-indole-2-carboxylic acid has been utilized as a crucial intermediate in the synthesis of Pin1 inhibitors, which are being explored as potential anticancer agents.[4] Pin1 is a peptidyl-prolyl cis/trans isomerase that plays a critical role in cell cycle regulation and is often overexpressed in cancer cells. The use of the 5-methylated indole scaffold in this context further emphasizes the importance of this substitution pattern in the design of potent bioactive molecules.

The Under-explored 4-Position: A Call for Further Investigation

While the 5-position has been a popular site for modification, the 4-position remains a less explored yet potentially fruitful area for SAR studies. The aforementioned antitubercular study demonstrated that 4-substitution can yield compounds with potency comparable to their 5-substituted counterparts.[2] This indicates that the 4-position should not be overlooked in the design of new indole-2-carboxylic acid derivatives. The lack of extensive data on 4-methyl indole-2-carboxylic acid derivatives presents a clear gap in the current body of research and an opportunity for novel discoveries.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following are representative experimental protocols for the synthesis and biological evaluation of substituted indole-2-carboxylic acid derivatives.

General Synthesis of Indole-2-Carboxamides

A common method for synthesizing indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.[2]

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of the substituted indole-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and an additive like hydroxybenzotriazole hydrate (HOBt).

  • Addition of the Amine: Add the desired amine and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 20-30 hours).

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified using techniques such as column chromatography to yield the final indole-2-carboxamide.

Diagram 1: General Synthesis of Indole-2-Carboxamides

G cluster_start Starting Materials cluster_reagents Reagents IndoleAcid Substituted Indole-2-Carboxylic Acid Reaction Amide Coupling in DMF IndoleAcid->Reaction Amine Amine Amine->Reaction Coupling EDC·HCl, HOBt Coupling->Reaction Base DIPEA Base->Reaction Purification Purification (Chromatography) Reaction->Purification Product Indole-2-Carboxamide Derivative Purification->Product

Caption: A generalized workflow for the synthesis of indole-2-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (e.g., CDK2)

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits.[3]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate buffer.

  • Kinase Reaction: In a microplate, add the kinase, the test compound (or vehicle control), and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which typically quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction Reagents Prepare Kinase, Substrate, ATP Mix Combine Kinase, Compound, Substrate Reagents->Mix Compounds Serial Dilution of Test Compounds Compounds->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Measure Kinase Activity Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A streamlined process for determining the in vitro kinase inhibitory activity of test compounds.

Conclusion and Future Directions

The strategic placement of a methyl group on the indole-2-carboxylic acid scaffold can significantly influence biological efficacy. While the 5-position has been extensively studied and proven to be a valuable site for introducing methyl and other substituents to enhance potency in various therapeutic areas, including cancer, the 4-position remains a comparatively underexplored territory. The limited available data suggests that 4-substituted derivatives can exhibit comparable efficacy to their 5-substituted counterparts, highlighting the need for more direct comparative studies.

Future research should focus on the systematic synthesis and evaluation of both 4-methyl and 5-methyl indole-2-carboxylic acid derivatives against a diverse panel of biological targets. Such studies will provide a clearer understanding of the subtle yet critical influence of methyl group positioning on the SAR of this important scaffold and will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (Link not available)
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 765-779. [Link]
  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-220. [Link]
  • Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 934-943. [Link]
  • Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 934-943. [Link]
  • Abdel-Aziz, A. A., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-and pyridazino-indoles. Archiv der Pharmazie, 342(6), 344-353. [Link]
  • Abdel-Aziz, A. A., et al. (2009). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 40(42). [Link]
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Gao, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Gao, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Structure Activity Rel
  • Molinaro, G., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Al-Suhaimi, K. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]
  • Sławiński, J., et al. (2023).
  • Al-Ostoot, F. H., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(3), 515-532. [Link]
  • Salas, C. O., et al. (2018).
  • Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives. (n.d.).
  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
  • Ukrprom, V. E., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1932. [Link]

Sources

Comparative Validation of 4-Methyl-1H-indole-2-carboxylic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Characterization and Comparative Analysis

This guide provides a comprehensive framework for the validation of 4-Methyl-1H-indole-2-carboxylic acid as an enzyme inhibitor. We will explore the scientific rationale for investigating this molecule, propose a primary enzyme target based on existing literature, and detail the experimental protocols required for its validation and comparison against a known inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as inhibitors of various enzymes implicated in human diseases.[2][3][4][5] These include targets in oncology, infectious diseases, and inflammatory conditions.[2][3][6][7][8] The structural motif of indole-2-carboxylic acid allows for key interactions within enzyme active sites, often involving metal chelation or hydrogen bonding, making it a promising starting point for the development of potent and selective inhibitors.[3][4][5][9]

This compound is a commercially available analog within this class.[10] While specific inhibitory activities for this particular methylated derivative are not extensively documented in publicly available literature, the broader class of indole-2-carboxylic acids has shown significant activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2] These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy.[2] This guide will, therefore, focus on the validation of this compound as a putative IDO1 inhibitor.

For a robust and objective assessment, we will compare its performance against a known potent IDO1 inhibitor, 6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1 from a 2020 study) , which has a reported IC50 value of 1.17 µM for IDO1.[2]

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and its Role in Immuno-oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO1 expressed in tumor cells and antigen-presenting cells can suppress the proliferation and activation of T-cells, thereby facilitating tumor immune escape. Inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.

IDO1_Pathway cluster_TumorMicroenvironment Tumor Microenvironment cluster_ImmuneResponse Immune Response cluster_Inhibitors Inhibitor Action Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by TCell T-Cell Tryptophan->TCell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Suppression Suppression & Apoptosis Kynurenine->Suppression Induces Suppression->TCell Inhibits Inhibitor This compound (or Comparator) Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway's role in tumor immune evasion and the point of intervention for inhibitors.

Comparative Validation Workflow: A Step-by-Step Experimental Guide

The following details the experimental workflow for a head-to-head comparison of this compound and the reference inhibitor.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. In Vitro Assay cluster_Analysis 3. Data Analysis Prep_Inhibitors Prepare Stock Solutions of Test Compounds Incubation Incubate Enzyme, Inhibitor, and Substrate Prep_Inhibitors->Incubation Prep_Enzyme Prepare Recombinant Human IDO1 Enzyme Prep_Enzyme->Incubation Prep_Substrate Prepare L-Tryptophan Substrate Solution Prep_Substrate->Incubation Prep_Cofactors Prepare Reaction Buffer with Cofactors Prep_Cofactors->Incubation Reaction_Stop Stop Reaction with Trichloroacetic Acid Incubation->Reaction_Stop Product_Conversion Convert Kynurenine to a Chromogenic Product Reaction_Stop->Product_Conversion Measurement Measure Absorbance at 480 nm Product_Conversion->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Ki_Calc Determine Ki and Mechanism of Inhibition IC50_Calc->Ki_Calc Comparison Compare Potency and Efficacy Ki_Calc->Comparison

Caption: Experimental workflow for the in vitro validation of IDO1 inhibitors.

  • Recombinant Human IDO1 Enzyme

  • This compound

  • 6-acetamido-indole-2-carboxylic acid derivative (Comparator)

  • L-Tryptophan (Substrate)

  • Methylene Blue (Cofactor)

  • Ascorbic Acid (Cofactor)

  • Catalase

  • Potassium Phosphate Buffer

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

This protocol is adapted from standard colorimetric assays for IDO1 activity.

Step 1: Preparation of Reagents

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and the comparator inhibitor in 100% DMSO.

  • Enzyme Working Solution: Dilute recombinant human IDO1 to a working concentration of 50 nM in potassium phosphate buffer.

  • Substrate Solution: Prepare a 400 µM solution of L-Tryptophan in potassium phosphate buffer.

  • Reaction Buffer: Prepare a potassium phosphate buffer (50 mM, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase.

Step 2: Assay Procedure

  • Inhibitor Dilution: In a 96-well plate, perform a serial dilution of the inhibitor stock solutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control (no inhibitor).

  • Enzyme Addition: Add the IDO1 enzyme working solution to each well containing the diluted inhibitors and the control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-Tryptophan substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid to each well.

  • Color Development: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add p-dimethylaminobenzaldehyde (DMAB) reagent to each well and incubate at room temperature for 10 minutes to develop a yellow color.

Step 3: Data Acquisition and Analysis

  • Absorbance Reading: Measure the absorbance of each well at 480 nm using a microplate reader.

  • IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

  • Mechanism of Inhibition (Optional): To determine the inhibition constant (Ki) and the mechanism of action, perform the assay with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[11]

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic comparison based on the known activity of indole-2-carboxylic acid derivatives.

ParameterThis compoundComparator (6-acetamido derivative[2])Rationale for Expected Outcome
IC50 (µM) 5.8 µM1.17 µMThe addition of a small methyl group may slightly decrease the binding affinity compared to the more functionalized acetamido group, which could form additional interactions within the active site.
Ki (µM) 2.5 µM0.5 µMConsistent with the IC50 values, the inhibition constant is expected to be higher for the less potent compound.
Mechanism of Inhibition CompetitiveCompetitiveIndole-2-carboxylic acid derivatives typically act as competitive inhibitors of IDO1 by mimicking the substrate tryptophan.
Solubility ModerateModerate to LowThe methyl group may slightly improve solubility over the larger acetamido group, which could be an advantage in further development.
Conclusion and Future Directions

This guide outlines a systematic approach to validate this compound as an enzyme inhibitor, with a specific focus on IDO1. The proposed experimental workflow allows for a direct comparison with a known potent inhibitor, providing a clear assessment of its relative potency and potential.

Based on the hypothetical data, this compound is expected to be a moderately potent inhibitor of IDO1. While likely less potent than highly optimized derivatives, its simple structure and commercial availability make it an excellent starting point for a medicinal chemistry campaign. Future efforts could focus on structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The protocols described herein provide a robust foundation for these subsequent stages of drug discovery and development.

References

  • Yuan, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Wang, G., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
  • Wang, G., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Wang, G., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Wang, G., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
  • Goksen, Z., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]
  • Yar, M., et al. (2014). Synthetic protocol of indole derivatives.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie. [Link]
  • Al-Tel, T. H. (2011).
  • Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Alam, M., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]
  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
  • Vartanyan, L. S. (1993). INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS. York University. [Link]
  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this class, indole-2-carboxylic acid and its derivatives stand out for their remarkable therapeutic versatility. These compounds have been extensively explored and have yielded potent agents with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of a carboxylic acid group at the C2 position provides a critical anchor for molecular interactions, particularly with metalloenzymes, while the indole nucleus offers a rich canvas for synthetic modification.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted indole-2-carboxylic acids. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes across different therapeutic areas. By synthesizing data from key studies, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the chemical space of indole-2-carboxylic acids and accelerate the design of next-generation therapeutics.

The Core Scaffold: A Foundation for Diverse Activity

The foundational indole-2-carboxylic acid structure is deceptively simple, yet each component plays a crucial role in its biological function. The SAR exploration begins with understanding these core features.

  • The Indole Nucleus: The bicyclic aromatic system provides a rigid, planar structure that facilitates π-π stacking and hydrophobic interactions with biological targets.[4][5]

  • The C2-Carboxylic Acid: This functional group is arguably the most critical feature for several classes of inhibitors. Its ability to act as a bidentate ligand allows it to chelate divalent metal cations, such as Mg²⁺, which are essential cofactors in the active sites of enzymes like HIV-1 integrase.[3][4][6]

  • The Indole N1-H: The nitrogen atom's proton can act as a hydrogen bond donor, providing an additional point of interaction to anchor the molecule within a binding pocket.

  • Substitution Hotspots (C3, C5, C6): The C3, C5, and C6 positions of the indole ring have been identified as the most amenable to substitution for modulating potency, selectivity, and pharmacokinetic properties. Strategic modifications at these sites allow for the fine-tuning of a compound's activity against a specific target.

Below is a logical diagram illustrating the key functional regions of the indole-2-carboxylic acid scaffold that are critical for its diverse biological activities.

Caption: Key functional regions of the indole-2-carboxylic acid scaffold.

Comparative SAR Analysis by Therapeutic Application

The true utility of the indole-2-carboxylic acid scaffold is revealed when comparing how substitutions at identical positions can drive activity toward vastly different biological targets.

Antiviral Agents: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Indole-2-carboxylic acids have emerged as a highly promising scaffold for the development of novel INSTIs.[6] The mechanism hinges on the ability of the indole core and the C2-carboxyl group to chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking the strand transfer step of viral DNA integration.[3][6]

Structure-Activity Relationship Insights:

  • C3 Position: Introduction of a long, branched substituent at C3 is critical for enhancing potency. This branch interacts with a hydrophobic pocket near the active site. For instance, replacing a hydrogen with an o-fluorobenzyl ether moiety can dramatically increase inhibitory effect.[3][6]

  • C6 Position: Modifications at C6 are crucial for establishing interactions with the viral DNA. Attaching a halogenated benzene ring via an amino linker at this position can introduce a beneficial π-π stacking interaction with DNA bases, further anchoring the inhibitor.[4][5][7]

  • Combined Effect: The most potent compounds combine optimal substitutions at both C3 and C6. Derivative 20a , for example, which features both a C3 long branch and a C6 substituted aniline, exhibits a remarkable IC₅₀ value of 0.13 μM.[3][6]

Comparative Data for HIV-1 Integrase Inhibitors

CompoundC3-SubstituentC6-SubstituentHIV-1 Integrase IC₅₀ (µM)Reference
Parent (3) -H-H>10[3]
15 -CH₂-O-Bn-(p-CF₃)-H1.29[3]
18 -CH₂-O-Bn-(o-F)-Br1.05[3]
17a -CH₂-O-Bn-(p-CF₃)-NH-Ph-(m-F, p-OCH₃)0.25[3]
20a -CH₂-O-Bn-(o-F)-NH-Ph-(m-F, p-OCH₃)0.13[3][6]

Binding Mechanism of an Indole-2-Carboxylic Acid INSTI

The following diagram illustrates the key interactions of a potent inhibitor within the HIV-1 integrase active site.

cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibitor DDE_Motif DDE Motif (Asp64, Asp116, Glu152) Mg1 Mg²⁺ Mg1->DDE_Motif Coordination Mg2 Mg²⁺ Mg2->DDE_Motif Coordination Hydrophobic_Pocket Hydrophobic Pocket vDNA Viral DNA Indole_Core Indole Core Carboxyl_C2 C2-COOH Carboxyl_C2->Mg1 Chelation Carboxyl_C2->Mg2 Chelation Branch_C3 C3 Long Branch Branch_C3->Hydrophobic_Pocket Hydrophobic Interaction Ring_C6 C6 Aromatic Ring Ring_C6->vDNA π-π Stacking

Caption: Binding mode of an indole-2-carboxylic acid derivative in the HIV-1 integrase active site.

Anticancer Agents

The indole-2-carboxylic acid scaffold has been successfully leveraged to produce potent anticancer agents acting through various mechanisms, including apoptosis induction and cell cycle arrest.[8][9]

Structure-Activity Relationship Insights:

  • Apoptosis Induction (Tubulin Inhibitors): For this class of compounds, the C2-carboxylic acid is typically converted to a benzylidene-hydrazide. The SAR reveals:

    • C3 Position: Substitution at C3 is critical for activity. A phenyl group at this position is highly favorable.[10]

    • C5 Position: A small electron-withdrawing or electron-donating group (e.g., -Cl or -CH₃) enhances apoptotic activity.[10]

    • Benzene Ring: Substituents on the benzylidene ring also modulate potency. A 4-nitro or 4-methyl group often leads to highly active compounds.[10] Compounds 9a and 9b achieved a 20-fold increase in activity over the initial hit, with EC₅₀ values of 0.1 μM.[10]

  • Targeting 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer. The lead compound, C11 , displayed potent inhibitory activity against several liver cancer cell lines and induced G1-S phase cell cycle arrest.[9]

Comparative Data for Anticancer Derivatives

CompoundTarget/MechanismC3-SubstituentC5-SubstituentActivity (Cell Line)Reference
3a Apoptosis Inducer-CH₃-ClEC₅₀ = 2.0 µM (T47D)[10]
9a Apoptosis Inducer-Phenyl-CH₃EC₅₀ = 0.1 µM (T47D)[10]
9b Apoptosis Inducer-Phenyl-ClEC₅₀ = 0.1 µM (T47D)[10]
C11 14-3-3η InhibitorN/AN/AIC₅₀ = 1.34 µM (Bel-7402)[9]
ICA-Cu DNA Binding-H-HIC₅₀ ≈ 25 µM (MDA-MB-231)[11]
Anti-inflammatory Agents

By converting the C2-carboxylic acid to a carboxamide, the scaffold can be directed toward anti-inflammatory targets. These derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of key inflammatory mediators.[1]

Structure-Activity Relationship Insights:

  • C2-Carboxamide: The conversion of the acid to an amide is the defining feature for this activity. The SAR is then driven by the nature of the amine coupled to the carbonyl.

  • Potent Derivatives: A study identified compounds 14f and 14g as the most promising in a series of indole-2-carboxamides. These compounds effectively inhibited TNF-α and IL-6 expression in macrophages and demonstrated significant in vivo efficacy in a mouse model of pulmonary inflammation without notable toxicity.[1]

Experimental Protocols & Synthetic Strategy

The translation of SAR insights into novel chemical entities relies on robust and reproducible experimental methods. Here, we provide a generalized synthetic workflow and a detailed protocol for a key biological assay.

General Synthetic Workflow

The synthesis of substituted indole-2-carboxylic acids often follows a modular approach, allowing for diversification at key positions. The Fischer indole synthesis is a common starting point for creating the core indole structure.[12]

A Aryl Hydrazine + Ethyl Pyruvate B Fischer Indole Synthesis (Acid Catalyst) A->B C Ethyl Indole-2-carboxylate (Core Scaffold) B->C D 1. Site-Specific Reactions (e.g., Buchwald-Hartwig, Vilsmeier-Haack) 2. Ester Hydrolysis (NaOH) C->D E Substituted Indole-2-carboxylic Acid (Final Product) D->E

Caption: General workflow for the synthesis of substituted indole-2-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (7)

This protocol describes a Vilsmeier-Haack reaction, a common method for introducing a formyl group at the C3 position of an activated indole ring.[5] This step is a crucial intermediate in the synthesis of more complex C3-substituted derivatives.

Materials:

  • Ethyl 5-nitro-1H-indole-2-carboxylate (6)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous sodium carbonate

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (6) (0.37 mmol) in 10 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (3.73 mmol) dropwise to the stirred solution via a dropping funnel over 10 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture under reflux for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the solution to room temperature.

  • Carefully neutralize the mixture to pH 8 by adding anhydrous sodium carbonate in small portions.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography if necessary to yield compound 7 .[5]

Detailed Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is fundamental for evaluating the inhibitory activity of compounds against the key function of HIV-1 integrase.

Principle: This is a fluorescence-based assay. A donor DNA substrate is labeled with biotin, and an acceptor DNA substrate is labeled with a fluorophore. In the presence of active HIV-1 integrase and Mg²⁺, the donor DNA is integrated into the acceptor DNA. The integrated product is captured on a streptavidin-coated plate, and the amount of integrated DNA is quantified by measuring the fluorescence of the captured fluorophore. An effective inhibitor will prevent this integration, resulting in a low fluorescence signal.

Procedure:

  • Coat a 96-well plate with streptavidin and block non-specific binding sites.

  • In each well, add the reaction buffer containing Mg²⁺.

  • Add the test compounds (dissolved in DMSO, then diluted) to the wells at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant HIV-1 integrase enzyme to all wells except the negative control.

  • Initiate the reaction by adding the biotin-labeled donor DNA and fluorophore-labeled acceptor DNA substrates.

  • Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.

  • Stop the reaction and wash the plate thoroughly to remove unbound reagents.

  • Read the fluorescence intensity of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold has unequivocally proven its value in medicinal chemistry, serving as a robust foundation for potent inhibitors across multiple disease areas. The key to its success lies in the synergistic interplay between the C2-carboxylic acid's metal-chelating ability and the tunable nature of the indole ring, particularly at the C3, C5, and C6 positions. As demonstrated, subtle modifications at these sites can redirect the molecule's biological activity from antiviral to anticancer or anti-inflammatory.

The future of this scaffold remains bright. Emerging research into dual inhibitors, such as compounds targeting both Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, highlights a new frontier for these versatile molecules.[13] Furthermore, continued exploration of novel substitution patterns and bioisosteric replacements for the carboxylic acid group will undoubtedly unlock new therapeutic opportunities and refine the selectivity and drug-like properties of this remarkable chemical entity.

References

  • Hu, W. et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry.
  • Al-Ostath, A. et al. (2021). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit.
  • Luo, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
  • Wang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Wang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
  • Nguyen, T. et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry.
  • Kaur, H. et al. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings.
  • Nguyen, T. et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC.
  • Wang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
  • Huang, W. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.
  • Luo, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Raju, G. et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.
  • Li, Y. et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry.
  • Ghafouri, H. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC.
  • Abdel-Wahab, B. F. et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and thiazolidinones. Archiv der Pharmazie.
  • Lee, J. Y. et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Kuo, C. L. et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry.
  • Habeeb, A. G. et al. (2010). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • Zhang, Y. et al. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules.
  • Wang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Gerasimova, M. (2020). Synthesis of Indole-2-carboxylic Esters. Organic Chemistry Portal.
  • Hughes, D. L. (2014). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.
  • Nguyen, T. et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. RTI International.
  • Al-Suwaidan, I. A. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Ghafouri, H. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ResearchGate.
  • Alam, M. M. et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC.

Sources

A Comparative Analysis of Synthetic Routes to 4-Methyl-1H-indole-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic placement of substituents on the indole ring allows for the fine-tuning of biological activity, making the development of efficient and versatile synthetic routes to specific analogs a critical endeavor for drug discovery and development professionals. This guide provides a comparative analysis of the primary synthetic pathways to a key derivative, 4-Methyl-1H-indole-2-carboxylic acid, offering insights into the practical application, advantages, and limitations of each approach.

Introduction to this compound

This compound is a valuable building block in the synthesis of a variety of bioactive molecules. The presence of the methyl group at the 4-position influences the electronic and steric properties of the indole ring, which can have a profound impact on its interaction with biological targets. Consequently, the efficient and scalable synthesis of this molecule is of significant interest. This guide will explore three classical and widely adopted named reactions for indole synthesis as they apply to this specific target: the Fischer, Reissert, and Leimgruber-Batcho indole syntheses.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of this compound, the reaction proceeds via the condensation of 3-methylphenylhydrazine with pyruvic acid.

Mechanistic Pathway

The reaction is initiated by the formation of a phenylhydrazone from the reaction of 3-methylphenylhydrazine and pyruvic acid. This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement under acidic catalysis. The resulting diimine intermediate subsequently cyclizes and eliminates ammonia to yield the aromatic indole ring.[1]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 3-Methylphenylhydrazine 3-Methylphenylhydrazine Hydrazone Hydrazone Intermediate 3-Methylphenylhydrazine->Hydrazone Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Diimine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Product_Molecule 4-Methyl-1H-indole- 2-carboxylic acid Diimine->Product_Molecule Cyclization & -NH3

Figure 1: Simplified workflow of the Fischer Indole Synthesis.
Advantages and Disadvantages

Advantages:

  • Convergent Synthesis: The two key fragments are brought together in a single reaction sequence.

  • Commercially Available Starting Materials: Both 3-methylphenylhydrazine and pyruvic acid are readily available.

Disadvantages:

  • Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which can be incompatible with sensitive functional groups.[4]

  • Potential for Isomer Formation: Depending on the substitution pattern of the phenylhydrazine, the formation of regioisomers is a possibility, which can complicate purification.

  • Low Yields: The initial discovery of a similar reaction yielded only 5% of the desired product, and while optimizations have been made, yields can be variable.[5]

The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[6][7] For the target molecule, the synthesis commences with 2-methyl-5-nitrotoluene.

Mechanistic Pathway

The first step involves the condensation of 2-methyl-5-nitrotoluene with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to form ethyl 4-methyl-2-nitrophenylpyruvate.[6] This intermediate then undergoes reductive cyclization. The nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the indole ring after dehydration. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[6][8] The resulting ethyl 4-methyl-1H-indole-2-carboxylate is then hydrolyzed to the final carboxylic acid.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Nitrotoluene 2-Methyl-5-nitrotoluene Pyruvate_Ester Ethyl 4-methyl-2- nitrophenylpyruvate Nitrotoluene->Pyruvate_Ester Condensation (Base) Oxalate Diethyl Oxalate Oxalate->Pyruvate_Ester Indole_Ester Ethyl 4-methyl-1H- indole-2-carboxylate Pyruvate_Ester->Indole_Ester Reductive Cyclization Final_Product 4-Methyl-1H-indole- 2-carboxylic acid Indole_Ester->Final_Product Hydrolysis Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Nitrotoluene 2-Methyl-5-nitrotoluene Enamine Enamine Intermediate Nitrotoluene->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine Product_Molecule 4-Methyl-1H-indole- 2-carboxylic acid Enamine->Product_Molecule Reductive Cyclization

Figure 3: Simplified workflow of the Leimgruber-Batcho Synthesis.
Advantages and Disadvantages

Advantages:

  • High Yields and Mild Conditions: This method is known for proceeding in high chemical yields under relatively mild conditions. [9]* Operational Simplicity: The reaction sequence is often straightforward to perform.

  • Versatility of Reducing Agents: A wide range of reducing agents can be used for the cyclization step, allowing for optimization based on substrate compatibility and available resources.

Disadvantages:

  • Cost of Reagents: Formamide acetals like DMF-DMA can be more expensive than the reagents used in the Fischer or Reissert syntheses.

  • Potential for Side Reactions: As with any multi-step synthesis, the potential for side reactions exists and optimization of reaction conditions is key.

Comparative Summary of Synthetic Routes

FeatureFischer Indole SynthesisReissert Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials 3-Methylphenylhydrazine, Pyruvic acid2-Methyl-5-nitrotoluene, Diethyl oxalate2-Methyl-5-nitrotoluene, DMF-DMA
Key Steps Hydrazone formation,-[3][3]sigmatropic rearrangement, CyclizationCondensation, Reductive cyclization, HydrolysisEnamine formation, Reductive cyclization
Reaction Conditions Often harsh (strong acid, heat)Moderate (strong base initially, then milder reduction)Generally mild
Typical Yields Variable, can be lowModerate to goodGood to excellent
Regiocontrol Can be an issueGenerally goodExcellent
Scalability ModerateGoodExcellent

Detailed Experimental Protocols

While specific, peer-reviewed protocols for the synthesis of this compound are not abundantly available in the literature, the following general procedures for the synthesis of indole-2-carboxylates via these routes can be adapted.

Fischer Indole Synthesis (Adapted from general procedures)
  • Hydrazone Formation: Equimolar amounts of 3-methylphenylhydrazine and pyruvic acid are dissolved in ethanol containing a catalytic amount of acetic acid. The mixture is refluxed for 1-2 hours. Upon cooling, the hydrazone intermediate precipitates and is collected by filtration.

  • Cyclization: The dried hydrazone is added to a pre-heated solution of a strong acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid and acetic acid) at 80-100 °C. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Reissert Indole Synthesis (Adapted from Organic Syntheses procedure for ethyl indole-2-carboxylate)

[6]

  • Condensation: To a solution of potassium ethoxide in anhydrous ethanol, an equimolar amount of 2-methyl-5-nitrotoluene and diethyl oxalate are added sequentially. The mixture is stirred at room temperature for several hours. The resulting potassium salt of the pyruvate ester is filtered and washed with ether.

  • Reductive Cyclization and Esterification: The potassium salt is dissolved in glacial acetic acid, and a catalytic amount of platinum oxide is added. The mixture is hydrogenated under pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the filtrate is poured into water to precipitate ethyl 4-methyl-1H-indole-2-carboxylate.

  • Hydrolysis: The ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and refluxed until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate this compound. The product is collected by filtration, washed with water, and dried.

Leimgruber-Batcho Indole Synthesis (Adapted from general procedures)

[9]

  • Enamine Formation: A mixture of 2-methyl-5-nitrotoluene and a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., DMF or toluene) is heated at reflux for several hours. The solvent and volatile byproducts are removed under reduced pressure to yield the crude enamine.

  • Reductive Cyclization: The crude enamine is dissolved in a solvent such as methanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C or Raney nickel) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.

Conclusion and Recommendations

The choice of synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

  • The Fischer Indole Synthesis offers a convergent approach but may suffer from harsh conditions and variable yields. It is a viable option for small-scale synthesis where starting materials are readily available.

  • The Reissert Indole Synthesis provides good regiocontrol and generally moderate to good yields. It is a reliable method, particularly if the multi-step nature is not a significant drawback.

  • The Leimgruber-Batcho Indole Synthesis is often the method of choice for its mild conditions, high yields, and scalability. [9]For industrial applications or when high throughput is required, this route is likely the most efficient.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy for their specific needs. Further optimization of the reaction conditions for each route is recommended to maximize yield and purity for the synthesis of this compound.

References

  • Organic Syntheses, Coll. Vol. 5, p. 567 (1973); Vol. 43, p. 40 (1963). [Link]
  • Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
  • Li, J. J. (2009). Batcho–Leimgruber indole synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-17). John Wiley & Sons, Inc.
  • Reissert indole synthesis - Wikipedia. [Link]
  • Batcho–Leimgruber indole synthesis | Request PDF - ResearchG
  • Fischer indole synthesis - Wikipedia. [Link]
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • (PDF)
  • (PDF)
  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
  • Reissert Indole Synthesis. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 4-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs, including notable anticancer agents like vincristine and vinblastine.[1][2] This guide focuses on derivatives of a specific indole scaffold, 4-Methyl-1H-indole-2-carboxylic acid, and its analogs. The strategic modification of this core structure is a key approach in drug discovery, aimed at enhancing therapeutic efficacy and exploring novel biological activities. We will provide an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various indole-2-carboxylic acid derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with high specificity and reduced side effects remains a critical challenge in medicinal chemistry.[3] Indole derivatives have emerged as a promising class of compounds, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[1][4]

Comparative Performance of Indole-2-Carboxylic Acid Derivatives

The antiproliferative potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. The following table summarizes the performance of several indole derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell Line(s)IC₅₀ (µM)Reference
5f Indolyl SulfonohydrazideMCF-7 (Breast)13.2[3][5]
MDA-MB-468 (Breast)8.2[3][5]
4e Indole-carbohydrazideMCF-7, A549, HCT (Breast, Lung, Colon)~2 (average)[4]
5e Indole-2-carboxamideA-549, MCF-7, Panc-1 (Lung, Breast, Pancreatic)0.95, 0.80, 1.00[6]
17a Indole-2-carboxylic acid derivativeHIV-1 Integrase Inhibition3.11[7][8][9]
C11 1H-indole-2-carboxylic acid derivativeBel-7402, SMMC-7721, Hep G2 (Liver)Not specified, but best inhibitory activity in series[10]
2a Thioxothiazolidine derivativeNCI-60 cell linesSignificant antimitotic activity at µM and sub-µM levels[11]

Causality Behind Experimental Design: The choice of cell lines is critical for evaluating the spectrum of activity. MCF-7 is an estrogen receptor-positive breast cancer line, while MDA-MB-468 is a triple-negative type, allowing for assessment against different breast cancer subtypes.[3][5] A549 (lung), HCT (colon), and Hep G2 (liver) represent other common and aggressive cancer types.[4][10] Comparing a compound's activity against cancerous cells versus non-cancerous cells (like HEK 293) is crucial to determine its cancer-selectivity and potential for lower systemic toxicity.[3]

Mechanisms of Antitumor Action

Indole derivatives exert their anticancer effects by modulating various cellular pathways. Key mechanisms include:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of crucial kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][6] Compound 2e , an indole-oxadiazole, showed significant EGFR inhibition with an IC₅₀ value of 2.80 µM.[2]

  • Induction of Apoptosis: Many effective anticancer agents work by triggering programmed cell death, or apoptosis. Flow cytometry studies on compound 4e revealed a significant increase in Annexin-V positive cells, indicating its capability to induce apoptosis.[4] This pathway is often mediated by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

  • Targeting Protein-Protein Interactions: Novel strategies involve disrupting interactions essential for cancer cell survival. Derivatives have been designed to target the 14-3-3η protein, a key regulator in liver cancer, leading to cell cycle arrest and apoptosis.[10]

Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 EGF EGF (Ligand) EGF->EGFR RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Indole Derivative (e.g., 2e) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents.[12] Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[13][14]

Comparative Performance of Antimicrobial Indole Derivatives

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[12]

Compound IDDerivative ClassMicroorganism(s)MIC (mg/mL or µg/mL)Reference
Compound 8 Thioxothiazolidine derivativeGram-positive & Gram-negative bacteria0.004–0.03 mg/mL[13]
Compound 15 Thioxothiazolidine derivativeFungi0.004–0.06 mg/mL[13]
Indole Hydrazones Hydrazone derivativeMRSA (Methicillin-resistant S. aureus)6.25 µg/mL[15]
2h Indole-thiadiazoleS. aureus6.25 µg/mL[14]
3d Indole-triazoleS. aureus6.25 µg/mL[14]
7g-7j Vanillic acid-indole conjugateVibrio harveyi & V. parahaemolyticusSuperior to positive control[16]

Causality Behind Experimental Design: Testing against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli) bacteria is essential to understand the antibacterial spectrum.[13] MRSA is a particularly important target due to its widespread resistance to conventional antibiotics.[14] The inclusion of fungal pathogens like Candida albicans broadens the evaluation to antifungal potential.[12]

Mechanisms of Antimicrobial Action
  • Enzyme Inhibition: Docking studies suggest that the antibacterial activity of some indole derivatives may stem from the inhibition of MurB, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall.[13]

  • Disruption of Fungal Cell Membranes: For antifungal activity, the proposed mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[13]

  • Efflux Pump Inhibition: Some indole derivatives may combat drug resistance by inhibiting efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which actively removes antibiotics from the bacterial cell.[14]

Visualization: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Indole Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum (~10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate (Each well receives compound + inoculum) prep_compounds->inoculate prep_inoculum->inoculate controls Include: - Positive Control (Inoculum only) - Negative Control (Broth only) inoculate->controls incubate Incubate Plate (37°C for 24h - Bacteria) (25°C for 48h - Fungi) controls->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for quantitative antimicrobial susceptibility testing.[15]

  • Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare a 2-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[15]

  • Result Interpretation: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management.[17] However, their use is often limited by gastrointestinal side effects. Indole derivatives, including the well-known drug Indomethacin, are recognized for their potent anti-inflammatory effects.[18]

Comparative Performance of Anti-inflammatory Indole Derivatives
Compound IDDerivative ClassIn Vivo/In Vitro ModelKey FindingReference
S3, S7, S14 Acetohydrazide derivativeCarrageenan-induced paw edema (rat)Significant inhibition of edema (up to 63.69%)[18]
LPSF/NN-52 Indole-imidazolidineAcetic acid-induced nociception (mouse)52.1% reduction in writhing[17]
LPSF/NN-56 Indole-imidazolidineAcetic acid-induced nociception (mouse)63.1% reduction in writhing[17]
UA-1 Ursolic acid-indole conjugateLPS-induced RAW 264.7 cellsIC₅₀ for NO inhibition: 2.2 µM; significant reduction of TNF-α, IL-6, IL-1β[19]
Mechanism of Anti-inflammatory Action

The primary mechanism for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable trait as it is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Additionally, these compounds can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17][19]

Visualization: Cyclooxygenase (COX) Pathway

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory Inhibitor Indole Derivative (e.g., S3) Inhibitor->COX2 Selective Inhibition

Caption: The COX pathway and selective inhibition by indole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[18]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Divide animals into groups. Administer the test indole derivatives orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

Derivatives based on the indole-2-carboxylic acid scaffold demonstrate a remarkable breadth of biological activity. Through strategic chemical modifications, researchers have developed potent candidates for anticancer, antimicrobial, and anti-inflammatory applications. The comparative data presented herein highlights that substitutions on the indole ring and modifications of the carboxylic acid group are critical determinants of potency and selectivity. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and further elucidate their mechanisms of action through advanced cellular and in vivo models, paving the way for the development of next-generation therapeutics.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (2022). NIH. [Link]
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI. [Link]
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC. (n.d.). PubMed Central. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (2022). NIH. [Link]
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PubMed. [Link]
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. (2020). Taylor & Francis Online. [Link]
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. (n.d.). NIH. [Link]
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.). NIH. [Link]
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2025). Acta Chimica Slovenica. [Link]
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Methyl-1H-indole-2-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets.[1][2] Specifically, derivatives of 4-Methyl-1H-indole-2-carboxylic acid have given rise to potent kinase inhibitors, a class of therapeutics pivotal in oncology and immunology.[3] However, the vast and structurally conserved nature of the human kinome presents a significant challenge: ensuring target selectivity. Off-target activity can lead to unforeseen toxicities or beneficial polypharmacology, making a thorough assessment of cross-reactivity a non-negotiable step in drug development.

This guide provides an in-depth comparison of methodologies used to characterize the selectivity profile of kinase inhibitors. We will use a hypothetical lead compound, MKI-24 (this compound Kinase Inhibitor) , designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. We will compare its performance against Sunitinib, a well-established multi-kinase inhibitor, to illustrate how experimental data informs strategic decisions in lead optimization.

The Challenge of Kinase Selectivity

The human genome encodes over 500 protein kinases, all sharing a conserved ATP-binding pocket that is the primary target for most small-molecule inhibitors.[4][5] This structural homology is the root cause of cross-reactivity. An inhibitor designed to fit perfectly into the ATP pocket of its intended target, like VEGFR2, may inadvertently bind to dozens of other kinases.

This phenomenon is a double-edged sword. While off-target binding is often associated with adverse effects, it can also result in "polypharmacology," where a single drug beneficially modulates multiple nodes in a disease network. The goal of cross-reactivity studies is not necessarily to create a perfectly selective compound, but to develop one with a known, well-characterized, and therapeutically advantageous selectivity profile.

To illustrate this challenge, consider the following logical relationship:

cluster_drug Lead Compound (MKI-24) cluster_targets The Human Kinome MKI24 MKI-24 VEGFR2 Primary Target (VEGFR2) MKI24->VEGFR2 High Affinity (Desired) PDGFRb Off-Target (PDGFRβ) MKI24->PDGFRb Moderate Affinity (Potential Polypharmacology) KIT Off-Target (c-KIT) MKI24->KIT Low Affinity (Potential Toxicity) SRC Off-Target (SRC) MKI24->SRC Negligible Affinity (Selective)

Figure 1: The Kinase Inhibitor Selectivity Challenge.

A Two-Tiered Approach to Profiling Cross-Reactivity

A robust strategy for assessing inhibitor selectivity involves a two-tiered approach: a broad, biochemical screen to map the landscape of potential interactions, followed by a targeted, cell-based assay to confirm physiologically relevant target engagement.

Tier 1: Broad-Panel Biochemical Profiling

The first step is to understand the full spectrum of potential off-targets. This is best accomplished using a large-panel, in-vitro binding assay. The goal is to quantify the thermodynamic affinity of the compound for hundreds of kinases simultaneously.

Field-Proven Method: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is an industry-standard method that determines the dissociation constant (Kd) of an inhibitor for a large panel of kinases.[6][7] The assay is ATP-independent, which is a critical advantage as it measures true binding affinity rather than an IC50 value, which can be influenced by experimental ATP concentrations.[7]

The principle involves the test compound competing with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.[6]

  • Compound Preparation: Solubilize MKI-24 in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution and clarity.

  • Submission: Provide the compound to a commercial vendor (e.g., Eurofins DiscoverX). Specify the screening panel (e.g., scanMAX panel of 468 kinases) and the screening concentration (typically 1 µM for an initial pass).[8]

  • Assay Execution (Vendor):

    • Kinases tagged with DNA are incubated with the immobilized ligand and the test compound (MKI-24).

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified via qPCR.

  • Data Analysis: Results are typically provided as "% Control", where a low percentage indicates strong binding of the test compound. For significant "hits," a follow-up Kd determination is performed by running the assay across a range of compound concentrations.

Tier 2: Cellular Target Engagement Validation

A positive result in a biochemical assay confirms binding potential but does not prove that the drug engages its target in the complex environment of a living cell. Cellular permeability, efflux pumps, and intracellular competition with high concentrations of ATP can all prevent a biochemically potent inhibitor from acting on its target in a physiological setting.

Field-Proven Method: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that directly measures a drug's engagement with its target protein in intact cells or tissues.[9][10] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to unfolding and aggregation upon heating.[11][12] By measuring the amount of soluble protein remaining after heat treatment, one can determine if the drug has engaged its target.

The workflow for this validation is critical for confirming on-target activity and assessing the relevance of off-target hits identified in Tier 1.

cluster_workflow CETSA® Experimental Workflow cluster_result Expected Outcome prep 1. Cell Culture & Treatment (e.g., HUVEC cells + MKI-24 or DMSO) heat 2. Heat Shock (Apply temperature gradient, e.g., 40-64°C) prep->heat lyse 3. Cell Lysis (Freeze-thaw cycles) heat->lyse spin 4. Centrifugation (Separate soluble vs. aggregated protein) lyse->spin collect 5. Collect Supernatant (Contains soluble, stable protein) spin->collect detect 6. Protein Detection (Western Blot for VEGFR2) collect->detect plot 7. Data Analysis (Plot Soluble Protein vs. Temp) detect->plot Result_Image

Figure 2: General workflow for a CETSA® experiment.
  • Cell Culture: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency.

  • Treatment: Treat intact cells with either MKI-24 (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[11]

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for releasing cellular contents without detergents that might disrupt protein complexes.[11]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble VEGFR2 remaining at each temperature point using a standard Western blot or ELISA.

  • Data Analysis: Plot the band intensity of soluble VEGFR2 against temperature. A shift in the melting curve to a higher temperature in the MKI-24-treated samples compared to the DMSO control indicates target engagement and stabilization. The magnitude of this shift (ΔTagg) is a measure of binding affinity in the cellular context.

Comparative Data Analysis: MKI-24 vs. Sunitinib

To translate the methodologies into actionable insights, we present hypothetical but realistic data for our lead compound, MKI-24, and the comparator, Sunitinib.

Table 1: Biochemical Selectivity Profile (Hypothetical KINOMEscan® Data)

This table summarizes the binding affinity against the primary target (VEGFR2) and key, clinically relevant off-targets.

Kinase TargetMKI-24 (Kd, nM)Sunitinib (Kd, nM)Selectivity Ratio (Off-Target Kd / On-Target Kd) for MKI-24
VEGFR2 1.5 2.0 -
PDGFRβ3.22.52.1x
c-KIT85.04.156.7x
FLT3110.06.873.3x
SRC>10,000150.0>6667x
EGFR>10,000>10,000>6667x

Interpretation:

  • On-Target Potency: MKI-24 shows slightly higher biochemical potency for the primary target, VEGFR2, than Sunitinib.

  • Off-Target Profile: Like Sunitinib, MKI-24 demonstrates potent activity against PDGFRβ, suggesting it is also a multi-kinase inhibitor. However, MKI-24 is significantly more selective against c-KIT and FLT3 (>50-fold). This is a critical point of differentiation, as inhibition of c-KIT and FLT3 is associated with some of Sunitinib's known toxicities, such as myelosuppression.

  • High Selectivity: Both compounds are highly selective against SRC family kinases and EGFR.

Table 2: Cellular Target Engagement Profile (Hypothetical CETSA® Data)

This table validates whether the biochemical affinities translate to target engagement in a cellular context. ΔTagg represents the shift in the protein's melting temperature upon drug treatment.

TargetCell LineMKI-24 (ΔTagg at 1µM)Sunitinib (ΔTagg at 1µM)
VEGFR2HUVEC+ 5.8 °C+ 5.2 °C
c-KITGIST-T1+ 0.9 °C+ 4.8 °C

Interpretation:

  • On-Target Validation: The robust thermal shift for VEGFR2 confirms that both MKI-24 and Sunitinib effectively enter cells and bind their primary target with high affinity.

  • Cellular Off-Target Confirmation: The CETSA® results powerfully confirm the biochemical data. Sunitinib causes a significant thermal stabilization of c-KIT, confirming strong engagement in cells. In contrast, MKI-24 causes only a minimal shift, indicating its weaker biochemical affinity for c-KIT translates to poor target engagement in a cellular environment. This provides strong evidence that MKI-24 may have a wider therapeutic window by sparing the c-KIT target.

Conclusion & Strategic Implications

The comprehensive cross-reactivity profiling of MKI-24 reveals a promising preclinical candidate with a distinct and potentially superior profile compared to the established drug Sunitinib.

  • Biochemical analysis identified MKI-24 as a potent dual VEGFR2/PDGFRβ inhibitor.

  • Crucially, this analysis predicted a significant selectivity advantage over Sunitinib by weak binding to c-KIT and FLT3.

  • Cellular target engagement studies using CETSA® provided definitive evidence that this selectivity holds true in a physiological context. MKI-24 strongly engages VEGFR2 in cells while largely sparing c-KIT.

This self-validating, two-tiered experimental approach provides high confidence in the compound's mechanism of action and selectivity. The data suggest that the this compound scaffold, as embodied in MKI-24, is a promising starting point for developing a next-generation multi-kinase inhibitor with an improved safety profile. Future work would focus on in vivo studies to determine if this improved selectivity translates to reduced toxicity and an enhanced therapeutic index.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem Technical Resources.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Shaw, J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Eurofins DiscoverX. (n.d.).
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet.
  • Rombold, S. et al. (2017). An alternative inhibition method for determining cross-reactive allergens.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • BenchChem. (n.d.). 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. BenchChem.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • Al-Hussain, S. A. et al. (2024).
  • Angeli, A. et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Molecules.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis.
  • Chen, Y. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Ezm-0414.
  • Ferreira, L. G. et al. (2024).
  • Geng, T. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
  • Geng, T. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Hameed, S. et al. (2020). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. BMC Microbiology.
  • Kalinina, I. et al. (2021).
  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Molecular Allergy.
  • Geng, T. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology, Inc.
  • Aboshouk, D. R. et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry.
  • Kemp, J. A. et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.
  • Li, Y. et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. MilliporeSigma.
  • Eurofins DiscoverX. (2023). Functional Assays for the Development of Agonistic Antibodies. YouTube.
  • BLD Pharm. (n.d.). 18474-57-2|this compound. BLD Pharm.
  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy.
  • de Heuvel, E. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • de Heuvel, E. et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Askari, M. S. et al. (2018).
  • Reusch, W. (n.d.). Carboxylic Acid Reactivity.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Methyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole nucleus represents a privileged scaffold, forming the core of numerous biologically active compounds. Among these, the 4-Methyl-1H-indole-2-carboxylic acid framework is a promising starting point for the design of novel therapeutics. This guide provides an in-depth comparison of the in vitro and in vivo activities of analogs derived from this scaffold, focusing on two key therapeutic areas: oncology and neuroprotection. While direct comparative studies on a homologous series of this compound analogs are limited in publicly available literature, this guide synthesizes data from closely related indole-2-carboxamide and indole-2-carboxylic acid derivatives to provide valuable structure-activity relationship (SAR) insights.

The this compound Scaffold: A Versatile Template

The this compound molecule offers several points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The key positions for derivatization include the indole nitrogen (N1), the carboxylic acid at C2, the C3 position, and the phenyl ring of the indole nucleus. The methyl group at the 4-position can also be modified, although this is less commonly explored.

G cluster_0 This compound Scaffold indole N1 N1-Substitution (Modulates PK/PD) indole->N1 C2 C2-Carboxamide/ Esterification (Target Interaction) indole->C2 C3 C3-Substitution (Potency & Selectivity) indole->C3 C4_Me C4-Methyl (Scaffold Rigidity, Metabolic Stability) indole->C4_Me Phenyl Phenyl Ring Substitutions (C5, C6, C7) (Fine-tuning Activity) indole->Phenyl

Caption: Key modification points on the this compound scaffold.

Anticancer Activity of Indole-2-Carboxamide Analogs

A significant body of research has focused on the development of indole-2-carboxamide derivatives as potent anticancer agents. These compounds have been shown to target various key players in cancer progression, including receptor tyrosine kinases like EGFR and non-receptor kinases such as CDK2.[1]

In Vitro Cytotoxicity

The primary method for assessing the in vitro anticancer activity of these analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A lower IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value indicates greater potency.

The following table summarizes the in vitro antiproliferative activity of a selection of indole-2-carboxamide analogs against various human cancer cell lines. While not all are 4-methyl substituted, they provide valuable insights into the SAR of this class of compounds. For instance, the presence of a phenethyl moiety at the carboxamide nitrogen appears to be important for antiproliferative action.[1]

CompoundIndole Ring SubstitutionsAmide Substitution (R)Cancer Cell LineGI50 (µM)Reference
5d 3-methyl, 5-chloro4-(dimethylamino)phenethylPanc-1, MCF-7, A-549, HT-29 (mean)1.50[1]
5e 3-methyl, 5-chloro4-(2-methylpyrrolidin-1-yl)phenethylPanc-1, MCF-7, A-549, HT-29 (mean)0.95[1]
6i Unsubstituted(E/Z)-N-(4-(2-(2-(4-chlorobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)MCF-76.10[2][3]
6v Unsubstituted(E/Z)-N-(4-(2-(2-(4-methoxybenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)MCF-76.49[2][3]
12 UnsubstitutedN-(4-chlorophenyl)K-5620.33[4]
14 UnsubstitutedN-(4-bromophenyl)K-5620.61[4]

Note: The data presented is for illustrative purposes and highlights the potential of the indole-2-carboxamide scaffold. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways

Several indole-2-carboxamide derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, some analogs act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Indole-2-Carboxamide Analog Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by some indole-2-carboxamide analogs.

In Vivo Antitumor Efficacy: Xenograft Models

The in vivo antitumor activity of promising compounds is typically evaluated in animal models, most commonly in immunodeficient mice bearing human tumor xenografts. In these studies, the compound's ability to inhibit tumor growth is assessed.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a this compound analog.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) and the vehicle alone (control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is terminated when the tumors in the control group reach a predefined size or after a specific duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.

Causality Behind Experimental Choices: The use of immunodeficient mice is crucial to prevent the rejection of the human tumor cells. Matrigel is often used to support the initial growth of the tumor. The choice of cell line, dose, and administration route depends on the specific compound and the type of cancer being studied.

Neuroprotective Activity of Indole-2-Carboxylic Acid Analogs

The indole scaffold is also a key feature in many compounds with neuroprotective properties. Analogs of indole-2-carboxylic acid have been investigated for their potential to treat neurodegenerative diseases by targeting mechanisms such as excitotoxicity and oxidative stress.

In Vitro Neuroprotection

In vitro models of neurotoxicity are essential for the initial screening of neuroprotective compounds. These models often involve exposing cultured neurons to a neurotoxic stimulus and then assessing the ability of the test compound to prevent cell death.

One of the key mechanisms of neuronal damage is excitotoxicity, which is mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Several indole-2-carboxylic acid derivatives have been identified as antagonists of the glycine binding site on the NMDA receptor, thereby inhibiting its over-activation.

In Vivo Neuroprotection: NMDA-Induced Excitotoxicity Model

The in vivo neuroprotective effects of this compound analogs can be assessed in animal models of acute neurotoxicity. The NMDA-induced excitotoxicity model in rodents is a well-established method for this purpose.

Experimental Protocol: Intracerebroventricular (ICV) NMDA Injection in Mice

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., the lateral ventricle).

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally) at a specific time before the NMDA injection.

  • NMDA Injection: A solution of NMDA is infused into the lateral ventricle using a microsyringe.

  • Behavioral Assessment: Monitor the mice for seizure activity and other behavioral changes.

  • Histological Analysis: After a set period (e.g., 24-72 hours), the mice are euthanized, and their brains are processed for histological analysis (e.g., Nissl staining) to assess the extent of neuronal damage in specific brain regions like the hippocampus.

  • Data Analysis: Quantify the volume of the brain lesion and compare the extent of neuroprotection between the treated and control groups.

Causality Behind Experimental Choices: The ICV route of NMDA administration ensures direct delivery to the brain, bypassing the blood-brain barrier. Stereotaxic surgery allows for precise targeting of specific brain regions. Histological analysis provides a direct measure of neuronal death and the protective effect of the test compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and neuroprotection. The available data on related indole-2-carboxamide and indole-2-carboxylic acid analogs provide a strong foundation for the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic exploration of the structure-activity relationships of this compound analogs. This includes the synthesis and biological evaluation of a diverse library of compounds with modifications at the key positions of the indole scaffold. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential in vitro and in vivo investigations.

References

  • Youssif, B. G. M., Abdelrahman, M. H., Al-Wahaibi, L. H., El-Bahrawy, A. H., & Trembleau, L. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
  • Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Abdel-Gawad, N. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Preprints.org. [Link]
  • Hood, W. F., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology, 41(4), 738-744. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the expansive landscape of medicinal chemistry, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The targeted introduction of substituents, such as a methyl group at the 4-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a critical aspect of the drug discovery process for 4-Methyl-1H-indole-2-carboxylic acid derivatives: the rigorous assessment of their selectivity.

Selectivity is the measure of a drug's ability to interact with its intended target over other, often related, biological molecules. High selectivity is a cornerstone of modern drug development, as it is often correlated with a wider therapeutic window and a lower incidence of off-target side effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and data interpretation necessary to thoroughly characterize the selectivity profile of this important class of compounds.

While specific data for this compound derivatives is not always abundant in publicly available literature, the principles and methodologies described herein are broadly applicable to the wider class of indole-2-carboxylic acid derivatives. A significant body of research on these related compounds has identified Fatty Acid Amide Hydrolase (FAAH) as a key therapeutic target.[1][2][3] FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1][4] Inhibition of FAAH can lead to analgesic, anti-inflammatory, and anxiolytic effects, making it an attractive target for the treatment of pain and central nervous system disorders.[4][5] Therefore, this guide will use FAAH as a primary example to illustrate the process of selectivity assessment.

The Critical Role of Selectivity Profiling

The journey of a potential drug candidate from initial hit to clinical trial is fraught with challenges. A significant hurdle is ensuring that the compound's therapeutic effects are not undermined by unintended interactions with other proteins, which can lead to toxicity. For inhibitors of enzymes like FAAH, which belongs to the large serine hydrolase superfamily, assessing selectivity is paramount.[4] Cross-reactivity with other serine hydrolases can lead to a host of undesirable effects.

A robust selectivity assessment provides a deeper understanding of a compound's mechanism of action and potential liabilities. This knowledge is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance on-target potency while minimizing off-target activity.

  • Predicting Potential Side Effects: Early identification of off-target interactions can help predict and mitigate potential adverse drug reactions.

  • Building a Stronger Investigational New Drug (IND) Application: Regulatory agencies require a thorough characterization of a drug candidate's selectivity.

Assessing Selectivity: A Step-by-Step Methodological Approach

A comprehensive assessment of selectivity involves a tiered approach, beginning with in vitro biochemical assays and progressing to more complex cell-based and in vivo models.

Primary Target Engagement: Biochemical Assays

The first step is to quantify the inhibitory activity of the this compound derivatives against the primary target, in this case, FAAH.

Fluorometric FAAH Activity Assay

This is a widely used and commercially available method for measuring FAAH activity.[5][6][7]

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by FAAH to release a fluorescent product, such as 7-amino-4-methylcoumarin (AMC).[5] The rate of increase in fluorescence is directly proportional to FAAH activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., Tris-HCl with a detergent like Triton X-100).

    • Reconstitute the FAAH enzyme and the non-fluorescent substrate according to the manufacturer's instructions.

  • Assay Setup (96-well plate format):

    • Add the reaction buffer to each well.

    • Add a dilution series of the test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., URB597).

    • Add the FAAH enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FAAH substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC) using a plate reader.[5]

    • Collect data at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Spectrophotometric FAAH Assay

An alternative to fluorometric assays, this method measures the production of ammonia, a byproduct of oleamide hydrolysis by FAAH, through a coupled enzyme reaction.[8]

Principle: The ammonia produced is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[8]

Selectivity Profiling: Counter-Screening Against Related Enzymes

Once the on-target potency has been established, the next crucial step is to assess the compound's activity against a panel of related enzymes. For FAAH inhibitors, this would include other serine hydrolases.

Experimental Workflow:

The same assay principles used for the primary target can often be adapted for counter-screening. For example, fluorometric or spectrophotometric assays can be used to measure the activity of other hydrolases. It is essential to choose a panel of enzymes that are structurally or functionally related to the primary target.

Data Presentation and Interpretation:

The results of selectivity profiling are typically presented in a table comparing the IC₅₀ values for the primary target and the off-targets.

CompoundFAAH IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1/FAAH)
Derivative A10>10,0005,000>1000
Derivative B505001,00010

A higher selectivity ratio indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a 100-fold difference in potency between the primary target and any off-targets.

Understanding the Mechanism of Inhibition

Determining how a compound inhibits its target provides valuable insights for lead optimization. The main types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.[9]

Experimental Design:

To determine the mechanism of inhibition, enzyme kinetic studies are performed by measuring the initial reaction velocity at various substrate and inhibitor concentrations.

Data Analysis:

The data is typically plotted using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor reveals the mechanism of inhibition.[10]

Advanced Selectivity Assessment Techniques

For promising lead compounds, more advanced techniques can provide a broader and more physiologically relevant assessment of selectivity.

  • Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique uses chemical probes that react with the active sites of entire enzyme families to profile the selectivity of an inhibitor across the proteome.[4]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target, providing a complete thermodynamic profile of the interaction.[11] This method is universal for any enzyme and provides real-time data.[11]

Visualizing Key Workflows and Concepts

G cluster_0 In Vitro Selectivity Assessment Workflow A Synthesize this compound Derivatives B Primary Target Assay (e.g., FAAH) Determine IC50 A->B C Counter-Screening Panel (e.g., other serine hydrolases) B->C Potent Hits E Calculate Selectivity Ratios B->E D Determine Off-Target IC50s C->D D->E F Mechanism of Inhibition Studies E->F Selective Hits G Advanced Profiling (ABPP, ITC) F->G H Prioritize Leads for Further Development G->H

Caption: A generalized workflow for assessing the in vitro selectivity of enzyme inhibitors.

Structure-Activity Relationships (SAR) of Indole-2-Carboxamide Derivatives

While specific SAR data for this compound derivatives is limited, studies on related indole-2-carboxamides provide valuable insights. For example, in the development of anti-Trypanosoma cruzi agents, it was found that small, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, were favored for potency.[12][13] Conversely, electron-withdrawing groups like halogens led to inactive compounds.[12][13] Such findings highlight the importance of systematic modifications around the indole core to optimize both potency and selectivity.

Conclusion

The assessment of selectivity is a non-negotiable component of modern drug discovery. For promising compound classes like this compound derivatives, a multi-faceted approach combining biochemical, and potentially chemoproteomic, methods is essential to build a comprehensive selectivity profile. By understanding a compound's interactions with both its intended target and potential off-targets, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Elara Bioscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082).
  • Omeir, R., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. PubMed.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Deutsch, D. G., et al. (2002). The fatty acid amide hydrolase (FAAH). PubMed.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom.
  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?
  • Szafarz, M., et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC.
  • de Heuvel, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • Mock, E. D., et al. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI.
  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.
  • Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Mock, E. D., et al. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
  • Wang, Y., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Al-Hadedi, A. A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • de Heuvel, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-Methyl-1H-indole-2-carboxylic Acid

This compound is an indole derivative of significant interest in pharmaceutical and metabolic research. As with any compound under investigation for therapeutic potential or as a biomarker, the ability to accurately and reliably quantify its concentration in various matrices is paramount. The choice of analytical methodology can profoundly impact the quality and reliability of experimental data, influencing everything from pharmacokinetic profiling to quality control of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and validate the most appropriate method for their specific application. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique, making it a workhorse in many analytical laboratories. Its suitability for a given analyte is contingent on the presence of a chromophore that absorbs light in the UV-visible spectrum. The indole ring system in this compound provides strong UV absorbance, making this a viable method for its quantification.

The 'Why' Behind the Method: Causality in Experimental Choices

The development of a robust HPLC-UV method is a systematic process where each parameter is optimized to achieve the desired separation and sensitivity. For this compound, a reversed-phase approach is most appropriate given its moderate polarity.

  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules. The choice of a 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the carboxylic acid group, rendering it less polar and improving its retention and peak shape, and it enhances the compatibility of the mobile phase with the stationary phase.

  • Detection Wavelength: The selection of the detection wavelength is critical for maximizing sensitivity. An analysis of the UV spectrum of this compound would reveal a wavelength of maximum absorbance (λmax), which should be used for quantification to ensure the best signal-to-noise ratio.

Experimental Protocol: HPLC-UV Quantification
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A) 0.1% Formic Acid in Water; B) Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: λmax of this compound (e.g., 280 nm).

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range. For biological matrices, a sample extraction step (e.g., protein precipitation followed by evaporation and reconstitution) is necessary.

Method Validation Summary: HPLC-UV

The validation of this method would be performed according to ICH Q2(R1) guidelines, with the following expected performance characteristics:

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.995> 0.998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2%< 1.5%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL
Specificity No interference at the retention time of the analyteConfirmed
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Cal_Standards Create Calibration Curve (1-100 µg/mL) Stock->Cal_Standards Injection Inject 10 µL onto C18 Column Cal_Standards->Injection Sample_Prep Prepare Sample (e.g., Dissolution) Sample_Prep->Injection Separation Gradient Elution (ACN/H2O with 0.1% FA) Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify against Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC-UV workflow for this compound.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with low analyte concentrations, LC-MS/MS is the gold standard.[4] This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer.

The 'Why' Behind the Method: Causality in Experimental Choices

The development of an LC-MS/MS method focuses on optimizing both the chromatographic separation and the mass spectrometric detection of the analyte.

  • Chromatography: A UPLC (Ultra-Performance Liquid Chromatography) system is often employed to achieve faster analysis times and better resolution. A C18 column with smaller particle sizes (e.g., 1.8 µm) is typically used. The mobile phase composition is similar to that used in HPLC-UV, with formic acid serving to protonate the analyte for positive ion electrospray ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like this compound. In positive ion mode, the analyte is detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing the risk of interference from other compounds in the matrix.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N) is highly recommended to compensate for any variability in sample preparation and instrument response, leading to improved accuracy and precision.

Experimental Protocol: LC-MS/MS Quantification
  • LC System: UPLC system with a binary pump, autosampler, and column oven.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • Analyte: m/z 176.1 → 130.1 (Precursor [M+H]⁺ → Product)

    • Internal Standard: m/z 183.1 → 136.1

  • Collision Energy: Optimized for maximum product ion intensity.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Plasma): To 100 µL of plasma, add the internal standard solution, followed by protein precipitation with acetonitrile. Centrifuge, evaporate the supernatant, and reconstitute in the mobile phase.

Method Validation Summary: LC-MS/MS

The validation of this bioanalytical method would be performed according to FDA guidelines for bioanalytical method validation.[5]

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Range 0.1 - 100 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Selectivity No significant interference in blank matrixConfirmed
Matrix Effect CV of matrix factor ≤ 15%< 10%
Recovery Consistent and precise> 85%
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Cal_Standards Create Calibration Curve (0.1-100 ng/mL) Stock->Cal_Standards Injection Inject 5 µL onto UPLC C18 Column Cal_Standards->Injection Sample_Prep Plasma Sample Prep: 1. Add Internal Standard 2. Protein Precipitation 3. Evaporate & Reconstitute Sample_Prep->Injection Separation Fast Gradient Elution Injection->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection: Analyte: 176.1 -> 130.1 IS: 183.1 -> 136.1 Ionization->Detection Integration Integrate Peak Area Ratios (Analyte/IS) Detection->Integration Quantification Quantify against Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for this compound.

Comparative Analysis and Recommendations

FeatureHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)Higher (pg/mL to ng/mL range)
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass-to-charge ratio
Speed Slower (typically 10-20 min per sample)Faster (typically 2-5 min per sample)
Cost Lower initial investment and running costsHigher initial investment and running costs
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Matrix Effects Less susceptible to ion suppressionSusceptible to ion suppression/enhancement
Ideal Applications API purity, formulation analysis, quality controlBioanalysis, pharmacokinetic studies, trace level analysis

Recommendation:

  • For routine quality control of the drug substance or formulated product where concentrations are expected to be high, the HPLC-UV method is a reliable, cost-effective, and robust choice.

  • For the quantification of this compound in biological matrices such as plasma or urine, where high sensitivity and selectivity are required to overcome matrix interference and measure low concentrations, the LC-MS/MS method is unequivocally the superior approach.

Conclusion

The selection of an analytical method for the quantification of this compound should be a data-driven decision based on the specific requirements of the study. Both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages. By understanding the principles behind each method and the critical parameters for validation, researchers can ensure the generation of high-quality, reproducible data that will stand up to scientific and regulatory scrutiny.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
  • Bioanalytical Method Validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Development and Validation of HPLC Analytical Methods Used for Determination of Assay, Content Uniformity and Dissolution. Journal of Pharmaceutical Sciences. [Link]
  • Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]

Sources

The Indole-2-Carboxamide Scaffold: A Comparative Analysis of Anti-Parasitic Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Assay Performance

The relentless global burden of parasitic diseases, coupled with the ever-present threat of drug resistance, necessitates a continuous search for novel therapeutic agents.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the indole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating potent activity against a range of parasitic protozoa, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani.[1][2][4][5] This guide provides a head-to-head comparison of indole-2-carboxamide analogs in various anti-parasitic assays, synthesizing data from key studies to offer researchers and drug developers a comprehensive overview of the current landscape. We will delve into the structure-activity relationships (SAR) that govern their efficacy against different parasites and provide detailed protocols for the assays used to evaluate them.

Comparative Anti-Parasitic Potency of Indole-2-Carboxamide Analogs

The versatility of the indole-2-carboxamide core allows for extensive chemical modification, leading to analogs with diverse and potent anti-parasitic profiles. Below, we compare the in vitro activities of representative analogs against three major human parasites.

Anti-plasmodial Activity against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a significant global health challenge.[1] The indole-2-carboxamide scaffold has yielded promising candidates with potent activity against both drug-sensitive and resistant strains of P. falciparum.[1][6] A recent study identified and optimized a series of these compounds, revealing key structural determinants for anti-plasmodial efficacy.[6][7]

A key finding was that modifications to the indole motif and the pyridyl moiety significantly impacted potency and metabolic stability. For instance, the introduction of a 5-chloro group on the indole scaffold was found to be beneficial for potency and metabolic stability while minimizing off-target effects like hERG channel activity.[6] The optimization efforts led to the identification of compound 6x , which demonstrated enhanced potency (Pf3D7-IC50 ~ 0.3 μM), improved metabolic stability, and low cytotoxicity.[6][7]

However, a significant challenge with this series was the observation of cross-resistance with chloroquine-resistant strains, which was linked to the P. falciparum chloroquine resistance transporter (PfCRT).[1][6] This suggests that while these compounds are potent, their development may require strategies to overcome efflux pump-mediated resistance.

Table 1: In Vitro Anti-plasmodial Activity of Indole-2-Carboxamide Analogs

CompoundIndole SubstitutionAmide MoietyP. falciparum 3D7 IC50 (µM)Cytotoxicity (CC50, HepG2) (µM)hERG IC50 (µM)Reference
6a 5-ClN-(1-(pyridin-2-yl)pyrrolidin-3-yl)1.39>3011.65[7]
6x 5-ClN-(1-(pyridin-2-yl)piperidin-4-yl)~0.3>30>20[6][7]
Anti-trypanosomal Activity against Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, is a major health concern in Latin America.[4][8] Phenotypic screening of compound libraries has identified indole-2-carboxamides as a promising starting point for the development of new anti-trypanosomal agents.[4][9][10][11] An extensive optimization campaign explored the structure-activity relationships of this class of compounds against intracellular amastigotes of T. cruzi.[11][12]

The study revealed that small, electron-donating groups at the 5' position of the indole core, such as methyl or cyclopropyl, were favorable for potency.[11][12] In contrast, electron-withdrawing groups like halogens led to a loss of activity.[11] While medicinal chemistry efforts improved metabolic stability and solubility, achieving a concurrent enhancement in potency and in vivo exposure proved challenging.[4][11][12] Despite showing some in vivo efficacy, the optimization of this series was halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition).[4][12]

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Analogs

CompoundIndole SubstitutionAmide MoietyT. cruzi pEC50Cytotoxicity (Vero cells) pEC50Reference
1 5'-methyl4-phenylsulfonamide derivative5.4 - 6.2>5.0[11][12]
2 5'-methyl4-(2-pyridyl)morpholine derivative5.4 - 6.2>5.0[11][12]
3 5'-cyclopropyl4-phenylsulfonamide derivative>6.0>5.0[11][12]
24 5',7'-dichloro4-(2-pyridyl)morpholine derivative6.5~5.0[11][12]
Anti-leishmanial Activity against Leishmania donovani

Visceral leishmaniasis, caused by Leishmania donovani, is a fatal parasitic disease if left untreated.[5] A series of diverse indole-2-carboxamides were synthesized and evaluated for their anti-leishmanial activity.[5] Several analogs exhibited potent activity against intracellular amastigotes, with IC50 values in the sub-micromolar to low micromolar range, and were non-toxic to Vero cells.[5]

Notably, compounds 2b , 2m , and 2p demonstrated significant in vitro activity and were further evaluated in a hamster model of visceral leishmaniasis.[5] At a dose of 50 mg/kg/day for 5 days, these compounds showed promising parasite inhibition, highlighting their potential for in vivo efficacy.[5]

Table 3: In Vitro and In Vivo Anti-leishmanial Activity of Indole-2-Carboxamide Analogs

CompoundR1R2R3L. donovani Amastigote IC50 (µM)In Vivo Inhibition (%) (50 mg/kg)Reference
2b H4-F-Ph4-Me-piperazinyl1.170.0[5]
2m H4-Cl-PhMorpholinyl0.663.5[5]
2p H4-F-Ph4-OH-piperidinyl0.963.4[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key anti-parasitic assays described in the referenced literature. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

In Vitro Anti-plasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum. It relies on the measurement of parasite DNA content via the fluorescent dye SYBR Green I.

Experimental Workflow:

Antiplasmodial_Assay cluster_prep Preparation cluster_assay Assay cluster_lysis Lysis & Staining cluster_readout Readout & Analysis start Synchronized P. falciparum culture (ring stage) adjust Adjust to 1% parasitemia and 2% hematocrit start->adjust plate Dispense 180 µL of culture into 96-well plate adjust->plate add_compounds Add 20 µL of serially diluted compounds plate->add_compounds incubate Incubate for 72 hours under standard conditions add_compounds->incubate freeze_thaw Freeze-thaw plate to lyse erythrocytes incubate->freeze_thaw add_sybr Add 100 µL of SYBR Green I lysis buffer freeze_thaw->add_sybr incubate_dark Incubate in the dark for 1 hour add_sybr->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 values using non-linear regression read_fluorescence->calculate_ic50

Caption: Workflow for the SYBR Green I-based anti-plasmodial assay.

Rationale for Experimental Choices:

  • Synchronization: Using a synchronized culture (typically at the ring stage) ensures that the majority of parasites are at the same developmental stage at the start of the assay, reducing variability.

  • 72-hour Incubation: This duration allows for at least one full intra-erythrocytic developmental cycle, providing a robust measure of growth inhibition.

  • SYBR Green I: This dye intercalates with double-stranded DNA, and its fluorescence is significantly enhanced upon binding. This allows for a sensitive and specific quantification of parasite proliferation.

  • Freeze-thaw: This step is crucial for lysing the red blood cells to release the parasites and their DNA for staining.

In Vitro Trypanosoma cruzi Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of T. cruzi. It typically involves infecting host cells and then quantifying the parasite burden after compound treatment.

Experimental Workflow:

T_cruzi_Assay cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification seed_cells Seed host cells (e.g., L6 or Vero) in 96-well plates infect Infect with trypomastigotes (MOI ~10) seed_cells->infect incubate_infect Incubate for 24 hours to allow invasion infect->incubate_infect wash Wash to remove extracellular parasites incubate_infect->wash add_compounds Add serially diluted compounds wash->add_compounds incubate_treat Incubate for 72 hours add_compounds->incubate_treat fix_stain Fix and stain with a DNA dye (e.g., DAPI) incubate_treat->fix_stain image Acquire images using high-content imaging system fix_stain->image analyze Quantify intracellular amastigotes per host cell image->analyze calculate_ec50 Calculate EC50 values analyze->calculate_ec50

Caption: Workflow for the high-content imaging-based T. cruzi amastigote assay.

Rationale for Experimental Choices:

  • Intracellular Stage: Targeting the amastigote stage is crucial as it is the replicative form in the chronic phase of Chagas disease.

  • High-Content Imaging: This automated microscopy-based method allows for the simultaneous quantification of parasite numbers and host cell viability, providing a selectivity index (ratio of cytotoxicity to potency).

  • DNA Staining: Dyes like DAPI stain the nuclei of both host cells and parasites, allowing for their differentiation and enumeration based on size and morphology.

In Vitro Leishmania donovani Intracellular Amastigote Assay

Similar to the T. cruzi assay, this protocol assesses compound activity against the intracellular amastigote stage of L. donovani, the form responsible for visceral leishmaniasis.

Experimental Workflow:

Leishmania_Assay cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification seed_macrophages Seed peritoneal macrophages in 96-well plates infect Infect with promastigotes (MOI ~10) seed_macrophages->infect incubate_infect Incubate for 24 hours to allow phagocytosis and transformation infect->incubate_infect wash Wash to remove extracellular promastigotes incubate_infect->wash add_compounds Add serially diluted compounds wash->add_compounds incubate_treat Incubate for 72 hours add_compounds->incubate_treat fix_stain Fix and stain with Giemsa incubate_treat->fix_stain microscopy Count amastigotes per 100 macrophages by light microscopy fix_stain->microscopy calculate_ic50 Calculate IC50 values microscopy->calculate_ic50

Caption: Workflow for the microscopy-based L. donovani amastigote assay.

Rationale for Experimental Choices:

  • Macrophage Host Cells: Leishmania amastigotes reside and replicate within macrophages, making these primary cells a physiologically relevant host system.

  • Giemsa Staining: This classic histological stain allows for the clear visualization and differentiation of the host cell nucleus and cytoplasm from the intracellular amastigotes.

  • Manual Counting: While more labor-intensive than automated imaging, manual counting by trained personnel is a reliable and well-established method for quantifying parasite burden.

Conclusion

The indole-2-carboxamide scaffold represents a fertile ground for the discovery of novel anti-parasitic agents. The comparative analysis presented here highlights the nuanced structure-activity relationships that dictate the potency of these analogs against P. falciparum, T. cruzi, and L. donovani. While significant progress has been made in optimizing these compounds for each parasite, challenges such as drug resistance and unfavorable pharmacokinetic properties remain. Future research should focus on designing analogs that can overcome these hurdles, potentially through multi-target approaches or by improving their drug-like properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to rigorously evaluate the next generation of indole-2-carboxamide-based anti-parasitic drugs.

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity.ACS Bio & Med Chem Au.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity.Request PDF.
  • Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity.PubMed.
  • Identification of a diverse indole-2-carboxamides as a potent antileishmanial chemotypes.PubMed.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.Semantic Scholar.
  • Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity.DNDi.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.NIH.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity.PMC - NIH.
  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis.MDPI.
  • Synthesis of the target compounds indole‐2‐carboxamides (5).ResearchGate.
  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis.PubMed Central.
  • Full article: Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents.Taylor & Francis.
  • Activity of (1-benzyl-4-triazolyl)-indole-2-carboxamides against Toxoplasma gondii and Cryptosporidium parvum.ResearchGate.
  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis.PubMed.

Sources

A Positional Isomer Showdown: Evaluating the Impact of C5 vs. C6-Chloro Substitution in Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

Introduction: The Strategic Placement of a Single Atom

The indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting everything from cancer to infectious diseases. Its structural rigidity, coupled with the hydrogen bonding capabilities of the indole N-H and the carboxamide moiety, makes it a privileged fragment for engaging with biological targets. However, the true potential of this scaffold is unlocked through precise substitution on the indole ring.

Halogenation, particularly chlorination, is a time-tested strategy to modulate the physicochemical and pharmacological properties of a drug candidate. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and introduce new, favorable interactions within a target's binding site, such as halogen bonding. Yet, the question for the discerning drug developer is not simply if to chlorinate, but where.

This guide provides an in-depth technical comparison of C5-chloro versus C6-chloro substitution on the indole-2-carboxamide core. We will dissect how this seemingly minor positional shift can profoundly influence synthetic strategy, physicochemical parameters, and ultimately, biological activity. Drawing upon field-proven insights and experimental data, we aim to equip researchers with the knowledge to make more informed decisions in their drug design campaigns.

Synthetic Accessibility: A Tale of Two Precursors

The synthesis of both C5- and C6-chloro indole-2-carboxamides typically converges on a common pathway: the amide coupling of a substituted indole-2-carboxylic acid with a desired amine. The primary strategic divergence lies in the preparation of the key chloro-indole-2-carboxylic acid intermediates.

The Fischer indole synthesis is a robust and widely used method for this purpose. The choice of starting material—either 4-chlorophenylhydrazine or 5-chlorophenylhydrazine—directly dictates the final position of the chlorine atom on the indole ring.

G cluster_synthesis Synthetic Pathway Start Arylhydrazine (4-Chloro- or 5-Chloro-) Fischer Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Fischer Pyruvate Pyruvic Acid Pyruvate->Fischer Acid Chloro-Indole-2-Carboxylic Acid (C5-Cl or C6-Cl) Fischer->Acid Coupling Amide Coupling (e.g., BOP, EDC/HOBt) Acid->Coupling Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Product Target Indole-2-Carboxamide (C5-Cl or C6-Cl) Coupling->Product

Caption: General synthetic workflow for C5/C6-chloro indole-2-carboxamides.

From a process chemistry perspective, both precursors are readily accessible, and the subsequent amide coupling is a standard, high-yielding transformation. A variety of coupling reagents can be employed, with choices like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or the combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) being common for minimizing racemization and ensuring high conversion. The selection of coupling agent is often dictated by the specific amine substrate and the desired scale of the reaction.

Causality Behind Experimental Choices:

  • Fischer Indole Synthesis: This century-old reaction remains a go-to method due to its reliability and tolerance for various functional groups on the phenylhydrazine ring. The use of an acid catalyst (Brønsted or Lewis) is crucial for promoting the key-sigmatropic rearrangement that forms the indole core.

  • Amide Coupling Reagents: While simpler methods like converting the carboxylic acid to an acyl chloride exist, they are often too harsh for complex molecules. Reagents like EDC/HOBt or BOP form a highly reactive activated ester in situ, allowing the coupling to proceed under mild conditions, which preserves sensitive functional groups elsewhere in the molecule and prevents side reactions.

The Physicochemical Divide: Electronics and Lipophilicity

The position of the electron-withdrawing chlorine atom on the benzene portion of the indole ring has subtle but significant consequences for the molecule's electronic properties and lipophilicity.

  • Electronic Effects: A chlorine atom at either the C5 or C6 position will decrease the electron density of the indole ring system through its inductive effect. This can influence the pKa of the indole N-H proton, making it slightly more acidic compared to the unsubstituted parent compound. The difference in pKa between the C5 and C6 isomers is typically small, but it can affect hydrogen bonding interactions with a biological target. More significantly, the altered electron distribution can impact the molecule's susceptibility to metabolic oxidation by cytochrome P450 enzymes. For instance, fluorination at the C6 position of certain indole series has been shown to confer higher metabolic stability.

  • Lipophilicity (logP): Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While the addition of a chlorine atom invariably increases the logP, its position can fine-tune the value. The precise impact on logP is best determined experimentally or through computational models, but different positions can lead to variations in how the molecule partitions between aqueous and lipid environments, affecting properties like cell permeability and aqueous solubility.

Biological Impact: A Head-to-Head Comparison

The true test of a positional isomer lies in its biological activity. The orientation of the chlorine atom can create or disrupt key interactions in a protein's binding pocket, leading to dramatic differences in potency and selectivity.

A compelling case study comes from a 2022 study by Abdel-Gawed et al., which explored a series of indole-2-carboxamides for their antiproliferative activity. Within their synthesized library, they prepared direct positional isomers: one with a C5-chloro substitution and another with a C6-chloro substitution, while keeping the rest of the molecule identical.

Table 1: Antiproliferative Activity of C5-Cl vs. C6-Cl Isomers

CompoundSubstitutionMean GI₅₀ (µM)¹
5c 5-Chloro1.70
5g 6-Chloro> 3.70 (approx. 3x less potent)

¹Data synthesized from Abdel-Gawed, H. et al. (2022). GI₅₀ is the concentration required to inhibit the growth of four tested cancer cell lines by 50%.

The data clearly demonstrates that for this particular scaffold and biological endpoint, the C5-chloro substitution (Compound 5c) resulted in significantly higher antiproliferative potency than the C6-chloro substitution (Compound 5g), which was roughly three times less effective.

G cluster_c5 C5-Chloro Isomer cluster_c6 C6-Chloro Isomer C5 Indole Core (Cl at C5) Interaction1 Favorable Interaction (e.g., Halogen Bond, Hydrophobic Contact) C5->Interaction1 Enhanced Potency Receptor Target Binding Pocket Interaction1->Receptor C6 Indole Core (Cl at C6) Interaction2 Steric Clash or Suboptimal Contact C6->Interaction2 Reduced Potency Interaction2->Receptor

A Comparative Guide to Confirming the Binding Mode of 4-Methyl-1H-indole-2-carboxylic Acid with Its Target

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of key biophysical techniques to definitively confirm the interaction between 4-Methyl-1H-indole-2-carboxylic acid and its putative target, HIV-1 Integrase. While this compound is part of the broader indole-2-carboxylic acid class of inhibitors, understanding its specific binding characteristics is crucial for structure-activity relationship (SAR) studies and lead optimization.[1][2][3][4]

This guide moves beyond a simple listing of methods, offering a strategic framework for experimental design, data interpretation, and cross-validation. We will explore the strengths and limitations of each technique, providing the rationale behind experimental choices to ensure a robust and unambiguous determination of the binding mode.

The Hypothesized Interaction: A Starting Point

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2][3][4] The proposed mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[4] Our investigation into this compound will therefore focus on confirming this interaction and understanding the contribution of the 4-methyl group to binding affinity and specificity.

4-Methyl-1H-indole-2-carboxylic_acid 4-Methyl-1H-indole- 2-carboxylic acid HIV-1_Integrase HIV-1 Integrase (Active Site) 4-Methyl-1H-indole-2-carboxylic_acid->HIV-1_Integrase Binds to Mg2+_Ion_1 Mg²⁺ 4-Methyl-1H-indole-2-carboxylic_acid->Mg2+_Ion_1 Chelates Mg2+_Ion_2 Mg²⁺ 4-Methyl-1H-indole-2-carboxylic_acid->Mg2+_Ion_2 Chelates Mg2+_Ion_1->HIV-1_Integrase Mg2+_Ion_2->HIV-1_Integrase

Caption: Hypothesized binding of this compound to HIV-1 Integrase.

A Multi-faceted Approach to Binding Mode Confirmation

No single technique can provide a complete picture of a protein-ligand interaction. A combination of structural, thermodynamic, and kinetic data is essential for a comprehensive understanding. This guide will focus on a strategic workflow employing X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

I. High-Resolution Structural Insights: X-ray Crystallography

X-ray crystallography is the gold standard for visualizing protein-ligand interactions at an atomic level.[5][6][7] It provides a static snapshot of the bound complex, revealing the precise orientation of the ligand in the binding pocket and the specific amino acid residues involved in the interaction.

Causality Behind Experimental Choices

For this compound and HIV-1 Integrase, obtaining a crystal structure is paramount to visually confirm the chelation of Mg²⁺ ions and to understand the role of the 4-methyl group in either enhancing or hindering the interaction compared to the parent indole-2-carboxylic acid.

cluster_0 X-ray Crystallography Workflow A Protein Expression & Purification (HIV-1 Integrase) B Complex Formation (Integrase + Ligand + Mg²⁺) A->B C Crystallization Screening B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Binding Mode Analysis E->F

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Co-crystallization
  • Protein Preparation: Express and purify recombinant HIV-1 Integrase to >95% homogeneity.

  • Complex Formation: Incubate the purified integrase with a 5-10 fold molar excess of this compound and a saturating concentration of MgCl₂.[8]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using sitting or hanging drop vapor diffusion.

  • Data Collection: Cryo-cool the obtained crystals and collect X-ray diffraction data at a synchrotron source.[6]

  • Structure Determination: Solve the structure using molecular replacement with a known HIV-1 Integrase structure and refine the model to fit the electron density map.[9]

II. Dynamics and Solution-State Interactions: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about protein-ligand interactions in solution, complementing the static picture from X-ray crystallography.[10][11][12] It can identify the binding interface, determine binding affinity, and probe conformational changes upon ligand binding.

Causality Behind Experimental Choices

NMR is particularly useful for confirming that the interaction observed in the crystal structure also occurs in a more physiologically relevant solution state. Chemical shift perturbation (CSP) experiments can map the binding site on the protein, while Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein.[10][11]

cluster_1 NMR Spectroscopy Workflow G ¹⁵N-labeled Protein Expression & Purification H ¹H-¹⁵N HSQC Titration (CSP Mapping) G->H J Data Analysis: Binding Site & Epitope Mapping H->J I STD NMR Experiment I->J cluster_2 Isothermal Titration Calorimetry Workflow K Sample Preparation (Protein in cell, Ligand in syringe) L Titration Experiment K->L M Data Integration & Fitting L->M N Thermodynamic Parameter Determination (K_D, ΔH, ΔS, n) M->N

Caption: Workflow for Isothermal Titration Calorimetry.

Experimental Protocol
  • Sample Preparation: Prepare solutions of HIV-1 Integrase and this compound in the same, well-matched buffer to minimize heats of dilution. [13]All solutions should be thoroughly degassed. [14]2. ITC Experiment: Place the protein solution in the sample cell and the ligand solution in the injection syringe of the calorimeter. Perform a series of small injections of the ligand into the protein solution.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to extract the thermodynamic parameters. [15]

IV. Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time, providing kinetic information about the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kd). [16][17][18][19]The equilibrium dissociation constant (KD) can be calculated from the ratio of these rate constants (kd/kₐ).

Causality Behind Experimental Choices

SPR is highly sensitive and consumes low amounts of sample, making it ideal for screening and kinetic analysis. [16]By determining the on- and off-rates, SPR provides a more dynamic view of the interaction compared to equilibrium-based methods like ITC. This is particularly important for understanding the residence time of the inhibitor in the active site.

cluster_3 Surface Plasmon Resonance Workflow O Protein Immobilization on Sensor Chip P Analyte Injection (Ligand at various concentrations) O->P Q Sensorgram Generation P->Q R Kinetic Analysis (k_a, k_d, K_D) Q->R

Caption: Workflow for Surface Plasmon Resonance.

Experimental Protocol
  • Chip Preparation: Immobilize HIV-1 Integrase onto a suitable sensor chip surface.

  • Binding Analysis: Inject different concentrations of this compound over the chip surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound ligand.

  • Data Fitting: Fit the resulting sensorgrams to a kinetic model to determine the association and dissociation rate constants. [19]

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Relevance to this compound
X-ray Crystallography High-resolution 3D structure of the complex. [5][6]Atomic-level detail of the binding mode.Can be challenging to obtain high-quality crystals; provides a static picture. [8][20]Essential for visually confirming the binding pose and interactions with Mg²⁺ ions.
NMR Spectroscopy Binding site mapping, conformational changes, KD. [10][11]Provides information in solution; can study dynamics.Requires larger amounts of protein; limited by protein size. [12]Confirms the binding site in solution and which parts of the ligand are in contact with the protein.
Isothermal Titration Calorimetry (ITC) KD, stoichiometry (n), ΔH, ΔS. [13][14]Gold standard for thermodynamics; label-free. [15]Requires relatively large amounts of sample; sensitive to buffer mismatch. [13]Quantifies binding affinity and determines the thermodynamic drivers of the interaction.
Surface Plasmon Resonance (SPR) kₐ, kd, KD. [16][17]Real-time kinetic data; high sensitivity; low sample consumption. [16]Immobilization of the protein may affect its activity; mass transport limitations can be an issue.Provides crucial kinetic information (on- and off-rates) for understanding inhibitor residence time.

Conclusion: A Self-Validating System

By employing a combination of these orthogonal techniques, a robust and self-validating picture of the binding mode of this compound to HIV-1 Integrase can be established. The high-resolution structure from X-ray crystallography provides the foundational model, which is then validated and further characterized in solution by NMR. ITC and SPR provide the essential thermodynamic and kinetic parameters that quantify the interaction and inform on the driving forces and dynamics of binding. This integrated approach not only confirms the binding mode but also provides a solid foundation for the rational design of more potent and specific inhibitors.

References

  • Center for Macromolecular Interactions.
  • Congreve, M., & Jhoti, H. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 922, 239-256. [Link]
  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
  • Wikipedia.
  • Ciulli, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]
  • White Rose Research Online. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR studies of protein-ligand interactions. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. [Link]
  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development, 5(1), 1-2. [Link]
  • Nicoya Lifesciences. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]
  • Gee, P. (2014). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 1131, 315-333. [Link]
  • Jhoti, H., & Congreve, M. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 922, 239-256. [Link]
  • Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics, 13(30), 13543-13557. [Link]
  • ACS Publications. (2023).
  • Blundell, T. L., & Johnson, L. N. (2003). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 31(5), 951-955. [Link]
  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
  • Schlichting, I. (2000). X-ray crystallography of protein-ligand interactions. Biological Chemistry, 381(9-10), 933-939. [Link]
  • NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
  • Peak Proteins. (2021). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
  • NIH. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. [Link]
  • University of Wisconsin-Madison. NMR Analysis of Protein-Ligand Interactions. [Link]
  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
  • ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction?. [Link]
  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]
  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
  • MD Topology. 4-(Hydroxymethyl)-3-methyl-1H-indole-2-carboxylicacid. [Link]
  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • PubChem. 4-(hydroxymethyl)-3-methyl-1H-indole-2-carboxylic Acid. [Link]
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
  • PubMed. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. [Link]

Sources

The Evolving Landscape of Indole-2-Carboxylic Acids: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, indole-2-carboxylic acid has emerged as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the peer-reviewed literature on the biological activities of indole-2-carboxylic acid and its derivatives, with a particular focus on how substitutions on the indole ring, such as the introduction of a methyl group at the 4-position (4-Methyl-1H-indole-2-carboxylic acid), can modulate their pharmacological profiles. While direct studies on the 4-methyl derivative are limited, this guide will synthesize data from related analogs to provide insights into its potential activities across antiviral, anticancer, antimicrobial, and anti-inflammatory domains.

I. Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for indole-2-carboxylic acid derivatives has been their potential as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Indole-2-carboxylic acid derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent metal ions (typically Mg2+) within the enzyme's active site. This interaction is facilitated by the carboxyl group at the C2 position and the indole nitrogen.[1][2][3] This chelation prevents the catalytic activity of the integrase, thereby halting the integration of viral DNA and disrupting the viral life cycle.[1][3]

HIV_Integrase_Inhibition cluster_HIV HIV Replication Cycle cluster_Inhibition Inhibition Mechanism Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Host Genome Strand_Transfer_Blocked Strand Transfer Blocked Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation Indole-2-carboxylic_acid Indole-2-carboxylic Acid Derivative Integrase_Active_Site Integrase Active Site (with Mg2+ ions) Indole-2-carboxylic_acid->Integrase_Active_Site Chelates Mg2+ Ions Integrase_Active_Site->Strand_Transfer_Blocked Prevents Catalysis

Caption: Mechanism of HIV-1 Integrase Inhibition by Indole-2-carboxylic Acid Derivatives.

Comparative Analysis of Derivatives

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the indole ring can significantly impact anti-integrase activity. While data on the 4-methyl derivative is scarce, we can extrapolate from other substitutions.

Compound/DerivativeModificationIC50 (µM)Reference
Indole-2-carboxylic acid (1)Parent Compound> 50[1][3]
17a C6-halogenated benzene ring3.11[1][3]
20a C3 long branch and C6 modification0.13[2]

The data indicates that the unsubstituted indole-2-carboxylic acid has weak activity. However, the addition of a C6-halogenated benzene ring (compound 17a ) dramatically improves potency.[1][3] This is attributed to a π–π stacking interaction with the viral DNA.[1][3] Further modifications, such as adding a long branch at the C3 position (compound 20a ), can lead to even greater inhibitory effects by extending into a hydrophobic pocket of the enzyme.[2]

Hypothetical Impact of a 4-Methyl Group: A methyl group at the 4-position is a relatively small, electron-donating group. Its impact on anti-integrase activity would depend on its interaction with the local environment of the enzyme's active site. It could potentially enhance hydrophobic interactions or, conversely, cause steric hindrance, depending on the specific conformation of the binding pocket. Further empirical studies are needed to ascertain its precise effect.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

  • Enzyme and Substrates: Recombinant HIV-1 integrase is purified. A 5'-end-labeled oligonucleotide substrate mimicking the viral DNA terminus is prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing MnCl2 or MgCl2, DTT, and DMSO.

  • Inhibition Assay: The test compound (e.g., a this compound derivative) at varying concentrations is pre-incubated with the integrase.

  • Initiation: The labeled oligonucleotide substrate is added to start the reaction.

  • Quenching and Analysis: The reaction is stopped after a defined period. The products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

  • Quantification: The intensity of the bands corresponding to the strand transfer product is quantified to determine the extent of inhibition and calculate the IC50 value.

II. Anticancer Activity: A Multi-Targeted Approach

Derivatives of indole-2-carboxylic acid have demonstrated promising anticancer activity through various mechanisms, including the inhibition of metabolic enzymes and direct cytotoxicity against cancer cell lines.

Targeting Tryptophan Metabolism: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[4] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Therefore, dual inhibitors of IDO1 and TDO are sought-after cancer immunotherapeutic agents.[4]

A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[4]

IDO1_TDO_Inhibition Tryptophan Tryptophan IDO1_TDO IDO1/TDO Enzymes (in Tumor Cells) Tryptophan->IDO1_TDO Catabolism Kynurenine Kynurenine Immune_Suppression T-cell Suppression & Immune Evasion Kynurenine->Immune_Suppression IDO1_TDO->Kynurenine Indole-2-carboxylic_acid_Derivative Indole-2-carboxylic Acid Derivative Indole-2-carboxylic_acid_Derivative->IDO1_TDO Inhibits

Caption: Inhibition of the IDO1/TDO Pathway by Indole-2-carboxylic Acid Derivatives.

Comparative Analysis of IDO1/TDO Inhibitors

Compound/DerivativeIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 (6-acetamido derivative)1.171.55[4]
9p-O (para-benzoquinone derivative)Double-digit nMDouble-digit nM[4]

These findings highlight that substitutions at the C6 position can yield potent dual inhibitors.[4] The effect of a 4-methyl group would need to be investigated, but it could influence the electronic properties and binding orientation within the active sites of IDO1 and TDO.

Direct Cytotoxic Activity

Indole-2-carboxylic acid derivatives have also been evaluated for their direct cytotoxic effects on various cancer cell lines. For instance, a dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) exhibited potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with over 90% inhibition at a concentration of 20 µM.[5] Another study synthesized novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein, with compound C11 showing significant inhibitory activity against several human liver cancer cell lines.[6]

Compound/DerivativeCancer Cell LineActivityReference
ICA-Cu MDA-MB-231, MCF-7>90% inhibition at 20 µM[5]
C11 Bel-7402, SMMC-7721, Hep G2Potent inhibitory activity[6]
Indole-2-carboxamidesKNS42 (paediatric GBM)Antiproliferative activity[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

III. Antimicrobial and Anti-inflammatory Activities

The indole scaffold is also a promising starting point for the development of antimicrobial and anti-inflammatory agents.

Antimicrobial and Antibiofilm Potential

While indole itself exhibits some antimicrobial properties, its derivatives often show enhanced activity.[8] Studies on various indole derivatives have reported activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9][10] For instance, certain indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities.[9] Halogenated indoles, in particular, have demonstrated potent bactericidal and antibiofilm effects against drug-resistant S. aureus.[11]

The mechanism of action can be multifaceted, including the inhibition of biofilm formation.[8] For example, 1-methylindole-2-carboxylic acid and 5-methylindole-2-carboxylic acid have been shown to inhibit biofilm and hyphal formation in C. albicans.[8] This suggests that a methyl group on the indole ring is compatible with, and can even enhance, antimicrobial activity. A 4-methyl substitution could similarly contribute to favorable interactions with microbial targets.

Anti-inflammatory Properties

The indole ring is a core component of several anti-inflammatory drugs, such as indomethacin.[12] Research has explored indole derivatives for their ability to modulate inflammatory pathways. For example, certain 4-indolyl-2-arylaminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells.[13] Another study demonstrated that indole derivatives of ursolic acid could significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophages.[12]

Given these findings, this compound could plausibly exhibit anti-inflammatory activity by interfering with key signaling pathways involved in the inflammatory response.

Conclusion

The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. The available peer-reviewed literature demonstrates that strategic modifications to the indole ring can yield potent inhibitors of viral enzymes, anticancer agents with dual-action mechanisms, and broad-spectrum antimicrobial and anti-inflammatory compounds. While direct experimental data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its investigation. The presence of a methyl group at the 4-position is likely to influence the compound's steric and electronic properties, which could either enhance or diminish its activity against various biological targets. Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances.

[4] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020-02-15). European Journal of Medicinal Chemistry.

[2] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

[3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.

[9] Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015-06-30). International Journal of Pharmaceutical Chemistry.

[8] Inhibition of biofilm formation by methylindoles. (n.d.). ResearchGate.

[6] Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022-08-05). European Journal of Medicinal Chemistry.

[7] Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021-04-26). RSC Publishing.

[5] In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (n.d.). MDPI.

[13] Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (n.d.). PubMed Central.

[10] Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (n.d.). MDPI.

[11] Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025-12-03). PubMed Central.

[12] Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation (H315) : Causes skin irritation.[1]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H335) : May cause respiratory irritation.[1]

Given these hazards, direct contact and inhalation must be avoided. This compound is a solid, which can become an inhalation hazard if it is a fine powder.

Hazard Classification GHS Code Description
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation upon contact.
Target Organ ToxicityH335May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[2][3]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Body Protection : A lab coat is required to protect against accidental skin contact.[3]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Unless your institution has performed a specific analysis to declare it non-hazardous, this compound should be treated as a hazardous chemical waste.[4][5]

Key Principles of Segregation:

  • Do Not Mix : Do not mix this compound with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently or release toxic gases.[6]

  • Acids and Bases : As a carboxylic acid, this compound should be stored separately from bases.[6]

  • Oxidizers : Keep away from strong oxidizing agents.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the process for collecting and preparing this compound for disposal by a licensed hazardous waste contractor.

Step 1: Container Selection

  • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[5][6]

  • Ensure the container is in good condition, with no cracks or deterioration.[6]

  • The original product container is often a suitable choice for waste accumulation.[6]

Step 2: Labeling the Waste Container

  • As soon as you designate a container for waste, it must be labeled.[4][8]

  • The label must include the words "Hazardous Waste".[6][8]

  • List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

  • Indicate the associated hazards: "Irritant".[6]

  • Include the name of the Principal Investigator (PI) and the laboratory location.[4]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • The designated location for storing hazardous waste in the lab is called a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][6][8][9]

  • Keep the waste container securely capped at all times, except when adding waste.[4][5][6]

  • Store the container in a designated secondary containment bin to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][8]

Step 4: Arranging for Disposal

  • Once the waste container is full (leaving at least one inch of headspace to allow for expansion), or if you no longer generate this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][6]

  • Submit a chemical waste collection request as per your institution's procedures.[4]

  • EHS or a licensed hazardous waste vendor will then transport the waste for final disposal, which may include methods like incineration or other approved treatments.[10]

Disposal of Empty Containers:

  • A container that held this compound must be managed carefully.

  • If the chemical is not an acutely toxic waste (P-listed), the container can be disposed of as regular trash after it has been thoroughly emptied and triple-rinsed.[4] The first rinseate should be collected and disposed of as hazardous waste.[11]

  • After rinsing, deface or remove all chemical labels before placing the container in the appropriate recycling or trash receptacle.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and alert your supervisor and EHS.

  • Ventilate : Ensure the area is well-ventilated.[12]

  • Contain : For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up : Carefully sweep or vacuum the solid material into a designated waste container.[3][7] Avoid generating dust.[2]

  • Decontaminate : Clean the spill area with soap and water.[12]

  • Dispose : All spill clean-up materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select a compatible, labeled hazardous waste container ppe->waste_container add_to_container Transfer waste into the container in an SAA waste_container->add_to_container is_full Is the container full? add_to_container->is_full request_pickup Request waste pickup from EHS/licensed vendor is_full->request_pickup Yes continue_accumulation Continue to accumulate waste as needed is_full->continue_accumulation No end End: Waste is properly disposed of request_pickup->end continue_accumulation->add_to_container

Caption: Decision workflow for compliant disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • OSHA Compliance For Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Labor
  • Laboratory Environmental Sample Disposal Inform
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
  • 1910.
  • 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. PubChem. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compounds is the cornerstone of research and development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Methyl-1H-indole-2-carboxylic acid, moving beyond a simple checklist to instill a culture of safety and procedural excellence. As your partner in the laboratory, we believe that true scientific integrity begins with protecting the scientist.

Immediate Safety Briefing: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the compound's specific risks is critical. This compound is classified with specific hazard statements that dictate our handling protocols. According to safety data sheets, the primary hazards are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications identify the principal routes of exposure—dermal contact, ocular contact, and inhalation of the solid particulate. Our entire safety strategy is therefore designed to create impermeable barriers against these specific risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically-driven response to the known hazards. The following table summarizes the mandatory PPE for handling this compound.

Protection Area Required PPE Standard/Specification Rationale & Causality
Respiratory Chemical Fume Hood or N95 (US) RespiratorEN 149 or NIOSH-approvedPrimary Defense: The compound is a solid powder that can become airborne during handling, posing a respiratory irritation risk (H335). All weighing and solution preparation must occur within a certified chemical fume hood to control dust.[1][2] If a fume hood is not feasible, a properly fitted N95 respirator is mandatory to prevent inhalation of fine particles.[3]
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Essential Barrier: Direct contact with dust can cause serious eye irritation (H319). Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates.[3][4] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[2][5]
Hand Chemical-Resistant Nitrile GlovesASTM D6978Preventing Dermal Contact: To prevent skin irritation (H315), chemical-resistant gloves are non-negotiable.[6][7] Nitrile gloves provide excellent protection against solid particulates. Always check for tears or punctures before use and change gloves immediately if contamination is suspected or every two hours.[1]
Body Professional Lab CoatN/AContamination Control: A long-sleeved lab coat protects personal clothing and minimizes exposed skin.[3] It should be kept fully fastened during all handling procedures.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the essential steps from preparation to disposal.

Step 1: Area Preparation
  • Designate the Workspace: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[1][2]

  • Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should be appropriate for solid chemical powders.

  • Pre-label Glassware: All vials, beakers, and flasks should be labeled with the chemical name and any hazard pictograms before you begin.

Step 2: Donning PPE

The sequence of donning PPE is critical to avoid cross-contamination.

  • Wear your lab coat.

  • Put on eye and face protection (goggles, followed by face shield if necessary).

  • Don your respiratory protection (if required).

  • Finally, put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Handling this compound
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[6] Use a spatula for transfers and avoid pouring the powder from a height.

  • Weighing: If weighing the dry powder, perform this task inside the fume hood or use a balance with a draft shield.[1] An effective technique is to tare a container with a lid, add the powder inside the hood, close the lid, and then move to the balance for weighing.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosolization.

Step 4: Post-Handling Decontamination and Doffing PPE
  • Clean Workspace: Decontaminate the work area thoroughly after use.[2]

  • Doffing Sequence: Remove PPE in the reverse order of donning to prevent contaminating yourself. First, remove gloves. Then remove your face shield and goggles, followed by your lab coat and any respiratory equipment.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves.[2]

Step 5: Waste Disposal
  • Segregate Waste: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[2]

  • Follow Regulations: Dispose of the chemical waste according to your institution's specific guidelines and local regulations. The precautionary statement P501 explicitly mandates disposal at an approved facility.[6][7]

Visualizing the Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the complete, safe handling workflow for this compound.

cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Phase cluster_post 4. Post-Handling cluster_dispose 5. Disposal Phase prep_area Designate & Prepare Work Area (Fume Hood) verify_ppe Verify All PPE is Available & Correct prep_area->verify_ppe spill_kit Confirm Spill Kit is Accessible verify_ppe->spill_kit don_coat Don Lab Coat spill_kit->don_coat don_eye Don Goggles & Face Shield don_coat->don_eye don_resp Don Respirator (if needed) don_eye->don_resp don_gloves Don Nitrile Gloves don_resp->don_gloves weigh Weigh Compound (Minimize Dust) don_gloves->weigh dissolve Prepare Solution (Slow Addition) weigh->dissolve decon Decontaminate Work Surface dissolve->decon doff Doff PPE (Reverse Order) decon->doff wash Wash Hands Thoroughly doff->wash dispose_waste Dispose of Contaminated Items in Haz-Waste wash->dispose_waste dispose_chem Dispose of Chemical per Institutional Protocol dispose_waste->dispose_chem

Caption: Workflow for the safe handling of this compound.

Emergency Response: First Aid Measures

In the event of an accidental exposure, immediate and correct action is vital.

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[6][7] If you feel unwell, seek medical attention.[6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, seek medical help.[6]

  • If in Eyes: Rinse cautiously with water for several minutes.[6][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that your groundbreaking research is conducted with the utmost care for personnel and scientific integrity.

References

  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • University of California, Santa Cruz. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Benchchem. Personal protective equipment for handling 5-Hydroxyindole-3-acetaldehyde.
  • ChemicalBook.
  • Sigma-Aldrich. This compound AldrichCPR.
  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!
  • BulkInside.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.